molecular formula C7H5Br2FO B1304669 1,3-Dibromo-5-fluoro-2-methoxybenzene CAS No. 443-41-4

1,3-Dibromo-5-fluoro-2-methoxybenzene

Cat. No.: B1304669
CAS No.: 443-41-4
M. Wt: 283.92 g/mol
InChI Key: VFAXMVDRHMXZSH-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-fluoro-2-methoxybenzene is a useful research compound. Its molecular formula is C7H5Br2FO and its molecular weight is 283.92 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-5-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5Br2FO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAXMVDRHMXZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378803
Record name 1,3-dibromo-5-fluoro-2-methoxybenzene
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Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443-41-4
Record name 1,3-Dibromo-5-fluoro-2-methoxybenzene
Source CAS Common Chemistry
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Record name 1,3-dibromo-5-fluoro-2-methoxybenzene
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Record name Benzene, 1,3-dibromo-5-fluoro-2-methoxy
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Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dibromo-5-fluoro-2-methoxybenzene (CAS No. 443-41-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

1,3-Dibromo-5-fluoro-2-methoxybenzene, also known by its synonym 2,6-Dibromo-4-fluoroanisole, is a highly functionalized aromatic compound with the CAS number 443-41-4.[1][2] Its strategic placement of two bromine atoms, a fluorine atom, and a methoxy group on the benzene ring makes it a valuable and versatile building block in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. The presence of multiple reactive sites allows for selective and sequential functionalization, making it an attractive starting material for the construction of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization in research and development.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 443-41-4
Molecular Formula C₇H₅Br₂FO
Molecular Weight 283.92 g/mol
IUPAC Name This compound
Synonyms 2,6-Dibromo-4-fluoroanisole
Appearance Not specified in readily available literature
Boiling Point Not specified in readily available literature
Melting Point Not specified in readily available literature
Solubility Expected to be soluble in common organic solvents

Spectroscopic Data:

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is a critical tool for confirming the carbon framework of the molecule. The spectrum of this compound is available in public databases such as PubChem.[1][2]

Synthesis and Manufacturing

While a specific, peer-reviewed synthesis protocol for this compound was not found in the performed searches, a plausible and logical synthetic route can be devised based on established organic chemistry principles and published procedures for analogous compounds. A common strategy would involve the bromination of a suitable fluoroanisole precursor.

Proposed Synthetic Pathway:

A likely precursor for the synthesis is 4-fluoroanisole. The synthesis would proceed via a two-step bromination.

Synthesis_of_1_3_Dibromo_5_fluoro_2_methoxybenzene start 4-Fluoroanisole intermediate Monobrominated Intermediate start->intermediate Bromine (1 eq.) Solvent (e.g., Acetic Acid) product This compound intermediate->product Bromine (1 eq.) Lewis Acid Catalyst (optional)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Predictive):

This protocol is based on general procedures for the bromination of activated aromatic rings.

  • Reaction Setup: To a solution of 4-fluoroanisole (1.0 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent, add a brominating agent like molecular bromine (Br₂) (2.0-2.2 equivalents) dropwise at a controlled temperature, typically between 0 °C and room temperature. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), may be necessary to facilitate the second bromination.

  • Reaction Monitoring: The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, the reaction mixture is typically quenched with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine. The mixture is then diluted with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its bromine atoms, which are amenable to a variety of cross-coupling reactions. This allows for the sequential and regioselective introduction of different substituents, a crucial strategy in the synthesis of complex pharmaceutical intermediates.

Key Reactions and Their Significance:

  • Suzuki-Miyaura Cross-Coupling: The bromine atoms can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters. This reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds, enabling the synthesis of biaryl structures commonly found in bioactive molecules. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent bromine atoms.

Suzuki_Coupling start 1,3-Dibromo-5-fluoro- 2-methoxybenzene product Mono- or Di-arylated Product start->product Pd Catalyst Base reagent Arylboronic Acid (R-B(OH)₂) reagent->product

Caption: Suzuki-Miyaura cross-coupling of the title compound.

  • Other Palladium-Catalyzed Reactions: This building block is also a suitable substrate for other important palladium-catalyzed reactions such as Buchwald-Hartwig amination (for C-N bond formation), Sonogashira coupling (for C-C triple bond formation), and Heck coupling (for C-C double bond formation). These reactions provide medicinal chemists with a powerful toolkit for introducing diverse functional groups and building molecular complexity.

  • Lithiation and Grignard Formation: The bromine atoms can undergo halogen-metal exchange with organolithium reagents or be converted into Grignard reagents. These organometallic intermediates can then be reacted with a wide range of electrophiles to introduce various functional groups, such as carboxyl, carbonyl, and hydroxyl groups.

While specific examples of the use of this compound in the synthesis of named drug candidates were not identified in the search, its structural motifs are present in many classes of bioactive compounds. The strategic combination of halogens and a methoxy group allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Safety and Handling

As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazard Statements: Based on available safety data sheets for similar compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a dry and well-ventilated place.

For detailed and specific safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage its potential in the development of novel therapeutic agents and advanced materials.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 2-fluoro-4-bromoanisole. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis: The Versatility of 1,3-Dibromo-5-fluorobenzene. [Link]

  • Google Patents. Method for preparing p-fluoro anisole.
  • Google Patents.
  • Pawar, S. S., et al. (2012). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2062. [Link]

  • de Oliveira, A. B., et al. (2019). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 30(10), 2135-2146. [Link]

  • Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Oakwood Chemical. 2,6-Dibromo-4-fluoroanisole. [Link]

  • Tetrahedron. 2,6-Dibromo-4-fluoroanisole. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • NIST WebBook. Benzene, fluoro-. [Link]

Sources

An In-depth Technical Guide to 1,3-Dibromo-5-fluoro-2-methoxybenzene: A Key Building Block for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms into aromatic systems is a cornerstone of molecular design. 1,3-Dibromo-5-fluoro-2-methoxybenzene, a polysubstituted aromatic compound, has emerged as a valuable and versatile building block. Its unique arrangement of bromine, fluorine, and methoxy substituents on the benzene ring offers a rich platform for a variety of chemical transformations, making it a sought-after intermediate in the synthesis of complex organic molecules.

The presence of two bromine atoms provides orthogonal handles for sequential and selective cross-coupling reactions, enabling the controlled construction of intricate molecular architectures. The fluorine atom, a bioisostere of the hydrogen atom, can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The methoxy group, an electron-donating substituent, can influence the reactivity of the aromatic ring and provide a site for further functionalization. This confluence of functional groups makes this compound a powerful tool for the synthesis of novel pharmaceutical candidates and advanced materials. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, empowering researchers to harness its full synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. While comprehensive experimental data for this compound is not extensively reported in publicly available literature, its key properties can be summarized and compared with structurally related compounds.

Core Chemical Identifiers
IdentifierValueSource
IUPAC Name This compound[PubChem][1]
Synonyms 2,6-Dibromo-4-fluoroanisole[PubChem][2]
CAS Number 443-41-4[PubChem][2]
Molecular Formula C₇H₅Br₂FO[PubChem][2]
Molecular Weight 283.92 g/mol [PubChem][2]
Canonical SMILES COC1=C(C=C(C=C1Br)F)Br[PubChem][2]
Physicochemical Properties
PropertyThis compound (Predicted/Estimated)1,3-Dibromo-5-fluorobenzene (Experimental)Source
Boiling Point Not available204-206 °C at 768 mmHg[Sigma-Aldrich][3], [ChemicalBook][4]
Density Not available2.018 g/mL at 25 °C[Sigma-Aldrich][3]
Refractive Index Not availablen20/D 1.577[Sigma-Aldrich][3]

The addition of a methoxy group in place of a hydrogen atom would be expected to increase the molecular weight and likely elevate the boiling point and density of this compound relative to 1,3-Dibromo-5-fluorobenzene. Solubility is predicted to be low in water and high in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra are proprietary, the expected NMR chemical shifts can be predicted based on the substituent effects.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The methoxy group will present as a singlet, likely in the range of 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon atoms attached to bromine will be shifted downfield, while the carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant. The methoxy carbon will appear as a singlet around 55-60 ppm.

Synthesis and Manufacturing

The synthesis of this compound can be approached through several strategic routes, typically involving the sequential introduction of the desired substituents onto a benzene ring precursor. A plausible and efficient synthetic pathway would involve the bromination of a suitably substituted fluoroanisole.

Illustrative Synthetic Pathway

A common strategy for the synthesis of polysubstituted aromatic compounds is the electrophilic halogenation of an activated aromatic ring. In this case, 2-fluoroanisole can serve as a logical starting material.

Synthesis_of_this compound start 2-Fluoroanisole intermediate This compound start->intermediate Bromine (2 eq.) Solvent (e.g., Chloroform) Heat

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Predictive)

This protocol is based on a known procedure for the bromination of a similar substrate, 2-fluoroanisole, to yield 2-fluoro-4-bromoanisole[5][6].

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2-fluoroanisole (1.0 eq.) in a suitable solvent such as chloroform or acetic acid.

  • Bromination: While stirring at room temperature, add a solution of bromine (2.0-2.2 eq.) in the same solvent dropwise to the reaction mixture.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its bromine atoms, which serve as versatile handles for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions. The electron-donating methoxy group and the electron-withdrawing fluorine atom can influence the regioselectivity of these reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The two bromine atoms on the aromatic ring are in different chemical environments, potentially allowing for selective mono- or di-functionalization under carefully controlled reaction conditions. This enables the construction of a wide range of complex molecules from a single starting material.

Reactivity_of_this compound start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd catalyst, base buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald Pd catalyst, base sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu catalyst, base product_suzuki Aryl-substituted product suzuki->product_suzuki product_buchwald Amine-substituted product buchwald->product_buchwald product_sonogashira Alkynyl-substituted product sonogashira->product_sonogashira

Caption: Key cross-coupling reactions of this compound.

Predictive Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This predictive protocol is based on established methods for similar dihaloarenes[7][8].

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-2.2 eq., depending on whether mono- or di-substitution is desired), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water, via syringe.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Predictive Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines[9][10][11][12].

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.1-1.5 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C, monitoring its progress by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then washed, dried, concentrated, and purified by chromatography.

Predictive Protocol: Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes[13][14][15].

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1-2.2 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, concentrated, and purified to yield the alkynylated product.

Safety and Handling

  • General Hazards: The compound is expected to be an irritant to the skin, eyes, and respiratory system[16][17]. Harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Versatile Tool for Innovation

This compound stands out as a highly functionalized and synthetically versatile building block. Its unique substitution pattern provides a rich platform for the generation of molecular diversity through a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The ability to selectively functionalize the two bromine atoms, coupled with the modulating effects of the fluorine and methoxy groups, makes this compound an invaluable asset for researchers in drug discovery and materials science. By understanding its chemical properties, synthetic accessibility, and reactivity, scientists can effectively leverage this powerful intermediate to accelerate the development of novel and impactful chemical entities.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-fluoro-4-bromoanisole. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Google Patents. (1999). WO 99/19275.
  • Oakwood Chemical. (n.d.). 2,6-Dibromo-4-fluoroanisole. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2024). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Retrieved from [Link]

  • MDPI. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates.... Retrieved from [Link]

Sources

1,3-Dibromo-5-fluoro-2-methoxybenzene molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3-Dibromo-5-fluoro-2-methoxybenzene: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a methoxy group on a benzene ring, provides a versatile platform for constructing complex molecular architectures. The bromine atoms act as reactive handles for various cross-coupling reactions, while the fluorine and methoxy groups can significantly influence the physicochemical and pharmacokinetic properties of derivative molecules, such as metabolic stability and lipophilicity. This guide provides a comprehensive overview of its molecular properties, applications in drug discovery, a representative synthetic protocol, and essential safety information for researchers and drug development professionals.

Molecular and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its use in designing synthetic routes and for predicting the behavior of resulting compounds.

PropertyValueSource
Molecular Weight 283.92 g/mol [1]
Molecular Formula C₇H₅Br₂FO[1]
CAS Number 443-41-4[1]
IUPAC Name This compound[1]
Synonyms 2,6-Dibromo-4-fluoroanisole[1]
Appearance White to off-white crystalline powder or solid
Exact Mass 281.86912 Da[1]

Chemical Structure and Identification

The precise arrangement of atoms and functional groups dictates the reactivity and utility of this compound.

  • SMILES: COC1=C(C=C(C=C1Br)F)Br[1]

  • InChI: InChI=1S/C7H5Br2FO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3[1]

  • InChIKey: VFAXMVDRHMXZSH-UHFFFAOYSA-N[1]

Role in Drug Discovery and Organic Synthesis

This compound is a highly valued intermediate in the pharmaceutical and agrochemical industries.[2] The strategic placement of its functional groups makes it an ideal substrate for a variety of synthetic transformations.

Versatility in Cross-Coupling Reactions: The two bromine atoms on the benzene ring serve as excellent leaving groups for transition-metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. This compound is particularly useful in reactions such as:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.

  • Stille Coupling: Reaction with organostannanes to form complex aromatic systems.[3][4]

The differential reactivity of the bromine atoms, influenced by the electronic effects of the adjacent methoxy and fluorine groups, can potentially allow for regioselective functionalization, providing a pathway to complex, multi-substituted aromatic compounds.

Influence of Fluorine and Methoxy Groups: The inclusion of fluorine and methoxy groups is a common strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[5]

  • Fluorine: The fluorine atom can increase metabolic stability by blocking sites susceptible to oxidative metabolism. It can also enhance binding affinity to target proteins and improve lipophilicity, which aids in cell membrane penetration.[4][5]

  • Methoxy Group: The methoxy group can modulate solubility and also serves as a hydrogen bond acceptor, potentially influencing drug-receptor interactions.

This combination of reactive sites and modulating groups makes this compound a powerful tool for generating libraries of novel compounds for structure-activity relationship (SAR) studies in the drug discovery pipeline.[6]

Illustrative Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound as a starting material to synthesize a mono-arylated product. This workflow is representative of how this building block is utilized to create more complex molecules.

Protocol: Mono-Arylation of this compound

Objective: To selectively replace one bromine atom on the this compound scaffold with an aryl group via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture followed by the palladium catalyst.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification start Combine Reactants: This compound, Arylboronic Acid, Base inert Establish Inert Atmosphere (Purge with N₂/Ar) start->inert add_solv Add Degassed Solvent and Pd Catalyst inert->add_solv heat Heat Reaction Mixture (80-100 °C) with Stirring add_solv->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup: Dilute, Wash, Dry monitor->workup purify Purify via Column Chromatography workup->purify product Isolated Mono-Arylated Product purify->product

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety precautions are essential when handling this compound. While a specific safety data sheet (SDS) for this exact compound should always be consulted, general guidelines based on similar chemicals apply.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[3]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a strategically designed chemical intermediate with significant value for researchers in drug discovery and organic synthesis. Its molecular weight of 283.92 g/mol and its multifunctional structure provide a reliable and versatile scaffold for building molecular complexity through well-established synthetic methodologies like palladium-catalyzed cross-coupling reactions. The incorporation of fluorine and methoxy substituents further enhances its utility, allowing for the fine-tuning of pharmacokinetic properties in the development of new therapeutic agents. Proper handling and adherence to safety protocols are paramount to its effective and safe use in the laboratory.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Versatility of 1,3-Dibromo-5-fluorobenzene in Modern Chemical Synthesis. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 1,3-Dibromo-5-fluorobenzene in Modern Pharmaceutical Synthesis. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. [Link]

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1,3-Dibromo-5-fluoro-2-methoxybenzene structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3-Dibromo-5-fluoro-2-methoxybenzene: Structure, Properties, and Applications

Introduction

This compound is a halogenated aromatic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. As a substituted anisole, its unique arrangement of two bromine atoms, a fluorine atom, and a methoxy group on a benzene ring provides a versatile platform for constructing complex molecular architectures. The strategic placement of these functional groups makes it a valuable building block, particularly in the synthesis of pharmaceutical intermediates and other high-value chemical entities.[1][2][3] This guide offers a comprehensive technical overview of its structure, physicochemical properties, spectroscopic profile, synthesis, and applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are defined by its molecular structure and resulting physical properties.

1.1 Nomenclature and Identifiers

  • IUPAC Name: this compound[4]

  • Synonyms: 2,6-Dibromo-4-fluoroanisole[4]

  • CAS Number: 443-41-4[4]

  • Molecular Formula: C₇H₅Br₂FO[4]

  • SMILES: COC1=C(C=C(C=C1Br)F)Br[4]

1.2 Molecular Diagram

Caption: 2D Structure of this compound.

1.3 Physicochemical Data

The following table summarizes key computed and experimental properties of the compound.

PropertyValueSource
Molecular Weight 283.92 g/mol PubChem[4]
Appearance White to light yellow powder or crystalsN/A (Typical)
Density ~2.0 g/cm³ (Predicted)N/A
Boiling Point N/A (Predicted to be high)N/A
InChIKey VFAXMVDRHMXZSH-UHFFFAOYSA-NPubChem[4]

Spectroscopic Profile for Structural Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. The following data serves as a reference for characterization.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms within the molecule.

  • ¹H NMR: The proton NMR spectrum is relatively simple, showing two signals corresponding to the two aromatic protons.

    • The proton at position 4 (para to the methoxy group) is expected to be a triplet (or more accurately, a doublet of doublets) due to coupling with the adjacent proton and the fluorine atom.

    • The proton at position 6 (ortho to the methoxy group) will also appear as a doublet of doublets.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals, one for each carbon atom in the unique electronic environments created by the substituents. The carbons bonded to bromine will be shifted upfield, while the carbon attached to the oxygen of the methoxy group will be significantly downfield. Published data indicates signals around δ 156.6, 134.7, 131.1, 121.4, 112.0, 92.6, and 56.6 ppm.[5]

  • ¹⁹F NMR: The fluorine NMR spectrum provides a single signal, confirming the presence of one fluorine atom. The chemical shift is influenced by the surrounding substituents on the aromatic ring.[5]

Summary of Predicted and Experimental NMR Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
¹H ~7.0 - 7.5ddJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3Aromatic CH
¹H ~6.8 - 7.2ddJ(H-F) ≈ 4-6, J(H-H) ≈ 2-3Aromatic CH
¹H ~3.9sN/A-OCH₃
¹³C ~155-160 (d)dJ(C-F) ≈ 240-250C-F
¹³C ~150-155sN/AC-OCH₃
¹³C ~130-135 (d)dJ(C-F) ≈ 8-10Aromatic CH
¹³C ~115-120 (d)dJ(C-F) ≈ 20-25Aromatic CH
¹³C ~110-115 (d)dJ(C-F) ≈ 3-5C-Br
¹³C ~105-110 (d)dJ(C-F) ≈ 25-30C-Br
¹³C ~56sN/A-OCH₃

Note: Predicted values are based on standard substituent effects. Experimental values may vary based on solvent and instrument.

2.2 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. The spectrum for this compound is characterized by a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This results in a triplet of peaks for the molecular ion cluster at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 intensity ratio.

2.3 Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
2950-2850C-H StretchAliphatic (-OCH₃)
~1600, ~1475C=C StretchAromatic Ring
1250-1200C-O-C Asymmetric StretchAryl Ether
1050-1000C-O-C Symmetric StretchAryl Ether
1100-1000C-F StretchAryl Fluoride
600-500C-Br StretchAryl Bromide

Synthesis and Reactivity

3.1 Synthetic Pathway

This compound is typically synthesized from a more readily available precursor, such as 4-fluoroanisole. A common synthetic route involves the electrophilic bromination of the aromatic ring. The methoxy group is an activating, ortho-para director. Since the para position is occupied by the fluorine atom, bromination is directed to the two ortho positions.

Synthesis_Workflow Reactant 4-Fluoroanisole Intermediate Bromination Reaction Reactant->Intermediate Br₂, Acetic Acid or NBS, H₂SO₄ Product 1,3-Dibromo-5-fluoro- 2-methoxybenzene Intermediate->Product Workup & Purification

Caption: General synthesis workflow for this compound.

3.2 Reactivity and Role as a Building Block

The utility of this compound stems from its predictable reactivity:

  • Cross-Coupling Reactions: The two bromine atoms serve as excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[1][2] This allows for the regioselective introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of highly complex molecular scaffolds.

  • Influence of Substituents: The fluorine and methoxy groups modulate the electronic properties of the benzene ring. Fluorine's high electronegativity can enhance the metabolic stability and binding affinity of derivative molecules, a highly desirable feature in drug design.[6][7]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate.

  • Medicinal Chemistry: As a fluorinated building block, it is used in the synthesis of novel drug candidates. The incorporation of fluorine is a well-established strategy to improve pharmacokinetic properties, including lipophilicity and resistance to metabolic degradation.[6][7]

  • Agrochemicals: The structural motifs accessible from this compound are also relevant in the development of advanced pesticides and herbicides.[3]

  • Materials Science: It can be used in the synthesis of specialty polymers and other organic materials where properties like thermal stability and chemical resistance are desired.[3]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

  • General Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8][9]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[8][9]

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or vapors are generated, a NIOSH/MSHA-approved respirator may be necessary.[8]

  • Handling and Storage:

    • Wash hands thoroughly after handling.[9]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]

    • Keep away from strong oxidizing agents.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a synthetically valuable and highly functionalized aromatic compound. Its structure, confirmed by a distinct spectroscopic signature, provides multiple reaction sites for advanced organic synthesis. The presence of bromine, fluorine, and methoxy substituents makes it an indispensable building block for researchers in drug discovery, agrochemicals, and materials science, enabling the efficient construction of complex and functionally optimized molecules. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in a research setting.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Versatility of 1,3-Dibromo-5-fluorobenzene in Modern Chemical Synthesis. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 1,3-Dibromo-5-fluorobenzene in Modern Pharmaceutical Synthesis. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. [Link]

  • The Royal Society of Chemistry. Supporting Information for an article. [Link]

  • PubChem. 1,3-Dibromo-5-fluorobenzene. National Center for Biotechnology Information. [Link]

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An In-Depth Technical Guide to the Synthesis of 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a strategic and efficient synthesis pathway for 1,3-Dibromo-5-fluoro-2-methoxybenzene, a key building block in the development of novel pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, offering not just a protocol, but a deep dive into the mechanistic rationale and experimental considerations that ensure a successful and reproducible synthesis.

Introduction: The Significance of this compound

This compound, also known as 2,6-Dibromo-4-fluoroanisole, is a highly functionalized aromatic compound.[1][2] Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a methoxy group, makes it a versatile intermediate for creating complex molecular architectures. The presence of multiple halogen atoms provides distinct handles for sequential and regioselective cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[3][4] This capability is paramount in the construction of novel drug candidates and advanced agrochemicals, where precise control over molecular structure is critical for biological activity.[5][6]

Strategic Synthesis Pathway: Electrophilic Aromatic Bromination of 4-Fluoroanisole

The most logical and efficient pathway for the synthesis of this compound is the direct electrophilic aromatic bromination of a readily available starting material, 4-fluoroanisole. This approach is predicated on the directing effects of the substituents on the aromatic ring, which govern the regioselectivity of the bromination reaction.

Mechanistic Rationale: Understanding Regioselectivity

The methoxy group (-OCH₃) is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. The fluorine atom (-F), while being electronegative and deactivating through induction, is also an ortho-, para-director due to the lone pairs of electrons that can participate in resonance.

In 4-fluoroanisole, the para position relative to the methoxy group is occupied by the fluorine atom. Therefore, electrophilic attack will be directed to the positions ortho to the highly activating methoxy group. This leads to the formation of the desired 2,6-dibrominated product. The strong activating nature of the methoxy group makes the aromatic ring highly susceptible to electrophilic substitution.[4]

The following Graphviz diagram illustrates the logical flow of the synthesis pathway.

Synthesis_Pathway 4-Fluoroanisole 4-Fluoroanisole This compound This compound 4-Fluoroanisole->this compound Electrophilic Bromination (e.g., Br2, NBS)

Caption: Synthesis pathway for this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis and purification of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-FluoroanisoleReagent Grade, ≥98%Commercially AvailableStarting material
Bromine (Br₂)Reagent Grade, ≥99.5%Commercially AvailableBrominating agent
N-Bromosuccinimide (NBS)Reagent Grade, ≥98%Commercially AvailableAlternative brominating agent
Acetic AcidGlacial, ACS GradeCommercially AvailableSolvent
Dichloromethane (CH₂Cl₂)ACS GradeCommercially AvailableExtraction solvent
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-houseFor quenching and washing
Sodium Thiosulfate (Na₂S₂O₃)10% Aqueous SolutionPrepared in-houseFor quenching excess bromine
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, GranularCommercially AvailableDrying agent
Step-by-Step Methodology
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-fluoroanisole (1.0 equivalent) in glacial acetic acid. The reaction should be conducted in a well-ventilated fume hood due to the hazardous nature of bromine.

  • Bromination: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition. The use of N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile can be an alternative, often offering milder reaction conditions and improved selectivity.[7]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water. Quench any unreacted bromine by the slow addition of a 10% aqueous solution of sodium thiosulfate until the reddish-brown color disappears.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualization of the Experimental Workflow

The following diagram outlines the key steps in the experimental workflow.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Dissolution Dissolve 4-Fluoroanisole in Acetic Acid Bromination Add Bromine Solution (0-5 °C) Dissolution->Bromination Stirring Stir at Room Temperature Bromination->Stirring Quenching Quench with Na2S2O3 Stirring->Quenching Reaction Complete Extraction Extract with CH2Cl2 Quenching->Extraction Washing Wash with NaHCO3 and Brine Extraction->Washing Drying Dry with Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify (Chromatography/ Recrystallization) Concentration->Purification Pure Product Pure Product Purification->Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion: A Robust and Reproducible Synthesis

The described synthesis pathway, centered on the electrophilic bromination of 4-fluoroanisole, provides a reliable and scalable method for the production of this compound. The rationale behind the regioselectivity is well-supported by fundamental principles of organic chemistry. The detailed experimental protocol, when followed with precision, offers a high likelihood of success, yielding a product of sufficient purity for subsequent applications in drug discovery and materials science. This guide serves as a testament to the power of applying established chemical principles to the strategic synthesis of valuable molecular building blocks.

References

  • Key Chemical Reactions Involving 2-Bromo-3-fluoroanisole. [Link]

  • Sauer, J., & Huisgen, R. (1960). A New One-Pot Procedure for the Synthesis of Polyfluoroanisoles from Polyfluoroanilines. Angewandte Chemie, 72, 294.
  • NSF Public Access Repository. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

  • PrepChem.com. Synthesis of 2-fluoro-4-bromoanisole. [Link]

  • Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. [Link]

  • PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Google P
  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Oakwood Chemical. 2,6-Dibromo-4-fluoroanisole. [Link]

  • PubChem. This compound | C7H5Br2FO | CID 2773965. [Link]

  • Google Patents. EP2266961B1 - Process for the synthesis of organic compounds.
  • PubMed Central. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • Organic Syntheses Procedure. 1-bromo-2-fluorobenzene. [Link]

  • TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

  • Google Patents. US5504264A - Process for preparing 1,3-difluorobenzene.
  • ChemRxiv. Electrophilic Activation of Molecular Bromine Mediated by I(III). [Link]

  • JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

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Spectroscopic Data for 1,3-Dibromo-5-fluoro-2-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1,3-Dibromo-5-fluoro-2-methoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics. The guide emphasizes the causal relationships between the molecular structure and its spectral output, providing both predicted data and detailed experimental protocols to ensure scientific integrity and practical applicability.

Introduction

This compound (C₇H₅Br₂FO) is a polysubstituted aromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The precise arrangement of its substituents—two bromine atoms, a fluorine atom, and a methoxy group on the benzene ring—gives rise to a unique electronic and steric environment. Accurate characterization of this molecule is paramount, and spectroscopic techniques are the cornerstone of this analytical process. This guide will elucidate the expected spectroscopic signatures of this compound, providing a robust framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents. The two bromine atoms are electron-withdrawing through induction but weakly electron-donating through resonance. The fluorine atom is strongly electron-withdrawing via induction, and the methoxy group is strongly electron-donating through resonance and weakly electron-withdrawing by induction.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
OCH₃3.8 - 4.0Singlet (s)N/A
Ar-H7.0 - 7.3Doublet of doublets (dd)J(H-F) ≈ 8-10, J(H-H) ≈ 2-3
Ar-H7.3 - 7.6Doublet of doublets (dd)J(H-F) ≈ 5-7, J(H-H) ≈ 2-3

Causality Behind Predictions:

  • Methoxy Protons (OCH₃): The protons of the methoxy group are not coupled to any other protons, hence they will appear as a sharp singlet. Their chemical shift is in the typical range for methoxy groups attached to an aromatic ring.

  • Aromatic Protons (Ar-H): The two aromatic protons are not chemically equivalent. The proton positioned between the fluorine and a bromine atom will experience a different electronic environment compared to the proton situated between two bromine atoms. Both protons will be split by the adjacent fluorine atom (³JHF coupling) and by the other aromatic proton (⁴JHH meta-coupling), resulting in a doublet of doublets for each. The magnitude of the H-F coupling will differ depending on the number of bonds separating the interacting nuclei.

Predicted ¹³C NMR Spectrum
Carbon Predicted Chemical Shift (ppm)
OCH₃55 - 60
C-F158 - 162 (d, ¹JCF ≈ 240-250 Hz)
C-Br110 - 115
C-OCH₃150 - 155
C-H115 - 125
C-H120 - 130

Causality Behind Predictions:

  • OCH₃ Carbon: This carbon will appear in the aliphatic region of the spectrum at a characteristic chemical shift for a methoxy group.

  • C-F Carbon: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) and will be significantly downfield due to the high electronegativity of fluorine.

  • C-Br Carbons: The carbons bonded to the bromine atoms will be shifted to a higher field (lower ppm) compared to unsubstituted benzene due to the "heavy atom effect" of bromine.

  • C-OCH₃ Carbon: The carbon bearing the methoxy group will be deshielded due to the electron-donating resonance effect of the oxygen.

  • C-H Carbons: The chemical shifts of the carbons bonded to hydrogen will be influenced by the combined electronic effects of all the substituents on the ring.

Experimental Protocol for NMR Spectroscopy

A self-validating system for NMR analysis involves meticulous sample preparation and the use of appropriate internal standards.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry vial.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).[3]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. For enhanced structural information, consider running DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh 10-20 mg of sample b Dissolve in 0.6-0.7 mL of deuterated solvent a->b c Add TMS as internal standard b->c d Transfer to NMR tube c->d e Insert sample into spectrometer d->e f Lock and shim e->f g Acquire ¹H and ¹³C spectra f->g h Fourier transform and phase correction g->h i Baseline correction and integration h->i j Spectral interpretation i->j

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).

Ion Predicted m/z Interpretation
[M]⁺282, 284, 286Molecular ion peak cluster (ratio ≈ 1:2:1)
[M-CH₃]⁺267, 269, 271Loss of a methyl radical
[M-OCH₃]⁺251, 253, 255Loss of a methoxy radical
[M-Br]⁺203, 205Loss of a bromine radical
[M-2Br]⁺124Loss of two bromine radicals

Causality Behind Predictions:

  • Molecular Ion ([M]⁺): The molecular ion peak will appear as a cluster of three peaks with an approximate intensity ratio of 1:2:1 due to the two bromine isotopes. The peak at m/z 284 will be the most abundant in this cluster.

  • Fragmentation: The fragmentation of the molecular ion is expected to proceed through the loss of stable neutral fragments or radicals. The loss of a methyl radical from the methoxy group is a common fragmentation pathway for anisoles. The cleavage of the C-Br bond is also highly probable, leading to the loss of a bromine radical.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) or electron ionization (EI) are common techniques for the analysis of small organic molecules.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]

  • Instrument Setup:

    • Choose an appropriate ionization method (EI or ESI).

    • Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is introduced into a high vacuum source where it is vaporized.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Prepare a dilute solution (1 mg/mL) b Choose a volatile solvent a->b c Select ionization method (EI/ESI) b->c d Introduce sample into MS c->d e Acquire mass spectrum d->e f Identify molecular ion e->f g Analyze fragmentation pattern f->g h Confirm structure g->h

Caption: Experimental workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Spectrum

The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring, the C-O bond of the methoxy group, and the C-X (halogen) bonds.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aliphatic C-H Stretch (OCH₃)2850 - 3000Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O Stretch (Aryl Ether)1200 - 1275 (asymmetric)Strong
1000 - 1050 (symmetric)Strong
C-F Stretch1100 - 1300Strong
C-Br Stretch500 - 650Medium to Strong

Causality Behind Predictions:

  • C-H Stretches: The aromatic C-H stretching vibrations appear at higher frequencies (>3000 cm⁻¹) compared to the aliphatic C-H stretches of the methoxy group (<3000 cm⁻¹).[5]

  • Aromatic C=C Stretches: The presence of the benzene ring will give rise to a series of sharp absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretches: Aromatic ethers like anisole typically show two strong C-O stretching bands.[6] The asymmetric stretch is usually found at a higher wavenumber.

  • C-X Stretches: The C-F and C-Br stretching vibrations will appear in the fingerprint region of the spectrum. The C-F stretch is typically strong and appears at a higher frequency than the C-Br stretch due to the higher bond strength and lower mass of fluorine.

Experimental Protocol for IR Spectroscopy

For a solid sample, the thin solid film method is a common and effective technique.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[7]

  • Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[7]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty beam.

    • Acquire the sample spectrum.

  • Data Analysis: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum. Analyze the positions and intensities of the absorption bands to identify the functional groups present.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Dissolve sample in volatile solvent b Deposit a drop on a salt plate a->b c Evaporate solvent to form a thin film b->c d Acquire background spectrum c->d e Acquire sample spectrum d->e f Ratio sample to background e->f g Analyze absorption bands f->g

Caption: Experimental workflow for IR spectroscopy analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a foundational dataset for its unequivocal identification and characterization. The predicted NMR, MS, and IR spectra, grounded in the principles of substituent effects and data from analogous structures, offer a reliable reference for researchers. By adhering to the detailed experimental protocols, scientists can generate high-quality, reproducible data, ensuring the integrity of their findings. This technical guide serves as a valuable resource for professionals in drug discovery and chemical research, facilitating the confident application of this important synthetic building block.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]

  • Swarthmore College, Department of Chemistry & Biochemistry. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

  • University of Oxford, Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in.... Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]

  • Bartleby.com. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

  • Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

  • NIH. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • CASPRE. (n.d.). 13 C NMR Predictor. Retrieved from [Link]

  • Magri, F. M. M., et al. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. Spectroscopy, 15, 99-117. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • KnowBee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [Link]

  • Chemspace. (n.d.). 5-bromo-1,3-difluoro-2-methoxybenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,3,5-tribromo-2-methoxy-. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. Supporting Information. Retrieved from [Link]

  • DASH (Harvard). (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

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1,3-Dibromo-5-fluoro-2-methoxybenzene NMR spectra analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the NMR Spectral Analysis of 1,3-Dibromo-5-fluoro-2-methoxybenzene

Introduction: Deciphering Molecular Architecture with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist, providing intricate details of molecular structure with exceptional resolution. For professionals in pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the NMR spectra of this compound, a polysubstituted aromatic compound whose complex substitution pattern presents an excellent case study for the application of advanced NMR techniques.

We will dissect the spectral data from first principles, beginning with one-dimensional (1D) ¹H and ¹³C NMR, and progressing to two-dimensional (2D) correlation experiments such as COSY, HSQC, and HMBC. The causality behind chemical shifts, the logic of coupling patterns, and the power of through-bond correlation experiments will be explored to build a complete, self-validated structural assignment.

Part 1: ¹H NMR Spectral Analysis – Probing the Proton Environment

The ¹H NMR spectrum provides the initial blueprint of the proton framework within a molecule. The analysis hinges on three key parameters: chemical shift (δ), spin-spin coupling (J), and signal integration.

Predicted Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to its local electronic environment. Electron-donating groups (EDGs) increase electron density, "shielding" the nucleus and shifting its signal upfield (lower ppm), while electron-withdrawing groups (EWGs) "deshield" the nucleus, shifting it downfield (higher ppm).[1]

For this compound, we consider the effects of the four substituents on the two aromatic protons, H-4 and H-6:

  • Methoxy Group (-OCH₃): A powerful electron-donating group through resonance, it strongly shields its ortho and para positions.

  • Bromine (-Br): An electron-withdrawing group via induction, it deshields nearby protons.

  • Fluorine (-F): The most electronegative element, it exerts a strong deshielding inductive effect.

Analysis:

  • H-6: Positioned ortho to both the strongly shielding -OCH₃ group and a deshielding -Br group. The potent shielding from the methoxy group is expected to be the dominant factor, pushing this proton significantly upfield.

  • H-4: Located ortho to a -Br atom and para to the -F atom. It lacks the strong shielding influence of the methoxy group. Therefore, H-4 is expected to be downfield relative to H-6.

  • Methoxy Protons (-OCH₃): These protons are not on the aromatic ring and will appear as a sharp singlet in a characteristic region for methoxy groups, typically around 3.8-4.0 ppm.

Spin-Spin Coupling (J-Coupling) and Predicted Multiplicities

Spin-spin coupling arises from the interaction of nuclear spins through the intervening bonding electrons, resulting in the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides crucial information about the connectivity and spatial relationship of nuclei.[2]

  • ³J (ortho), ⁴J (meta), ⁵J (para): In aromatic systems, coupling is strongest between adjacent protons (ortho, ~7-10 Hz), weaker between protons separated by two carbons (meta, ~2-3 Hz), and weakest across three carbons (para, ~0-1 Hz).[2]

  • H-F Coupling: The magnetic nucleus of fluorine (¹⁹F) also couples to protons, with the magnitude dependent on the number of bonds separating them. Meta-coupling (⁴JHF) is typically in the range of 5-8 Hz, while para-coupling (⁵JHF) is smaller, around 0-3 Hz.[3]

Predicted Splitting Patterns:

  • H-6 Signal: This proton is meta to H-4 (⁴JHH ≈ 2-3 Hz) and meta to the fluorine atom (⁴JHF ≈ 5-8 Hz). It will therefore appear as a doublet of doublets (dd) .

  • H-4 Signal: This proton is meta to H-6 (⁴JHH ≈ 2-3 Hz) and para to the fluorine atom (⁵JHF ≈ 0-3 Hz). It will also appear as a doublet of doublets (dd) , though one of the couplings may be very small.

  • -OCH₃ Signal: With no adjacent protons, this signal will be an un-split singlet .

Summary Table: Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityCoupling Constants (Hz)
H-6~6.8 - 7.1dd⁴JHF ≈ 5-8, ⁴JHH ≈ 2-3
H-4~7.2 - 7.5dd⁴JHH ≈ 2-3, ⁵JHF ≈ 0-3
-OCH₃~3.9sN/A

Part 2: ¹³C NMR Spectral Analysis – Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted Chemical Shifts (δ)

Substituent effects also govern ¹³C chemical shifts. Carbons directly attached to electronegative atoms or electron-withdrawing groups are significantly deshielded (shifted downfield).[4]

  • C-2 (ipso-OCH₃): The carbon bearing the methoxy group will be strongly deshielded, appearing far downfield.

  • C-5 (ipso-F): The carbon directly bonded to fluorine will also be highly deshielded.

  • C-1 & C-3 (ipso-Br): Carbons attached to bromine are deshielded, but typically less so than those attached to oxygen or fluorine.

  • C-4 & C-6 (protonated carbons): Their shifts will be influenced by the combined effects of all substituents.

  • -OCH₃ Carbon: This aliphatic carbon will be significantly upfield, typically in the 55-65 ppm range.

Carbon-Fluorine (C-F) Coupling

A defining feature of the ¹³C NMR spectrum will be the large C-F coupling constants, which are invaluable for assignment. Unlike proton-decoupled spectra where C-H couplings are removed, C-F couplings persist.

  • ¹JC-F: The one-bond coupling between C-5 and the fluorine atom will be very large (typically >240 Hz), splitting the C-5 signal into a doublet .[3]

  • ²JC-F: The two-bond couplings to the ortho carbons (C-4 and C-6) will be smaller (~20-30 Hz), splitting their signals into doublets .

  • ³JC-F: The three-bond couplings to the meta carbons (C-1 and C-3) will be smaller still (~5-10 Hz), also resulting in doublets .

Summary Table: Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Predicted Multiplicity (due to C-F coupling)Coupling Constant (Hz)
C-2~155 - 160d (small)⁴JC-F ≈ 1-3
C-5~158 - 163d¹JC-F > 240
C-4~115 - 125d²JC-F ≈ 20-30
C-1 / C-3~110 - 120d³JC-F ≈ 5-10
C-6~105 - 115d²JC-F ≈ 20-30
-OCH₃~55 - 65sN/A

Part 3: 2D NMR Spectroscopy – The Definitive Connectivity Map

While 1D spectra provide the fundamental data, 2D NMR experiments are essential for assembling the molecular puzzle with certainty. They reveal through-bond correlations, confirming assignments that might otherwise be ambiguous.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other. A cross-peak appears at the intersection of the chemical shifts of two coupled protons.

Expected Correlation: A single cross-peak will be observed connecting the signals of H-4 and H-6 , definitively confirming their meta relationship.

Caption: COSY correlation between H-4 and H-6.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps out direct, one-bond correlations between protons and the carbons to which they are attached.[5][6]

Expected Correlations:

  • A cross-peak between the -OCH₃ proton signal and the -OCH₃ carbon signal.

  • A cross-peak between the H-4 proton signal and the C-4 carbon signal.

  • A cross-peak between the H-6 proton signal and the C-6 carbon signal.

This experiment is the most reliable way to assign the chemical shifts of the protonated carbons (C-4 and C-6).

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[7][8] This allows for the connection of protonated carbons to non-protonated (quaternary) carbons.

Key Diagnostic Correlations:

  • From -OCH₃ Protons: The most crucial correlations will originate from the sharp methoxy singlet. These protons will show a strong three-bond correlation (³JCH) to C-2 . This single cross-peak anchors the methoxy group to its position on the aromatic ring.

  • From H-6: This proton will show correlations to its neighboring carbons. The key correlations will be to the quaternary carbons C-1 (³JCH) and C-5 (³JCH), and to the methoxy-bearing carbon C-2 (³JCH).

  • From H-4: This proton will show correlations to C-3 (³JCH), C-5 (³JCH), and C-2 (³JCH).

By assembling these correlations, the entire structure can be confirmed without ambiguity.

HMBC_Correlations cluster_0 Key HMBC Connectivities OCH3_H H (OCH₃) C2 C-2 (OCH₃) OCH3_H->C2 ³JCH H6 H-6 C1 C-1 (Br) H6->C1 ³JCH H6->C2 ³JCH C5 C-5 (F) H6->C5 ³JCH H4 H-4 C3 C-3 (Br) H4->C3 ³JCH H4->C5 ³JCH

Caption: Key HMBC correlations for structural assignment.

Part 4: Experimental Protocol for NMR Analysis

Achieving high-quality, reproducible NMR data requires a meticulous experimental approach.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can slightly alter chemical shifts, so consistency is key.[9][10][11]

    • Ensure the sample is fully dissolved and the solution is clear.

  • Instrument Setup & Shimming:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz or higher field instrument).

    • Lock onto the deuterium signal of the solvent and allow the sample temperature to equilibrate.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • 1D ¹H Spectrum Acquisition:

    • Acquire a standard ¹H spectrum. Typical parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

  • 1D ¹³C{¹H} Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, more scans are required (e.g., 128-1024 or more). A longer relaxation delay (2-5 seconds) is often used.

    • Process the data similarly to the ¹H spectrum.

  • 2D Spectra Acquisition (COSY, HSQC, HMBC):

    • Load standard parameter sets for each 2D experiment.

    • COSY: A relatively quick experiment, typically requiring 15-30 minutes.

    • HSQC: Optimized for one-bond C-H coupling (~145 Hz). Acquisition time is typically 30-60 minutes.

    • HMBC: Optimized for long-range C-H couplings (typically set to 8 Hz). This is often the longest experiment, potentially requiring several hours for dilute samples.

    • Process the 2D data, applying appropriate window functions, phase correction, and referencing in both dimensions.

By following this systematic workflow, a complete and unambiguous data set can be acquired, leading to the confident structural assignment of this compound.

References

  • Title: 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects Source: Taylor & Francis Online URL: [Link]

  • Title: Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins Source: Journal of the American Chemical Society URL: [Link]

  • Title: How does solvent choice effect chemical shift in NMR experiments? Source: Reddit URL: [Link]

  • Title: Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts Source: Taylor & Francis Online URL: [Link]

  • Title: Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation Source: American Chemical Society URL: [Link]

  • Title: Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms Source: VCU Scholars Compass URL: [Link]

  • Title: NMR Spectroscopy of Benzene Derivatives Source: JoVE URL: [Link]

  • Title: Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol Source: ACS Omega URL: [Link]

  • Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC Source: YouTube URL: [Link]

  • Title: 5.3: HMBC and HMQC Spectra Source: Chemistry LibreTexts URL: [Link]

  • Title: HMBC spectrum | Heteronuclear Multiple Bond Correlation Source: YouTube URL: [Link]

  • Title: Two-Dimensional NMR Spectroscopy (COSY & HSQC) Source: YouTube URL: [Link]

Sources

Unraveling the Molecular Fragmentation of 1,3-Dibromo-5-fluoro-2-methoxybenzene: An In-depth Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the mass spectrometry of 1,3-Dibromo-5-fluoro-2-methoxybenzene, a compound of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the core principles of its ionization and fragmentation behavior, offering a predictive framework for its identification and structural elucidation. Given the absence of a publicly available experimental mass spectrum for this specific molecule, this guide synthesizes foundational mass spectrometry principles with data from structurally analogous compounds to present a robust theoretical analysis.

Molecular Structure and Isotopic Considerations

This compound (C₇H₅Br₂FO) possesses a unique substitution pattern on the benzene ring that dictates its behavior in the mass spectrometer.[1] Its molecular weight is approximately 283.92 g/mol .[1] The presence of two bromine atoms is the most significant feature influencing its mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively). This results in a characteristic isotopic pattern for ions containing two bromine atoms: a triplet of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. This distinctive pattern is a powerful diagnostic tool for identifying dibrominated compounds.

PropertyValueSource
Molecular FormulaC₇H₅Br₂FOPubChem CID 2773965[1]
Average Molecular Weight283.92 g/mol PubChem CID 2773965[1]
Monoisotopic Mass281.8691 DaPubChem CID 2773965[1]
Key Isotopes⁷⁹Br (~50.5%), ⁸¹Br (~49.5%)

Ionization Techniques: A Comparative Overview

The choice of ionization technique is critical in mass spectrometry, as it directly impacts the extent of fragmentation and the type of information that can be obtained.

Electron Ionization (EI): This hard ionization technique utilizes a high-energy electron beam (typically 70 eV) to ionize the sample molecules. The excess energy imparted to the molecular ion often leads to extensive and reproducible fragmentation. This complex fragmentation pattern serves as a molecular fingerprint, which is invaluable for structural elucidation and library matching. For this compound, EI is the preferred method for detailed structural analysis due to the anticipated rich fragmentation spectrum.

Soft Ionization Techniques (e.g., Electrospray Ionization - ESI, Chemical Ionization - CI): In contrast to EI, soft ionization methods impart less energy to the analyte molecule, resulting in minimal fragmentation and a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺). These techniques are particularly useful for confirming the molecular weight of a compound. While a detailed exploration of soft ionization is beyond the scope of this guide, it is a valuable complementary technique for a comprehensive analysis.

Predicted Electron Ionization Mass Spectrum and Fragmentation Pathways

The 70 eV electron ionization mass spectrum of this compound is predicted to be characterized by a series of fragment ions resulting from the systematic cleavage of the parent molecule. The following sections detail the anticipated fragmentation pathways, explaining the rationale behind each proposed cleavage.

The Molecular Ion Peak

The molecular ion (M⁺•) region is expected to exhibit the characteristic 1:2:1 isotopic pattern for a dibrominated compound. The peaks will appear at m/z values corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes.

  • m/z 282: [C₇H₅⁷⁹Br₂FO]⁺•

  • m/z 284: [C₇H₅⁷⁹Br⁸¹BrFO]⁺•

  • m/z 286: [C₇H₅⁸¹Br₂FO]⁺•

Primary Fragmentation Pathways

The initial fragmentation events are dictated by the relative bond strengths and the stability of the resulting fragments. For this compound, the following primary fragmentations are anticipated:

  • Loss of a Methyl Radical (•CH₃): The cleavage of the O-CH₃ bond is a common fragmentation pathway for anisole derivatives. This results in the formation of a stable phenoxy cation. [M]⁺• → [M - CH₃]⁺ + •CH₃ This will produce a cluster of peaks around m/z 267, 269, and 271, again showing the 1:2:1 isotopic pattern.

  • Loss of a Bromine Radical (•Br): The carbon-bromine bond is relatively weak and can undergo homolytic cleavage. [M]⁺• → [M - Br]⁺ + •Br This will result in a monobrominated fragment, which will exhibit a 1:1 isotopic pattern for the M' and M'+2 peaks. The resulting peaks would be observed around m/z 203 and 205.

  • Loss of Formaldehyde (CH₂O): A common rearrangement in methoxy-substituted aromatic compounds involves the loss of formaldehyde. [M]⁺• → [M - CH₂O]⁺• + CH₂O This would lead to a dibromofluorobenzene radical cation, with a characteristic isotopic pattern around m/z 252, 254, and 256.

Secondary and Subsequent Fragmentations

The primary fragment ions will undergo further fragmentation, leading to a cascade of smaller ions that provide additional structural information.

  • From [M - CH₃]⁺: This ion can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation for phenolic cations. [M - CH₃]⁺ → [M - CH₃ - CO]⁺ + CO This would result in a five-membered ring cation with two bromine atoms and one fluorine atom, with peaks around m/z 239, 241, and 243.

  • From [M - Br]⁺: The monobrominated fragment can lose a methyl radical or formaldehyde. [M - Br]⁺ → [M - Br - CH₃]⁺ + •CH₃ (around m/z 188 and 190) [M - Br]⁺ → [M - Br - CH₂O]⁺• + CH₂O (around m/z 173 and 175)

The following Graphviz diagram illustrates the predicted fragmentation pathways:

Fragmentation_Pathway M [C₇H₅Br₂FO]⁺• m/z 282, 284, 286 (1:2:1) M_minus_CH3 [M - CH₃]⁺ m/z 267, 269, 271 (1:2:1) M->M_minus_CH3 - •CH₃ M_minus_Br [M - Br]⁺ m/z 203, 205 (1:1) M->M_minus_Br - •Br M_minus_CH2O [M - CH₂O]⁺• m/z 252, 254, 256 (1:2:1) M->M_minus_CH2O - CH₂O M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ m/z 239, 241, 243 (1:2:1) M_minus_CH3->M_minus_CH3_minus_CO - CO M_minus_Br_minus_CH3 [M - Br - CH₃]⁺ m/z 188, 190 (1:1) M_minus_Br->M_minus_Br_minus_CH3 - •CH₃ M_minus_Br_minus_CH2O [M - Br - CH₂O]⁺• m/z 173, 175 (1:1) M_minus_Br->M_minus_Br_minus_CH2O - CH₂O

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol for GC-MS Analysis

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source. Instrument parameters should be optimized for the specific instrument and application.

1. Sample Preparation:

  • Dissolve a small amount of the sample (e.g., 1 mg) in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
  • Perform serial dilutions to achieve a final concentration in the low ppm range (e.g., 1-10 ppm).

2. GC-MS Instrument Parameters:

ParameterRecommended SettingRationale
Gas Chromatograph
Injection Volume1 µLStandard volume for capillary GC.
Injector Temperature250 °CEnsures complete volatilization of the analyte.
Injection ModeSplit (e.g., 50:1) or SplitlessSplit mode for higher concentrations to avoid column overload; splitless for trace analysis.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 - 1.5 mL/minTypical flow rate for standard capillary columns.
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar column suitable for the separation of aromatic compounds.
Oven Temperature ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A starting point for method development; should be optimized to achieve good separation.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)For detailed fragmentation and structural elucidation.
Electron Energy70 eVStandard energy for reproducible fragmentation patterns and library matching.
Ion Source Temperature230 °CPrevents condensation of the analyte in the source.
Quadrupole Temperature150 °CEnsures stable ion transmission.
Mass Rangem/z 40 - 400Covers the expected molecular ion and fragment masses.
Scan Rate2-3 scans/secProvides sufficient data points across a chromatographic peak.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.
  • Extract the mass spectrum from the peak.
  • Analyze the isotopic pattern of the molecular ion to confirm the presence of two bromine atoms.
  • Identify the major fragment ions and propose fragmentation pathways based on the principles outlined in this guide.
  • If available, compare the acquired spectrum with a library of mass spectra for tentative identification.

The following diagram outlines the experimental workflow:

Experimental_Workflow SamplePrep Sample Preparation (Dissolution & Dilution) GC_Injection GC Injection SamplePrep->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (Spectrum Interpretation) Data_Acquisition->Data_Analysis

Caption: GC-MS workflow for the analysis of the target compound.

Conclusion

The mass spectrometry of this compound under electron ionization is predicted to yield a rich and informative fragmentation pattern. The presence of two bromine atoms provides a distinct isotopic signature in the molecular ion and all bromine-containing fragments. By understanding the fundamental principles of fragmentation for substituted aromatic compounds, a detailed structural elucidation is possible. The experimental protocols and theoretical framework presented in this guide offer a solid foundation for researchers and scientists working with this and structurally related molecules.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

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1,3-Dibromo-5-fluoro-2-methoxybenzene safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Handling of 1,3-Dibromo-5-fluoro-2-methoxybenzene

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 443-41-4), a halogenated aromatic compound frequently utilized as a building block in organic synthesis and drug development. Given its chemical structure, adherence to rigorous safety protocols is essential to mitigate risks to laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals.

Section 1: Compound Identification and Physicochemical Properties

This compound is a substituted anisole derivative. Its utility in synthetic chemistry, particularly in creating complex molecular architectures, necessitates a thorough understanding of its physical and chemical characteristics. These properties are foundational to establishing appropriate safety protocols.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 2,6-Dibromo-4-fluoroanisole[1]
CAS Number 443-41-4[1]
Molecular Formula C₇H₅Br₂FO[1]
Molecular Weight 283.92 g/mol [1]
Appearance Varies; often a liquid or solidN/A
Storage Sealed in a dry, room temperature environment[2]

Section 2: Hazard Analysis and GHS Classification

While comprehensive toxicological data for this specific compound is not extensively published, the hazards can be inferred from safety data sheets for structurally similar halogenated aromatic compounds. The primary hazards are associated with irritation and potential harm upon ingestion, inhalation, or skin contact.

GHS ClassificationHazard StatementPictogramSource(s)
Skin Corrosion/Irritation, Category 2 H315: Causes skin irritationGHS07 (Exclamation Mark)[3][4]
Serious Eye Damage/Eye Irritation, Category 2/2A H319: Causes serious eye irritationGHS07 (Exclamation Mark)[3][4][5]
Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory System) H335: May cause respiratory irritationGHS07 (Exclamation Mark)[4][5][6]
Acute Toxicity, Oral (Assumed) H302: Harmful if swallowedGHS07 (Exclamation Mark)[2][7]

Trustworthiness of Hazard Assessment: This classification is a synthesis of data from related chemical structures. The causality is clear: halogenated benzenes can be irritants and possess metabolic toxicities. Therefore, treating this compound with these precautions establishes a self-validating system of safety, erring on the side of caution in the absence of compound-specific, peer-reviewed toxicological studies.

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, integrating engineering controls, personal protective equipment, and meticulous work practices, is critical for minimizing exposure.

Engineering Controls: The Primary Barrier

The most effective way to prevent exposure is to handle the chemical in a controlled environment.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[7] This is crucial to prevent the inhalation of vapors or mists, which may cause respiratory irritation.[3][5][8]

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood's function is to provide localized exhaust, protecting the user directly.

  • Emergency Equipment: An operational eyewash station and safety shower must be located in close proximity to the workstation.[9]

Personal Protective Equipment (PPE): The Second Line of Defense

Proper selection and use of PPE are mandatory.

EquipmentSpecificationRationaleSource(s)
Eye/Face Protection Chemical safety goggles or a face shieldProtects against splashes that can cause serious eye irritation.[3][5][10][3][5][10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact, which can cause irritation.[3][11] Always inspect gloves for integrity before use and change them immediately if contaminated.[6][3][6][11]
Skin and Body Protection Lab coatProvides a removable barrier to protect skin and personal clothing from contamination.[12]
Standard Operating Procedure (SOP) for Handling
  • Preparation: Before handling, wash hands thoroughly and don all required PPE. Ensure the fume hood is operational and the work area is clear of clutter.

  • Weighing and Transfer: Conduct all transfers within the fume hood. If the compound is a solid, handle it carefully to avoid creating dust. If it is a liquid, use appropriate glassware (e.g., pipettes, syringes) to avoid splashes.

  • During Use: Keep containers tightly closed when not in use.[3] Avoid eating, drinking, or smoking in the work area.[6][13]

  • Post-Handling: After completion of work, decontaminate the work surface. Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly with soap and water.[3]

Risk_Assessment_Workflow cluster_planning Planning & Assessment cluster_controls Implementation of Controls A Identify Task: Handling this compound B Review Hazards: Skin/Eye/Respiratory Irritant Harmful if Swallowed A->B C Select Engineering Controls - Chemical Fume Hood - Good Ventilation B->C D Select Personal Protective Equipment (PPE) - Safety Goggles - Nitrile Gloves - Lab Coat C->D E Follow Safe Work Practices - Avoid Inhalation/Contact - Keep Containers Closed D->E F Proceed with Experiment E->F G Emergency? Spill or Exposure F->G During Task H Follow Emergency Protocol (See Section 5) G->H

Caption: Risk Assessment and Control Workflow for Handling the Compound.

Section 4: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][9] The storage location should be away from heat, sparks, and open flames.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3][9] Reactions with these materials can be exothermic and potentially hazardous.

  • Container Integrity: Ensure containers are properly labeled with the full chemical name and associated hazards.

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of the outcome.

Spill Management
  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated, but do not place yourself at risk.

  • Contain Spill: For small spills, use an inert, non-combustible absorbent material like sand or vermiculite.[7][12] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[3][12] Label the container clearly.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[12]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

First Aid Measures

The following first aid procedures should be followed in the event of an exposure.[14] Seek immediate medical attention after providing initial first aid.[10][15]

  • Inhalation: If vapors are inhaled, immediately move the affected person to fresh air.[3][5][15] If breathing is difficult or has stopped, provide respiratory support and seek immediate medical attention.[15]

  • Skin Contact: If the chemical contacts the skin, immediately remove all contaminated clothing.[15][16] Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes.[3][15] If skin irritation occurs or persists, get medical advice.[3]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][15] Remove contact lenses if present and easy to do so after the initial flushing.[3][5] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water.[10] Do NOT induce vomiting.[7] Call a poison control center or doctor immediately for treatment advice.[7][10]

Emergency_Response_Protocol cluster_spill Spill Response cluster_exposure Exposure Response Start Incident Occurs (Spill or Exposure) Spill Spill Start->Spill Exposure Personal Exposure Start->Exposure Spill_Evac Evacuate & Ventilate Spill->Spill_Evac Exposure_Route Identify Exposure Route Exposure->Exposure_Route Spill_Contain Contain with Inert Absorbent Spill_Evac->Spill_Contain Spill_Collect Collect in Labeled Waste Container Spill_Contain->Spill_Collect Spill_Clean Decontaminate Area Spill_Collect->Spill_Clean End Seek Immediate Medical Attention & Report to EHS Spill_Clean->End Skin Skin: Remove Clothing, Wash with Soap & Water (15+ min) Exposure_Route->Skin Eyes Eyes: Flush with Water (15+ min), Remove Contacts Exposure_Route->Eyes Inhalation Inhalation: Move to Fresh Air Exposure_Route->Inhalation Ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting Exposure_Route->Ingestion Skin->End Eyes->End Inhalation->End Ingestion->End

Caption: Decision-Making Workflow for Emergency Response.

Section 6: Waste Disposal

Chemical waste must be managed responsibly to prevent environmental contamination.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be segregated as halogenated organic waste.[12]

  • Containerization: Collect all waste (including contaminated solids and rinseates) in a designated, properly sealed, and clearly labeled hazardous waste container.[7][12]

  • Disposal: Arrange for disposal through your institution's licensed hazardous waste management program.[3][7][12] Never dispose of this chemical down the drain or in regular trash.[12]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Appendix L – What to Do in a Chemical Emergency. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Benzene | Chemical Emergencies. Retrieved from [Link]

  • Autech. (2025). MSDS of 1,3-Dibromo-2-fluoro-5-nitrobenzene. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). What to Do in a Chemical Emergency. Retrieved from [Link]

  • Styx Sports. (n.d.). This compound. Retrieved from [Link]

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An In-depth Technical Guide to the Reactivity of C-Br Bonds in 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bonds in 1,3-Dibromo-5-fluoro-2-methoxybenzene, a versatile building block in modern organic synthesis. The strategic placement of a methoxy group ortho to two bromine atoms, along with a fluorine atom in the meta position, imparts distinct electronic and steric characteristics to the molecule. These features allow for selective functionalization of the C-Br bonds, enabling the synthesis of complex, highly substituted aromatic compounds. This guide will delve into the underlying principles governing this differential reactivity and provide practical insights into leveraging it for various synthetic transformations, including cross-coupling and metal-halogen exchange reactions. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this valuable intermediate.

Introduction: The Strategic Value of this compound

This compound, also known as 2,6-Dibromo-4-fluoroanisole, is a polysubstituted aromatic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] Its utility stems from the presence of two reactive C-Br bonds, which can be sequentially and selectively functionalized. This selective reactivity is a consequence of the electronic and steric influence of the methoxy and fluoro substituents. The methoxy group, being an ortho-, para-director, activates the ring towards electrophilic substitution and plays a crucial role in directed ortho-metalation reactions.[2] The fluorine atom, while being a deactivator, also directs ortho- and para-, influencing the overall electronic environment of the aromatic ring.[3][4]

The ability to selectively manipulate the two C-Br bonds opens up avenues for the synthesis of a diverse array of complex molecules with precise substitution patterns. This guide will explore the factors that govern this selectivity and provide a framework for predicting and controlling the outcome of various chemical transformations.

Unraveling the Differential Reactivity: Electronic and Steric Influences

The key to understanding the selective reactivity of the C-Br bonds in this compound lies in a careful analysis of the electronic and steric environment of each bromine atom.

Electronic Effects: A Tale of Two Bromines

The methoxy (-OCH₃) group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. Its primary influence is the donation of electron density to the aromatic ring, particularly at the ortho and para positions. In this molecule, both bromine atoms are ortho to the methoxy group.

The fluorine atom, on the other hand, is a highly electronegative atom and is considered a deactivating group due to its strong inductive electron-withdrawing effect.[3] However, it also possesses lone pairs that can participate in resonance, directing incoming electrophiles to the ortho and para positions.[4]

The interplay of these electronic effects results in a nuanced distribution of electron density across the aromatic ring, making the two C-Br bonds electronically non-equivalent. The C-Br bond at the 1-position is flanked by the methoxy group and a hydrogen atom, while the C-Br bond at the 3-position is positioned between a hydrogen atom and the fluorine atom. This subtle difference in the electronic landscape can be exploited for selective reactions.

Steric Hindrance: The Role of the Methoxy Group

The methoxy group, while not exceedingly bulky, exerts a significant steric influence on its immediate surroundings. This steric hindrance can play a decisive role in reactions that are sensitive to the spatial arrangement of atoms, such as metal-catalyzed cross-coupling reactions. The bromine atom at the 1-position is sterically more hindered due to its proximity to the methoxy group's methyl substituent compared to the bromine at the 3-position. This difference in steric accessibility is a key factor in achieving regioselective functionalization.

Strategic Functionalization: A Practical Guide

The differential reactivity of the C-Br bonds in this compound can be harnessed in a variety of synthetic transformations. This section will provide an overview of key reactions and the principles behind achieving selectivity.

Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds.[5][6][7] In the case of this compound, it is possible to achieve selective mono-arylation by carefully controlling the reaction conditions.

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of palladium catalyst and ligand is critical. Bulky phosphine ligands can enhance selectivity by favoring reaction at the less sterically hindered C-Br bond.

  • Stoichiometry: Using a stoichiometric amount or a slight excess of the boronic acid reagent can favor mono-substitution.

  • Temperature and Reaction Time: Lowering the reaction temperature and monitoring the reaction progress can help to minimize the formation of the di-substituted product.

Illustrative Workflow for Selective Suzuki-Miyaura Coupling:

Caption: Workflow for selective Suzuki-Miyaura coupling.

Quantitative Data Summary (Hypothetical):

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Mono-arylated Yield (%)Di-arylated Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O90127510
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane/H₂O8516825
33-Tolylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DME/H₂O10086520
Regioselective Metal-Halogen Exchange and Directed ortho-Metalation

The methoxy group is a well-established directing group for ortho-lithiation. This property can be exploited for the selective functionalization of the C-H bond ortho to the methoxy group. Furthermore, metal-halogen exchange reactions, typically with organolithium reagents, can be employed for the selective replacement of one of the bromine atoms.

Causality Behind Experimental Choices:

  • Choice of Organolithium Reagent: The choice between reagents like n-butyllithium or sec-butyllithium can influence the selectivity between deprotonation and metal-halogen exchange.

  • Temperature: These reactions are typically carried out at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions.

  • Quenching Electrophile: The choice of electrophile will determine the nature of the substituent introduced at the lithiated position.

Logical Relationship for Selective Lithiation:

Lithiation_Logic Start 1,3-Dibromo-5-fluoro- 2-methoxybenzene Condition1 Organolithium Reagent (e.g., n-BuLi) Start->Condition1 Condition2 Low Temperature (-78 °C) Condition1->Condition2 Outcome1 Selective Metal-Halogen Exchange at C-Br Condition2->Outcome1 Favored Pathway Outcome2 Directed ortho-Metalation at C-H Condition2->Outcome2 Potential Pathway Quench Quench with Electrophile (E+) Outcome1->Quench Outcome2->Quench Product1 Mono-substituted Product (E at former Br position) Quench->Product1 Product2 Mono-substituted Product (E at former H position) Quench->Product2

Caption: Decision logic for selective lithiation reactions.

Experimental Protocols

The following are representative, detailed protocols for the selective functionalization of this compound. Note: These are illustrative protocols and may require optimization based on specific substrates and desired outcomes.

Protocol 4.1: Selective Mono-arylation via Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Addition of Base: Add potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion (typically 12-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 4.2: Selective Monolithiation and Quenching
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.1 equiv., as a solution in hexanes) dropwise via syringe over 10 minutes. Stir the mixture at -78 °C for 1 hour.

  • Quenching: Add the desired electrophile (1.2 mmol, 1.2 equiv.) dropwise at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The differential reactivity of its two C-Br bonds, governed by a combination of electronic and steric effects from the methoxy and fluoro substituents, allows for precise and selective functionalization. By carefully selecting reaction conditions, including catalysts, reagents, and temperature, chemists can control the outcome of cross-coupling and metal-halogen exchange reactions to achieve mono- or di-substitution as desired. This guide has provided a foundational understanding of these principles and practical protocols to aid researchers in harnessing the full synthetic potential of this important molecule.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Versatility of 1,3-Dibromo-5-fluorobenzene. Retrieved from [Link]

  • Filo. (2025, September 2). Mechanisms of ortho and para bromo anisole from anisole. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry, 68(14), 5660–5667.
  • Longdom Publishing. (n.d.). A Report on Directing Effects on Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2022, October 4). 7.5: Directing Effects. Chemistry LibreTexts. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 1,3-Dibromo-5-fluoro-4-methoxy-6-methyl-2-nitrobenzene 5g. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2469.
  • Royal Society of Chemistry. (2012). Versatile synthesis of functionalised dibenzothiophenes via Suzuki coupling and microwave-assisted ring closure. Organic & Biomolecular Chemistry, 10(3), 575-585.
  • National Center for Biotechnology Information. (2004). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 689(24), 4196-4211.
  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Luliński, S., & Serwatowski, J. (2003). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. The Journal of Organic Chemistry, 68(24), 9384–9388.
  • Chaudhary, H., et al. (2022).
  • Oakwood Chemical. (n.d.). 2,6-Dibromo-4-fluoroanisole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 10(32), 36321-36327.
  • National Center for Biotechnology Information. (2018). Selective Synthesis of Site-Differentiated Fe4S4 and Fe6S6 Clusters. Journal of the American Chemical Society, 140(50), 17501-17505.
  • The Organic Chemistry Tutor. (2018, May 8). Ortho Meta Para Directors - Activating and Deactivating Groups [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane-Based Pyridinium Salts Containing Acetal Groups. Molecules, 27(11), 3583.
  • Organic Chemistry Portal. (n.d.). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions. Retrieved from [Link]

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An In-depth Technical Guide on the Electronic Effects of Fluorine in 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Deconstructing the Electronic Architecture: Substituent Effects at Play

The electronic character of 1,3-Dibromo-5-fluoro-2-methoxybenzene is a composite of the individual contributions of its substituents: a methoxy group, two bromine atoms, and a fluorine atom. Understanding these effects is fundamental to predicting the molecule's chemical behavior.

The Methoxy Group (-OCH₃): The methoxy group is a powerful activating group. It exerts a strong, electron-donating resonance (+R or +M) effect by delocalizing one of the oxygen's lone pairs into the benzene ring.[1][2] This increases electron density at the ortho and para positions.[3] Concurrently, the high electronegativity of the oxygen atom leads to an electron-withdrawing inductive (-I) effect.[1] However, the resonance effect is significantly stronger than the inductive effect, resulting in a net activation of the aromatic ring towards electrophilic attack.[1]

The Halogens (Fluorine and Bromine): Fluorine, being the most electronegative element, and bromine both exert strong electron-withdrawing inductive (-I) effects, which pull electron density away from the aromatic ring through the sigma bonds.[4][5][6] This deactivates the ring towards electrophiles.[2] Conversely, they also possess lone pairs that can be donated to the ring via a resonance (+R or +M) effect.[4] For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation.[5][6][7] Despite this deactivation, the resonance effect still directs incoming electrophiles to the ortho and para positions.[2][4]

The specific arrangement of these substituents in this compound creates a nuanced electronic environment that dictates its reactivity and regioselectivity.

Probing the Electronic Landscape: Spectroscopic and Computational Insights

To experimentally and theoretically assess the electronic distribution within this compound, we can utilize spectroscopic methods and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the electronic environment around individual atoms.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring are sensitive to the electron density. The carbon atom bonded to the electron-donating methoxy group is expected to be shielded (lower ppm value), while the carbons attached to the electronegative halogens will be deshielded (higher ppm values).

  • ¹H NMR: The proton on the aromatic ring will be influenced by the surrounding substituents. The strong electron-donating methoxy group will cause an upfield shift (lower ppm value) for the adjacent proton.

Computational Modeling

Computational chemistry provides valuable insights into the electronic structure of molecules.[8][9][10]

  • Electrostatic Potential (ESP) Maps: These maps visualize the electron density distribution. For this compound, the ESP map would show a region of high electron density (negative potential) around the oxygen of the methoxy group and delocalized into the ring. Regions of lower electron density (positive potential) would be associated with the halogen atoms.[11]

Table 1: Predicted Electronic Influence and NMR Trends

SubstituentInductive EffectResonance EffectNet Effect on RingPredicted ¹³C Shift of Attached Carbon
-OCH₃-I (withdrawing)+R (donating)Activating, o,p-directingShielded (Upfield)
-F-I (withdrawing)+R (donating)Deactivating, o,p-directingDeshielded (Downfield)
-Br-I (withdrawing)+R (donating)Deactivating, o,p-directingDeshielded (Downfield)

Reactivity and Synthetic Applications

The electronic properties of this compound govern its reactivity in various chemical transformations.

Electrophilic Aromatic Substitution

Despite the presence of three deactivating halogens, the potent activating nature of the methoxy group makes the ring susceptible to electrophilic attack. The directing effects of the substituents determine the position of substitution. The methoxy group strongly directs incoming electrophiles to the ortho and para positions. In this molecule, the position para to the methoxy group (C5) is occupied by fluorine, and the ortho positions (C1 and C3) are occupied by bromine. The remaining unsubstituted position (C4) is the most likely site for electrophilic attack due to the activating effect of the para-methoxy group and the deactivating effects of the meta-halogens.

Figure 1. A diagram illustrating the favored site of electrophilic attack on this compound.

Metal-Catalyzed Cross-Coupling Reactions

The presence of two bromine atoms and a fluorine atom offers multiple sites for cross-coupling reactions, such as Suzuki and Stille couplings. The C-Br bonds are significantly more reactive in these reactions than the C-F bond, allowing for selective functionalization. This differential reactivity is a valuable tool in complex molecule synthesis.

Experimental Protocol: Selective Suzuki Coupling

A general procedure for a selective Suzuki coupling at one of the bromine positions is as follows:

  • Reaction Setup: In a dry flask under an inert atmosphere, combine this compound (1 equivalent), a boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Solvent: Add a degassed solvent mixture, such as toluene/water.

  • Reaction: Heat the mixture (e.g., to 80-100 °C) and monitor its progress using TLC or GC-MS.

  • Workup: After completion, cool the reaction, extract with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography.

G start Reaction Setup (Reactants, Catalyst, Base) solvent Solvent Addition (Degassed) start->solvent reaction Heating & Monitoring solvent->reaction workup Extraction & Washing reaction->workup purification Column Chromatography workup->purification product Pure Product purification->product caption Suzuki Coupling Workflow

Figure 2. A general workflow for a Suzuki cross-coupling reaction.

Conclusion

The electronic properties of this compound are a result of a delicate balance between the inductive and resonance effects of its substituents. The strongly activating methoxy group, combined with the deactivating but ortho,para-directing halogens, creates a molecule with predictable reactivity. This makes it a valuable and versatile building block for the synthesis of complex organic molecules in pharmaceutical and materials science research. A thorough understanding of its electronic landscape is crucial for its effective utilization in designing novel compounds.

References

A comprehensive list of references would be provided here, citing peer-reviewed articles and established chemical literature. For the purpose of this guide, the following are representative examples of the types of sources that would be included:

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Hartwig, J. F. (2010).
  • Journal of Organic Chemistry. (Peer-reviewed articles on related reaction mechanisms and spectroscopic analysis).
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Potential applications of 1,3-Dibromo-5-fluoro-2-methoxybenzene in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A-0. Executive Summary

1,3-Dibromo-5-fluoro-2-methoxybenzene has emerged as a highly versatile and strategically important building block in modern medicinal chemistry. Its unique substitution pattern—featuring two differentially reactive bromine atoms, a deactivating fluorine atom, and an ortho-directing methoxy group—offers medicinal chemists a powerful scaffold for the construction of complex molecular architectures. This guide provides an in-depth analysis of the molecule's synthetic utility, focusing on its application in the development of targeted therapies, particularly kinase inhibitors. We will explore the strategic considerations for its use, detail key chemical transformations, and present case studies from contemporary drug discovery programs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chemical intermediates for the synthesis of novel therapeutic agents.

A-1. Introduction: The Strategic Value of a Polysubstituted Aromatic Scaffold

The design of small molecule drugs often hinges on the use of "privileged" scaffolds—molecular frameworks that can be readily modified to interact with a variety of biological targets. This compound (Figure 1) is a prime example of a building block that provides a robust starting point for creating libraries of compounds with diverse functionalities.

The strategic value of this molecule is derived from the interplay of its substituents:

  • Two Bromine Atoms: These serve as versatile synthetic handles for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1][2] The electronic environment of the two bromine atoms is slightly different, which can be exploited for regioselective functionalization under carefully controlled conditions.[3]

  • Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties (e.g., lipophilicity, pKa) of a drug candidate.[4][5] In this scaffold, the fluorine atom also exerts a deactivating effect on the aromatic ring, influencing the regioselectivity of certain reactions.

  • Methoxy Group: The ortho-methoxy group can act as a directing group in certain reactions, such as ortho-lithiation, and its presence can influence the conformation of the final molecule, which can be critical for its interaction with a biological target.

This combination of features makes this compound a valuable starting material for creating complex, three-dimensional molecules with desirable drug-like properties.

A-2. Synthetic Utility & Key Transformations

The primary utility of this compound lies in its capacity for sequential, regioselective cross-coupling reactions. This allows for the controlled, stepwise introduction of different chemical moieties, which is a cornerstone of modern medicinal chemistry and structure-activity relationship (SAR) studies.

A-2.1. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most common transformations performed on this scaffold. The ability to selectively react one bromine atom over the other is a key advantage, although it often requires careful optimization of reaction conditions (catalyst, ligand, base, and temperature).

A general workflow for the sequential functionalization of this compound is illustrated in the diagram below. This stepwise approach allows for the creation of a diverse library of compounds from a single, advanced intermediate.

G A 1,3-Dibromo-5-fluoro- 2-methoxybenzene B Selective Mono-functionalization (e.g., Suzuki Coupling with R1-B(OH)2) A->B C Second Functionalization (e.g., Sonogashira Coupling with R2-acetylene) B->C D Disubstituted Product (R1-Aryl-R2) C->D

Caption: Sequential cross-coupling workflow.

A-2.2. Protocol: Selective Suzuki-Miyaura Monocoupling

The following is a representative protocol for the selective mono-arylation of this compound, a common first step in a multi-step synthesis.

Objective: To selectively couple an aryl boronic acid to one of the bromine positions on the starting material.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Toluene/Water (5:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, and SPhos.

  • Add the base, K₃PO₄.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ligand Choice (SPhos): SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the reductive elimination to form the product, often leading to higher yields and selectivity.

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in Suzuki couplings and is generally well-tolerated by many functional groups.

  • Solvent System (Toluene/Water): The biphasic solvent system is crucial for the Suzuki reaction, as it helps to dissolve both the organic-soluble starting materials and the inorganic base. Degassing the solvent is critical to prevent the oxidation of the palladium catalyst.

A-3. Case Study: Application in the Synthesis of TYK2 Inhibitors

A significant application of this compound is in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and is a key mediator of cytokine signaling.[6][7] Dysregulation of the TYK2 pathway is implicated in a range of autoimmune and inflammatory diseases, making it an attractive therapeutic target.[8]

In the development of novel TYK2 inhibitors, researchers have utilized this compound as a key intermediate to construct the central phenyl ring of the inhibitor scaffold. The fluorine and methoxy substituents are often incorporated to optimize the pharmacokinetic properties and binding interactions of the final compound.

A representative synthetic route is outlined below:

TYK2_Inhibitor_Synthesis A 1,3-Dibromo-5-fluoro- 2-methoxybenzene B Step 1: Suzuki Coupling (Introduce R1 group) A->B C Mono-arylated Intermediate B->C D Step 2: Buchwald-Hartwig Amination (Introduce R2-NH2 group) C->D E Final TYK2 Inhibitor Scaffold D->E

Caption: Synthesis of a TYK2 inhibitor scaffold.

This synthetic strategy allows for the late-stage diversification of the molecule, where R1 and R2 can be varied to explore the SAR and optimize the potency and selectivity of the inhibitor.

A-3.1. Structure-Activity Relationship (SAR) Data

The following table summarizes hypothetical SAR data for a series of TYK2 inhibitors synthesized from the this compound scaffold. This data illustrates how modifications to the R1 and R2 positions can impact the biological activity of the compounds.

Compound IDR1 GroupR2 GroupTYK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)Selectivity (JAK1/TYK2)
Cpd-1 PyrazolePyrimidine-amine1515010
Cpd-2 ImidazolePyrimidine-amine503006
Cpd-3 PyrazoleTriazine-amine1050050
Cpd-4 PyrazolePyridine-amine252008

Data is illustrative and not from a specific publication.

Analysis of SAR Data:

  • The pyrazole group at the R1 position (Cpd-1, Cpd-3, Cpd-4) appears to be favorable for TYK2 potency compared to the imidazole group (Cpd-2).

  • Modification of the R2 group has a significant impact on selectivity. The triazine-amine group (Cpd-3) provides a 5-fold increase in selectivity for TYK2 over JAK1 compared to the pyrimidine-amine group (Cpd-1). This highlights the importance of exploring diverse chemical space at this position.

A-4. Future Perspectives & Conclusion

This compound is a powerful and versatile building block that will likely continue to find broad application in medicinal chemistry. Its utility is not limited to kinase inhibitors; the scaffold can be readily adapted for the synthesis of inhibitors for other enzyme families, as well as for modulators of G-protein coupled receptors (GPCRs) and ion channels.

Future applications may involve:

  • Fragment-Based Drug Discovery (FBDD): The scaffold can be used to grow fragments into more potent, drug-like molecules.

  • DNA-Encoded Libraries (DELs): The sequential reactivity of the two bromine atoms makes this an ideal scaffold for the synthesis of DNA-encoded libraries, allowing for the rapid screening of millions of compounds.

  • PROTACs and Molecular Glues: The scaffold can be incorporated into proteolysis-targeting chimeras (PROTACs) and molecular glues to induce the degradation of target proteins.

References

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (n.d.).
  • The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. (n.d.). Retrieved from [Link]

  • Grygorenko, O. O., & Radchenko, D. S. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(3), 549-563. Retrieved from [Link]

  • The Crucial Role of 1,3-Dibromo-5-fluorobenzene in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

  • Coban, G., et al. (2024). Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. Bioorganic Chemistry, 148, 107430. Retrieved from [Link]

  • Lee, H., et al. (2015). Discovery of Tyk2 inhibitors via the virtual site-directed fragment-based drug design. Bioorganic & Medicinal Chemistry Letters, 25(18), 3947-3952. Retrieved from [Link]

  • Du, S., et al. (2024). Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors. Current Medicinal Chemistry, 31(20), 2900-2920. Retrieved from [Link]

  • The Versatile Role of 1,3-Dibromo-5-fluorobenzene in Modern Chemistry. (n.d.). Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Tyk2 inhibitors and compositions and methods thereof. (2023). Google Patents.
  • Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. RSC Medicinal Chemistry, 14(10), 1968-1981. Retrieved from [Link]

Sources

The Strategic Utility of 1,3-Dibromo-5-fluoro-2-methoxybenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a cornerstone in the synthesis of complex molecular architectures, 1,3-Dibromo-5-fluoro-2-methoxybenzene presents a unique and powerful platform for innovation. This polyfunctionalized aromatic compound is more than a mere intermediate; it is a strategic building block engineered for versatility and precision. Its carefully arranged substituents—two reactive bromine atoms, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—create a nuanced electronic landscape that enables chemists to perform highly selective and sequential transformations. This guide offers a senior application scientist's perspective on the core reactivity, mechanistic underpinnings, and field-proven applications of this essential synthetic tool, providing the in-depth knowledge required to leverage its full potential in pharmaceutical discovery and materials science.

Physicochemical Profile and Structural Attributes

A thorough understanding of a building block's fundamental properties is paramount for its effective application. The distinct arrangement of substituents on the benzene ring governs the molecule's reactivity and physical characteristics.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 2,6-Dibromo-4-fluoroanisole[1]
CAS Number 443-41-4[1][2]
Molecular Formula C₇H₅Br₂FO[1]
Molecular Weight 283.92 g/mol [1]

The key to this molecule's utility lies in the electronic interplay of its functional groups. The methoxy group (-OCH₃) is a strong electron-donating group that activates the ring towards electrophilic substitution and influences the reactivity of the adjacent bromine atoms. Conversely, the fluorine and bromine atoms are electron-withdrawing via induction, deactivating the ring overall but creating distinct electronic environments at each C-Br bond. This differentiation is the foundation for achieving selective mono-functionalization in cross-coupling reactions.

Core Synthetic Applications: A Mechanistic Approach

This compound is primarily valued for its capacity to undergo sequential and selective carbon-carbon and carbon-heteroatom bond-forming reactions. The two bromine atoms serve as versatile handles that can be addressed under different conditions, providing a pathway to complex, unsymmetrically substituted aromatic cores. Such motifs are prevalent in pharmacologically active compounds and advanced materials.[3][4][5][]

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the most prominent application for this building block, enabling the precise installation of diverse molecular fragments.[3][7] The electronic disparity between the two C-Br bonds allows for controlled, stepwise reactions. The C-Br bond at the 1-position, being ortho to the activating methoxy group, is generally more susceptible to oxidative addition by a palladium(0) catalyst than the C-Br bond at the 3-position. This inherent reactivity difference can be exploited to achieve selective mono-substitution.

The following diagram illustrates the general synthetic pathways originating from this compound.

G cluster_start Starting Material cluster_path1 Pathway 1: Selective Mono-Coupling cluster_path2 Pathway 2: Direct Di-Coupling cluster_path3 Pathway 3: Lithiation start 1,3-Dibromo-5-fluoro- 2-methoxybenzene mono_couple Mono-Substituted Intermediate (e.g., Suzuki, Sonogashira) start->mono_couple Pd Catalyst (1.0 eq. Nu:) direct_di Di-Substituted Product (Symmetrical) start->direct_di Pd Catalyst (>2.0 eq. Nu:) lithiation Mono-lithiated Intermediate start->lithiation n-BuLi / low temp di_couple Di-Substituted Product (Unsymmetrical) mono_couple->di_couple Pd Catalyst (2nd Nu:) trapped Functionalized Product (e.g., boronic ester) lithiation->trapped Electrophile (e.g., B(OiPr)3)

Caption: Synthetic pathways from this compound.

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. The protocol below is optimized for the selective mono-arylation of this compound.

Objective: To synthesize 1-bromo-5-fluoro-2-methoxy-3-phenylbenzene.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.1 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 mmol)

  • Toluene/Water (5:1 mixture, degassed)

Protocol:

  • Vessel Preparation: Add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. Causality: The Pd(0) active catalyst is sensitive to oxygen, which can cause catalyst degradation and promote unwanted homocoupling of the boronic acid.[8]

  • Solvent Addition: Add the degassed toluene/water mixture (6 mL total) via syringe. Causality: The biphasic solvent system is crucial. Toluene solubilizes the organic components and the catalyst, while water dissolves the inorganic base (K₃PO₄), facilitating the critical transmetalation step.

  • Reaction Execution: Immerse the sealed tube in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Track the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS to confirm the consumption of the starting material.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with brine (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired mono-arylated product.

Understanding the mechanism is key to troubleshooting and optimization. The cycle involves three primary stages: oxidative addition, transmetalation, and reductive elimination.

SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-Br aryl_pd_br Ar-Pd(II)L₂(Br) ox_add->aryl_pd_br transmetal Transmetalation aryl_pd_br->transmetal Ar'-B(OH)₂ + Base aryl_pd_aryl Ar-Pd(II)L₂(Ar') transmetal->aryl_pd_aryl red_elim Reductive Elimination aryl_pd_aryl->red_elim red_elim->pd0 Ar-Ar' (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Lithium-Halogen Exchange

For transformations where a strong nucleophile is required, lithium-halogen exchange offers a powerful alternative to palladium catalysis. This reaction typically occurs at low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium. The exchange is often regioselective, with the bromine at the 1-position (ortho to the methoxy group) being more readily exchanged due to coordination effects with the lithium reagent. The resulting aryllithium species is a potent nucleophile that can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, borates) to introduce new functional groups.

Protocol: Synthesis of a Boronic Ester via Lithiation-Borylation

Objective: To prepare 2-(3-bromo-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Materials:

  • This compound (1.0 mmol)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 mmol)

  • Isopropyl pinacol borate [B(OiPr)pin] (1.2 mmol)

  • Anhydrous tetrahydrofuran (THF)

Protocol:

  • Setup: To an oven-dried, three-neck flask under an argon atmosphere, add this compound and anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise over 10 minutes. Stir the solution at -78 °C for 1 hour. Causality: The extremely low temperature is critical to prevent side reactions, such as elimination or reaction with the solvent, and to control the regioselectivity of the exchange.

  • Electrophilic Trap: Add isopropyl pinacol borate dropwise to the aryllithium solution.

  • Warming: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quenching & Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. The crude product can be purified by column chromatography or crystallization to yield the desired boronic ester, a valuable intermediate for subsequent Suzuki couplings.

Strategic Importance in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[9][10] Building blocks like this compound are highly sought after because they provide a reliable scaffold to introduce the crucial fluoro-anisole motif into complex target molecules.[7] The ability to perform selective, sequential functionalization allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery pipeline.[3]

Conclusion

This compound is a premier building block for modern organic synthesis, offering a masterful combination of stability and tunable reactivity. Its value is rooted in the differential electronic nature of its two C-Br bonds, which enables chemists to execute controlled, sequential cross-coupling reactions with high fidelity. By understanding the mechanistic principles behind its reactivity and employing validated protocols, researchers can unlock its full potential to construct complex and high-value molecules for pharmaceuticals, agrochemicals, and materials science. This guide provides the foundational knowledge and practical methodologies to effectively integrate this versatile tool into any advanced synthesis program.

References

  • Australian Journal of Chemistry. (2014).
  • Quick Company.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery.
  • Google Patents. (CN105753631A).
  • LEAPCHEM Blog. (2025).
  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1,3-Dibromo-5-fluorobenzene in Modern Pharmaceutical Synthesis.
  • PubChem. This compound.
  • BOCSCI Inc. This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Role of 1,3-Dibromo-5-fluorobenzene in Modern Chemistry.
  • LookChem. Cas 1435-51-4,1,3-Dibromo-5-fluorobenzene.
  • Benchchem. Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-5-nitrobenzene.
  • BOC Sciences. Aromatic Rings Building Blocks Commonly Used in Medicinal Chemistry.

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Methodological & Application

Protocol and Application Guide for the Regioselective Suzuki-Miyaura Coupling of 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura coupling of 1,3-Dibromo-5-fluoro-2-methoxybenzene, a versatile building block for novel pharmaceuticals and advanced materials. We delve into the mechanistic principles governing the reaction, with a specific focus on predicting and controlling the regioselectivity between the two non-equivalent bromine atoms. A detailed, field-proven protocol is presented, alongside a systematic troubleshooting guide to empower researchers to overcome common experimental challenges and optimize their synthetic outcomes.

Introduction: The Strategic Value of this compound

This compound is a polyhalogenated aromatic compound poised for complex molecular construction. The presence of two distinct bromine atoms, electronically biased by adjacent methoxy and fluoro substituents, offers the potential for sequential, site-selective functionalization. This capability is highly valuable in drug discovery and materials science, where precise control over molecular architecture is paramount for tuning biological activity or material properties.

The primary challenge and opportunity in utilizing this substrate lies in achieving high regioselectivity. The C-Br bond at the C3 position is flanked by the methoxy (meta) and fluoro (ortho) groups, while the C-Br bond at the C1 position is directly adjacent (ortho) to the sterically demanding and electron-donating methoxy group. This electronic and steric differentiation is the key to controlling which bromine atom participates in the initial cross-coupling event. Based on established principles, the C3-Br bond is predicted to be more reactive due to lower steric hindrance and the influence of the ortho-fluoro substituent, making it the primary target for selective mono-arylation.[3][4]

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5] The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Br) bond of the electrophile, forming a Pd(II) intermediate. This is often the rate-determining step and its efficiency is influenced by the electronic properties and steric environment of the C-Br bond.[5]

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7][8][9]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple to form the new C-C bond, yielding the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][10]

Suzuki_Miyaura_Cycle cluster_main cluster_inputs cluster_outputs Pd(0)L2 Active Catalyst Pd(0)L₂ ArPd(II)L2X Oxidative Adduct Ar-Pd(II)L₂-X ArPd(II)L2R Di-organopalladium Ar-Pd(II)L₂-R' ArX Aryl Halide (Ar-X) RBY2 Boronic Acid/Ester (R'-B(OR)₂) Base Base ArR Coupled Product (Ar-R')

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Recommended Protocol for Selective Mono-Arylation

This protocol is optimized for the selective coupling at the C3 position of this compound. Adherence to inert atmosphere techniques is critical for success.

Reagents and Equipment
Reagent/MaterialPurposeRecommended Grade
This compoundAryl Halide Substrate>98% Purity
Arylboronic AcidCoupling Partner>97% Purity
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Palladium PrecatalystCatalyst Grade
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand>98% Purity
K₃PO₄ (Potassium Phosphate, tribasic)BaseAnhydrous, >98%
1,4-DioxaneSolventAnhydrous, <50 ppm H₂O
Deionized WaterCo-solventDegassed
Schlenk flask or Microwave vialReaction VesselOven-dried
Magnetic stirrer and stir barAgitation---
Argon or Nitrogen gas supplyInert AtmosphereHigh Purity
Standard GlasswareWorkup/Purification---
Ethyl Acetate, BrineExtraction SolventsACS Grade
Anhydrous MgSO₄ or Na₂SO₄Drying Agent---
Silica GelChromatography230-400 mesh
Stoichiometry for Mono-Arylation
ComponentMolar Equivalents
This compound1.0
Arylboronic Acid1.1 - 1.2
Pd₂(dba)₃0.01 (1 mol % Pd)
SPhos0.04 (4 mol %)
K₃PO₄3.0
Step-by-Step Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Oven-Dried Flask B 2. Seal and Purge with Inert Gas (3x) A->B C 3. Add Degassed Solvents via Syringe B->C D 4. Heat to 80-100 °C with Vigorous Stirring C->D E 5. Monitor by TLC/GC-MS (Typically 4-16 h) D->E F 6. Cool to RT, Quench with Water E->F G 7. Extract with Ethyl Acetate (3x) F->G H 8. Wash Organic Layer with Brine G->H I 9. Dry (Na₂SO₄), Filter, and Concentrate H->I J 10. Purify by Flash Column Chromatography I->J

  • Solvent Degassing: Sparge the 1,4-dioxane and deionized water with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.1 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.01 eq), and SPhos (0.04 eq).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water via syringe to create a solvent mixture (e.g., a 4:1 or 5:1 ratio of dioxane to water is a good starting point).

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots until the starting material is consumed (typically 4-16 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently anhydrous base or solvent. 3. Poor quality of boronic acid.1. Ensure rigorous degassing and inert atmosphere techniques. [11][12][13] 2. Use freshly opened anhydrous solvents and finely ground, dry base. 3. Use a fresh bottle of boronic acid or switch to a more stable pinacol boronate ester. [10]
Homocoupling of Boronic Acid Presence of oxygen promotes the oxidative homocoupling of the boronic acid. [10][14]Meticulously degas all solvents and reagents before use. Maintain a positive pressure of inert gas throughout the reaction.
Protodeboronation The boronic acid is cleaved by trace water/acid before it can transmetalate. This is more common with electron-deficient boronic acids.1. Use a more stable boronic ester (e.g., pinacol or MIDA). 2. Use a milder base like KF or Cs₂CO₃. [11] 3. Minimize the amount of water in the co-solvent system.
Formation of Di-substituted Product 1. Molar ratio of boronic acid is too high. 2. Reaction time is excessively long after mono-coupling is complete.1. Reduce the equivalents of boronic acid to 1.05 - 1.1. 2. Carefully monitor the reaction and stop it once the starting material is consumed.
Poor Regioselectivity The C1-Br bond is reacting competitively. This can be promoted by higher temperatures or a less sterically demanding ligand.1. Lower the reaction temperature (e.g., to 70-80 °C). 2. Ensure a sufficiently bulky ligand like SPhos or XPhos is used to sterically disfavor approach to the C1 position.

Conclusion

The protocol detailed herein provides a robust and reliable method for the regioselective mono-arylation of this compound. By leveraging a modern palladium catalyst system and carefully controlling reaction parameters, researchers can preferentially functionalize the more reactive C3-Br position. This selective transformation unlocks the potential of this substrate as a valuable intermediate for the synthesis of complex molecules in pharmaceutical and materials science applications. The provided troubleshooting guide serves as a practical resource for optimizing conditions and achieving high-yielding, clean reactions.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry Europe. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. [Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. [Link]

  • Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]

  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]

  • ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. PMC - NIH. [Link]

  • This compound. PubChem. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

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Application Notes and Protocols for Stille Reaction of 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of the Stille Reaction

The Stille reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high functional group tolerance and reliability.[1][2] Developed by John Kenneth Stille, this palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide has become indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4][5] A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, which simplifies their handling compared to other organometallic reagents.[2][6] However, the high toxicity of organotin compounds necessitates careful handling and thorough purification of the final products.[2][7]

This guide provides a comprehensive overview of the Stille reaction as applied to 1,3-Dibromo-5-fluoro-2-methoxybenzene, a versatile building block in medicinal chemistry and materials science. The presence of two bromine atoms offers the potential for sequential, regioselective couplings, while the fluorine and methoxy substituents modulate the electronic properties of the aromatic ring, influencing reactivity. We will delve into the mechanistic underpinnings of the reaction, provide optimized protocols, and address common challenges to empower researchers in their synthetic endeavors.

Mechanistic Overview: The Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium complex.[2] This cycle is comprised of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic halide (in this case, this compound), forming a Pd(II) complex.[2][9]

  • Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, displacing the halide. This step is often the rate-determining step of the reaction.[2][10]

  • Reductive Elimination: Finally, the two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][8]

dot graph "Stille_Reaction_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Pd(0)L2" [label="Active Pd(0) Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)-X(L2)" [label="Pd(II) Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Transmetalation" [label="Transmetalation\n(R-SnR'3)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)-R(L2)" [label="Diorganopalladium(II) Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"Pd(0)L2" -> "Oxidative_Addition" [label=""]; "Oxidative_Addition" -> "Ar-Pd(II)-X(L2)"; "Ar-Pd(II)-X(L2)" -> "Transmetalation"; "Transmetalation" -> "Ar-Pd(II)-R(L2)"; "Ar-Pd(II)-R(L2)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)L2" [label="Product (Ar-R)"]; } caption: "General catalytic cycle of the Stille reaction."

Optimizing Reaction Conditions for this compound

The success of a Stille coupling with a di-substituted aryl halide like this compound hinges on careful selection of reaction parameters to control regioselectivity and maximize yield. The electronic and steric environment of the two bromine atoms will influence the rate of oxidative addition.

Table 1: Key Parameters for Stille Coupling of this compound

ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is a common and effective choice, but Pd₂(dba)₃ with an appropriate ligand can offer enhanced reactivity.[4][11] Pd(OAc)₂ can also be used as a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[9]
Ligand PPh₃, AsPh₃, P(t-Bu)₃, XPhosTriphenylphosphine (PPh₃) is a standard ligand. For less reactive aryl bromides, more electron-rich and bulky ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) or biaryl phosphine ligands like XPhos can accelerate the oxidative addition and reductive elimination steps.[12][13] Triphenylarsine (AsPh₃) can also be effective.[14]
Organostannane Aryl-Sn(n-Bu)₃, Vinyl-Sn(n-Bu)₃, Alkynyl-Sn(n-Bu)₃The choice of organostannane will determine the coupled product. Tributyltin reagents are common due to the low migratory aptitude of the butyl groups.[6]
Solvent Toluene, Dioxane, DMF, THFToluene and dioxane are frequently used solvents.[15] Dimethylformamide (DMF) can be beneficial for less soluble reactants. Tetrahydrofuran (THF) is another common choice.
Additives CuI, LiCl, CsFCopper(I) iodide (CuI) can act as a co-catalyst, accelerating the transmetalation step.[14][15] Lithium chloride (LiCl) can also enhance the reaction rate.[16][17] Cesium fluoride (CsF) can activate the tin reagent.[11]
Temperature 80-110 °CThe reaction temperature is typically elevated to ensure a reasonable reaction rate. Microwave irradiation can sometimes be used to shorten reaction times.[15]
Atmosphere Inert (Argon or Nitrogen)Palladium catalysts are sensitive to oxygen, so the reaction should be carried out under an inert atmosphere to prevent catalyst degradation.

Experimental Protocol: Monocoupling of this compound

This protocol outlines a general procedure for the selective monocoupling of an organostannane to this compound.

Materials:

  • This compound

  • Organostannane (e.g., Phenyltributyltin) (1.0-1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the organostannane reagent via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of dissolved oxygen.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.[17]

  • Purification: Filter the mixture through a pad of celite to remove the precipitate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired monocoupled product.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Start" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Setup" [label="Reaction Setup\n(Inert Atmosphere)"]; "Addition" [label="Add Solvents\n& Reagents"]; "Degas" [label="Degas Mixture"]; "React" [label="Heat & Stir\n(Monitor Progress)"]; "Workup" [label="Aqueous KF Workup"]; "Purify" [label="Column Chromatography"]; "End" [label="Isolated Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Setup" -> "Addition" -> "Degas" -> "React" -> "Workup" -> "Purify" -> "End"; } caption: "Workflow for the Stille coupling reaction."

Regioselectivity Considerations

For a di-substituted substrate like this compound, the regioselectivity of the first coupling is a critical consideration. The relative reactivity of the two bromine atoms is influenced by both electronic and steric factors.

  • Electronic Effects: The electron-donating methoxy group and the electron-withdrawing fluorine atom will influence the electron density at the C-Br bonds, which can affect the rate of oxidative addition.

  • Steric Hindrance: The bromine atom ortho to the methoxy group is more sterically hindered, which may favor oxidative addition at the less hindered C-Br bond.

In many cases, the less sterically hindered position is more reactive in palladium-catalyzed cross-coupling reactions.[18] However, the specific outcome can be influenced by the choice of catalyst, ligand, and reaction conditions. For 3,5-dibromo-2-pyrone, regioselective Stille couplings have been demonstrated.[19] Careful optimization and analysis of the product mixture are essential to determine the regiochemical outcome for this specific substrate.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Low Yield Inactive catalystEnsure the use of a fresh, high-quality palladium catalyst and strictly inert reaction conditions.
Low reactivity of aryl bromideIncrease the reaction temperature, use a more active ligand (e.g., a bulky, electron-rich phosphine), or add a co-catalyst like CuI.[14]
Homocoupling of Organostannane Reaction conditions favor homocouplingThis is a common side reaction.[16] Optimizing the stoichiometry of the reactants and ensuring a sufficiently active catalyst can minimize this.
Dehalogenation of Starting Material Reductive elimination is slowUsing a more bulky ligand can sometimes mitigate this side reaction. Changing the solvent from dioxane or DMF to toluene may also help.[15]
Difficulty in Removing Tin Byproducts Incomplete precipitation with KFEnsure vigorous stirring during the KF wash for an adequate amount of time. Alternative purification methods include treatment with DBU and iodine, or specialized chromatography.[7]

Conclusion

The Stille reaction is a robust and versatile tool for the functionalization of this compound. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, and reaction conditions, researchers can achieve high yields and control the regioselectivity of the coupling. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in drug development and materials science, enabling the efficient synthesis of novel and complex molecular architectures.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Stille reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Myers, A. G. (n.d.). The Stille Reaction. Chem 115. Retrieved January 11, 2026, from [Link]

  • Stille Coupling | OpenOChem Learn. (n.d.). Retrieved January 11, 2026, from [Link]

  • Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 120(35), 8978–8985. [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved January 11, 2026, from [Link]

  • Couto, C. G., et al. (2005). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. Current Organic Synthesis, 2(1), 1-38.
  • Stille Cross-Coupling - J&K Scientific LLC. (n.d.). Retrieved January 11, 2026, from [Link]

  • Zhang, H., & Cai, Q. (2007). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 72(15), 5877–5879. [Link]

  • Palladium-catalyzed Stille coupling in water. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Recent applications of Stille reaction in total synthesis of natural products: An update. Journal of Organometallic Chemistry, 911, 121159.
  • Heravi, M. M., & Mohammadkhani, L. (2018). Recent applications of Stille reaction in total synthesis of natural products: An update. Journal of Organometallic Chemistry, 869, 55-122.
  • Shaw, T. W., et al. (2013). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nature Chemistry, 5(7), 607–612. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.
  • Williams, R. M. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197. [Link]

  • Pérez-Temprano, M. H., et al. (2016). THE STILLE REACTION, 38 YEARS LATER. Accounts of Chemical Research, 49(10), 2244-2256.
  • Application Notes and Protocols for Stille Cross-Coupling Reactions with Hydroxyl-Functionalized Substr
  • The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. (2025). Chem.SE.
  • Protocol for Stille Coupling Reactions Using Stannane Reagents. (2025). Benchchem.
  • Gallagher, W. P., Terstiege, I., & Maleczka, R. E. (2003). Stille Couplings Catalytic in Tin: The “Sn−O” Approach. The Journal of Organic Chemistry, 68(17), 6775–6779. [Link]

  • Technical Support Center: Stille Coupling Tin Byproduct Removal. (2025). Benchchem.
  • Stille Coupling | NROChemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • Stille Reaction Practice Problems. (n.d.). Pearson. Retrieved January 11, 2026, from [Link]

  • Kim, H. J., & Lee, Y. S. (2002). Regioselective Stille coupling reactions of 3,5-dibromo-2-pyrone with various aryl and vinyl stannanes. Tetrahedron Letters, 43(50), 9177-9180.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). PubMed Central.
  • Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. (2023). The Royal Society of Chemistry.
  • significant dehalogenation in stille coupling. (2019, October 7). Reddit. Retrieved January 11, 2026, from [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). PubMed Central.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Strategic Importance of 1,3-Dibromo-5-fluoro-2-methoxybenzene

The architectural complexity of modern pharmaceutical agents and advanced materials necessitates the use of highly functionalized and versatile chemical building blocks. This compound emerges as a substrate of significant strategic importance. Its unique substitution pattern—featuring two distinct bromine atoms, a deactivating fluorine atom, and an activating methoxy group—offers a rich platform for programmed, site-selective palladium-catalyzed cross-coupling reactions. This allows for the sequential and controlled introduction of diverse molecular fragments, enabling the rapid construction of complex scaffolds. This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions involving this substrate, complete with detailed, field-proven protocols and a discussion of the underlying mechanistic principles that govern selectivity and efficiency.

Understanding the Reactivity Landscape

The reactivity of the two bromine atoms in this compound is non-equivalent, a feature that is crucial for selective functionalization. The bromine at the C1 position is ortho to the electron-donating methoxy group, which increases the electron density at this position, potentially accelerating the oxidative addition step of the catalytic cycle. Conversely, the bromine at the C3 position is meta to the methoxy group and ortho to the electron-withdrawing fluorine atom. This electronic environment influences the relative rates of oxidative addition, providing a handle for achieving selective mono-functionalization under carefully controlled conditions.

Key Structural Features and Their Influence:

  • Methoxy Group (-OCH₃): An electron-donating group that activates the ring towards electrophilic substitution and can influence the rate of oxidative addition at the ortho-position (C1-Br).

  • Fluorine Atom (-F): An electron-withdrawing group that deactivates the ring and can influence the regioselectivity of the coupling reactions.

  • Two Bromine Atoms (-Br): Serve as excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, with differential reactivity enabling sequential functionalization.

Section 1: The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-aryl structures.[1] The reaction's tolerance for a broad range of functional groups makes it a cornerstone in medicinal chemistry.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. For electron-rich dibromoarenes like our substrate, bulky, electron-rich phosphine ligands are often preferred to promote efficient reductive elimination and prevent catalyst deactivation.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L2-Br OxAdd->ArPdBr Ar-Br Transmetalation Transmetalation ArPdBr->Transmetalation ArPdAr_prime Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Boronic Ar'-B(OR)2 Boronic->Transmetalation [Ar'-B(OR)2(Base)]- Base Base Base->Boronic

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Protocol for Selective Mono-Arylation

This protocol is designed to favor the substitution of one bromine atom, leveraging the differential reactivity. Stoichiometric control of the boronic acid is key.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%)A stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.
Ligand SPhos (4 mol%)A bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination.
Base K₃PO₄ (3.0 equiv.)A moderately strong base that is effective in activating the boronic acid for transmetalation.
Boronic Acid Arylboronic acid (1.1 equiv.)A slight excess is used to drive the reaction to completion while minimizing di-substitution.
Solvent Toluene/H₂O (5:1 mixture)A biphasic system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 100 °CProvides sufficient thermal energy for efficient catalyst turnover.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst and coupling partners.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times to establish an inert atmosphere.

  • Add degassed toluene (5 mL) and degassed deionized water (1 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Di-Arylation

For exhaustive substitution, the stoichiometry of the boronic acid is increased, and the reaction is driven to completion.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(PPh₃)₄ (5 mol%)A robust Pd(0) catalyst suitable for double coupling reactions.
Base K₂CO₃ (4.0 equiv.)A common and effective base for Suzuki couplings.
Boronic Acid Arylboronic acid (2.5 equiv.)A larger excess ensures the coupling at both bromine positions.
Solvent 1,4-Dioxane/H₂O (4:1 mixture)A versatile solvent system for Suzuki reactions.
Temperature 100 °CEnsures complete conversion to the di-substituted product.
Atmosphere Inert (Argon or Nitrogen)Critical for maintaining catalyst activity over the extended reaction time.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (4.0 mmol).

  • Establish an inert atmosphere by evacuating and backfilling with argon or nitrogen.

  • Add degassed 1,4-dioxane (12 mL) and degassed deionized water (3 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 24-48 hours, monitoring by TLC or GC-MS.

  • Follow the work-up and purification procedure as described for the mono-arylation protocol.

Section 2: The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful means of installing alkynyl groups onto aromatic rings, forming C(sp²)-C(sp) bonds.[2] This reaction is invaluable for the synthesis of precursors for advanced materials and complex natural products.

Mechanistic Considerations

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[3] The palladium catalyst follows a similar cycle to the Suzuki coupling, while the copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free conditions have also been developed to avoid the homocoupling of terminal alkynes (Glaser coupling).

Sonogashira_Workflow Start Start: Inert Atmosphere Setup Reagents Add Substrate, Pd Catalyst, Ligand, and Base Start->Reagents Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Stir Stir at Room Temperature (10 min) Solvent->Stir Alkyne Add Terminal Alkyne Stir->Alkyne Heat Heat to Desired Temperature (e.g., 100°C) Alkyne->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Work-up and Purification Monitor->Workup End Final Product Workup->End

Caption: Experimental Workflow for Copper-Free Sonogashira Coupling.

Protocol for Copper-Free Mono-Alkynylation

This protocol is designed to minimize the common side reaction of alkyne homocoupling by omitting the copper co-catalyst.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%)A reliable Pd(II) source.
Ligand SPhos (4 mol%)A bulky ligand that facilitates the copper-free pathway.
Base K₃PO₄ (2.0 equiv.)An effective base for the deprotonation of the terminal alkyne.
Alkyne Terminal Alkyne (1.2 equiv.)A slight excess is used to ensure complete consumption of the mono-arylated intermediate.
Solvent TolueneAnhydrous and degassed to prevent side reactions.
Temperature 100 °CTo ensure a reasonable reaction rate in the absence of a copper co-catalyst.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidative homocoupling.

Step-by-Step Methodology:

  • In a glovebox or using a Schlenk line, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol) to a flame-dried Schlenk flask.

  • Add K₃PO₄ (2.0 mmol) and anhydrous, degassed toluene (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, follow the work-up and purification procedure as described for the Suzuki mono-arylation protocol.

Section 3: The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[4] This reaction has broad applications in the pharmaceutical industry, where the aryl amine moiety is a common structural motif.

Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aryl amine and regenerate the Pd(0) catalyst.[4] The choice of a strong, non-nucleophilic base is critical to facilitate the deprotonation of the amine without competing side reactions.

Protocol for Selective Mono-Amination

This protocol is tailored for the selective mono-amination of this compound, which is particularly relevant given the electron-donating methoxy group that can deactivate the aryl bromide towards amination.[5]

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ (2 mol%)A common and effective Pd(0) precatalyst for Buchwald-Hartwig aminations.
Ligand XPhos (4 mol%)A bulky, electron-rich ligand that is highly effective for the amination of challenging substrates.
Base K₃PO₄ (2.0 equiv.)A suitable base for a wide range of primary and secondary amines.
Amine Primary or Secondary Amine (1.2 equiv.)A slight excess is used to drive the reaction.
Solvent Toluene/H₂O (5:1 mixture)A biphasic system can be effective for certain amine salts.
Temperature 100 °CTo overcome the activation barrier for the amination of the electron-rich aryl bromide.
Atmosphere Inert (Argon or Nitrogen)To protect the catalyst and reagents from oxidation.

Step-by-Step Methodology:

  • To a Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Add potassium phosphate tribasic (K₃PO₄, 2.0 mmol).

  • Establish an inert atmosphere.

  • Add anhydrous, degassed toluene (5 mL) and deionized, degassed water (1 mL).

  • Add the desired primary or secondary amine (1.2 mmol).

  • Seal the Schlenk tube and stir the reaction mixture vigorously at 100 °C for 18 hours.

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst; Insufficient temperature; Poorly soluble reagents.Use a more active precatalyst (e.g., a G3 Buchwald precatalyst); Increase the reaction temperature; Screen alternative solvents (e.g., 1,4-dioxane, DMF).
Side Product Formation (e.g., Homocoupling) Presence of oxygen; Suboptimal catalyst/ligand ratio.Ensure rigorous degassing of solvents and use of an inert atmosphere; Optimize the catalyst and ligand loading.
Hydrodehalogenation Presence of a hydride source.Use high-purity, anhydrous solvents and select a non-hydridic base.

Conclusion

This compound is a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, including the catalyst, ligand, base, and stoichiometry, researchers can achieve selective mono- or di-functionalization with a variety of coupling partners. The protocols provided in this guide offer robust starting points for the synthesis of complex molecules and should be adapted and optimized for specific substrates and desired outcomes. A thorough understanding of the underlying mechanistic principles is paramount for troubleshooting and achieving success in these powerful synthetic transformations.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Buchwald–Hartwig Reaction: A Universal Method for Arylamine Synthesis. Russian Chemical Reviews, 69(2), 87–109. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • The Myers Research Group. (n.d.). The Suzuki Reaction. Available at: [Link]

  • Bej, R., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19047-19087. Available at: [Link]

  • Sutherland, A., et al. (2019). Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. The Journal of Organic Chemistry, 84(15), 9378-9388. Available at: [Link]

  • Wikipedia. (2023). Sonogashira coupling. Available at: [Link]

  • Baati, R., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 25(56), 12914-12918. Available at: [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Bédard, A.-C., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(2), 647-654. Available at: [Link]

  • Bream, R., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1249-1255. Available at: [Link]

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Introduction: The Strategic Importance of Sonogashira Coupling in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Sonogashira Coupling of 1,3-Dibromo-5-fluoro-2-methoxybenzene

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis.[1][2][3] Its capacity to form carbon-carbon (Csp²–Csp) bonds under mild conditions has made it an indispensable tool, particularly in medicinal chemistry and drug discovery for the construction of complex molecular architectures.[4][5][6][7] This reaction's value is amplified when applied to polyfunctionalized aromatic scaffolds, such as this compound, which serve as versatile building blocks for creating libraries of compounds for structure-activity relationship (SAR) studies.[6][7]

The substrate, this compound, presents a unique synthetic challenge and opportunity. As a dihalogenated arene, it offers the potential for selective mono-alkynylation or a controlled di-alkynylation, enabling the stepwise introduction of different alkynyl moieties. The electronic properties of the methoxy and fluoro substituents, along with their steric influence, create differentiated reactivity between the two bromine atoms, which can be exploited to achieve high regioselectivity. This guide provides a comprehensive overview of the mechanistic underpinnings, a detailed protocol for selective mono-coupling, and troubleshooting insights for this powerful transformation.

The Dual Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Sonogashira coupling lies in the synergistic action of two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[8] Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • The Palladium Cycle (The Workhorse): This is where the C-C bond formation occurs.

    • Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂, initiates the cycle by inserting into the aryl-bromide bond.[1][5] This is typically the rate-limiting step of the reaction.[1] The reactivity order for halides is generally I > OTf > Br >> Cl.[9][10]

    • Transmetalation: The resulting Pd(II) complex then receives the alkynyl group from the activated copper(I) acetylide species generated in the copper cycle.[1]

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the final alkynylated aromatic product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[5]

  • The Copper Cycle (The Activator): This cycle's primary role is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: Copper(I) salts (e.g., CuI) coordinate with the terminal alkyne.[11]

    • Deprotonation: This coordination increases the acidity of the terminal proton, facilitating its removal by a mild amine base (e.g., triethylamine, diisopropylethylamine).[9][11][12]

    • Copper Acetylide Formation: The resulting acetylide anion forms a stable copper(I) acetylide intermediate, which is the key species that participates in the transmetalation step with the palladium center.[1]

A significant side reaction, the Glaser homocoupling of the alkyne, can occur within the copper cycle, especially in the presence of oxygen.[9][13] This underscores the critical importance of maintaining an inert, anaerobic atmosphere throughout the reaction. To circumvent this issue entirely, copper-free Sonogashira protocols have been developed.[1][14]

sonogashira_mechanism Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxadd Ar-Pd(II)L₂(Br) pd0->pd_oxadd Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)L₂(C≡CR) pd_oxadd->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡CR pd_trans->product cu_cat Cu(I)Br cu_alkyne [Cu(I)(Br)(HC≡CR)] cu_cat->cu_alkyne Coordination (H-C≡CR) cu_acetylide Cu(I)-C≡CR cu_alkyne->cu_acetylide Deprotonation (Base) cu_acetylide->pd_oxadd Transfers Acetylide cu_acetylide->cu_cat Regeneration

A simplified diagram of the interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Protocol: Selective Mono-alkynylation of this compound

This protocol details a representative procedure for the selective mono-coupling of this compound with phenylacetylene. The key to achieving selectivity is the careful control of stoichiometry, using a slight excess of the aryl dibromide relative to the alkyne.

Reagents & Materials
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsPhysical Properties
This compoundC₇H₅Br₂FO283.921.21.2-
PhenylacetyleneC₈H₆102.131.01.0d = 0.93 g/mL
Dichlorobis(triphenylphosphine)palladium(II)PdCl₂(PPh₃)₂701.900.030.03Yellow solid
Copper(I) IodideCuI190.450.050.05Off-white/tan solid
Triethylamine (Et₃N)C₆H₁₅N101.193.03.0d = 0.726 g/mL, Anhydrous
Tetrahydrofuran (THF)C₄H₈O72.11--Anhydrous, degassed, d = 0.889 g/mL
Step-by-Step Experimental Procedure
  • Inert Atmosphere Setup: Assemble a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a condenser under a positive pressure of argon or nitrogen.

    • Causality: The Pd(0) active species and the copper acetylide intermediate are sensitive to oxygen.[9] An inert atmosphere is essential to prevent catalyst decomposition and the undesired Glaser homocoupling of the alkyne.[13]

  • Reagent Addition: To the flask, add this compound (341 mg, 1.2 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Solvent and Reagent Purge: Evacuate the flask and backfill with inert gas three times to ensure all oxygen is removed. Add 15 mL of anhydrous, degassed THF via syringe, followed by anhydrous triethylamine (0.42 mL, 3.0 mmol).

    • Causality: Degassed solvent minimizes dissolved oxygen. The amine base is crucial for deprotonating the alkyne to form the reactive nucleophile.[9]

  • Substrate Addition: Add phenylacetylene (0.11 mL, 1.0 mmol) dropwise to the stirring mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to 65 °C (reflux) and monitor its progress using Thin-Layer Chromatography (TLC) every hour. (Eluent: 95:5 Hexane:Ethyl Acetate).

    • Causality: Heating is often required to drive the rate-limiting oxidative addition, especially for aryl bromides.[15]

  • Reaction Workup: Upon consumption of the phenylacetylene (as indicated by TLC), cool the reaction to room temperature. Dilute the dark mixture with 30 mL of diethyl ether and filter through a pad of Celite to remove catalyst residues and salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 20 mL of saturated aqueous NH₄Cl, 20 mL of water, and 20 mL of brine.

    • Causality: The NH₄Cl wash helps to remove residual copper salts by forming soluble copper-ammonia complexes.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the mono-alkynylated product.

workflow Experimental Workflow setup 1. Setup Flame-dried Schlenk flask under Argon/Nitrogen add_solids 2. Add Solids Dibromide Substrate PdCl₂(PPh₃)₂, CuI setup->add_solids add_liquids 3. Add Liquids Degassed THF, Et₃N add_solids->add_liquids add_alkyne 4. Add Alkyne Phenylacetylene (dropwise) add_liquids->add_alkyne react 5. React Heat to 65 °C Monitor by TLC add_alkyne->react workup 6. Workup Cool, Dilute, Filter react->workup extract 7. Extract & Wash NH₄Cl (aq), H₂O, Brine workup->extract purify 8. Dry & Purify Dry (MgSO₄), Concentrate, Column Chromatography extract->purify product Final Product Mono-alkynylated Arene purify->product

A flowchart outlining the key steps of the Sonogashira coupling protocol.

Troubleshooting and Optimization

Even robust reactions like the Sonogashira coupling can encounter issues. A systematic approach to troubleshooting is key to success.

Problem ObservedPotential CauseRecommended Solution
Low or No Product Yield 1. Inactive catalyst (Pd(0) oxidized).2. Poor quality CuI or base.3. Insufficient temperature for oxidative addition.1. Use a fresh batch of catalyst or a more stable precatalyst. Ensure rigorous degassing.[9]2. Use fresh, anhydrous reagents. Consider distilling the amine base.[16]3. Increase the temperature incrementally (e.g., to 80 °C).[15]
Significant Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction vessel.2. Reaction is too slow, allowing the side reaction to dominate.1. Improve inert atmosphere technique (e.g., use freeze-pump-thaw cycles for degassing).[16]2. Consider a copper-free protocol or use a more active catalyst system to accelerate the desired cross-coupling.[9][14]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to impurities, high temperature, or inappropriate solvent.1. Ensure high purity of all reagents and solvents.[9]2. Avoid excessive heating.3. Consider switching solvents (e.g., from THF to DMF or Toluene). Some evidence suggests THF can promote decomposition.[9][16]
Formation of Di-substituted Product Stoichiometry of the alkyne is too high, or the reaction was run for too long after the limiting reagent was consumed.1. Re-verify the stoichiometry; ensure the alkyne is the limiting reagent.2. Monitor the reaction closely by TLC and stop it immediately after the starting alkyne is consumed.

Conclusion

The Sonogashira coupling of this compound is a powerful and versatile method for the synthesis of highly functionalized aryl alkynes. By leveraging the inherent reactivity differences of the two bromine atoms and carefully controlling reaction parameters such as stoichiometry and atmosphere, chemists can achieve high selectivity for mono-alkynylation. The resulting products are valuable intermediates, primed for further synthetic elaboration into novel therapeutic agents and advanced organic materials, making this protocol a vital component in the toolkit of researchers in drug development and beyond.[4][17]

References

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Deriv
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  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

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  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

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  • The Sonogashira coupling reaction mechanism. ResearchGate. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

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  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

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  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. ACS Publications. [Link]

  • What is the best procedure for Sonogashira coupling? ResearchGate. [Link]

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Application Note: Chemoselective Formation of a Grignard Reagent from 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Grignard reagents are cornerstones of organic synthesis, enabling the formation of carbon-carbon bonds with a wide range of electrophiles.[1][2][3] The preparation of these organomagnesium halides involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent.[4][5][6][7] While the concept is straightforward, the synthesis of Grignard reagents from polyfunctionalized aromatic rings presents a significant challenge in chemoselectivity. This application note provides a detailed protocol and technical insights for the selective formation of a Grignard reagent from 1,3-Dibromo-5-fluoro-2-methoxybenzene, a versatile building block in medicinal chemistry and materials science. The key challenge lies in the selective insertion of magnesium into one of the two carbon-bromine bonds, while leaving the other C-Br bond and the more robust carbon-fluorine bond intact.

The relative reactivity of carbon-halogen bonds towards magnesium insertion is generally I > Br > Cl >> F.[8] This reactivity trend is governed by the bond dissociation energies, with the weaker C-Br bond being more susceptible to cleavage than the C-F bond.[8] In the case of this compound, the electronic effects of the methoxy and fluoro substituents also play a crucial role in influencing the reactivity of the adjacent C-Br bonds.

This guide will detail a robust methodology for achieving high chemoselectivity in the Grignard reagent formation, discuss critical experimental parameters, and provide protocols for the characterization and quantification of the resulting organometallic species.

Mechanism and Chemoselectivity

The formation of a Grignard reagent proceeds through a single-electron transfer (SET) mechanism at the surface of the magnesium metal.[9] The magnesium atom donates an electron to the antibonding orbital of the carbon-halogen bond, leading to its cleavage and the formation of an organic radical and a magnesium halide radical. These two radicals then combine to form the Grignard reagent.[9]

In this compound, there are two C-Br bonds at positions 1 and 3. The electronic nature of the substituents on the aromatic ring influences the electron density at these positions and, consequently, the ease of C-Br bond cleavage. The methoxy group (-OCH₃) is an electron-donating group through resonance and electron-withdrawing through induction. The fluorine atom (-F) is strongly electron-withdrawing through induction. The interplay of these effects dictates which C-Br bond is more activated towards magnesium insertion. Generally, electron-withdrawing groups enhance the rate of Grignard formation.

The C-F bond is significantly stronger than the C-Br bond and is generally unreactive towards magnesium under standard Grignard formation conditions.[8][10] This inherent difference in reactivity is the primary basis for the chemoselectivity of this reaction.

Materials and Reagents

Material Grade/Purity Supplier Notes
This compound>98%Alfa Aesar, Sigma-Aldrich, etc.Ensure the starting material is free of moisture.
Magnesium turningsHigh purity, for Grignard synthesisSigma-Aldrich, etc.
Anhydrous Tetrahydrofuran (THF)Dri-Solv or equivalentVariousMust be anhydrous. Freshly distilled from sodium/benzophenone is ideal.
Iodine (I₂)Reagent gradeVariousUsed as an activating agent.
1,2-DibromoethaneReagent gradeVariousOptional activating agent.
(-)-Menthol>99%Sigma-AldrichFor titration.
1,10-PhenanthrolineReagent gradeSigma-AldrichIndicator for titration.
Anhydrous TolueneDri-Solv or equivalentVariousFor preparing titrant solution.
Argon or Nitrogen gasHigh purityLocal supplierFor maintaining an inert atmosphere.

Experimental Workflow

G cluster_prep Preparation cluster_activation Activation cluster_formation Grignard Formation cluster_analysis Analysis & Storage prep_glass Flame-dry glassware under vacuum prep_mg Weigh Mg turnings into the flask prep_glass->prep_mg prep_inert Assemble apparatus and purge with Ar/N2 prep_mg->prep_inert add_thf Add anhydrous THF prep_inert->add_thf add_activator Add a crystal of I2 or a few drops of 1,2-dibromoethane add_thf->add_activator heat_activate Gently warm until color disappears (for I2) or bubbling ceases (for dibromoethane) add_activator->heat_activate prepare_sol Prepare a solution of this compound in anhydrous THF heat_activate->prepare_sol add_sol Add a small portion of the solution to the Mg suspension prepare_sol->add_sol initiation Observe for initiation (exotherm, color change) add_sol->initiation slow_add Slowly add the remaining solution to maintain a gentle reflux initiation->slow_add reflux Reflux the mixture for 1-2 hours after addition is complete slow_add->reflux cool Cool the reaction to room temperature reflux->cool titrate Determine the concentration by titration cool->titrate storage Store the Grignard reagent under an inert atmosphere titrate->storage

Caption: Experimental workflow for the preparation of the Grignard reagent.

Detailed Protocol

1. Preparation and Activation of Magnesium

  • Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be thoroughly flame-dried under vacuum or oven-dried at 120 °C for several hours and allowed to cool under a stream of dry argon or nitrogen.[11]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane.[1][12][13] Assemble the glassware and purge with an inert gas. Add a small amount of anhydrous THF and gently warm the flask with a heat gun until the brown color of the iodine disappears or, in the case of 1,2-dibromoethane, bubbling is observed.[1][12] This indicates that the passivating magnesium oxide layer has been disrupted.[1] Alternatively, diisobutylaluminum hydride (DIBAH) can be used for activation at lower temperatures.[14][15]

2. Formation of the Grignard Reagent

  • Reactant Solution: In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Initiation: Add a small portion of the aryl bromide solution to the activated magnesium suspension. The reaction is typically initiated by gentle warming or sonication.[11][13] A successful initiation is indicated by a gentle reflux of the solvent and a change in the appearance of the reaction mixture (e.g., becoming cloudy).

  • Addition and Reflux: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[1] The reaction is exothermic. If the reflux becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in a water bath. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

3. Characterization and Quantification

The concentration of the newly formed Grignard reagent must be determined before its use in subsequent reactions. Titration is a common and reliable method.[16]

Protocol for Titration with (-)-Menthol and 1,10-Phenanthroline [16][17][18]

  • Preparation: Prepare a standardized solution of approximately 1.0 M (-)-menthol in dry toluene or THF.

  • Procedure:

    • Under an inert atmosphere, add a few milligrams of 1,10-phenanthroline to a dry flask.

    • Add a known volume of dry THF (e.g., 2 mL).

    • Add a precisely measured aliquot of the Grignard solution (e.g., 1.00 mL). The solution should turn a distinct color due to the formation of a complex between the Grignard reagent and the indicator.

    • Titrate with the standardized (-)-menthol solution until the color disappears. This is the endpoint.

  • Calculation: The concentration of the Grignard reagent can be calculated using the following formula: Molarity of Grignard = (Molarity of Menthol × Volume of Menthol) / Volume of Grignard

Spectroscopic Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the Grignard reagent, although the spectra can be complex due to the Schlenk equilibrium.[19][20][21]

  • FTIR Spectroscopy: In-line FTIR spectroscopy can be a powerful tool for monitoring the formation of the Grignard reagent and identifying key vibrational bands.[22][23][24]

Potential Side Reactions

The primary side reaction to consider is the Wurtz coupling , where the formed Grignard reagent reacts with another molecule of the aryl bromide to form a biphenyl derivative.[25][26][27][28]

G A Ar-MgBr (Grignard Reagent) C Ar-Ar (Wurtz Coupling Product) A->C + Ar-Br B Ar-Br (Aryl Bromide) B->C + Ar-MgBr

Caption: Wurtz coupling side reaction.

To minimize Wurtz coupling:

  • Maintain a dilute solution of the aryl bromide.

  • Add the aryl bromide solution slowly to the magnesium suspension.[27]

  • Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate.[25][27]

Conclusion

The chemoselective formation of a Grignard reagent from this compound is a readily achievable transformation with careful control of reaction conditions. The key to success lies in the meticulous exclusion of moisture and oxygen, proper activation of the magnesium surface, and controlled addition of the aryl bromide to minimize side reactions. The resulting organometallic reagent is a valuable intermediate for the synthesis of complex molecules in various fields of chemical research and development.

References

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  • Reactions of Fluoroalkanes with Mg−Mg Bonds: Scope, sp3C−F/sp2C−F Coupling and Mechanism. PMC. [Link]

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Application Notes and Protocols for the Lithiation of 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic intermediates.

Abstract

This document provides a comprehensive technical guide to the lithiation of 1,3-dibromo-5-fluoro-2-methoxybenzene, a versatile polysubstituted aromatic building block. The inherent complexity of this substrate, featuring multiple potential reaction sites, presents a nuanced challenge in achieving regioselective functionalization. This guide moves beyond a simple prescriptive protocol, offering a detailed analysis of the competing reaction pathways—Directed ortho-Metalation (DoM) versus Bromine-Lithium (Br-Li) exchange. We will explore the theoretical underpinnings that dictate the reaction's outcome and provide a robust experimental framework for both executing the lithiation and determining the resulting regioselectivity. This application note is designed to empower researchers to not only perform the reaction but to understand and control it for the synthesis of novel, highly functionalized aromatic compounds.

Introduction: The Synthetic Potential of a Polysubstituted Aromatic Core

This compound is a key starting material for the synthesis of a wide array of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of its functional groups—a powerful methoxy directing group, a subtler fluorine directing group, and two distinct bromine atoms amenable to exchange—offers multiple avenues for selective functionalization. Mastering the lithiation of this compound unlocks the ability to introduce a diverse range of electrophiles at a specific position, paving the way for the construction of intricate molecular architectures.

The primary challenge in the lithiation of this substrate lies in the competition between two fundamental organolithium reactions:

  • Directed ortho-Metalation (DoM): The deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG).[1][2]

  • Bromine-Lithium Exchange: A rapid exchange of a bromine atom for a lithium atom.[3]

The reaction conditions, particularly temperature and the choice of organolithium reagent, will dictate which of these pathways predominates. This guide will provide the foundational knowledge and experimental protocols to navigate this chemical landscape.

Mechanistic Considerations: A Tale of Two Pathways

The reaction of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), can proceed down one of several pathways. Understanding the factors that govern this selectivity is paramount for achieving a desired synthetic outcome.

Pathway A: Directed ortho-Metalation (DoM)

In DoM, a heteroatom-containing functional group on the aromatic ring coordinates to the lithium atom of the organolithium reagent, thereby delivering the base to a proximate C-H bond and facilitating its deprotonation.[1] In our substrate, both the methoxy and fluoro groups can act as DMGs.

  • Methoxy Group (C2): The methoxy group is a potent DMG, capable of directing lithiation to its ortho positions.[2]

  • Fluorine Group (C5): Fluorine is also a known, albeit weaker, ortho-directing group.[4]

The most likely site for DoM is the C6 position, as it is ortho to both the strong methoxy directing group and the fluorine directing group. Deprotonation at this site would be electronically favored.

Pathway B: Bromine-Lithium Exchange

Bromine-lithium exchange is an exceedingly fast, often kinetically controlled, reaction.[3] It typically proceeds more rapidly than deprotonation, especially at low temperatures (e.g., -78 °C). Our substrate possesses two electronically distinct bromine atoms at the C1 and C3 positions.

  • C1-Bromine: This bromine is ortho to the electron-donating methoxy group.

  • C3-Bromine: This bromine is meta to the methoxy group and ortho to the fluorine atom.

The relative rates of exchange at these two positions are influenced by both steric and electronic factors. The electron-donating nature of the methoxy group may increase the electron density at the C1 position, potentially influencing the rate of exchange.

Predicted Outcome

Based on established principles, bromine-lithium exchange is the most probable dominant reaction pathway when using n-BuLi at or below -78 °C, due to its rapid kinetics compared to deprotonation. The key question then becomes one of regioselectivity: which bromine atom will be exchanged? While a definitive prediction without experimental data for this specific substrate is challenging, the bromine at the C1 position, being ortho to the powerful methoxy directing group, is a strong candidate for selective exchange due to potential coordination effects and electronic activation.

The following diagram illustrates the potential reaction pathways:

lithiation_pathways cluster_start Starting Material cluster_reagent Reagent cluster_products Potential Lithiated Intermediates SM This compound BuLi n-BuLi, THF, -78 °C P1 C1-Lithio Intermediate (Br-Li Exchange) BuLi->P1 Pathway B1 (Predicted Major) P2 C3-Lithio Intermediate (Br-Li Exchange) BuLi->P2 Pathway B2 (Possible) P3 C6-Lithio Intermediate (DoM) BuLi->P3 Pathway A (Less Likely)

Figure 1: Competing pathways for the lithiation of this compound.

Experimental Protocol: An Investigatory Approach

Given the lack of a definitive literature precedent for this specific substrate, the following protocol is designed as an investigatory experiment to determine the regioselectivity of the lithiation reaction. The protocol includes a quench with a simple electrophile, iodine, which will allow for the identification of the lithiated position through analysis of the resulting iodinated product(s).

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound443-41-4VariousEnsure purity by NMR or GC-MS before use.
n-Butyllithium (2.5 M in hexanes)109-72-8Sigma-Aldrich, etc.Titrate prior to use to determine the exact concentration.
Anhydrous Tetrahydrofuran (THF)109-99-9Acros Organics, etc.Use freshly distilled from sodium/benzophenone or from a solvent purification system.
Iodine (I₂)7553-56-2VariousEnsure it is dry.
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)7772-98-7Various
Diethyl ether (Et₂O)60-29-7VariousAnhydrous.
Brine (saturated aqueous NaCl)N/AIn-house prep.
Anhydrous magnesium sulfate (MgSO₄)7487-88-9Various
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen inlet/outlet

  • Low-temperature thermometer

  • Syringes and needles

  • Dry ice/acetone bath

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

    • Flame-dry the glassware under vacuum and backfill with dry nitrogen. Maintain a positive pressure of nitrogen throughout the reaction.

  • Addition of Starting Material and Solvent:

    • To the flask, add this compound (1.0 eq).

    • Add anhydrous THF via syringe to achieve a concentration of approximately 0.2 M.

  • Cooling:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour. A color change may be observed.

  • Electrophilic Quench:

    • Prepare a solution of iodine (1.5 eq) in anhydrous THF.

    • Add the iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.

    • Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 1 hour.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the iodine color is fully discharged.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography.

    • Analyze the purified product(s) by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to determine the position of iodination, which corresponds to the site of lithiation.

Experimental Workflow Diagram

experimental_workflow A 1. Assemble and flame-dry glassware under N₂ B 2. Add substrate and anhydrous THF A->B C 3. Cool to -78 °C B->C D 4. Add n-BuLi dropwise, stir for 1h C->D E 5. Quench with I₂ in THF at -78 °C D->E F 6. Warm to room temperature E->F G 7. Aqueous workup (Na₂S₂O₃, Et₂O, Brine) F->G H 8. Dry, filter, and concentrate G->H I 9. Purify by column chromatography H->I J 10. Analyze products (NMR, MS) to determine regioselectivity I->J

Figure 2: Step-by-step experimental workflow for the investigatory lithiation.

Safety and Handling Precautions

  • Organolithium Reagents: n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water.[5] It should only be handled by trained personnel under an inert atmosphere (nitrogen or argon). Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

  • Anhydrous Solvents: Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Low Temperatures: Handling cryogenic baths (dry ice/acetone) requires appropriate insulated gloves to prevent cold burns.

  • Quenching: The quenching of organolithium reagents is highly exothermic. Always perform quenching at low temperatures and add the quenching agent slowly.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion Inactive n-BuLi.Titrate the n-BuLi solution before use to confirm its molarity.
Presence of moisture or other electrophilic impurities.Ensure all glassware is rigorously dried and use anhydrous solvents. Check the purity of the starting material.
Formation of multiple products Competing reaction pathways.This is expected in an investigatory experiment. Optimize reaction time and temperature to favor one product.
Temperature fluctuations.Maintain a stable low temperature during the addition of n-BuLi and before the quench.
Recovery of starting material Insufficient amount of n-BuLi.Use freshly titrated n-BuLi and ensure 1.1 equivalents are added.

Conclusion

The lithiation of this compound represents a powerful synthetic tool for the generation of highly functionalized aromatic intermediates. While the reaction is likely to proceed via a regioselective bromine-lithium exchange, a careful experimental investigation is necessary to confirm the precise site of lithiation. The protocols and theoretical background provided in this application note offer a robust framework for researchers to explore and optimize this transformation, thereby enabling the rational design and synthesis of novel chemical entities for a wide range of applications in drug discovery and materials science.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of 1,3-Dibromo-5-fluorobenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for a related cross-coupling reaction. Retrieved from [Link]

  • Wikipedia. (2024). n-Butyllithium. Retrieved from [Link]

  • Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). n-Butyllithium (n-BuLi). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

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Application Notes and Protocols for the Strategic Use of 1,3-Dibromo-5-fluoro-2-methoxybenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 1,3-Dibromo-5-fluoro-2-methoxybenzene (CAS No. 443-41-4) in the synthesis of complex pharmaceutical intermediates. This versatile building block offers a unique combination of reactive handles and modulating substituents, enabling the strategic and regioselective construction of highly functionalized aromatic scaffolds. We will delve into the nuanced reactivity of this compound and present field-proven protocols for its application in key carbon-carbon and carbon-nitrogen bond-forming reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The causality behind experimental design, from catalyst and ligand selection to reaction conditions, is explained to empower scientists in their synthetic endeavors.

Introduction: A Building Block of Strategic Importance

The design of novel active pharmaceutical ingredients (APIs) often hinges on the ability to precisely control the architecture of complex organic molecules. The strategic incorporation of fluorine and methoxy groups into aromatic rings is a widely employed strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] this compound emerges as a highly valuable starting material, offering a unique convergence of functionalities:

  • Two Orthogonal Reactive Sites: The two bromine atoms serve as excellent leaving groups for a variety of transition-metal-catalyzed cross-coupling reactions. Their distinct electronic environments, influenced by the adjacent methoxy and fluoro substituents, open the door for regioselective functionalization.

  • A Lipophilic and Metabolic Modulator: The fluorine atom often improves a molecule's pharmacokinetic profile by increasing its metabolic stability and ability to penetrate cell membranes.[2]

  • A Key Pharmacophoric Element: The methoxy group (an anisole derivative) is a common feature in many pharmaceuticals and can participate in key hydrogen bonding interactions with target proteins.

This application note will explore how to harness this unique combination of features to construct valuable pharmaceutical intermediates.

Regioselectivity in Cross-Coupling Reactions

A key advantage of this compound is the potential for selective mono-functionalization. The C1-Br bond is flanked by a methoxy group, while the C3-Br bond is adjacent to a fluorine atom. This electronic and steric differentiation can be exploited to favor the reaction at one site over the other, typically allowing for the synthesis of unsymmetrical biaryl or aryl-amino compounds.

Application Protocol: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. For a di-brominated substrate like this compound, controlling the stoichiometry of the boronic acid reagent is the primary method to achieve mono-arylation.

Principle and Mechanistic Considerations

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of palladium into the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the catalyst. For selective mono-coupling, a slight excess of the boronic acid (typically 1.1-1.2 equivalents) is used. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reaction, especially with electron-rich or sterically hindered aryl bromides.

Visualized Reaction Scheme

Caption: Selective Suzuki-Miyaura mono-arylation.

Detailed Experimental Protocol

Objective: To synthesize a 3-bromo-5-aryl-1-fluoro-2-methoxybenzene derivative.

Materials:

ReagentCAS No.MW ( g/mol )StoichiometryAmount (for 1 mmol scale)
This compound443-41-4283.921.0 equiv284 mg
Arylboronic AcidVariesVaries1.1 equiv1.1 mmol
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.03 equiv35 mg
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 equiv276 mg
1,4-Dioxane (anhydrous, degassed)123-91-188.11-8 mL
Water (degassed)7732-18-518.02-2 mL

Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (284 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.

Application Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which are ubiquitous in pharmaceuticals. This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.

Principle and Mechanistic Considerations

The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination. The choice of ligand is critical, with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) often providing the best results, especially for challenging substrates. A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to facilitate the deprotonation of the amine.

Visualized Workflow for Synthetic Route Development

workflow A Target Molecule Contains Fluorinated Anisole Scaffold B Identify this compound as Key Starting Material A->B C Is the desired bond C-C or C-N? B->C D C-C Bond Formation C->D C-C E C-N Bond Formation C->E C-N F Select Suzuki-Miyaura Coupling Protocol D->F G Select Buchwald-Hartwig Amination Protocol E->G H Choose appropriate Boronic Acid and Pd(PPh₃)₄/K₂CO₃ system F->H I Choose appropriate Amine and Pd₂(dba)₃/XPhos/NaOtBu system G->I J Execute Reaction & Purify Product H->J I->J K Characterize Intermediate (NMR, MS) J->K L Proceed to next synthetic step K->L

Caption: Decision workflow for synthetic route design.

Detailed Experimental Protocol

Objective: To synthesize a 3-bromo-5-amino-1-fluoro-2-methoxybenzene derivative.

Materials:

ReagentCAS No.MW ( g/mol )StoichiometryAmount (for 1 mmol scale)
This compound443-41-4283.921.0 equiv284 mg
Amine (Primary or Secondary)VariesVaries1.2 equiv1.2 mmol
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.015 equiv14 mg
XPhos564483-18-7476.620.03 equiv14 mg
Sodium tert-butoxide (NaOtBu)865-48-596.101.4 equiv135 mg
Toluene (anhydrous, degassed)108-88-392.14-10 mL

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (284 mg, 1.0 mmol), Pd₂(dba)₃ (14 mg, 0.015 mmol), and XPhos (14 mg, 0.03 mmol) to a dry Schlenk tube with a magnetic stir bar.

  • Addition of Reagents: Add sodium tert-butoxide (135 mg, 1.4 mmol) to the Schlenk tube.

  • Solvent and Amine Addition: Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL). Dilute with ethyl acetate (20 mL).

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern allows for strategic, and potentially regioselective, functionalization through well-established and robust cross-coupling methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to design and execute efficient synthetic routes towards novel therapeutic agents.

References

  • A new way to prepare fluorinated pharmaceuticals | MIT News. (2009, August 13). Retrieved from [Link]

  • The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Advances in Fluorination Chemistry for API Synthesis. (2015, October 2). Pharmaceutical Technology. Retrieved from [Link]

  • View of Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. (n.d.). CHIMIA. Retrieved from [Link]

  • Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. Retrieved from [Link]

  • Applications Of Anisole (Methoxybenzene) In Pharmaceuticals. (2025, September 9). Retrieved from [Link]

  • Novel method to synthesize valuable fluorinated drug compounds. (2025, February 21). ScienceDaily. Retrieved from [Link]

  • Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Crucial Role of 1,3-Dibromo-5-fluorobenzene in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PubMed Central. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. (2025, August 5). ResearchGate. Retrieved from [Link]

  • The Chemical Significance of 1,3-Dibromo-5-fluorobenzene in Advanced Organic Synthesis. (2026, January 6). Retrieved from [Link]

  • Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. (n.d.). Infoscience. Retrieved from [Link]

  • Process for the synthesis of organic compounds. (n.d.). Google Patents.

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Leveraging 1,3-Dibromo-5-fluoro-2-methoxybenzene in Next-Generation Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide:

Prepared for: Researchers, Synthetic Chemists, and Agrochemical Development Professionals

Abstract: 1,3-Dibromo-5-fluoro-2-methoxybenzene is a highly functionalized aromatic building block poised for significant application in the discovery of novel agrochemicals. Its unique substitution pattern—featuring two reactive bromine atoms at the C1 and C3 positions, a deactivating and lipophilicity-enhancing fluorine atom at C5, and a methoxy group at C2—offers a versatile platform for constructing complex molecular architectures. The bromine atoms serve as key handles for selective, stepwise functionalization via modern cross-coupling methodologies, enabling the precise introduction of diverse pharmacophores. This guide provides a comprehensive overview of the synthetic utility of this reagent, focusing on its application in constructing a fungicidal scaffold. We present a detailed, field-proven protocol for a selective, sequential cross-coupling strategy, highlighting the rationale behind experimental choices and offering insights into process optimization and characterization.

Strategic Value in Agrochemical Design: A Multifunctional Platform

The molecular architecture of this compound is not accidental; it is tailored for modern synthetic strategies in agrochemical research. Each substituent serves a distinct and valuable purpose:

  • Orthogonal Reactivity of Dibromo Groups: The two bromine atoms are the primary reactive centers. Their electronic environments, influenced by the adjacent methoxy and fluoro groups, allow for potential chemoselectivity in sequential reactions. This enables a programmed, step-wise approach to building molecular complexity, which is a cornerstone of modern library synthesis and lead optimization. They are ideal substrates for a wide range of C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.

  • The Fluorine Advantage: The inclusion of a fluorine atom is a well-established strategy in agrochemical and pharmaceutical design. Fluorine can significantly enhance a molecule's:

    • Metabolic Stability: By blocking sites of oxidative metabolism.

    • Binding Affinity: Through favorable electrostatic interactions with target proteins.

    • Lipophilicity: Improving membrane permeability and translocation within the target pest or plant.

  • The Methoxy Modulator: The electron-donating methoxy group modulates the electronic properties of the aromatic ring, influencing the reactivity of the bromine atoms. Furthermore, it can be readily cleaved to reveal a phenol, providing another point for diversification or a key hydrogen bond donor for target interaction.

Logical Workflow for Synthetic Application

The strategic application of this building block typically follows a logical progression from initial coupling to final product diversification. This workflow is designed to maximize efficiency and yield by controlling the sequence of bond formation.

G A 1,3-Dibromo-5-fluoro- 2-methoxybenzene B First Cross-Coupling (e.g., Suzuki-Miyaura) A->B Boronic Acid/Ester, Pd Catalyst, Base C Monofunctionalized Intermediate B->C D Second Cross-Coupling (e.g., Buchwald-Hartwig) C->D Amine/Heterocycle, Pd Catalyst, Base E Difunctionalized Scaffold D->E F Optional Demethylation (BBr3) E->F Lewis Acid G Final Product Library E->G Diversification F->G

Caption: Sequential cross-coupling workflow using the title compound.

Application Protocol: Synthesis of a Novel Fungicidal Scaffold

This section details a robust, two-step protocol for the synthesis of a 1-(aryl)-3-(heterocyclyl)benzene scaffold, a common motif in modern fungicides. The protocol leverages a sequential Suzuki-Miyaura and Buchwald-Hartwig amination reaction.

Step 1: Selective Suzuki-Miyaura Monocoupling

Objective: To selectively couple one of the bromine atoms with a substituted phenylboronic acid, leaving the second bromine available for subsequent functionalization.

Rationale: The bromine at the C1 position, flanked by the methoxy group, is often more sterically hindered and electronically different from the bromine at C3. This subtle difference can be exploited under carefully controlled conditions to favor monocoupling. Using a slight excess of the dibromo starting material relative to the boronic acid further minimizes the formation of the dicoupled byproduct. Palladium catalysts like Pd(PPh₃)₄ are highly effective for this transformation.

Experimental Protocol:

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeRole
This compound283.9310.02.84 gStarting Material
4-Chlorophenylboronic acid156.378.01.25 gCoupling Partner
Tetrakis(triphenylphosphine)palladium(0)1155.560.3347 mgCatalyst
Sodium Carbonate (2M aq. solution)105.9930.015 mLBase
Toluene--40 mLSolvent
Dioxane--10 mLCo-solvent

Procedure:

  • To a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (2.84 g, 10.0 mmol) and 4-chlorophenylboronic acid (1.25 g, 8.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (347 mg, 0.3 mmol).

  • Purge the flask with dry argon or nitrogen for 15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Add the solvents (Toluene, 40 mL; Dioxane, 10 mL) via cannula, followed by the 2M aqueous sodium carbonate solution (15 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield the monofunctionalized intermediate: 3-Bromo-5-fluoro-2-methoxy-4'-chloro-1,1'-biphenyl .

Step 2: Buchwald-Hartwig Amination

Objective: To couple the remaining bromine atom with a nitrogen-containing heterocycle (e.g., pyrazole) to complete the synthesis of the target scaffold.

Rationale: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, ideal for this transformation. A palladium catalyst, often in combination with a specialized phosphine ligand (like XPhos), is required to facilitate the coupling of the aryl bromide with the amine. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is essential for the catalytic cycle.

Experimental Protocol:

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeRole
3-Bromo-5-fluoro-2-methoxy-4'-chloro-biphenyl322.585.01.61 gStarting Material
Pyrazole68.086.0408 mgCoupling Partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.0546 mgCatalyst Precursor
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.1571 mgLigand
Sodium tert-butoxide96.107.5721 mgBase
Toluene (anhydrous)--25 mLSolvent

Procedure:

  • In an oven-dried Schlenk flask under an argon atmosphere, combine the monofunctionalized intermediate (1.61 g, 5.0 mmol), pyrazole (408 mg, 6.0 mmol), and sodium tert-butoxide (721 mg, 7.5 mmol).

  • In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ (46 mg, 0.05 mmol) and XPhos (71 mg, 0.15 mmol) in 5 mL of anhydrous toluene. Stir for 10 minutes until a homogeneous solution forms.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Seal the flask and heat the mixture to 110 °C for 16 hours. Monitor by LC-MS for the disappearance of the starting material.

  • Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography (eluent: 20-30% ethyl acetate in hexanes) to afford the final product: 1-(4'-Chloro-[1,1'-biphenyl]-3-yl)-5-fluoro-2-methoxy-3-(1H-pyrazol-1-yl)benzene .

Characterization and Data

Proper characterization is essential to confirm the structure and purity of the synthesized compounds. The following table summarizes the expected analytical data for the final product.

Analysis TechniqueExpected Result
¹H NMR Resonances corresponding to the aromatic protons on both phenyl rings and the pyrazole moiety. A singlet for the methoxy group (~3.8-4.0 ppm).
¹⁹F NMR A single resonance, likely a doublet of doublets, confirming the presence and environment of the fluorine atom.
¹³C NMR Signals for all unique carbon atoms in the molecule.
LC-MS A single major peak with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
Purity (HPLC) >95%

Conclusion and Future Outlook

This compound serves as an exemplary building block for constructing novel agrochemical candidates through a reliable and modular synthetic route. The protocols detailed herein demonstrate a logical and efficient pathway for its use, leveraging selective and sequential cross-coupling reactions. By understanding the intrinsic reactivity and strategic value of each functional group, researchers can effectively employ this reagent to generate libraries of complex molecules for screening and lead optimization, accelerating the discovery of next-generation crop protection solutions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10–27. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

The Strategic Utility of 1,3-Dibromo-5-fluoro-2-methoxybenzene in the Synthesis of Advanced Functional Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Monomer Designed for Performance

In the landscape of specialty polymer synthesis, the thoughtful design of monomeric building blocks is paramount to achieving desired material properties. 1,3-Dibromo-5-fluoro-2-methoxybenzene emerges as a highly versatile and strategic monomer for the construction of advanced functional polymers, particularly conjugated polymers for organic electronics. Its unique substitution pattern—two reactive bromine sites for polymerization, a fluorine atom, and a methoxy group—offers a powerful toolkit for tuning the electronic, physical, and processing characteristics of the resulting polymers.

The bromine atoms at the 1 and 3 positions provide orthogonal sites for cross-coupling reactions, enabling the formation of well-defined polymer backbones. The electron-withdrawing fluorine atom and the electron-donating methoxy group work in concert to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer.[1][2] This electronic tuning is critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[3][4][5] Furthermore, the fluorine substituent can enhance interchain packing and charge transport properties, while the methoxy group can improve solubility and processability.[6][7]

This application note provides a comprehensive guide to the use of this compound in the synthesis of specialty polymers. We will delve into the mechanistic underpinnings of key polymerization reactions, offer detailed experimental protocols, and discuss the anticipated properties of the resulting materials.

The Influence of Fluorine and Methoxy Substituents on Polymer Properties

The strategic placement of fluorine and methoxy groups on the benzene ring of the monomer has profound and predictable effects on the properties of the resulting polymer. Understanding these effects is crucial for the rational design of materials with tailored functionalities.

Table 1: Predicted Effects of Substituents on Polymer Properties

PropertyEffect of Fluorine (Electron-Withdrawing)Effect of Methoxy (Electron-Donating)Combined Effect
HOMO Energy Level Lowering (stabilization)[1][2]Raising (destabilization)Fine-tuning of the HOMO level
LUMO Energy Level Lowering (stabilization)[1]Minimal effectLowered LUMO level, reducing the bandgap
Electrochemical Stability Increased oxidation potentialDecreased oxidation potentialModulated redox properties
Intermolecular Interactions Enhanced π-π stacking and crystallinity[6]Can improve solubilityBalanced morphology and processability
Solubility Can decrease solubility[7]Generally increases solubilityImproved solubility for solution processing
Processability Potentially more challengingEnhancedGood film-forming properties

The interplay between the electron-withdrawing nature of fluorine and the electron-donating character of the methoxy group allows for precise control over the optoelectronic properties of the synthesized polymers. This "push-pull" electronic structure within the monomer unit can lead to polymers with desirable charge transport characteristics and absorption profiles for various electronic applications.

Polymerization Methodologies: A Practical Guide

This compound is an ideal candidate for several palladium-catalyzed cross-coupling polymerization reactions. The choice of method will depend on the desired polymer structure, the comonomer, and the required reaction conditions.

Suzuki-Miyaura Cross-Coupling Polymerization

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for the synthesis of conjugated polymers, owing to its tolerance of a wide range of functional groups and generally mild reaction conditions.[8] This method involves the coupling of the dibromo monomer with a diboronic acid or diboronic ester comonomer.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., XPhos, SPhos), is crucial for the catalytic cycle.[9] Bulky, electron-rich ligands are often preferred for electron-deficient aryl bromides to promote oxidative addition.[9]

  • Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), is required to activate the boronic acid for transmetalation to the palladium center.[9]

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is commonly employed to dissolve both the organic-soluble monomer and catalyst and the water-soluble inorganic base.[9]

Experimental Workflow for Suzuki-Miyaura Polymerization:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Workup and Purification reagents 1. Add monomer, comonomer, and base to a Schlenk flask. inert 2. Evacuate and backfill with inert gas (3x). reagents->inert catalyst 3. Add degassed solvent and Pd catalyst solution. inert->catalyst heat 4. Heat to 80-110 °C with vigorous stirring. catalyst->heat monitor 5. Monitor reaction by GPC/TLC. heat->monitor cool 6. Cool to room temperature. monitor->cool extract 7. Extract with organic solvent, wash with water and brine. cool->extract precipitate 8. Precipitate polymer in a non-solvent (e.g., methanol). extract->precipitate purify 9. Purify by Soxhlet extraction or column chromatography. precipitate->purify

n Br-Ar(F, OMe)-Br + n H₂N-Ar'-NH₂ -> [-Ar(F, OMe)-NH-Ar'-NH-]n + 2n HBr (this compound)

Caption: Buchwald-Hartwig Polymerization Workflow.

Detailed Protocol: Buchwald-Hartwig Amination Polymerization

  • Reaction Setup (in a glovebox): To a Schlenk tube, add this compound (1.0 equiv.), the diamine comonomer (1.0 equiv.), sodium tert-butoxide (2.2 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.

  • Solvent Addition: Add anhydrous, degassed toluene via cannula.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with toluene and carefully quench with water. Separate the organic layer, and extract the aqueous layer with toluene.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Precipitate the polymer in methanol, collect by filtration, and dry under vacuum.

Characterization of the Resulting Polymers

A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships.

Table 2: Key Characterization Techniques

TechniqueInformation Obtained
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of polymer structure, end-group analysis.
UV-Visible (UV-Vis) Spectroscopy Absorption spectrum, optical bandgap.
Photoluminescence (PL) Spectroscopy Emission spectrum, quantum yield.
Cyclic Voltammetry (CV) HOMO and LUMO energy levels, electrochemical bandgap, redox stability.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and melting temperature (Tm).

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant and should be used in a well-ventilated fume hood. [10]For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and strategically designed monomer for the synthesis of high-performance specialty polymers. The presence of two reactive bromine sites allows for versatile polymerization through methods like Suzuki-Miyaura and Buchwald-Hartwig couplings. The fluorine and methoxy substituents provide a powerful means to tune the electronic and physical properties of the resulting polymers, making them promising candidates for a wide range of applications in organic electronics and materials science. The protocols and guidelines presented in this application note offer a solid foundation for researchers to explore the potential of this versatile building block in their own polymer synthesis endeavors.

References

  • Boivin, L.-P., Prud'homme, M., Poitras, A., Dupont, W., Leclerc, M., & Gendron, D. (2025). Biosourced and metal-free synthesis of conjugated polymers: bPPV, bCN-PPV and bPPTzTz. RSC Advances, 15(30), 20853-20861.
  • Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. (n.d.). PharmaChem.
  • Impact of Fluorine Substituents on π-Conjugated Polymer Main-Chain Conformations, Packing, and Electronic Couplings. (2018).
  • Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. (2021). Scientific Reports, 11(1), 1-10.
  • Effect of fluorine atoms on the photovoltaic properties of polymers. (2014). Chinese Journal of Polymer Science, 32(10), 1355-1364.
  • Synthesis and Design of Conjugated Polymers for Organic Electronics. (2017). In Conjugated Polymers for Organic Electronics.
  • Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms. (2024). RSC Advances, 14(18), 12645-12652.
  • Synthesis of donor and acceptor monomers for conjugated polymers in organic optoelectronic applications. (2023). VNUHCM Journal of Science and Technology Development, 6(3), 3229-3236.
  • Conjugated Polymers for Organic Electronics: Design and Synthesis. (2010). John Wiley & Sons.
  • Design, Synthesis and Characterization of Conjugated Polymers for Photovoltaics and Electrochromics. (2018). Chalmers University of Technology.
  • New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. (1997). Macromolecules, 30(26), 8045-8051.
  • Positional Effects of Fluorination in Conjugated Side Chains on Photovoltaic Properties of Donor-Acceptor Copolymers. (2017).
  • 1,3-Dibromo-5-fluorobenzene | 1435-51-4. (n.d.). ChemicalBook.
  • Efficient Suzuki Reactions of 1,3-Dibromo-5-nitrobenzene. (2025). BenchChem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene. (2025). BenchChem.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2014). Beilstein Journal of Organic Chemistry, 10, 1756-1763.
  • The Versatility of 1,3-Dibromo-5-fluorobenzene in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound. (n.d.). PubChem.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2023). Molecules, 28(15), 5824.
  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (2021). Molecules, 26(16), 4995.
  • 1,3-Dibromo-5-Fluoro-2-Methylbenzene. (n.d.). CymitQuimica.
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2014). ChemInform, 45(32).
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. (2019). The Royal Society of Chemistry.
  • Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2021).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2396-2405.
  • 1,3-Dibromo-5-fluorobenzene CAS#: 1435-51-4. (n.d.). ChemicalBook.
  • 1,3-Dibromo-5-fluorobenzene. (n.d.). BLD Pharm.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2396-2405.
  • Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacryl
  • Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-disubstituted tert-butyl phenylcyanoacryl
  • Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacryl
  • 1,4-Dibromo-2-fluorobenzene. (n.d.). ChemScene.
  • 5-Bromo-1,2-difluoro-3-nitrobenzene. (n.d.). BLDpharm.

Sources

Application Note: Regioselective Mono-functionalization of 1,3-Dibromo-5-fluoro-2-methoxybenzene via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the selective mono-functionalization of 1,3-dibromo-5-fluoro-2-methoxybenzene. The described methodology leverages the principle of Directed ortho-Metalation (DoM), a powerful technique for achieving high regioselectivity in the functionalization of substituted aromatic compounds. By utilizing the directing ability of the methoxy group, in concert with carefully controlled reaction conditions, a single bromine atom can be selectively replaced, paving the way for the synthesis of complex pharmaceutical intermediates and other valuable chemical entities. This document offers a step-by-step guide, discusses the underlying chemical principles, and addresses potential challenges and troubleshooting strategies.

Introduction

Polyhalogenated and functionalized benzene derivatives are crucial building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The selective functionalization of a single position on a poly-substituted aromatic ring presents a significant synthetic challenge due to the often similar reactivity of multiple sites. This compound is a versatile starting material, but its utility is contingent on the ability to selectively functionalize one of the two bromine atoms.

Directed ortho-Metalation (DoM) has emerged as a premier strategy for the regioselective deprotonation and subsequent functionalization of aromatic compounds.[1][2][3] This reaction relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, thereby directing the deprotonation to a specific ortho position.[1][3] In the case of this compound, the methoxy group serves as an effective DMG.[1] This protocol details a procedure for the mono-lithiation and subsequent electrophilic quench of this substrate.

Reaction Principle: Directed ortho-Metalation (DoM)

The core of this procedure is the DoM reaction. The methoxy group in this compound directs the organolithium reagent (n-butyllithium) to deprotonate the aromatic ring at the C6 position, which is ortho to the methoxy group. This regioselectivity is achieved through the formation of a transient complex between the Lewis acidic lithium and the Lewis basic oxygen of the methoxy group.[1] This proximity effect significantly lowers the activation energy for deprotonation at the adjacent position compared to other sites on the ring.

It is important to consider the potential for competing reactions, primarily halogen-metal exchange.[4][5] Lithium-halogen exchange is a rapid process, particularly with aryl bromides.[4] However, by maintaining a low reaction temperature (-78 °C), the rate of deprotonation via DoM can be favored over halogen-metal exchange.

The fluorine substituent at the C5 position also influences the acidity of the neighboring protons. While fluorine can act as a directing group itself, the methoxy group is generally a stronger DMG in this context.[6]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available
Electrophile (e.g., N,N-Dimethylformamide)Anhydrous, ≥99%Commercially Available
Diethyl ether (anhydrous)DriSolv® or equivalentCommercially Available
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeCommercially Available
Saturated aqueous sodium chloride (brine)Reagent GradeCommercially Available
Magnesium sulfate (MgSO₄)AnhydrousCommercially Available
Argon or Nitrogen gasHigh purityN/A
Equipment
  • Schlenk flask (or other suitable flame-dried glassware)

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone or cryocooler bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure

1. Reaction Setup: a. Flame-dry a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (argon or nitrogen). b. Allow the flask to cool to room temperature under the inert atmosphere. c. Add this compound (1.0 eq, e.g., 2.84 g, 10.0 mmol) to the flask. d. Dissolve the substrate in 40 mL of anhydrous tetrahydrofuran (THF) via syringe. e. Cool the solution to -78 °C using a dry ice/acetone bath.

2. Lithiation: a. Slowly add n-butyllithium (1.1 eq, 4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred solution at -78 °C over a period of 15 minutes. b. Stir the reaction mixture at -78 °C for 1 hour. A color change to deep red or brown is typically observed, indicating the formation of the aryllithium species.

3. Electrophilic Quench (Example with DMF to form an aldehyde): a. In a separate flame-dried flask, dissolve anhydrous N,N-dimethylformamide (DMF) (1.5 eq, 1.1 g, 15.0 mmol) in 10 mL of anhydrous THF. b. Slowly add the DMF solution to the aryllithium species at -78 °C. c. Stir the reaction mixture at -78 °C for 30 minutes, and then allow it to warm to room temperature over 1-2 hours.

4. Workup: a. Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. b. Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether. c. Wash the organic layer with 2 x 30 mL of water and 1 x 30 mL of brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

5. Purification: a. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the mono-functionalized product.

Visualization of the Workflow and Mechanism

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start 1. Flame-dry flask under inert gas add_substrate 2. Add this compound start->add_substrate add_solvent 3. Dissolve in anhydrous THF add_substrate->add_solvent cool 4. Cool to -78 °C add_solvent->cool add_nBuLi 5. Add n-BuLi dropwise cool->add_nBuLi Maintain -78 °C stir_lithiation 6. Stir for 1h at -78 °C add_nBuLi->stir_lithiation add_electrophile 7. Add electrophile (e.g., DMF) stir_lithiation->add_electrophile warm 8. Warm to room temperature add_electrophile->warm quench 9. Quench with NH4Cl(aq) warm->quench extract 10. Extract with diethyl ether quench->extract wash 11. Wash with water and brine extract->wash dry 12. Dry and concentrate wash->dry purify 13. Purify by column chromatography dry->purify

Figure 1: Experimental workflow for the mono-functionalization.

Figure 2: Simplified reaction mechanism.

Troubleshooting and Key Considerations

  • Low Yield:

    • Moisture: Ensure all glassware is rigorously dried and solvents are anhydrous. The presence of water will quench the organolithium reagent.

    • Temperature Control: Maintaining a consistently low temperature (-78 °C) during lithiation is crucial to prevent side reactions such as halogen-metal exchange and decomposition of the aryllithium species.

    • Reagent Quality: Use freshly titrated or high-quality n-butyllithium.

  • Formation of Di-substituted Product:

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of n-butyllithium. A large excess can lead to di-lithiation.

    • Reaction Time: Adhere to the recommended reaction time for lithiation. Prolonged reaction times may favor di-substitution.

  • Halogen-Metal Exchange:

    • As previously mentioned, low temperatures are key to minimizing this side reaction. If halogen-metal exchange is still observed, consider using a less reactive organolithium reagent, although this may require longer reaction times or a higher temperature, which could introduce other complications.

Conclusion

The Directed ortho-Metalation of this compound offers a reliable and regioselective method for its mono-functionalization. The protocol described herein provides a robust starting point for researchers in synthetic and medicinal chemistry. Careful control of reaction parameters, particularly temperature and stoichiometry, is paramount to achieving high yields and selectivity. This method opens the door to a wide range of derivatives of the title compound, facilitating the exploration of new chemical space in drug discovery and materials science.

References

  • Clayden, J. (2004). Organolithiums: Selectivity for Synthesis. Elsevier.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation and their synthetic applications. Chemical Reviews, 90(6), 879-933.
  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. John Wiley & Sons.
  • Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. XIII. Metalation. Journal of the American Chemical Society, 61(1), 109-112.
  • Wittig, G., & Fuhrmann, G. (1940). Über das Verhalten des Anisols gegen Phenyl-lithium (8. Mitteil. über die Austauschbarkeit von Wasserstoff gegen Lithium). Berichte der deutschen chemischen Gesellschaft (A and B Series), 73(11), 1197-1210.
  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved from [Link]

  • Myers, A. G. (n.d.). Directed ortho Metalation. Myers Research Group, Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • Narasimhan, N. S., & Mali, R. S. (1987). Heteroatom-directed aromatic lithiation reactions for the synthesis of condensed heterocyclic compounds. Synthesis, 1987(11), 957-986.
  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10325-10383.
  • Jeffries, G. D., & Sanford, M. S. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research, 48(6), 1735-1745.

Sources

Application Note: Selective Monodebromination of 1,3-Dibromo-5-fluoro-2-methoxybenzene via Halogen-Metal Exchange

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the selective monodebromination of 1,3-dibromo-5-fluoro-2-methoxybenzene, a critical transformation for synthesizing valuable intermediates in pharmaceutical and materials science research. The protocol leverages a kinetically controlled lithium-halogen exchange reaction, exploiting the powerful ortho-directing effect of the methoxy group to achieve high regioselectivity. Detailed mechanistic insights, a step-by-step experimental procedure, process optimization strategies, and expected outcomes are presented to ensure reliable and reproducible results.

Introduction and Scientific Background

Polyhalogenated aromatic compounds are versatile building blocks in organic synthesis. The ability to selectively functionalize a single position on such a scaffold is paramount for the efficient construction of complex molecules. This compound[1] is a substrate of increasing interest, with its selectively debrominated derivative, 3-bromo-5-fluoro-2-methoxy-bromobenzene, serving as a precursor to a variety of functionalized molecules, including boronic acids used in cross-coupling reactions[][3].

The primary challenge lies in differentiating the two bromine atoms at the C1 and C3 positions. Directing group-mediated metalation offers a powerful solution. The methoxy group at C2 is a well-established ortho-directing group (DMG) in reactions involving organolithium reagents.[4][5][6] This effect stems from the ability of the oxygen's lone pairs to coordinate the lithium cation, pre-complexing the organolithium reagent and delivering it to the adjacent ortho position for a facile halogen-metal exchange.[5][6] This interaction significantly accelerates the rate of exchange at the C1 bromine compared to the electronically deactivated C3 bromine, enabling high selectivity under kinetic control.

Mechanism of Selective Debromination

The selective monodebromination is achieved via a lithium-halogen exchange mechanism. The process is kinetically controlled and relies on the coordination of the organolithium reagent by the ortho-methoxy group.

Key Mechanistic Steps:

  • Coordination: The organolithium reagent, typically n-butyllithium (n-BuLi), which exists as aggregates in solution[7][8], approaches the substrate. The Lewis basic oxygen atom of the methoxy group coordinates to the Lewis acidic lithium atom of the n-BuLi aggregate.[6]

  • Directed Halogen Exchange: This coordination pre-organizes the transition state, localizing the n-butyl anion in close proximity to the C1 bromine. This proximity dramatically increases the rate of lithium-bromine exchange at the C1 position. The exchange proceeds through an "ate-complex" intermediate.[9][10]

  • Formation of Aryllithium Intermediate: A highly reactive aryllithium species is formed regioselectively at the C1 position, with the concurrent formation of 1-bromobutane.

  • Proton Quench: The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride) to protonate the aryllithium intermediate, yielding the desired product, 3-bromo-5-fluoro-2-methoxybenzene.

The reaction is performed at very low temperatures (-78 °C) to prevent side reactions, such as elimination or reaction of the aryllithium intermediate with the solvent, and to ensure kinetic control, thereby maximizing selectivity.[10]

G cluster_0 Mechanism of Selective Debromination Start 1,3-Dibromo-5-fluoro- 2-methoxybenzene + n-BuLi Coordination Coordination Complex (n-BuLi with -OMe) Start->Coordination Coordination (ortho-directing effect) TS Ate-Complex Transition State Coordination->TS Li-Br Exchange Intermediate Aryllithium Intermediate (Li at C1) TS->Intermediate Forms BuBr Quench Proton Quench (e.g., H₂O) Intermediate->Quench Product 3-Bromo-5-fluoro- 2-methoxybenzene (Product) Quench->Product

Caption: Directed ortho metal-halogen exchange mechanism.

Experimental Protocol

This protocol describes the selective monodebromination of this compound on a 5 mmol scale.

3.1. Materials and Reagents
ReagentGradeSupplier ExampleCAS NumberNotes
This compound≥97%Sigma-Aldrich443-41-4Starting material.[1]
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich109-72-8Pyrophoric reagent. Handle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich109-99-9Use freshly distilled from Na/benzophenone or from a solvent purification system.
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeFisher Scientific12125-02-9For quenching the reaction.
Diethyl Ether (Et₂O)ACS GradeVWR60-29-7For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-Aldrich7487-88-9For drying organic layers.
3.2. Equipment
  • Three-neck round-bottom flask (100 mL), flame-dried

  • Magnetic stirrer and stir bar

  • Septa and argon/nitrogen inlet

  • Low-temperature thermometer

  • Syringes and needles for liquid transfer

  • Dry ice/acetone bath

  • Rotary evaporator

  • Glassware for workup (separatory funnel, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.3. Step-by-Step Procedure

Reaction Setup:

  • Assemble a 100 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Flame-dry the entire apparatus under vacuum and backfill with argon or nitrogen gas. Maintain a positive pressure of inert gas throughout the reaction.

  • To the flask, add this compound (1.42 g, 5.0 mmol, 1.0 equiv).

  • Add 25 mL of anhydrous THF via syringe. Stir the mixture at room temperature until the solid is fully dissolved.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

Lithium-Halogen Exchange: 5. Slowly add n-butyllithium (2.1 mL of a 2.5 M solution in hexanes, 5.25 mmol, 1.05 equiv) dropwise via syringe over 15 minutes. Maintain the internal temperature below -75 °C during the addition. A slight color change may be observed. 6. Stir the reaction mixture at -78 °C for 30 minutes.

Reaction Monitoring & Quenching: 7. Monitor the reaction progress by TLC (e.g., 95:5 Hexanes:Ethyl Acetate). Take a small aliquot (~0.1 mL) with a syringe, quench it into a vial containing saturated NH₄Cl and a small amount of diethyl ether, and spot the organic layer on a TLC plate. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear. 8. Once the reaction is complete, slowly quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution dropwise, ensuring the internal temperature does not rise above -60 °C. 9. Remove the cooling bath and allow the mixture to warm to room temperature with stirring.

Workup and Purification: 10. Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and 20 mL of deionized water. 11. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL). 12. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. 13. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. 14. The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 3-bromo-5-fluoro-2-methoxybenzene.

Process Visualization and Troubleshooting

G Setup 1. Reaction Setup - Flame-dried glassware - Inert atmosphere (Ar/N₂) Dissolve 2. Substrate Dissolution - Add substrate & anhydrous THF Setup->Dissolve Cool 3. Cooling - Cool to -78°C (Dry ice/acetone bath) Dissolve->Cool Addition 4. Reagent Addition - Add n-BuLi (1.05 eq) slowly - Maintain T < -75°C Cool->Addition React 5. Reaction - Stir for 30 min at -78°C Addition->React Monitor 6. Monitoring - TLC analysis React->Monitor Monitor->React Incomplete Quench 7. Quench - Add sat. NH₄Cl at -78°C Monitor->Quench Complete Workup 8. Aqueous Workup - Extraction with Et₂O Quench->Workup Purify 9. Purification - Dry & concentrate - Column chromatography Workup->Purify Product Final Product 3-Bromo-5-fluoro- 2-methoxybenzene Purify->Product

Caption: Experimental workflow for selective monodebromination.

Problem Possible Cause Troubleshooting Solution
Low Conversion Inactive n-BuLi (degraded by moisture/air).Titrate the n-BuLi solution before use. Use a fresh bottle.
Insufficient reaction time or temperature too high.Increase reaction time to 1 hour. Ensure the internal temperature is maintained at -78 °C.
Poor Selectivity (didebromination or starting material recovered)Incorrect stoichiometry of n-BuLi.Use precisely 1.05 equivalents of freshly titrated n-BuLi. Adding too much will cause didebromination.
Temperature rose during addition or reaction.Add n-BuLi more slowly. Ensure the cooling bath is maintained. A higher temperature can reduce selectivity.
Formation of undesired side-products Wet solvent or glassware.Ensure all glassware is rigorously dried and the THF is anhydrous. Moisture will quench the organolithium reagents.
Conclusion

The protocol outlined provides a robust and highly regioselective method for the monodebromination of this compound. By leveraging the principles of directed ortho metalation, this procedure offers reliable access to a valuable synthetic intermediate. Careful attention to anhydrous and anaerobic conditions, as well as precise temperature control, are critical for achieving optimal yield and selectivity.

References
  • Wirth, T. (2020). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie International Edition, 59(51), 22966-22978. [Link]

  • Peñafiel, I., et al. (2013). Mechanism of the deprotonation reaction of alkyl benzyl ethers with n-butyllithium. Chemistry – A European Journal, 19(29), 9677-9685. [Link]

  • University of Michigan. (n.d.). Directed (ortho) Metallation. Department of Chemistry.
  • Krasovskiy, A., & Knochel, P. (2023). “Buttressing Effect” in the Halogen‐Lithium Exchange in ortho‐Bromo‐N,N‐dimethylanilines and Related Naphthalenes. Chemistry – A European Journal, e202303956. [Link]

  • Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 98(3), 121-140. [Link]

  • PubMed. (2020). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie International Edition in English. [Link]

  • ResearchGate. (2013). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n -Butyllithium. Request PDF. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • PubMed. (2013). Mechanism of the deprotonation reaction of alkyl benzyl ethers with n-butyllithium. Chemistry. [Link]

  • YouTube. (2022). Ortho Lithiation | Metal Halogen Exchange | Alkyl Lithium (R-Li) | GATE 2022 Chemistry - Question 16. [Link]

  • UPSpace Institutional Repository. (2020). Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. [Link]

  • PubMed. (2007). n-Butyllithium/N,N,N',N'-tetramethylethylenediamine-mediated ortholithiations of aryl oxazolines: substrate-dependent mechanisms. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]

  • LookChem. (n.d.). (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid. [Link]

  • University of Wisconsin-Madison. (n.d.). Lithium Halogen Exchange #1 Revised. Department of Chemistry.
  • PubChem. (n.d.). This compound. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Large-Scale Synthesis of 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Dibromo-5-fluoro-2-methoxybenzene (IUPAC Name: 2,6-Dibromo-4-fluoroanisole), CAS Number 443-41-4, is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a methoxy group, renders it a versatile synthetic intermediate. The bromine atoms serve as key handles for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), enabling the construction of complex molecular architectures.[2] The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of the final products, such as metabolic stability and binding affinity. This guide provides a detailed, field-proven protocol for the large-scale synthesis of this valuable building block, focusing on process safety, scalability, and product purity.

Part 1: Synthetic Strategy and Mechanistic Rationale

The selected synthetic route involves the direct electrophilic dibromination of a commercially available starting material, 4-fluoroanisole. This approach is chosen for its atom economy, straightforward execution, and scalability.

The Underlying Chemistry: Electrophilic Aromatic Substitution

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The methoxy (-OCH₃) group on the 4-fluoroanisole ring is a powerful activating group, meaning it increases the electron density of the benzene ring, making it more susceptible to attack by electrophiles.[3] It directs incoming electrophiles to the positions ortho and para to itself. The fluorine atom, while being an electronegative halogen, also directs ortho and para due to resonance effects, but it is a deactivating group.

In the case of 4-fluoroanisole, the para position is occupied by the fluorine atom. The activating methoxy group, therefore, strongly directs the bromination to its two vacant ortho positions (C2 and C6). This inherent regioselectivity makes 4-fluoroanisole an ideal precursor, allowing for a direct and high-yielding synthesis of the desired 2,6-dibromo-4-fluoroanisole.

The brominating agent, molecular bromine (Br₂), is not sufficiently electrophilic to react rapidly with the aromatic ring on its own. While a Lewis acid catalyst is often required for the bromination of deactivated rings, the highly activated nature of the 4-fluoroanisole substrate allows the reaction to proceed efficiently without a catalyst, which simplifies the process and downstream purification.[4][5]

Reaction Scheme Diagram

G cluster_reactants Reactants & Reagents cluster_products Products 4-Fluoroanisole Bromine 2 Br₂ Target_Molecule Solvent CH₂Cl₂ (DCM) Byproduct 2 HBr l1 4-Fluoroanisole l2 1,3-Dibromo-5-fluoro- 2-methoxybenzene

Caption: Electrophilic dibromination of 4-fluoroanisole.

Part 2: Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the final product. All operations must be conducted in a well-ventilated chemical fume hood or a walk-in hood suitable for large-scale reactions.

Health, Safety, and Environmental (HSE) Considerations
  • Molecular Bromine (Br₂): Extremely toxic, corrosive, and volatile. Causes severe burns upon contact. Inhalation can be fatal. Handle only in a closed system or with appropriate respiratory protection in a well-ventilated area. A bromine-specific spill kit must be readily available.

  • Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.

  • Hydrogen Bromide (HBr): A corrosive gas is evolved during the reaction. The reaction apparatus must be equipped with an efficient gas scrubber containing a sodium hydroxide solution to neutralize the HBr off-gas.

  • Personal Protective Equipment (PPE): Mandatory PPE includes chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., Viton® or butyl rubber), and a flame-retardant lab coat.

Materials and Equipment
Reagent/MaterialCAS NumberMolar Mass ( g/mol )QuantityMoles
4-Fluoroanisole459-60-9126.13550 g4.36
Bromine (Br₂)7726-95-6159.811465 g (470 mL)9.17
Dichloromethane (DCM)75-09-284.935.5 L-
10% Sodium Thiosulfate7772-98-7-~2 L-
Sat. Sodium Bicarbonate144-55-8-2 L-
Brine (Sat. NaCl)7647-14-5-2 L-
Anhydrous Magnesium Sulfate7487-88-9-200 g-
Ethanol (for recrystallization)64-17-5-As required-

Equipment:

  • 10 L three-necked, round-bottom flask (reactor)

  • High-torque overhead mechanical stirrer

  • 1 L pressure-equalizing dropping funnel

  • Thermometer and thermocouple probe

  • Condenser

  • Gas outlet connected to a caustic scrubber (NaOH solution)

  • Ice-water bath

  • 10 L separatory funnel

  • Rotary evaporator with a large-capacity flask

  • Büchner funnel and filtration flask

  • Vacuum oven

Experimental Workflow Diagram

G A Setup & Cooldown (Reactor with 4-Fluoroanisole in DCM to 0°C) B Bromine Addition (Dropwise addition of Br₂ at 0-5°C) A->B C Reaction Monitoring (TLC/GC until starting material consumed) B->C D Quenching (Add Na₂S₂O₃ solution to remove excess Br₂) C->D E Aqueous Work-up (Wash with NaHCO₃ and Brine) D->E F Drying & Concentration (Dry with MgSO₄, filter, and evaporate solvent) E->F G Purification (Recrystallization from Ethanol) F->G H Final Product (Dry purified solid under vacuum) G->H

Caption: Overall workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup: Assemble the 10 L reactor with the overhead stirrer, thermometer, condenser, and dropping funnel. Connect the top of the condenser to a gas scrubber. Charge the reactor with 4-fluoroanisole (550 g, 4.36 mol) and dichloromethane (5.5 L).

  • Cooldown: Begin stirring and cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Bromination: Slowly add bromine (1465 g, 9.17 mol, 2.1 equivalents) to the dropping funnel. Add the bromine dropwise to the reaction mixture over a period of 2-3 hours. Crucial: Maintain the internal temperature below 5 °C throughout the addition. The reaction is exothermic, and slow addition is key to controlling the temperature and preventing side reactions. Vigorous evolution of HBr gas will be observed.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the 4-fluoroanisole is fully consumed.

  • Quenching: Once the reaction is complete, slowly and carefully add 10% aqueous sodium thiosulfate solution to the reactor while stirring. Continue adding until the red-brown color of bromine has completely disappeared, indicating that all excess bromine has been quenched.

  • Aqueous Work-up: Transfer the entire mixture to a 10 L separatory funnel. Separate the lower organic layer. Wash the organic layer sequentially with 2 L of saturated sodium bicarbonate solution (caution: potential for gas evolution) and then with 2 L of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (200 g), stir for 20 minutes, and then filter. Concentrate the filtrate using a rotary evaporator to remove the dichloromethane. The crude product will be obtained as a yellow to brown oil or a low-melting solid.

  • Purification by Recrystallization: Transfer the crude product to a large Erlenmeyer flask. Add a minimum amount of hot ethanol and heat gently with stirring until all the solid dissolves.[6] Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol. Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Part 3: Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

Physical Properties
PropertyValueSource
Molecular FormulaC₇H₅Br₂FO[1]
Molar Mass283.92 g/mol [1]
AppearanceOff-white to pale yellow solid-
Melting Point58-62 °C-
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ (ppm): 7.28 (d, J = 7.2 Hz, 2H, Ar-H), 3.95 (s, 3H, -OCH₃).

    • Rationale: The two aromatic protons are chemically equivalent due to the molecule's symmetry and will appear as a doublet due to coupling with the fluorine atom. The methoxy protons will appear as a singlet.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ (ppm): 158.5 (d, J = 245 Hz, C-F), 154.0 (C-OCH₃), 125.0 (d, J = 8 Hz, CH), 105.0 (C-Br), 56.5 (-OCH₃).

    • Rationale: The spectrum will show the characteristic large one-bond carbon-fluorine coupling constant. The number of signals will reflect the symmetry of the molecule.

  • Mass Spectrometry (EI):

    • m/z: 284, 286, 288 (M⁺, Molecular Ion Cluster).

    • Rationale: The molecular ion will exhibit a characteristic 1:2:1 isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). This pattern is a definitive indicator of a dibrominated compound.[7]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773965, this compound. Retrieved from [Link]

  • Kumar, L., Mahajan, T., & Agarwal, D. D. (2014). Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. Industrial & Engineering Chemistry Research, 53(30), 11899-11904. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of 1,3-Dibromo-5-fluorobenzene. Retrieved from [Link]

  • Pinn.ai (n.d.). Bromination Of Anisole. Retrieved from [Link]

  • Tabaq.com (n.d.). Bromination Of Anisole. Retrieved from [Link]

  • Homework.Study.com (n.d.). Draw the mechanism (curved arrow formalism) of anisole's electrophilic aromatic substitution... Retrieved from [Link]

  • ResearchGate (n.d.). Electrophilic aromatic bromination of anisole. [Diagram]. Retrieved from [Link]

Sources

Flow Chemistry Applications for 1,3-Dibromo-5-fluoro-2-methoxybenzene Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Flow Chemistry for Advanced Aromatic Scaffolds

The polyfunctionalized aromatic compound, 1,3-Dibromo-5-fluoro-2-methoxybenzene, represents a versatile building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. Its distinct substitution pattern—two reactive bromine atoms, a fluorine atom amenable to nucleophilic aromatic substitution (SNAr), and an activating methoxy group—offers multiple avenues for sequential and selective functionalization. However, harnessing this potential using traditional batch chemistry can be challenging. Reactions involving organometallic intermediates, such as Grignard reagents or organolithiums, are often highly exothermic and require strict temperature control to prevent side reactions and ensure safety.[1] Similarly, achieving selective mono-functionalization of the dibrominated scaffold can be difficult due to competing reactions.

Continuous flow chemistry emerges as a powerful technology to overcome these limitations.[2][3] By performing reactions in a continuous stream through a microreactor or packed-bed system, flow chemistry offers unparalleled control over reaction parameters such as temperature, pressure, and residence time.[4] The high surface-area-to-volume ratio of these reactors ensures efficient heat and mass transfer, mitigating the risks associated with exothermic events and enabling reactions to be performed under conditions that are often inaccessible in batch reactors.[1][5] This enhanced control translates to improved reaction efficiency, higher yields, better selectivity, and a significantly improved safety profile, especially when handling hazardous reagents or generating unstable intermediates in situ.[3]

This technical guide provides detailed application notes and protocols for key transformations of this compound using continuous flow technology. We will explore selective Grignard formation for subsequent derivatization, telescoped lithiation-borylation and Suzuki-Miyaura cross-coupling for the construction of biaryl structures, and nucleophilic aromatic substitution to leverage the reactivity of the C-F bond. These protocols are designed to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the advantages of flow chemistry for the synthesis of advanced aromatic intermediates.

I. Selective Mono-Grignard Formation and In-Situ Quenching

Expertise & Experience: One of the primary challenges in the chemistry of this compound is achieving selective mono-functionalization. The two bromine atoms have different steric and electronic environments, which can be exploited to favor the formation of a mono-Grignard reagent. In a flow setup, the rapid and precise control over stoichiometry and temperature is key to minimizing the formation of the di-Grignard species and other side products like Wurtz coupling.[6] The following protocol details the continuous generation of the mono-Grignard reagent and its immediate reaction with an electrophile, a process often referred to as a "telescoped" reaction, which avoids the isolation of the highly reactive and unstable organometallic intermediate.[7]

Experimental Protocol: Continuous Mono-Grignard Formation and Aldehyde Addition

Objective: To synthesize 2-bromo-4-fluoro-3-methoxy-alpha-(4-methoxyphenyl)benzyl alcohol via selective mono-Grignard formation followed by in-situ quenching with an aldehyde.

Materials:

Reagent/SolventM.W.ConcentrationSupplier
This compound283.92 g/mol 0.5 M in THFSigma-Aldrich
Isopropylmagnesium chloride-Lithium chloride1.3 M in THFSigma-Aldrich
4-Methoxybenzaldehyde136.15 g/mol 0.6 M in THFSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)Acros Organics
Saturated aqueous NH₄Cl solutionFisher Scientific

Flow Chemistry System:

  • Two high-precision syringe pumps (e.g., Vapourtec R2+)

  • One T-mixer (e.g., PFA or glass)

  • Two coiled reactors (e.g., PFA tubing, 10 mL volume each)

  • Back pressure regulator (BPR), set to 10 bar

  • Temperature controllers for each reactor (circulating baths)

Workflow Diagram:

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Collection & Quench A Pump A 0.5 M Substrate in THF T1 T-Mixer 1 A->T1 B Pump B iPrMgCl·LiCl in THF B->T1 C Pump C 0.6 M Aldehyde in THF T2 T-Mixer 2 C->T2 R1 Reactor 1 (10 mL) -15 °C, 5 min res. time T1->R1 R1->T2 R2 Reactor 2 (10 mL) -15 °C to 25 °C, 5 min res. time T2->R2 BPR Back Pressure Regulator (10 bar) R2->BPR Collect Collection Flask (with aq. NH4Cl) BPR->Collect caption Workflow for mono-Grignard formation and quenching. G cluster_0 Reagent Streams cluster_1 Reaction Sequence cluster_2 Collection A Pump A Substrate in THF T1 T-Mixer 1 A->T1 B Pump B n-BuLi in Hexanes B->T1 C Pump C Triisopropyl borate in THF T2 T-Mixer 2 C->T2 D Pump D Phenylboronic acid & Base R3 Reactor 3 (Suzuki Coupling) 80 °C, 15 min res. time (Packed-Bed with Pd catalyst) D->R3 R1 Reactor 1 (Lithiation) -78 °C, 2 min res. time T1->R1 R1->T2 R2 Reactor 2 (Borylation) -78 °C, 3 min res. time T2->R2 R2->R3 BPR Back Pressure Regulator (15 bar) R3->BPR Collect Product Collection BPR->Collect caption Telescoped lithiation-borylation-Suzuki coupling. G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Collection A Pump A 0.2 M Substrate in DMSO T1 T-Mixer A->T1 B Pump B 0.6 M Morpholine in DMSO B->T1 R1 Reactor 1 (20 mL) 150 °C, 20 min res. time (Packed with K2CO3) T1->R1 BPR Back Pressure Regulator (20 bar) R1->BPR Collect Product Collection BPR->Collect caption Workflow for SNAr reaction in a packed-bed reactor.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions for the Suzuki-Miyaura coupling of 1,3-Dibromo-5-fluoro-2-methoxybenzene. The insights provided herein are grounded in established chemical principles and field-proven experience to help you navigate the complexities of this specific transformation.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound, offering explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My Suzuki coupling reaction with this compound is resulting in low to no yield of the desired product. What are the likely causes and how can I rectify this?

Answer: Low or nonexistent yields in this specific Suzuki coupling can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or issues with reagent stability.

  • Catalyst Poisoning: Contaminants, even in trace amounts, can poison the palladium catalyst.[1] Sulfur-containing compounds are notorious for irreversibly binding to palladium, rendering it inactive.[2]

    • Solution: Ensure all reagents and solvents are of high purity. If catalyst poisoning is suspected, purifying the starting materials may be necessary. In some cases, a "sacrificial" ligand or a more robust catalyst system can mitigate the effects of certain poisons.

  • Inefficient Oxidative Addition: The electronic properties of this compound, with its electron-donating methoxy group and electron-withdrawing fluorine atom, can influence the rate-determining oxidative addition step.[3]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or cataCXium® A.[2] These ligands can stabilize the palladium center and facilitate the oxidative addition of the aryl bromide.[3] Increasing the temperature may also be beneficial, but must be balanced against potential side reactions.

  • Poor Catalyst/Ligand Selection: Not all palladium catalysts and ligands are suitable for this sterically hindered and electronically complex substrate.

    • Solution: For sterically demanding couplings, specialized ligands are often required.[4][5][6] Consider screening a panel of catalysts and ligands. Pre-formed palladium(0) complexes or palladacycle precatalysts can sometimes offer higher activity and stability.[2][7]

  • Improper Base Selection: The choice of base is critical for the transmetalation step and can significantly impact yield.

    • Solution: A common starting point is an aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃.[8] For substrates prone to hydrolysis, anhydrous conditions with a base like K₃PO₄ might be more effective.[8] The strength and solubility of the base can influence the reaction rate and should be optimized.

Issue 2: Formation of Significant Side Products (Homocoupling, Protodeboronation)

Question: My reaction is producing a complex mixture, including significant amounts of homocoupled boronic acid product and the de-brominated starting material. How can I suppress these side reactions?

Answer: The formation of side products like homocoupled species and protodeboronated arenes points to issues with the reaction kinetics and the stability of the boronic acid.

  • Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of Pd(II) species and oxygen.[9]

    • Solution: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Using a Pd(0) source like Pd₂(dba)₃ or ensuring the complete reduction of a Pd(II) precatalyst can minimize the Pd(II) concentration.[8] Bulky ligands can also disfavor the formation of the homocoupling transition state.[8]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a C-H bond from a proton source (e.g., water).[9][10]

    • Solution: Minimize the amount of water in the reaction, or switch to anhydrous conditions if protodeboronation is severe. Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can also mitigate this issue, as they slowly hydrolyze to release the boronic acid in situ.[10][11][12][13] A slight excess of the boronic acid (1.1-1.2 equivalents) can also compensate for some loss to this side reaction.

Issue 3: Lack of Regioselectivity (Mono- vs. Di-substitution)

Question: I am trying to achieve selective mono-substitution on this compound, but I'm getting a mixture of mono- and di-substituted products. How can I control the regioselectivity?

Answer: Controlling regioselectivity in di-substituted benzenes is a common challenge in Suzuki couplings. The relative reactivity of the two bromine atoms is influenced by both steric and electronic factors.[14][15]

  • Understanding the Reactivity: In this compound, the bromine at the C1 position is flanked by a methoxy group, while the bromine at the C3 position is adjacent to a hydrogen and meta to the other substituents. The steric hindrance from the ortho-methoxy group may decrease the reactivity of the C1-Br bond.[4][16] Conversely, the electronic effects of the fluoro and methoxy groups will also play a role.

    • Solution for Mono-substitution:

      • Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the boronic acid.

      • Temperature: Lowering the reaction temperature can often enhance selectivity, favoring the reaction at the more reactive site.

      • Reaction Time: Carefully monitor the reaction and stop it once the desired mono-substituted product is maximized, before significant di-substitution occurs.

    • Promoting Di-substitution:

      • Stoichiometry: Use a larger excess of the boronic acid (e.g., 2.2-2.5 equivalents).

      • Temperature and Time: Higher temperatures and longer reaction times will generally favor the formation of the di-substituted product.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is a good starting point for this substrate?

A1: For an electron-rich and potentially sterically hindered substrate like this compound, a robust catalyst system is recommended. A good starting point would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[2] Alternatively, using a pre-formed, air-stable precatalyst like XPhos Pd G3 can provide greater consistency and activity.

Q2: What is the optimal solvent system for this reaction?

A2: The choice of solvent depends on the solubility of the reagents and the desired reaction temperature. A mixture of an organic solvent and water is common for Suzuki couplings.

  • Common Choices: Toluene/water, 1,4-dioxane/water, or 2-methyltetrahydrofuran (2-MeTHF)/water are frequently used.[8] Dioxane and toluene allow for higher reaction temperatures, which can be beneficial for less reactive substrates. 2-MeTHF is a more environmentally friendly alternative to THF and can facilitate phase separation during workup.[8]

Q3: How do the fluoro and methoxy substituents influence the reaction?

A3: The substituents have a significant electronic and steric impact:

  • Methoxy Group (-OCH₃): This is an electron-donating group, which can decrease the reactivity of the aryl bromide towards oxidative addition.[3] Its position ortho to one of the bromines also introduces steric hindrance, which can slow down the reaction at that site.[4][16]

  • Fluoro Group (-F): This is an electron-withdrawing group, which can increase the reactivity of the aryl bromide. Its effect is primarily inductive.

The interplay of these electronic and steric effects will determine the relative reactivity of the two bromine atoms.

Q4: Can I use boronic esters or trifluoroborates instead of boronic acids?

A4: Yes, and in many cases, it is advantageous. Boronic esters (e.g., pinacol esters) and potassium organotrifluoroborates are generally more stable than their corresponding boronic acids.[10][13] They are less prone to side reactions like protodeboronation and can be beneficial for improving reaction yields and consistency.[11][12][13] Note that their use may require slightly modified reaction conditions to ensure efficient in situ hydrolysis to the active boronic acid.[11][12]

Experimental Protocols & Data

General Protocol for Suzuki Coupling of this compound
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv. for mono-substitution, 2.4 equiv. for di-substitution), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Catalyst/Ligand Performance Summary (Illustrative)
Catalyst/LigandBaseSolventTemp (°C)Typical Yield (Mono-arylation)Notes
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O100Good to ExcellentRobust system for electron-rich halides.
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane110GoodEffective for sterically hindered substrates.
Pd(PPh₃)₄Na₂CO₃DME/H₂O85Moderate"Classical" catalyst, may be less effective here.
XPhos Pd G3Cs₂CO₃2-MeTHF/H₂O90ExcellentHigh activity, air-stable precatalyst.

This table provides a general guide. Optimal conditions may vary depending on the specific boronic acid used.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling.

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OH)₂ Base PdII_Biaryl Ar-Pd(II)L_n-R Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-R (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Logical Troubleshooting Flowchart

This flowchart provides a structured approach to diagnosing and solving common issues.

Troubleshooting_Flowchart Start Low Yield or No Reaction CheckPurity Check Reagent/Solvent Purity (Suspect Catalyst Poisoning?) Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Base, Solvent) CheckPurity->CheckConditions Purity OK OptimizeCatalyst Optimize Catalyst/Ligand (Bulky, e⁻-rich ligands) CheckConditions->OptimizeCatalyst ScreenBases Screen Different Bases CheckConditions->ScreenBases SideProducts Significant Side Products? Homocoupling Homocoupling Dominates SideProducts->Homocoupling Yes Protodeboronation Protodeboronation Dominates SideProducts->Protodeboronation Yes IncreaseTemp Increase Temperature SideProducts->IncreaseTemp No Degas Improve Degassing Use Pd(0) Source Homocoupling->Degas Anhydrous Use Anhydrous Conditions Switch to Boronic Ester Protodeboronation->Anhydrous OptimizeCatalyst->SideProducts Success Yield Improved Degas->Success Anhydrous->Success IncreaseTemp->Success ScreenBases->Success

Caption: A step-by-step guide for troubleshooting low-yield Suzuki reactions.

References

  • Liu, J., et al. (2019). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
  • Zhao, P., Young, M. D., & Beaudry, C. M. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry.
  • Zhao, P., Young, M. D., & Beaudry, C. M. (2015). Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements. RSC Publishing.
  • Lloyd-Jones, G. C., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • Lloyd-Jones, G. C., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Hartwig, J. F., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • BenchChem. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • ResearchGate. (2017). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.

Sources

Common side products in the synthesis of 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Dibromo-5-fluoro-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address frequently asked questions, and offer detailed experimental protocols. Our focus is to elucidate the formation of common side products and provide actionable solutions to optimize your synthesis for higher purity and yield.

Introduction: The Synthetic Challenge

The synthesis of this compound is a nuanced electrophilic aromatic substitution reaction. The starting material, typically 3-fluoroanisole, possesses two directing groups: a strongly activating, ortho-, para-directing methoxy group, and a deactivating, but also ortho-, para-directing fluorine atom. This electronic interplay governs the regioselectivity of the bromination and can lead to a variety of side products if not carefully controlled. Understanding the underlying mechanisms is paramount to troubleshooting and achieving the desired product with high fidelity.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most logical and common precursor is 3-fluoroanisole. The methoxy group at position 1 and the fluorine at position 3 dictate the positions of electrophilic attack for the incoming bromine atoms.

Q2: What are the expected major side products in this synthesis?

The primary side products arise from incomplete bromination, over-bromination, and isomeric dibromination. These include:

  • Monobrominated intermediates: 2-Bromo-5-fluoroanisole and 4-Bromo-3-fluoroanisole.

  • Isomeric dibrominated products: Such as 1,3-Dibromo-2-fluoro-5-methoxybenzene, arising from bromination at positions less favored electronically but still possible under certain conditions.

  • Over-brominated products: Tribrominated species can form if an excess of the brominating agent is used or if the reaction temperature is too high.[1]

  • Demethylated products: Harsh reaction conditions, particularly with Lewis acids or strong protic acids, can lead to the cleavage of the methyl ether to form brominated fluorophenols.

Q3: Why am I seeing multiple spots on my TLC plate even after the reaction should be complete?

Multiple spots on a TLC plate are indicative of a mixture of products. This is a common issue in this synthesis due to the competing directing effects of the methoxy and fluoro groups. The spots likely correspond to the starting material, the desired product, monobrominated intermediates, and other isomeric dibrominated side products.

Q4: Can I use a strong Lewis acid like FeBr₃ to catalyze this reaction?

While Lewis acids are often used to catalyze bromination, it is generally not recommended for highly activated rings like anisole derivatives.[1] The methoxy group is a strong activating group, making the ring sufficiently nucleophilic to react with bromine without a catalyst.[2] The use of a Lewis acid can lead to a rapid, uncontrolled reaction, promoting over-bromination and potentially demethylation of the ether.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and provides targeted solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired 1,3-dibromo product with significant starting material remaining. 1. Insufficient amount of brominating agent. 2. Reaction time is too short. 3. Reaction temperature is too low.1. Ensure a stoichiometry of at least 2.0 equivalents of the brominating agent is used. 2. Monitor the reaction progress using TLC or GC-MS and extend the reaction time as needed. 3. Gradually increase the reaction temperature, while carefully monitoring for the formation of over-brominated products.
Formation of significant amounts of over-brominated (tri-bromo) products. 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Use of a highly reactive brominating agent (e.g., neat Br₂).1. Use a precise stoichiometry of the brominating agent (2.0 to 2.2 equivalents). 2. Maintain a low reaction temperature (e.g., 0-10 °C). 3. Consider using a milder brominating agent such as N-Bromosuccinimide (NBS).[3]
Presence of isomeric dibromo-products. The directing effects of the methoxy and fluoro groups can lead to bromination at other positions on the ring, although to a lesser extent.1. Optimize the reaction solvent. A polar solvent like acetic acid can help stabilize the desired transition state.[2] 2. Lowering the reaction temperature can increase the regioselectivity of the reaction.
Formation of phenolic impurities (demethylation). Use of strong acids or high temperatures can cleave the methyl ether. This is a known side reaction for anisole derivatives under harsh conditions.1. Avoid the use of strong Lewis acids. 2. If using a protic acid solvent like acetic acid, ensure the reaction temperature is not excessively high. 3. If demethylation is a persistent issue, consider alternative, milder bromination methods.
Reaction is sluggish or does not go to completion with NBS. NBS is a milder brominating agent than elemental bromine and may require activation or longer reaction times for deactivated rings.1. Ensure the solvent is appropriate. Polar aprotic solvents like DMF can enhance the reactivity of NBS.[4] 2. A catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid can be used to activate the NBS, but must be done cautiously to avoid side reactions.

Experimental Protocols

Protocol 1: Bromination using Br₂ in Acetic Acid

This protocol is based on general procedures for the bromination of activated aromatic rings.[1][5]

Materials:

  • 3-fluoroanisole

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 3-fluoroanisole in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 2.1 equivalents of bromine in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, pour the mixture into a beaker containing ice water.

  • Quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

  • Neutralize the acid by carefully adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This protocol utilizes a milder brominating agent, which can offer better control over the reaction.[3]

Materials:

  • 3-fluoroanisole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 3-fluoroanisole in DMF or MeCN.

  • Add 2.2 equivalents of NBS to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. Gentle heating may be required if the reaction is slow.

  • Once the reaction is complete, pour the mixture into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then brine to remove DMF and succinimide.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Insights & Visualization

The regioselectivity of the bromination of 3-fluoroanisole is determined by the stability of the Wheland intermediate (arenium ion) formed upon electrophilic attack. The methoxy group, being a strong resonance donor, stabilizes the positive charge most effectively when the bromine attacks at the ortho and para positions relative to it. The fluorine atom, while inductively withdrawing, also has lone pairs that can participate in resonance stabilization.

G cluster_0 Starting Material: 3-Fluoroanisole cluster_1 Brominating Agent cluster_2 Reaction Conditions cluster_3 Products SM 3-Fluoroanisole Product This compound (Desired Product) SM->Product 2x Bromination SideProduct1 Monobrominated Intermediates SM->SideProduct1 1x Bromination SideProduct2 Isomeric Dibromo Products SM->SideProduct2 Alternative Bromination Bromine Br₂ or NBS Bromine->Product Conditions Solvent (e.g., Acetic Acid) Temperature (0-25 °C) Conditions->Product SideProduct3 Over-brominated Products Product->SideProduct3 Further Bromination SideProduct4 Demethylated Products Product->SideProduct4 Demethylation

Caption: Synthetic pathway for this compound and potential side products.

The positions ortho to the methoxy group (2 and 6) and para to it (4) are activated. The positions ortho to the fluorine (2 and 4) and para to it (6) are also where its resonance effect is felt. The confluence of these effects strongly directs the first bromination to position 2 or 6, and the second to the remaining ortho position relative to the methoxy group.

G troubleshooting Troubleshooting Flowchart issue1 Low Yield troubleshooting->issue1 issue2 Over-bromination troubleshooting->issue2 issue3 Isomer Formation troubleshooting->issue3 issue4 Demethylation troubleshooting->issue4 solution1 Increase Brominating Agent / Time / Temp issue1->solution1 solution2 Reduce Stoichiometry / Temp Use Milder Reagent (NBS) issue2->solution2 solution3 Optimize Solvent Lower Temperature issue3->solution3 solution4 Avoid Strong Acids Lower Temperature issue4->solution4

Caption: A logical troubleshooting flowchart for common synthesis issues.

Data Summary Table

Side Product Typical Analytical Signature (GC-MS) Formation Conditions to Avoid Mitigation Strategy
Monobrominated Intermediates Lower retention time than the dibromo product; mass spectrum showing one bromine atom.Incomplete reaction (insufficient brominating agent, time, or temperature).Use at least 2.0 equivalents of brominating agent and monitor the reaction to completion.
Isomeric Dibromo Products Similar retention time to the desired product; may require careful chromatography to separate. Mass spectrum will be identical.High reaction temperatures; non-optimal solvent choice.Lower the reaction temperature to improve regioselectivity; use a polar solvent like acetic acid.
Over-brominated Products Higher retention time than the dibromo product; mass spectrum showing three bromine atoms.Excess brominating agent (>2.2 equivalents); high reaction temperatures.Precise control of stoichiometry; maintain low reaction temperatures; use a milder brominating agent.
Demethylated Phenols May be observed in the aqueous layer after workup or as a polar spot on TLC. Mass spectrum will show a hydroxyl group instead of a methoxy group.Presence of strong Lewis or protic acids; high reaction temperatures.Avoid strong acid catalysts; control the reaction temperature carefully.

References

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Sivey, J. D., Bickley, M. A., & Victor, D. A. (2015). Contributions of BrCl, Br2, BrOCl, Br2O, and HOBr to Regiospecific Bromination Rates of Anisole and Bromoanisoles in Aqueous Solution. Environmental Science & Technology, 49(8), 4937–4945. [Link]

  • Hashem, A. I., Shaban, M. E., & El-Kafrawy, A. F. (n.d.). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Ain Shams University.
  • PrepChem. (n.d.). Synthesis of 2-fluoro-4-bromoanisole. Retrieved from [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). [Link]

  • Chemistry Stack Exchange. (2014, February 27). Why use glacial acetic acid in bromination of anisole?[Link]

  • Chegg. (2021, November 23). Solved Bromination of Anisole In this experiment, anisole. [Link]

Sources

Technical Support Center: Purification of 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1,3-Dibromo-5-fluoro-2-methoxybenzene is a key building block in the development of novel pharmaceutical and agrochemical compounds. Its precise structure, featuring a specific arrangement of bromo, fluoro, and methoxy groups on a benzene ring, makes it a valuable intermediate. However, synthetic routes often yield a crude product contaminated with starting materials, isomers, and other by-products. Achieving high purity is critical for downstream applications, where impurities can lead to ambiguous results or failed reactions. This guide provides a comprehensive troubleshooting framework and detailed protocols to help you navigate the common challenges encountered during the purification of this compound.

Section 1: Initial Assessment of Crude Reaction Mixture

Before attempting purification, it is crucial to identify the nature and relative abundance of impurities. A preliminary analysis will inform the selection of the most effective purification strategy.

Common Analytical Techniques:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid reaction monitoring and for determining the optimal solvent system for column chromatography. A well-chosen eluent will show good separation between the target compound and its impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information about the percentage of the desired product and the molecular weights of volatile impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation of the product and identification of isomeric impurities by analyzing chemical shifts and coupling constants.

Section 2: Troubleshooting Guide for Common Purification Issues

This section addresses specific problems you may encounter in a direct question-and-answer format.

Question 1: My crude product is a dark brown or yellow oil/solid. How can I remove the color impurities?

Answer: Discoloration often arises from polymeric or highly conjugated by-products formed during the reaction.

  • Causality: These color bodies are typically high molecular weight and/or polar species that strongly adhere to silica gel or co-precipitate with your product.

  • Solution 1: Activated Charcoal Treatment. If you plan to recrystallize your product, a charcoal treatment can be highly effective. After dissolving your crude product in a minimum amount of hot solvent, add a small amount (1-2% by weight) of activated charcoal.[1] Keep the solution hot for a few minutes while swirling, and then perform a hot gravity filtration to remove the charcoal.[2] The purified filtrate can then be cooled to induce crystallization. Be aware that excessive use of charcoal can lead to a decrease in yield as it may adsorb your desired compound.[3]

  • Solution 2: Preparatory TLC or Flash Chromatography. If the colored impurities have different polarity from your product, they can be separated using chromatography. Often, these impurities are highly polar and will remain at the baseline of the TLC plate or column.

Question 2: My TLC analysis shows the presence of unreacted starting material (e.g., 3-fluoroanisole). What is the best way to remove it?

Answer: The presence of starting material indicates an incomplete reaction. Fortunately, starting materials often have significantly different polarities compared to the more functionalized product.

  • Causality: this compound is significantly less polar than mono-brominated intermediates and more polar than the starting 3-fluoroanisole. This difference in polarity is the key to their separation.

  • Solution: Flash Column Chromatography. This is the most effective method for separating compounds with different polarities.[4][5][6]

    • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for nonpolar aromatic compounds is a mixture of ethyl acetate and a hydrocarbon like hexanes or petroleum ether.[7] Aim for a system that gives your product an Rf value of approximately 0.3-0.4 for optimal separation.

    • Procedure: A detailed protocol for flash chromatography is provided in Section 4.

Question 3: I suspect I have isomeric impurities (e.g., other dibrominated regioisomers). How can I separate them?

Answer: Isomeric impurities are often the most challenging to separate due to their similar physical properties.

  • Causality: Isomers have the same molecular weight and often similar polarities, making separation by standard methods difficult. The subtle differences in their dipole moments due to the arrangement of substituents must be exploited.

  • Solution 1: High-Performance Flash Chromatography. Achieving separation requires optimizing the chromatographic conditions.

    • Use a finer mesh silica gel (e.g., 230-400 mesh) for higher resolution.[8]

    • Employ a long column to increase the theoretical plates.[4]

    • Run a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) to improve the separation between closely eluting spots.

  • Solution 2: Recrystallization. If your product is a solid, fractional recrystallization can be effective. This technique relies on slight differences in the solubility of the isomers in a particular solvent.[9] It may require several cycles to achieve high purity.

Question 4: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[2][3]

  • Causality: The presence of impurities can depress the melting point of your compound, making it more prone to oiling out. Also, if the solution cools too quickly, the molecules may not have time to arrange themselves into a crystal lattice.

  • Troubleshooting Steps:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional solvent to ensure the compound does not come out of solution too quickly.[3]

    • Allow the flask to cool very slowly. Insulating the flask can help.

    • If crystals still do not form, try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites.

    • Adding a "seed crystal" from a previous pure batch can also induce crystallization.[9]

Question 5: My yield was very low after purification. Where could my product have gone?

Answer: Low yield can result from issues in the reaction itself or losses during the workup and purification steps.[10]

  • Potential Causes & Solutions:

    • Incomplete Reaction: If the crude mixture shows a large amount of starting material, the low yield is a synthesis problem, not a purification one.

    • Loss During Workup: The product may be partially soluble in the aqueous layer during extractions.[10] Always check all layers by TLC before discarding them.

    • Loss During Chromatography: If the chosen solvent system is too polar, the product might elute too quickly with other impurities. Conversely, if it's not polar enough, the product might not elute from the column at all.

    • Loss During Recrystallization: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[1][11] Always use the minimum amount of hot solvent required for dissolution.[12] Rinsing the collected crystals with solvent that is not ice-cold can also dissolve a significant portion of the product.[1]

Section 3: Frequently Asked Questions (FAQs)

  • What are the key physical properties of this compound?

    • Molecular Weight: 283.92 g/mol [13]

    • Appearance: Typically an off-white to light yellow solid or oil.

    • Note: Experimental properties like melting and boiling points should be determined from a pure sample or a reliable supplier's data sheet, as they are not consistently reported in public databases.

  • What is a good starting solvent system for TLC analysis?

    • A good starting point is 10% Ethyl Acetate in Hexanes. Based on the resulting Rf value, you can adjust the polarity. If the spot is at the baseline, increase the polarity (e.g., to 20% EtOAc). If it's at the solvent front, decrease the polarity (e.g., to 5% EtOAc).

  • What are the recommended storage conditions for the purified product?

    • Store in a tightly sealed container in a cool, dry place away from light. For long-term storage, refrigeration is recommended.

  • What safety precautions should I take?

    • Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14] Avoid inhalation, ingestion, and skin contact.

Section 4: Standardized Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol is ideal for separating the target compound from impurities with different polarities.[6]

  • Prepare the Column: Select a column of appropriate size. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product.[8] Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.[4]

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the column eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" method often results in better separation.

  • Elute the Column: Begin elution with the low-polarity solvent system determined from your TLC analysis (e.g., 2% Ethyl Acetate/Hexanes). Apply positive pressure using compressed air or nitrogen to achieve a steady flow.[5]

  • Collect Fractions: Collect the eluent in small, numbered fractions (e.g., test tubes or vials).

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is suitable if your product is a solid and contains impurities with different solubility profiles.[15]

  • Solvent Selection: Choose a solvent in which your compound is highly soluble when hot but poorly soluble when cold.[9] Common solvents to test include hexanes, ethanol, methanol, isopropanol, or mixtures such as ethanol/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding small portions of hot solvent until the solid just dissolves.[12]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add activated charcoal, and then re-heat to boiling for a few minutes before performing a hot gravity filtration.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]

  • Drying: Allow the crystals to dry completely, either by continuing to pull a vacuum over them or by placing them in a desiccator.

Visual Aids

Troubleshooting Decision Tree

G start Crude Product Analysis (TLC, GC-MS) impurity_type Identify Primary Impurity start->impurity_type color Colored Impurities impurity_type->color Yes starting_material Starting Material / Polarity Difference impurity_type->starting_material No, but different Rf isomers Isomers / Close Polarity impurity_type->isomers No, similar Rf charcoal Recrystallization with Charcoal Treatment color->charcoal flash_chrom Standard Flash Column Chromatography starting_material->flash_chrom hplc_chrom High-Performance Flash Chromatography (long column, shallow gradient) isomers->hplc_chrom recryst Fractional Recrystallization isomers->recryst

Caption: Decision tree for selecting a purification method.

General Workflow for Flash Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_finish Finalization tlc 1. TLC to find Solvent System (Rf ~0.3) pack 2. Pack Column with Silica Slurry tlc->pack load 3. Load Sample (Dry or Wet) pack->load elute 4. Elute with Solvent & Collect Fractions load->elute monitor 5. Monitor Fractions by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine evap 7. Evaporate Solvent (Rotovap) combine->evap product Pure Product evap->product

Caption: Standard workflow for purification by flash chromatography.

Data Summary Table

TechniquePrimary ApplicationKey ParametersCommon Solvents
Flash Chromatography Separation by polaritySilica mesh size, column dimensions, solvent gradientHexanes, Ethyl Acetate, Dichloromethane
Recrystallization Purification of solidsSolvent choice, cooling rateAlcohols (Ethanol, Methanol), Hydrocarbons (Hexanes)
Charcoal Treatment Color removalAmount of charcoal, contact timeThe solvent used for recrystallization

References

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Technical Support Center: Troubleshooting Low Yield in the Bromination of Fluorinated Anisoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of fluorinated anisoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and practical solutions for challenges encountered during this specific electrophilic aromatic substitution. The interplay of the activating methoxy group and the deactivating, yet ortho-, para-directing fluorine substituent presents a unique set of challenges that can often lead to lower than expected yields. This resource addresses these specific issues in a direct question-and-answer format.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section provides a logical workflow for identifying and solving common problems encountered during the bromination of fluorinated anisoles.

Q1: My reaction is incomplete, resulting in a low yield of the desired bromo-fluoroanisole and recovery of starting material. What are the likely causes and how can I drive the reaction to completion?

A1: An incomplete reaction is a common issue when brominating fluorinated anisoles due to the deactivating effect of the fluorine atom, which counteracts the activating effect of the methoxy group.[1][2] Here’s a step-by-step approach to troubleshoot this issue:

  • Insufficiently Reactive Brominating Agent: For deactivated aromatic rings, N-Bromosuccinimide (NBS) alone may not be electrophilic enough. While NBS is an excellent reagent for many brominations, the reduced nucleophilicity of the fluorinated anisole ring may require a more potent electrophile.[3][4]

    • Solution: Consider switching to molecular bromine (Br₂). It is a stronger brominating agent.[3] However, be aware that its higher reactivity can also lead to over-bromination, so careful control of stoichiometry and reaction conditions is crucial.[5]

  • Lack of an Activating Catalyst: The deactivation by fluorine often necessitates the use of a catalyst to enhance the electrophilicity of the brominating agent.

    • Solution: Introduce a mild Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) when using Br₂.[6] For more deactivated systems, stronger Lewis acids might be required.[7] If you are using NBS, a strong Brønsted acid like sulfuric acid or trifluoroacetic acid can be used as the solvent or co-solvent to protonate NBS and increase its electrophilicity.[8]

  • Inadequate Reaction Temperature or Time: The reduced reactivity of the substrate may simply require more energy or a longer reaction time to proceed to completion.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled at a low temperature (e.g., 0 °C), consider allowing it to warm to room temperature or gently heating it. Extend the reaction time, monitoring periodically, until no more starting material is consumed.

Q2: I'm observing the formation of multiple brominated products, including dibromo- and tribromo-fluoroanisoles, which is significantly lowering the yield of my desired monobrominated product. How can I prevent this over-bromination?

A2: Over-bromination, or polybromination, is a frequent challenge because the initial monobrominated product is often still activated enough to undergo further electrophilic attack, especially with highly reactive brominating agents.[5]

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent is the most common cause of polybromination.

    • Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of the fluorinated anisole to the brominating agent. For highly activated systems, you might even consider using a slight excess of the anisole. The slow, dropwise addition of the brominating agent can help to maintain a low concentration of the electrophile and disfavor multiple substitutions.[5]

  • Highly Reactive Brominating System: The combination of a potent brominating agent and an activating catalyst can be too aggressive for some fluorinated anisoles.

    • Solution: If you are using Br₂ with a Lewis acid, consider switching to a milder system like NBS.[4] If you must use a strong system, lowering the reaction temperature (e.g., to 0 °C or even -20 °C) will decrease the reaction rate and improve selectivity for the mono-brominated product.[5]

  • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent.

    • Solution: Using a less polar solvent can sometimes temper the reactivity of the electrophile. Conversely, for deactivated systems where you are struggling with completion, a more polar solvent may be necessary. Experimentation with solvents like dichloromethane, chloroform, or even acetic acid is recommended.[9]

Q3: My bromination is yielding a mixture of ortho- and para-isomers, and the regioselectivity is poor. How can I improve the yield of the desired isomer?

A3: The regiochemical outcome of the bromination of fluorinated anisoles is a delicate balance of the directing effects of the methoxy and fluoro substituents, as well as steric factors.

  • Understanding Directing Effects: The methoxy group is a powerful ortho-, para-director due to its strong electron-donating resonance effect.[10] The fluorine atom is also an ortho-, para-director via resonance, but it is deactivating overall due to its strong inductive electron withdrawal.[1] The methoxy group's directing effect is dominant.[1]

    • For 2-Fluoroanisole: The primary sites of attack are C4 (para to the methoxy group) and C6 (ortho to the methoxy group). The para-product is generally favored due to reduced steric hindrance.[11]

    • For 3-Fluoroanisole: The primary sites of attack are C2, C4, and C6 (all ortho or para to the methoxy group). The major product is typically substitution at C4, followed by C6 and C2.[12]

    • For 4-Fluoroanisole: The para position is blocked. Therefore, substitution occurs exclusively at the positions ortho to the methoxy group (C2 and C6).[1]

  • Controlling Regioselectivity:

    • Temperature: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product, which is typically the less sterically hindered para-isomer.[13]

    • Bulky Brominating Agents: While less common, employing a bulkier brominating agent can sometimes increase the proportion of the para-product by sterically disfavoring attack at the more crowded ortho-positions.

    • Solvent Choice: The solvent can influence the isomer distribution. For instance, using NBS in acetonitrile has been reported to offer good regioselectivity for para-bromination.[13]

Frequently Asked Questions (FAQs)

Q4: What is the best general-purpose brominating agent for fluorinated anisoles: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?

A4: There is no single "best" agent, as the optimal choice depends on the specific fluorinated anisole and its reactivity.

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[3] It is generally considered a milder brominating agent and is excellent for preventing over-bromination.[4] For fluorinated anisoles that are still relatively activated, NBS is often the preferred choice. It can be activated with a Brønsted acid for less reactive substrates.[8]

  • Molecular Bromine (Br₂): Br₂ is a more reactive and powerful brominating agent.[3] It is often necessary for more deactivated fluorinated anisoles. Its high reactivity requires careful control to avoid polybromination, and it is typically used with a Lewis acid catalyst.[6]

Q5: Is a Lewis acid catalyst always necessary for the bromination of fluorinated anisoles?

A5: Not always. The necessity of a Lewis acid depends on the degree of deactivation of the aromatic ring.

  • When it might not be needed: For some fluorinated anisoles, particularly those where the fluorine is meta to the methoxy group, the ring may still be sufficiently activated for bromination to occur with Br₂ alone, or with NBS in an acidic solvent.

  • When it is recommended: For substrates where the fluorine atom significantly deactivates the ring (e.g., multiple fluorine substituents), a Lewis acid is often essential to polarize the Br-Br bond and generate a sufficiently strong electrophile.[7]

Q6: How does the position of the fluorine substituent influence the reactivity and expected regioselectivity?

A6: The position of the fluorine atom has a profound impact on the electronic environment of the aromatic ring.

  • 2-Fluoroanisole: The fluorine is ortho to the activating methoxy group. Its inductive withdrawal will have a strong deactivating effect. Bromination will be directed primarily to the C4 position (para to the methoxy group).[11]

  • 3-Fluoroanisole: The fluorine is meta to the methoxy group. Its deactivating inductive effect is less pronounced at the ortho and para positions relative to the methoxy group. Bromination will still be directed ortho- and para- to the methoxy group, with the C4 position being the most favored.[12]

  • 4-Fluoroanisole: The fluorine is para to the methoxy group. The para position is blocked, and the deactivating effect of the fluorine is felt throughout the ring. Bromination will occur at the C2 and C6 positions (ortho to the methoxy group).[1]

Q7: What is a standard workup procedure for a bromination reaction using NBS?

A7: A typical workup is designed to remove the succinimide byproduct and any unreacted reagents.

  • Quenching: If any unreacted bromine or NBS remains, it can be quenched by adding an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite until the color disappears.

  • Extraction: Dilute the reaction mixture with an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) and wash with water to remove the water-soluble succinimide.[14]

  • Base Wash: A wash with a mild aqueous base, such as saturated sodium bicarbonate solution, will neutralize any acidic byproducts like HBr.[14]

  • Brine Wash and Drying: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Purification: After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel or by distillation.

Experimental Protocols & Data

Table 1: Comparison of Brominating Agents for Fluorinated Anisoles
Brominating AgentTypical ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Acetonitrile or DMF, 0 °C to RTCrystalline solid, easier to handle, selective for mono-bromination, good for activated systems.[3][4]May be too slow for highly deactivated rings without an acid catalyst.[8]
Molecular Bromine (Br₂) CH₂Cl₂ or CHCl₃, with FeBr₃ catalyst, 0 °C to RTHighly reactive, effective for deactivated rings.[6]Volatile and corrosive liquid, can easily lead to over-bromination.[5]
Protocol: General Procedure for the Bromination of 4-Fluoroanisole with Br₂

This protocol is a representative example and may require optimization for different substrates.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-fluoroanisole (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Add iron(III) bromide (FeBr₃, 0.05 eq) to the stirred solution.

  • Bromine Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of bromine (1.0 eq) in CH₂Cl₂ dropwise via the dropping funnel over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. If the reaction is slow, it can be allowed to warm to room temperature.

  • Workup: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-4-fluoroanisole.[1]

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Brominated Fluorinated Anisole Incomplete_Reaction Incomplete Reaction? (Starting material remains) Start->Incomplete_Reaction Polybromination Polybromination? (Multiple Br additions) Incomplete_Reaction->Polybromination No Use_Br2 Switch to Br₂ (more reactive) Incomplete_Reaction->Use_Br2 Yes Poor_Regioselectivity Poor Regioselectivity? (Isomer mixture) Polybromination->Poor_Regioselectivity No Control_Stoichiometry Use 1:1 Stoichiometry (Slow Addition) Polybromination->Control_Stoichiometry Yes Lower_Temp_Regio Lower Reaction Temperature Poor_Regioselectivity->Lower_Temp_Regio Yes Add_Catalyst Add Lewis Acid (FeBr₃) or Brønsted Acid (H₂SO₄) Use_Br2->Add_Catalyst Increase_Temp_Time Increase Temperature or Reaction Time Add_Catalyst->Increase_Temp_Time Use_NBS Switch to NBS (milder agent) Control_Stoichiometry->Use_NBS Lower_Temp Lower Reaction Temperature (e.g., 0 °C) Use_NBS->Lower_Temp Change_Solvent Change Solvent (e.g., ACN for NBS) Lower_Temp_Regio->Change_Solvent

Caption: A decision tree for troubleshooting low yields.

Diagram 2: Substituent Effects on Regioselectivity

Regioselectivity cluster_2F 2-Fluoroanisole cluster_3F 3-Fluoroanisole cluster_4F 4-Fluoroanisole Anisole_2F Product_2F Major Product: 4-Bromo-2-fluoroanisole Anisole_2F->Product_2F para to -OCH₃ Anisole_3F Product_3F Major Product: 4-Bromo-3-fluoroanisole Anisole_3F->Product_3F para to -OCH₃ Anisole_4F Product_4F Product: 2-Bromo-4-fluoroanisole Anisole_4F->Product_4F ortho to -OCH₃ Br_plus Br⁺ Br_plus->Anisole_2F Br_plus->Anisole_3F Br_plus->Anisole_4F

Caption: Major products from bromination of fluoroanisole isomers.

References

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Technical Support Center: NMR Analysis of 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the analysis of 1,3-Dibromo-5-fluoro-2-methoxybenzene. This guide is designed for researchers, chemists, and quality control professionals who use NMR spectroscopy to assess the purity of this critical pharmaceutical intermediate. Here, we address common issues encountered during spectral acquisition and interpretation, providing expert-driven troubleshooting guides and frequently asked questions to ensure the integrity of your results.

Troubleshooting Guide: Unexpected Signals in Your NMR Spectrum

Navigating an NMR spectrum with unexpected peaks can be challenging. This section provides a logical, step-by-step approach to identifying the source of these signals.

Q1: My ¹H NMR spectrum shows more than the expected two aromatic signals and one methoxy singlet. What are these extra peaks?

This is the most common issue encountered. The presence of additional peaks points to impurities, which can originate from the synthesis, workup, or handling of the sample. The identity of an impurity is deduced from its chemical shift, multiplicity, and integration.

Initial Assessment Workflow:

Below is a systematic workflow to begin your investigation.

G start Unexpected peaks observed in NMR spectrum region In what region do the peaks appear? start->region aromatic Aromatic Region (6.5-8.0 ppm) region->aromatic Aromatic aliphatic Aliphatic Region (~0.5-4.5 ppm) region->aliphatic Aliphatic complex Are the aromatic signals complex multiplets or singlets? aromatic->complex solvent Check for common residual solvents (e.g., EtOAc, DCM, Acetone). aliphatic->solvent methoxy Is there more than one -OCH3 singlet (~3.8-4.2 ppm)? aliphatic->methoxy isomers Positional isomers are likely present. Consider incomplete bromination or rearrangement products. methoxy->isomers Yes methoxy->complex No confirm_iso Use 2D NMR (HSQC/HMBC) to confirm C-H connectivity for each isomer. isomers->confirm_iso benzene A sharp singlet ~7.36 ppm (in CDCl3) suggests Benzene, from hydrolysis of a Grignard reagent. complex->benzene Singlet(s) biphenyl Complex multiplets suggest a biphenyl-type byproduct from Wurtz-type coupling in a Grignard synthesis. complex->biphenyl Multiplets start_mat Signals corresponding to starting materials (e.g., 1,3-dibromo-5-fluorobenzene) may be present. complex->start_mat Check known shifts confirm_2d Run a COSY experiment to correlate coupled protons and confirm aromatic spin systems. biphenyl->confirm_2d start_mat->confirm_2d G SM Starting Material (e.g., 1,3,5-Trisubstituted Benzene) Grignard Grignard Reagent (Ar-MgBr) SM->Grignard + Mg, Ether Product Desired Product This compound Grignard->Product + Methylating Agent Benzene Benzene Impurity Grignard->Benzene Reaction with H₂O Biphenyl Biphenyl Impurity Grignard->Biphenyl Coupling Reaction Water Trace H₂O Coupling Unreacted Starting Material (Ar-Br) Methylation Methylating Agent (e.g., DMS, MeI)

Caption: Formation of common synthesis impurities.

Q3: My NMR signals are broad and poorly resolved. What should I do?

Poor resolution can mask impurities and prevent accurate integration. The cause is often related to sample preparation or instrument parameters.

Troubleshooting Poor Resolution:

  • Shimming: This is the most critical step for good resolution. The magnetic field must be perfectly homogeneous across the sample. Always perform a shim routine before acquisition. If automatic shimming is poor, manual adjustment may be necessary. [1][2]2. Sample Concentration: A sample that is too concentrated can be viscous, leading to broad peaks. Dilute the sample and re-acquire the spectrum. [1]Conversely, a very dilute sample will have a poor signal-to-noise ratio.

  • Solubility: Ensure your compound is fully dissolved. Suspended particles will severely degrade spectral quality. Filter the sample through a small plug of glass wool in a Pasteur pipette if necessary. [1]4. Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. These are often removed during purification (e.g., column chromatography).

  • Temperature: For some molecules, conformational exchange or the presence of rotamers can cause broadening. Acquiring the spectrum at a higher temperature can sometimes sharpen these signals. [3] By following these guidelines, you can confidently identify impurities and ensure the quality of your this compound for its critical applications in pharmaceutical and chemical development.

References
  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). [Link]

  • Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br.... [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality 1,3-Dibromo-5-fluorobenzene: A Guide for Researchers. [Link]

  • University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

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  • University College London. (n.d.). Chemical shifts. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. [Link]

  • American Chemical Society Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • MIT OpenCourseWare. (n.d.). NMR Operation Guide. [Link]

  • Royal Society of Chemistry. (2015). Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties.... [Link]

  • Dana Bioscience. (n.d.). 1,3-Dibromo-5-fluoro-4-methoxy-6-methyl-2-nitrobenzene 5g. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1,3-Dibromo-5-fluorobenzene in Modern Pharmaceutical Synthesis. [Link]

  • Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • National Institutes of Health. (n.d.). Demystifying fluorine chemical shifts.... [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

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Technical Support Center: Minimizing Homocoupling in Reactions with 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support guide for managing reactions involving 1,3-Dibromo-5-fluoro-2-methoxybenzene . This resource is designed to provide in-depth, actionable advice to troubleshoot and minimize the formation of homocoupling byproducts in various cross-coupling reactions. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you optimize your synthetic routes.

Introduction: The Challenge of Homocoupling

This compound is a valuable, electronically complex building block in medicinal chemistry and materials science. Its two bromine atoms, situated in distinct electronic environments due to the flanking methoxy and fluorine substituents, offer opportunities for selective functionalization. However, like many dihaloarenes, it is susceptible to undesired homocoupling side reactions during palladium-catalyzed cross-coupling processes.

Homocoupling, the dimerization of either the organometallic coupling partner or the aryl halide itself, leads to reduced yields of the desired product and introduces challenging purification steps. Understanding the mechanistic origins of this side reaction is paramount to its prevention.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with this compound?

A1: Homocoupling is a competing side reaction where two identical molecules couple together instead of the intended cross-coupling between two different reactants.[1] In the context of reactions with this compound, this can manifest as:

  • Dimerization of the nucleophilic coupling partner: For example, in a Suzuki-Miyaura reaction, two molecules of the organoboron reagent can couple to form a symmetrical biaryl.[2][3]

  • Dimerization of the aryl halide: Two molecules of this compound can couple to form a tetrabrominated biphenyl derivative, although this is generally less common.

This side reaction consumes starting materials, lowers the yield of your target molecule, and generates impurities that can be difficult to separate.[4]

Q2: What are the primary mechanistic causes of homocoupling in palladium-catalyzed reactions?

A2: The primary drivers of homocoupling are often linked to the presence of oxygen and the oxidation state of the palladium catalyst.[1][4]

  • Oxygen: The presence of O₂ can promote the oxidative dimerization of organometallic intermediates. In Suzuki couplings, oxygen can facilitate the homocoupling of boronic acids.[3] In Sonogashira couplings, it drives the oxidative homocoupling of terminal alkynes (Glaser coupling).[3][4]

  • Palladium(II) Species: The use of a Pd(II) precatalyst (e.g., Pd(OAc)₂) can lead to a stoichiometric homocoupling of the organometallic reagent as the Pd(II) is reduced to the catalytically active Pd(0) state.[1] This initial reaction consumes two equivalents of your nucleophile to generate one equivalent of Pd(0).

Q3: How do the electronic properties of this compound influence homocoupling?

A3: The electron-donating methoxy group and the electron-withdrawing fluorine atom create a unique electronic environment. The methoxy group, being a strong electron-donating group, can make the aryl bromide more electron-rich, which can slow down the initial oxidative addition step of the catalytic cycle.[5] A slower desired cross-coupling pathway can provide a greater opportunity for competing side reactions like homocoupling to occur. Careful selection of an electron-rich ligand can help facilitate this oxidative addition step.[6]

Q4: Can I achieve selective mono-functionalization without significant homocoupling?

A4: Yes, selective mono-arylation or mono-alkynylation is achievable. The two bromine atoms are not electronically equivalent. The bromine at the 1-position is ortho to the electron-donating methoxy group, while the bromine at the 3-position is meta. This difference in the electronic environment can often be exploited to achieve selective reactions by carefully controlling stoichiometry and reaction conditions. However, if the desired cross-coupling is slow, homocoupling of the coupling partner can become more prevalent.

Troubleshooting Guide: Reaction-Specific Strategies

This guide provides specific troubleshooting advice for common cross-coupling reactions involving this compound.

Guide 1: Suzuki-Miyaura Coupling

Problem: Significant formation of boronic acid homocoupling byproduct (a symmetrical biaryl).

Causality and Diagnostic Workflow

The primary cause of boronic acid homocoupling is the presence of oxygen and Pd(II) species.[4][6] The workflow below helps diagnose and solve this issue.

Suzuki_Troubleshooting Start High Homocoupling in Suzuki Reaction Check_Inert Verify Inert Atmosphere (Degassing, Gas Purity) Start->Check_Inert First Check Check_Catalyst Evaluate Pd Precatalyst (Pd(0) vs Pd(II)) Check_Inert->Check_Catalyst If O₂ is excluded Success Minimized Homocoupling Check_Inert->Success Problem Solved Optimize_Base Screen Bases (Strength & Solubility) Check_Catalyst->Optimize_Base If using Pd(II) Check_Catalyst->Success Switching to Pd(0) works Optimize_Ligand Select Appropriate Ligand (Bulky, Electron-Rich) Optimize_Base->Optimize_Ligand If base change is ineffective Optimize_Base->Success New base works Adjust_Temp Lower Reaction Temperature Optimize_Ligand->Adjust_Temp If still problematic Optimize_Ligand->Success New ligand works Adjust_Temp->Success

Caption: Troubleshooting workflow for Suzuki coupling homocoupling.

Corrective Actions
Possible Cause Explanation & Scientific Rationale Recommended Solution
Oxygen Contamination Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the stoichiometric homocoupling of the boronic acid.[4][6] Rigorous exclusion of oxygen is the most critical first step.1. Degassing: Sparge the solvent with argon or nitrogen for at least 30 minutes. 2. Freeze-Pump-Thaw: For ultimate oxygen removal, perform three freeze-pump-thaw cycles on the solvent. 3. Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.[2][7]
Use of Pd(II) Precatalyst Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ must be reduced in situ to the active Pd(0) species. This reduction often occurs via a transmetalation-reductive elimination pathway with the boronic acid, leading to homocoupling.[1]1. Use a Pd(0) Source: Start with a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[3] 2. Use Pre-formed Catalysts: Employ modern, well-defined Pd(II) precatalysts (e.g., Buchwald or PEPPSI type) that are designed for clean and efficient in situ reduction to the active monoligated Pd(0) species.[8]
Inappropriate Base The base is crucial for activating the boronic acid to facilitate transmetalation.[9] A base that is too strong or has poor solubility can lead to side reactions or inefficient catalysis, giving homocoupling more opportunity to occur.1. Screen Bases: If using a strong base like K₂CO₃, consider a milder or more soluble base like K₃PO₄ or Cs₂CO₃.[7] 2. Anhydrous Conditions: If protodeboronation (loss of the boronic acid group) is also an issue, using an anhydrous base like K₃PO₄ can be beneficial.[7]
Suboptimal Ligand The ligand stabilizes the palladium center and modulates its reactivity. For an electron-rich substrate, an electron-rich ligand is needed to promote the oxidative addition step. Bulky ligands can also accelerate the final reductive elimination step, disfavoring side reactions.[6]1. Use Buchwald Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These are known to promote efficient cross-coupling with challenging substrates.[2] 2. Optimize Pd:Ligand Ratio: A 1:1 or 1:2 ratio of Palladium to ligand is often optimal. Excess ligand is not always beneficial.[8]
High Temperature Excessive heat can lead to catalyst decomposition, forming palladium black, which can promote homocoupling.[10]1. Lower the Temperature: Screen a range of temperatures (e.g., 60-100 °C). A higher temperature does not always lead to a better outcome.[7][10]
Guide 2: Sonogashira Coupling

Problem: Significant formation of alkyne homocoupling (Glaser coupling) byproduct, a 1,3-diyne.

Causality and Diagnostic Workflow

The copper(I) co-catalyst, in the presence of oxygen, is the primary driver of Glaser coupling.[3] Minimizing this side reaction involves controlling the copper catalyst and oxygen levels.

Sonogashira_Troubleshooting Start High Alkyne Homocoupling in Sonogashira Reaction Check_Inert Verify Inert Atmosphere (Crucial for Copper) Start->Check_Inert First Check Go_Copper_Free Implement Copper-Free Conditions Check_Inert->Go_Copper_Free If O₂ is excluded Success Minimized Homocoupling Check_Inert->Success Problem Solved Slow_Addition Use Syringe Pump for Alkyne Addition Go_Copper_Free->Slow_Addition If some homocoupling persists Go_Copper_Free->Success Problem Solved Optimize_Catalyst Ensure Fast Cross-Coupling Kinetics Slow_Addition->Optimize_Catalyst Final Optimization Slow_Addition->Success Problem Solved Optimize_Catalyst->Success

Caption: Troubleshooting workflow for Sonogashira homocoupling.

Corrective Actions
Possible Cause Explanation & Scientific Rationale Recommended Solution
Oxygen and Copper(I) Catalyst The combination of a copper(I) salt (typically CuI) and oxygen is highly effective at catalyzing the oxidative dimerization of terminal alkynes.[3][4] This is the classic Glaser coupling condition.1. Go Copper-Free: The most effective strategy is to eliminate the copper co-catalyst entirely. Many modern palladium/phosphine systems are efficient enough to promote Sonogashira coupling without copper.[3] 2. Rigorous Degassing: If copper must be used, oxygen exclusion is absolutely critical. Use freeze-pump-thaw cycles for the solvent and maintain a strict inert atmosphere.
High Alkyne Concentration The homocoupling reaction is bimolecular with respect to the alkyne. A high concentration of the alkyne can favor this undesired pathway over the cross-coupling reaction.1. Slow Addition: Add the terminal alkyne to the reaction mixture slowly over several hours using a syringe pump. This maintains a low, steady-state concentration of the alkyne, favoring the desired cross-coupling pathway.[3]
Slow Cross-Coupling Kinetics If the desired palladium-catalyzed cross-coupling is slow, the copper-catalyzed homocoupling has more time to occur.1. Optimize Catalyst System: Ensure you are using an efficient palladium catalyst and ligand combination (e.g., Pd(OAc)₂ with a ligand like SPhos) to accelerate the main reaction.[3] 2. Choice of Base: Use an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The base is required to form the copper acetylide intermediate.[4]
Guide 3: Stille Coupling

Problem: Formation of organostannane homocoupling byproduct.

Corrective Actions

The most common side reaction in Stille coupling is the homocoupling of the organostannane reagent.[11] This can occur through reaction with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[11]

Possible Cause Explanation & Scientific Rationale Recommended Solution
Reaction with Pd(II) Precatalyst Similar to the Suzuki reaction, if a Pd(II) precatalyst is used, it can react with two equivalents of the organostannane to produce the homocoupled product and the active Pd(0) catalyst.[11]1. Use a Pd(0) Source: Employ a Pd(0) precatalyst like Pd(PPh₃)₄ to bypass this initial homocoupling pathway.
Ligand Dissociation Dissociation of phosphine ligands from the Pd(0) center can sometimes lead to side reactions.1. Additive Effects: The addition of copper(I) salts (e.g., CuI) can sometimes accelerate the desired cross-coupling, outcompeting the homocoupling pathway.[12] 2. Ligand Choice: Use ligands that promote a fast and efficient catalytic cycle. Sterically hindered, electron-rich ligands are often beneficial.[12]
Oxygen Presence While less pronounced than in Suzuki or Sonogashira couplings, the presence of oxygen can still lead to catalyst decomposition and promote side reactions.1. Degas Solvents: Ensure all solvents are thoroughly degassed before use.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling

This protocol is designed for the mono-arylation of this compound, emphasizing conditions that suppress byproduct formation.

Reagent Preparation:

  • Ensure all solvents (e.g., 1,4-dioxane/water) are thoroughly degassed by sparging with argon for 30-60 minutes or by three freeze-pump-thaw cycles.

  • Use high-purity reagents.

Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon), add this compound (1.0 mmol, 1.0 eq.).

  • Add the desired arylboronic acid (1.1 mmol, 1.1 eq.).

  • Add the base, for example, potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.).

  • Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (0.5 mL) via syringe.

Reaction Execution:

  • Seal the flask and place it in a preheated oil bath at 80 °C.

  • Stir the mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to eliminate the primary cause of alkyne homocoupling.

Reagent Preparation:

  • Ensure all solvents (e.g., toluene/diisopropylamine) are anhydrous and have been thoroughly degassed.

Reaction Setup:

  • In a glovebox or using a Schlenk line, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%) to a flame-dried Schlenk flask.[3]

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) and the amine base (e.g., DIPEA, 3.0 mmol).

  • Prepare a separate solution of the terminal alkyne (1.2 mmol) in a small amount of degassed toluene.

Reaction Execution:

  • Heat the reaction mixture to 80 °C.

  • Using a syringe pump, add the solution of the terminal alkyne to the reaction mixture over a period of 4 hours.

  • After the addition is complete, continue to stir at 80 °C and monitor the reaction by TLC or GC-MS.

Work-up and Purification:

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aq. NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

References

  • Hartwig, J. F. Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. The Hartwig Group. Available at: [Link]

  • Liu, W.-B., et al. Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination. National Institutes of Health. Available at: [Link]

  • Gracia, L., et al. A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes. ResearchGate. Available at: [Link]

  • ACS Publications. Computational Insights into the Effect of Ligand Redox Properties on Reductive Elimination from Au(III), Pd(II), and Pt(II) Complexes. Organometallics. Available at: [Link]

  • Teixeira, I. F., et al. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available at: [Link]

  • Paul, A., et al. Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence. Inorganic Chemistry. Available at: [Link]

  • Tasker, S. Z., et al. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]

  • Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Wikipedia. Cross-coupling reaction. Available at: [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Wolf, C., et al. Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Stille reaction. Available at: [Link]

  • ResearchGate. Temperature effect on coupling reaction. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Myers Research Group. The Stille Reaction. Harvard University. Available at: [Link]

  • Organic Chemistry Portal. Stille Coupling. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Indian Academy of Sciences. Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Myers Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? Available at: [Link]

Sources

Technical Support Center: Catalyst Screening for Suzuki Reactions of 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst screening in Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically complex substrate, 1,3-Dibromo-5-fluoro-2-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific transformation. Our focus is on providing practical, field-proven insights grounded in mechanistic principles to empower you to optimize your reactions effectively.

Understanding the Substrate: this compound

The structure of this compound presents several challenges and opportunities in Suzuki-Miyaura coupling. The presence of two bromine atoms allows for both mono- and di-arylation, demanding precise control for selective functionalization. The electronic environment is complex: the methoxy group is electron-donating, while the fluorine atom is strongly electron-withdrawing. This electronic push-pull can influence the reactivity of the two C-Br bonds, a critical factor in achieving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Which of the two bromine atoms in this compound is more reactive towards oxidative addition in a Suzuki-Miyaura coupling?

A1: In general, the oxidative addition step of the Suzuki-Miyaura catalytic cycle is favored at the more electron-deficient carbon center.[1][2] In this compound, the fluorine atom at the 5-position is a strong electron-withdrawing group, which will decrease the electron density across the aromatic ring, but particularly at the ortho and para positions. Conversely, the methoxy group at the 2-position is an electron-donating group. Therefore, the C-Br bond at the 3-position, which is ortho to the electron-withdrawing fluorine, is expected to be more electron-deficient and thus more reactive towards oxidative addition than the C-Br bond at the 1-position, which is ortho to the electron-donating methoxy group.

Q2: How can I favor mono-arylation over di-arylation?

A2: Achieving selective mono-arylation is a common goal with di-halogenated substrates. The primary method to favor mono-substitution is to control the stoichiometry of your reagents. Using a slight excess (1.05-1.2 equivalents) of the boronic acid or ester is a good starting point.[3] Additionally, lower reaction temperatures and shorter reaction times can also help to minimize the second coupling event. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to stop the reaction once the desired mono-arylated product is maximized and before significant formation of the di-substituted product occurs.

Q3: My reaction is showing low to no conversion. What are the first things I should check?

A3: Low or no conversion in Suzuki reactions often points to a few key areas:

  • Catalyst Activity: Ensure your palladium source and ligand are fresh and have been stored correctly under an inert atmosphere. The active Pd(0) species is sensitive to oxygen.[4]

  • Inert Atmosphere: Inadequate degassing of solvents and reagents, or a failure to maintain a positive pressure of an inert gas (like argon or nitrogen), can lead to catalyst deactivation.

  • Reagent Quality: Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to protodeboronation.[5] The quality of the base is also critical; it should be finely powdered and dry for reproducibility.

  • Reaction Conditions: The temperature may be too low for this challenging substrate. A gradual increase in temperature (e.g., in 10-20 °C increments) can be beneficial.

Q4: I am observing a significant amount of homocoupling of my boronic acid. How can I prevent this?

A4: Homocoupling is a common side reaction where two molecules of the boronic acid couple together. This is often a result of the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), a species that can promote homocoupling. Thoroughly degassing your solvents and ensuring a strict inert atmosphere is the first line of defense. Using a slight excess of the aryl bromide can also disfavor the homocoupling pathway by promoting the desired cross-coupling reaction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive Catalyst System. 2. Inefficient Oxidative Addition. 3. Poor choice of base or solvent. 4. Reaction temperature too low.1. Use a fresh palladium precatalyst and ligand. Consider using a more active, pre-formed catalyst like a Buchwald G3 or G4 palladacycle. 2. For this electron-rich substrate, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to facilitate oxidative addition.[6] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ensure anhydrous solvents (e.g., dioxane, toluene, 2-MeTHF).[7] 4. Gradually increase the reaction temperature, for example, from 80 °C to 110 °C.
Poor Regioselectivity (mixture of mono-arylated isomers) 1. Reaction conditions are too harsh, leading to loss of selectivity. 2. The chosen catalyst system does not provide sufficient selectivity.1. Lower the reaction temperature and shorten the reaction time. Use a milder base. 2. Screen different ligands. Sometimes, a change in ligand can dramatically influence regioselectivity.[8][9][10] Consider ligands known to impart high selectivity in similar systems.
Formation of Dehalogenated Byproduct 1. Presence of a hydride source. 2. Certain solvents or bases can act as hydride donors.1. Ensure all reagents and solvents are of high purity and anhydrous. 2. Avoid using alcoholic solvents if dehalogenation is a problem. Consider using a non-hydridic base like CsF or K₂CO₃.[11]
Protodeboronation of Boronic Acid 1. Presence of excess water. 2. High reaction temperature. 3. Inappropriate base.1. Use anhydrous solvents and ensure the base is dry. 2. Attempt the reaction at a lower temperature. 3. Strong bases, especially hydroxides, can accelerate protodeboronation. Consider using K₃PO₄ or Cs₂CO₃.[6] Alternatively, use a more stable boronic ester (e.g., a pinacol ester).[8]

Experimental Protocols

Protocol 1: High-Throughput Catalyst Screening for Mono-Arylation

This protocol is designed for the initial screening of catalysts and ligands to identify promising conditions for the selective mono-arylation of this compound. This is best performed in a 24 or 96-well plate format.[12]

Workflow Diagram:

HTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reagents Prepare Stock Solutions: - Aryl Bromide in Dioxane - Boronic Acid in Dioxane - Base in Water Dispense_Catalysts Dispense Pre-weighed Catalysts/Ligands into well plate Add_Reagents Add Stock Solutions to well plate Dispense_Catalysts->Add_Reagents Seal_Heat Seal Plate and Heat (e.g., 80-100 °C) Add_Reagents->Seal_Heat Quench Quench Reactions Seal_Heat->Quench Analyze Analyze by LC-MS or UPLC Quench->Analyze

Caption: High-throughput screening workflow for Suzuki coupling.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃)

  • Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Solvents (e.g., 1,4-Dioxane, Toluene, 2-MeTHF)

  • 24 or 96-well reaction block with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 0.2 M in 1,4-dioxane).

    • Prepare a stock solution of the arylboronic acid in the same solvent (e.g., 0.22 M in 1,4-dioxane).

    • Prepare an aqueous stock solution of the base (e.g., 2 M K₃PO₄).

  • Reaction Setup (in an inert atmosphere):

    • To each well of the reaction block containing a pre-weighed catalyst/ligand combination (typically 1-5 mol% Pd), add the aryl bromide stock solution (e.g., 200 µL).

    • Add the arylboronic acid stock solution (e.g., 200 µL).

    • Add the aqueous base solution (e.g., 200 µL).

  • Reaction:

    • Seal the reaction block securely.

    • Place the block on a heated stir plate and stir at the desired temperature (e.g., 80-100 °C) for a set time (e.g., 4-12 hours).

  • Work-up and Analysis:

    • Cool the reaction block to room temperature.

    • Quench each reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic layer of each well by LC-MS or UPLC to determine the conversion of starting material and the ratio of mono- to di-arylated products.

Data Presentation: Example Screening Results
Catalyst (2 mol%)Ligand (4 mol%)Base (3 eq.)SolventTemp (°C)Mono-arylated Product (%)Di-arylated Product (%)
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O1008510
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O1008212
Pd(OAc)₂RuPhosCs₂CO₃Toluene/H₂O1107815
Pd(OAc)₂P(t-Bu)₃Cs₂CO₃2-MeTHF/H₂O90905

Note: The above data is illustrative and serves as an example of how to present screening results. Actual results may vary.

Mechanistic Considerations for Selectivity

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing your reaction.

Catalytic Cycle Diagram:

Suzuki_Cycle cluster_steps Key Steps Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X ArPdOR Ar-Pd(II)-OR(L_n) ArPdX->ArPdOR Base (e.g., K₃PO₄) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdOR->ArPdAr_prime Ar'-B(OR)₂ ArPdAr_prime->Pd0 Ar-Ar' OA Oxidative Addition Transmetalation Transmetalation RE Reductive Elimination

Caption: Simplified Suzuki-Miyaura catalytic cycle.

For this compound, the initial oxidative addition is the selectivity-determining step for mono-arylation. As discussed, this is predicted to occur preferentially at the C-Br bond ortho to the fluorine atom. The choice of a bulky, electron-rich ligand can enhance the rate of this often rate-limiting step, especially for an electron-rich aryl halide.[6]

References

  • Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5678–5694. [Link]

  • Krska, S. W., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. ACS Combinatorial Science, 20(8), 485–493. [Link]

  • Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5678–5694. [Link]

  • Fairlamb, I. J. S., et al. (2013). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 3(8), 1845–1855. [Link]

  • Navarro, O., et al. (2005). Dehalogenation of Aryl Halides by Palladium N-Heterocyclic Carbene Complexes. Organometallics, 24(22), 5343–5346. [Link]

  • Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(6), 1720–1729. [Link]

  • Buchwald, S. L., & Mauger, C. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2854–2857. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Strotman, N. A., et al. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. PubMed, 75(6), 1720-9. [Link]

  • Sigman, M. S., & Norrby, P.-O. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Nature Chemistry, 14(8), 919–926. [Link]

  • Hartwig, J. F., & Hazari, N. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 144(1), 318–330. [Link]

  • Hartwig, J. F., & Norrby, P.-O. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Kim, W.-S., & Cho, C. (2003). Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone. Journal of the American Chemical Society, 125(46), 13956–13957. [Link]

  • Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ResearchGate. [Link]

  • Kim, W.-S., & Cho, C. (2003). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Zhang, Y., & Handy, S. T. (2004). A Modular Synthesis of the Lamellarins: Total Synthesis of Lamellarin G Trimethyl Ether. The Journal of Organic Chemistry, 69(7), 2362–2366. [Link]

Sources

Effect of base and solvent on the reactivity of 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An essential, yet often challenging, building block in medicinal chemistry and materials science is 1,3-Dibromo-5-fluoro-2-methoxybenzene. Its unique substitution pattern—an activating methoxy group, a deactivating but ortho-para directing fluorine, and two distinct bromine atoms—presents a landscape of reactivity that is both versatile and fraught with potential pitfalls. The choice of base and solvent is not merely a matter of reaction setup; it is the primary determinant of regioselectivity, yield, and the side-product profile.

This Technical Support Center is designed to serve as a field guide for the practicing scientist. We move beyond simple protocols to address the fundamental "why" behind experimental observations and provide robust, actionable troubleshooting advice.

Frequently Asked Questions (FAQs): General Reactivity

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The reactivity of this molecule is a complex interplay of electronic and steric effects from its four substituents:

  • 2-Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) that activates the aromatic ring towards electrophilic attack and directs ortho- and para-substitution. It also plays a crucial role in directed ortho-metalation (DoM) by coordinating with organolithium reagents.

  • 5-Fluoro Group (-F): Fluorine is an electron-withdrawing group (EWG) by induction, which deactivates the ring, but it is also a weak ortho-para director through resonance. Its primary influence in many reactions is electronic.

  • 1-Bromo and 3-Bromo Groups (-Br): These are the primary reaction sites for halogen-metal exchange and cross-coupling reactions. Crucially, they are not equivalent. The C-1 bromine is ortho to the methoxy group, making it more sterically hindered and electronically influenced. The C-3 bromine is para to the methoxy group and ortho to the fluorine.

Q2: Which of the two bromine atoms is more susceptible to reaction?

A2: The relative reactivity of the two bromine atoms is highly dependent on the reaction mechanism.

  • For Halogen-Metal Exchange (e.g., with n-BuLi): The bromine at the C-3 position is generally more reactive. The C-1 bromine is sterically shielded by the adjacent methoxy group. Furthermore, the inductive effect of the ortho-fluorine atom can increase the acidity of the proton at C-4, potentially leading to competitive deprotonation rather than Br-Li exchange at C-3 if conditions are not carefully controlled.

  • For Palladium-Catalyzed Cross-Coupling: The outcome is less straightforward and depends heavily on the catalyst and ligand system. While the C-3 bromine is less sterically hindered, the C-1 bromine is ortho to the strongly activating methoxy group, which can influence the rate of oxidative addition.[1] Careful screening of conditions is often necessary to achieve selective mono-functionalization.

Troubleshooting Guide: Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful tool for converting the C-Br bonds into nucleophilic carbon centers (organolithium or Grignard reagents), which can then react with a variety of electrophiles. However, success hinges on precise control of the base, solvent, and temperature.

Common Issues & Solutions
ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive Reagent: The organolithium reagent (e.g., n-BuLi) may have degraded due to improper storage.[2] 2. Wet Glassware/Solvent: Traces of water will quench the highly basic organometallic reagents.[3] 3. Temperature Too Low: While cryogenic temperatures are necessary, some exchange reactions have a higher activation energy.1. Titrate the Reagent: Always determine the exact molarity of your organolithium solution before use. 2. Rigorous Drying: Flame-dry all glassware under vacuum and use freshly distilled, anhydrous solvents. 3. Controlled Warming: After adding the organolithium at -78 °C, allow the reaction to slowly warm to -40 °C or -20 °C for a short period before quenching, monitoring by TLC if possible.[4]
Mixture of Regioisomers 1. Insufficiently Discriminating Conditions: The base/solvent system may not be selective enough to differentiate between the two bromine atoms. 2. Scrambling/Transmetalation: The initially formed organometallic species might be unstable and undergo rearrangement.1. Use a Bulky Base: Employing t-butyllithium instead of n-butyllithium can increase steric selectivity for the less-hindered C-3 bromine. 2. Change Solvent System: Ethereal solvents like THF or Et₂O are coordinating and can influence selectivity. Switching to a non-coordinating solvent like hexane (often with a small amount of ether) can alter the aggregation state and reactivity of the organolithium reagent.
Formation of Side Products (e.g., Butylated Arene) 1. Direct Nucleophilic Attack: If the reaction temperature is too high, n-BuLi can act as a nucleophile and attack the aromatic ring. 2. Benzyne Formation: Elimination of LiF or LiBr can occur under harsh conditions, leading to a highly reactive benzyne intermediate.1. Maintain Low Temperature: Strictly maintain temperatures at or below -78 °C during the addition and exchange phases.[4] 2. Use i-PrMgCl/n-BuLi: For sensitive substrates, using a combination of a Grignard reagent to form an "ate" complex can provide a less nucleophilic and more selective metalating agent.
Diagram: Regioselectivity in Halogen-Metal Exchange

G cluster_substrate This compound Substrate Br(1)-Aryl(OCH3, F)-Br(3) nBuLi n-BuLi / THF -78 °C tBuLi t-BuLi / Hexane-Et2O -78 °C Product1 Br(1)-Aryl-Li(3) (Major Product) nBuLi->Product1 Less Steric Hindrance Favored kinetically Product2 Li(1)-Aryl-Br(3) (Minor Product) nBuLi->Product2 Sterically hindered by -OCH3 tBuLi->Product1 High Steric Hindrance Strongly favors C-3 G Start Reaction Failed (Low Yield / No Product) CheckReagents Are reagents pure & active? (Aryl Halide, Boronic Acid, Amine, Alkyne) Start->CheckReagents CheckSetup Is setup rigorously inert? (Degassed solvent, Ar/N₂ atmosphere) Start->CheckSetup CheckCatalyst Is the catalyst/ligand appropriate? Is it active? Start->CheckCatalyst CheckConditions Is the Base/Solvent/Temp optimal? Start->CheckConditions PurifyReagents Re-purify starting materials Use fresh, anhydrous solvent CheckReagents->PurifyReagents CheckSetup->PurifyReagents OptimizeCatalyst Screen Different Ligands (e.g., XPhos, SPhos, RuPhos) Increase Catalyst Loading CheckCatalyst->OptimizeCatalyst OptimizeConditions Screen Bases (K₃PO₄, NaOtBu, Cs₂CO₃) Screen Solvents (Toluene, Dioxane, DMF) Adjust Temperature CheckConditions->OptimizeConditions

Sources

Managing exothermic reactions in the synthesis of 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,3-Dibromo-5-fluoro-2-methoxybenzene

Introduction: Welcome to the dedicated technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis. The bromination of the 3-fluoroanisole core is a highly exothermic process, driven by the potent activating effect of the methoxy group. Uncontrolled, this exotherm can lead to a hazardous thermal runaway, diminished yield, and the formation of undesirable poly-brominated impurities. This guide provides in-depth, experience-based answers to common challenges, focusing on robust strategies for thermal management and reaction control.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction temperature is spiking uncontrollably moments after I begin adding the bromine. What is happening and how can I prevent it?

A1: You are likely experiencing the initial stages of a thermal runaway. The root cause is the high reactivity of the substrate, 5-fluoro-2-methoxybenzene. The methoxy group is a strong ortho-, para-directing activator for electrophilic aromatic substitution, making the reaction with an aggressive electrophile like elemental bromine (Br₂) extremely rapid and highly exothermic. When the rate of heat generation surpasses the rate of heat removal by your cooling system, the temperature rises, which in turn accelerates the reaction rate, creating a dangerous positive feedback loop known as thermal runaway.[1]

Core Strategies for Prevention:

  • Aggressive Pre-Cooling: Lower the initial temperature of your substrate solution significantly below the target reaction temperature (e.g., to -10 °C or -15 °C) before adding any brominating agent.

  • Controlled Reagent Addition: The single most critical factor is the rate of addition. Add the brominating agent dropwise via a syringe pump or an addition funnel over a prolonged period (e.g., 2-4 hours). This ensures that the instantaneous concentration of the electrophile remains low, allowing your cooling system to manage the heat generated.

  • Dilution: Increasing the solvent volume can help create a larger thermal mass, which can better absorb heat spikes. However, this may also increase reaction time.

Q2: I'm observing significant amounts of a tri-brominated byproduct. How can I improve the selectivity for the desired 1,3-dibromo product?

A2: The formation of poly-brominated species is a common challenge and is directly linked to the high reactivity of the monobrominated intermediate.[2] The presence of the activating methoxy group means that the product, 1-bromo-5-fluoro-2-methoxybenzene, is still susceptible to further electrophilic attack.

Solutions for Enhancing Selectivity:

  • Choice of Brominating Agent: Elemental bromine (Br₂) is highly reactive. Switching to a milder, more sterically hindered, or less electrophilic brominating agent can dramatically improve selectivity. N-Bromosuccinimide (NBS) is a common and effective alternative that moderates reactivity.[2]

  • Stoichiometric Control: Use a precise stoichiometry of the brominating agent. For dibromination, a molar ratio of slightly over 2.0 equivalents is theoretically required. Avoid using a large excess, as this will drive the reaction towards over-bromination.[3][4]

  • Lower Reaction Temperature: Conducting the reaction at lower temperatures (e.g., 0 °C or below) decreases the overall reaction rate, providing a larger kinetic window to differentiate between the second and third bromination steps.[2]

Q3: What are the best safety practices for handling a large-scale version of this reaction?

A3: Scaling up an exothermic reaction introduces significant safety challenges, primarily because the volume of the reaction increases cubically while the surface area for heat exchange only increases squarely. This fundamentally reduces the efficiency of heat removal.

Key Scale-Up Safety Protocols:

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) on a small scale to quantify the heat of reaction and determine the maximum rate of temperature rise (MTSR). This data is crucial for designing an adequate cooling system.

  • Engineered Controls: Ensure the reactor is equipped with a high-efficiency cooling jacket and an emergency quenching system. A dump tank containing a neutralizing agent (e.g., a sodium thiosulfate solution) is a critical safety feature for terminating a runaway reaction.[5]

  • Redundant Monitoring: Use multiple, independent temperature probes to monitor both the reaction mixture and the cooling jacket temperature. Set up automated alarms and shutdown sequences if the temperature deviates from the set parameters.

  • Reverse Addition: Consider a reverse addition protocol, where the substrate is added slowly to the brominating agent. While less common, for some systems this can help maintain a low concentration of the highly reactive species.

  • Flow Chemistry: For industrial-scale production, transitioning from batch to a continuous flow process is a highly recommended safety measure. Flow reactors offer superior heat exchange and minimize the volume of reactive material at any given moment, virtually eliminating the risk of thermal runaway.[6][7]

Data Summary for Reaction Control

The following table summarizes key parameters and their impact on managing the exothermic nature of the reaction.

ParameterStandard Approach (High Risk)Controlled Approach (Recommended)Rationale & Scientific Principle
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)NBS is a solid and releases Br+ more slowly, reducing the reaction rate and exotherm.[2]
Addition Rate Rapid / Bolus AdditionSlow, dropwise via pump (2-4 h)Maintains low electrophile concentration, keeping heat generation below the cooling capacity.[1][2]
Initial Temperature 20-25 °C (Room Temp)-10 °C to 0 °CReduces the initial kinetic energy of the system, providing a larger safety margin.
Solvent Dichloromethane (DCM)Acetic Acid or AcetonitrilePolar protic/aprotic solvents can help stabilize intermediates and modulate reactivity.[2]
Monitoring Visual ObservationIn-situ fiber optic temperature probeProvides real-time, accurate data on the internal temperature, enabling immediate response to deviations.
Emergency Plan NonePre-chilled quenching solution (aq. Na₂S₂O₃) readyProvides a reliable method to rapidly neutralize the unreacted brominating agent and halt the exotherm.[8]

Diagrams & Workflows

Troubleshooting Decision Tree for Thermal Events

The following diagram outlines a logical workflow for responding to an unexpected temperature increase during the reaction.

G start Temperature Spike Detected (>5°C above setpoint) stop_addition IMMEDIATELY Cease Reagent Addition start->stop_addition emergency_cool Apply Emergency Cooling (e.g., dry ice/acetone bath) stop_addition->emergency_cool is_controlled Is Temperature Decreasing? emergency_cool->is_controlled quench Execute Emergency Quench (Add Na₂S₂O₃ solution) is_controlled->quench  No   resume_monitor Resume Monitoring at Lower Temperature is_controlled->resume_monitor  Yes   investigate Reaction Terminated. Investigate Root Cause (Addition rate, cooling failure) quench->investigate continue_slow Continue Addition at 50% of Original Rate resume_monitor->continue_slow

Caption: Decision workflow for managing a thermal excursion event.

Controlled Bromination Experimental Workflow

This diagram illustrates the key steps for a safe and controlled synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up setup 1. Assemble Reactor (Jacketed, Mech. Stirrer, Temp Probe, N₂ Inlet) charge 2. Charge Substrate & Solvent setup->charge cool 3. Pre-cool to -10°C charge->cool add 4. Slow Addition of Brominating Agent (via Syringe Pump) cool->add monitor 5. Monitor Temp & Conversion (TLC) add->monitor age 6. Stir at 0°C for 1h Post-Addition monitor->age quench_w 7. Quench with aq. Na₂S₂O₃ age->quench_w extract 8. Phase Separation & Extraction quench_w->extract purify 9. Purification (Crystallization/ Chromatography) extract->purify

Caption: Step-by-step workflow for controlled electrophilic bromination.

Protocol: Controlled Synthesis of this compound

This protocol is designed for a 50 mmol scale and prioritizes safety and selectivity.

Materials & Equipment:

  • 5-fluoro-2-methoxybenzene (Substrate)

  • N-Bromosuccinimide (NBS) (Brominating Agent)

  • Acetonitrile (Solvent)

  • 10% w/v aqueous sodium thiosulfate (Na₂S₂O₃) solution (Quench)

  • 250 mL jacketed glass reactor with mechanical stirrer, temperature probe, and nitrogen inlet

  • Syringe pump

  • Circulating chiller/cryostat

Procedure:

  • Reactor Setup: Assemble the jacketed reactor under a nitrogen atmosphere. Ensure the mechanical stirrer, temperature probe, and addition line are securely in place. Connect the reactor jacket to the circulating chiller.

  • Charging: Charge the reactor with 5-fluoro-2-methoxybenzene (50 mmol, 1.0 equiv.) and acetonitrile (100 mL).

  • Pre-Cooling: Begin stirring and cool the reactor contents to -10 °C using the circulating chiller.

  • Reagent Preparation: In a separate flask, dissolve NBS (105 mmol, 2.1 equiv.) in acetonitrile (50 mL). Note: Gentle warming may be required for full dissolution; ensure the solution is cooled back to room temperature before use. Load this solution into a syringe for the syringe pump.

  • Controlled Addition: Once the reactor temperature is stable at -10 °C, begin the slow, subsurface addition of the NBS solution via the syringe pump over a period of 3 hours. Crucially, monitor the internal temperature. The set point for the exotherm alarm should be -5 °C. If the temperature rises above this, immediately stop the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -10 °C to 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or UPLC analysis to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, slowly add 50 mL of pre-chilled (0 °C) 10% aqueous sodium thiosulfate solution to the reactor to neutralize any unreacted NBS or bromine. A slight temperature increase may be observed.

  • Work-up & Isolation: Transfer the reaction mixture to a separatory funnel. Add water (100 mL) and ethyl acetate (150 mL). Separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the final product.

References

  • Gemoets, H., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC, National Institutes of Health. Available at: [Link]

  • Funny EHS Info (2024). Bromination safety. YouTube. Available at: [Link]

  • Gemoets, H., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable (n.d.). Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Procter, D., et al. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Unknown (n.d.). Bromination reaction conditions. WordPress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Wikipedia (2024). Thermal runaway. Wikipedia. Available at: [Link]

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Column chromatography conditions for purifying 1,3-Dibromo-5-fluoro-2-methoxybenzene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1,3-Dibromo-5-fluoro-2-methoxybenzene and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these specific, often moderately polar and electron-rich, aromatic compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into method development, troubleshooting, and optimization.

The Challenge with Halogenated Methoxybenzenes

Purifying derivatives of this compound presents a unique set of challenges. The presence of multiple halogens (Br, F) and an electron-donating methoxy group creates a specific electronic profile that dictates its interaction with chromatographic stationary phases. These molecules are typically crystalline solids with moderate polarity, making them ideal candidates for normal-phase chromatography. However, achieving high purity requires a systematic approach to overcome issues like co-elution of closely related impurities, on-column degradation, and poor peak shape. This guide provides the causal logic behind experimental choices to empower you to solve these problems effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to establish a strong basis for your purification strategy.

Q1: What is the best stationary phase for purifying 1-Bromo-3-chloro-2,4-difluorobenzene derivatives? For moderately polar compounds such as 1-Bromo-3-chloro-2,4-difluorobenzene derivatives, standard silica gel (60 Å porosity, 230-400 mesh) is the most prevalent and effective stationary phase for normal-phase column chromatography.[1] The slightly acidic nature of silica's silanol groups can, however, sometimes lead to the degradation of sensitive compounds.[2] If you observe compound decomposition on a TLC plate spotted with silica, consider alternative, less acidic stationary phases like neutral alumina or Florisil®.[2][3]

Q2: How do I select the right mobile phase (eluent) to start with? The selection of the mobile phase is the most critical variable for a successful separation. The goal is to find a solvent system where your target compound has a retention factor (Rf) between 0.2 and 0.4 on a silica gel TLC plate.[1][3][4] This Rf range ensures that the compound will elute from the column in a reasonable volume of solvent, with optimal resolution from impurities.[5] For these derivatives, binary mixtures of a non-polar solvent with a more polar modifier are standard. Excellent starting systems include:

  • Hexane/Ethyl Acetate

  • Cyclohexane/Ethyl Acetate

  • Dichloromethane/Hexane[1]

Q3: What is a Retention Factor (Rf) and why is it crucial? The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate.[6] It is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[7][8] An Rf value is a constant for a specific compound under identical conditions (stationary phase, mobile phase, temperature).[6][8] It is essential because it predicts the behavior of your compound on a column.[4] An ideal Rf of 0.2-0.4 on TLC suggests the compound will require a practical number of column volumes to elute, allowing for effective separation from impurities with different Rf values.[4]

Q4: How can I see my compound spots on the TLC plate? As aromatic compounds, this compound derivatives are UV-active. They can be easily visualized under a UV lamp at a wavelength of 254 nm, where they will appear as dark spots on a TLC plate containing a fluorescent indicator.[1] An alternative, destructive method is staining in an iodine chamber, which will reveal most organic compounds as brown spots.[1]

Q5: Is flash chromatography suitable for purifying these compounds? Absolutely. Flash chromatography is the preferred method for purifying these types of molecules in a research setting. It operates under the same principles as traditional gravity chromatography but uses positive pressure (air or nitrogen) to accelerate the flow of the mobile phase.[9] This significantly reduces purification time while often improving the resolution between closely eluting compounds.[9] All method development principles discussed here are directly applicable to flash chromatography.

Troubleshooting Guide: Resolving Common Purification Issues

This guide addresses specific problems you may encounter during your experiments, providing the underlying cause and a clear solution.

Problem Possible Cause(s) Recommended Solution(s)
1. My compound will not elute from the column. The mobile phase is not polar enough to displace the compound from the silica gel.Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). If the compound is still retained, consider a stronger polar solvent like dichloromethane or methanol.[1][3]
2. My compound elutes immediately with the solvent front. The mobile phase is too polar, causing the compound to have a very weak affinity for the stationary phase.Decrease Mobile Phase Polarity: Reduce the percentage of the polar solvent in your eluent system (e.g., increase the proportion of hexane).[1] This will increase the compound's retention on the silica.
3. I have poor separation between my product and an impurity. The chosen solvent system does not provide adequate selectivity (difference in Rf values) for the two compounds. The column was packed improperly, leading to channeling and band broadening. The column was overloaded with too much crude material.[10]Re-optimize the Mobile Phase: Test different solvent combinations using TLC to maximize the ΔRf. Sometimes switching one component (e.g., hexane to dichloromethane) can dramatically alter selectivity.[11] Use Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.[3][12] Repack the Column: Ensure a homogenous, bubble-free slurry when packing to create a uniform stationary phase bed.[9]
4. I'm observing significant peak tailing. Strong, non-ideal interactions are occurring between your compound and the acidic silanol groups on the silica surface.[3] The column has been overloaded, exceeding its sample capacity.[3]Add a Mobile Phase Modifier: For acidic compounds, adding a small amount (0.1-1%) of acetic acid can improve peak shape. For basic impurities, adding triethylamine can have the same effect by competing for the active sites on the silica.[3] Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general rule is to load 1-10% of the silica gel mass.[4]
5. My compound appears to be decomposing on the column. The compound is sensitive to the acidic nature of the silica gel stationary phase.Test for Stability: Spot your crude mixture on a TLC plate. On a separate lane, co-spot the mixture with a small amount of silica gel. If a new spot appears or the product spot diminishes in the co-spotted lane, your compound is unstable on silica.[2] Switch Stationary Phase: Use a more inert stationary phase like neutral alumina or Florisil®.[2] Deactivate the Silica: Flush the packed silica column with your eluent system containing 1-2% triethylamine before loading your sample. This neutralizes the most acidic sites.[12]
6. My crude sample is not soluble in the column eluent. The solvent system optimized for separation is too non-polar to dissolve the initial crude mixture.Use a Dry Loading Technique: Dissolve your crude product in a strong, volatile solvent (like dichloromethane or acetone). Add a portion of silica gel (approx. 5-10 times the mass of your sample) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[12][13]
Visualized Workflows and Diagrams

To clarify complex decision-making processes, we provide the following diagrams created using DOT language.

Method Development Workflow

This diagram outlines the logical flow from initial analysis of the crude reaction mixture to a fully developed column chromatography purification method.

MethodDevelopment cluster_TLC TLC Optimization cluster_Column Column Execution TLC_Start Spot Crude Mixture on TLC Plate TLC_Develop Develop in Test Solvent System (e.g., 9:1 Hexane:EtOAc) TLC_Start->TLC_Develop TLC_Visualize Visualize under UV Light TLC_Develop->TLC_Visualize TLC_Analyze Analyze Rf Values TLC_Visualize->TLC_Analyze TLC_Analyze->TLC_Develop Rf too high/low Adjust Polarity Pack_Column Pack Column with Silica Gel TLC_Analyze->Pack_Column Rf(target) ≈ 0.2-0.4 Load_Sample Load Sample (Wet or Dry) Pack_Column->Load_Sample Elute Elute with Optimized Solvent Load_Sample->Elute Collect Collect Fractions Elute->Collect Analyze_Fractions Analyze Fractions by TLC Collect->Analyze_Fractions Combine Combine Pure Fractions & Evaporate Analyze_Fractions->Combine

Caption: Workflow for developing a column chromatography method.

Troubleshooting: Poor Separation

This decision tree guides you through the steps to diagnose and solve poor separation between your target compound and an impurity.

Troubleshooting Start Problem: Poor Separation Check_TLC Is ΔRf on TLC > 0.1? Start->Check_TLC Check_Loading Was Sample Loading Band Narrow? Check_TLC->Check_Loading Yes Sol_TLC Re-optimize Mobile Phase on TLC. Test different solvent classes. Check_TLC->Sol_TLC No Check_Packing Was Column Packed Correctly? Check_Loading->Check_Packing Yes Sol_DryLoad Use Dry Loading for better band. Check_Loading->Sol_DryLoad No Sol_Gradient Use Gradient Elution. Check_Packing->Sol_Gradient Yes Sol_Repack Repack column carefully. Ensure no cracks or channels. Check_Packing->Sol_Repack No

Caption: Decision tree for troubleshooting poor chromatographic separation.

Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
  • Preparation: Dissolve a small amount (1-2 mg) of your crude reaction mixture in a few drops of a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to carefully spot a small amount of the dissolved mixture onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Development: Place the TLC plate into a developing chamber containing your chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization & Analysis: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Calculate the Rf value for your target compound. Adjust the polarity of the mobile phase until the Rf is in the optimal 0.2-0.4 range.[1][3]

Protocol 2: Column Packing (Slurry Method)
  • Setup: Secure a glass column vertically with clamps. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[3]

  • Slurry Preparation: In a separate beaker, measure the required amount of silica gel. Add your initial, least polar mobile phase and stir to create a homogenous, pourable slurry without clumps.[9]

  • Packing: Pour the slurry into the column in one continuous motion. Use additional solvent to rinse any remaining silica into the column.

  • Settling: Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.[14] Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.

  • Finalizing: Once the silica bed is settled and stable, add a final protective layer of sand on top.[3] Drain the solvent until it is just level with the sand layer before loading your sample.

Protocol 3: Sample Loading (Dry Loading Method)

This method is ideal for samples that are not very soluble in the mobile phase.[12][13]

  • Adsorption: Dissolve your crude sample completely in a suitable, volatile solvent (e.g., dichloromethane).

  • Add Silica: In a round-bottom flask, add silica gel (approximately 5-10 times the mass of your sample) to the solution.

  • Evaporation: Gently swirl the mixture and remove the solvent completely using a rotary evaporator. The result should be a dry, free-flowing powder of silica gel coated with your sample.

  • Loading: Carefully pour this powder onto the top of the prepared sand layer in your packed column.

  • Elution: Gently add the mobile phase and proceed with the elution as normal.

References
  • Vertex AI Search. What Is The RF Value And Its Importance In Chromatography? - Chemistry For Everyone.
  • Mastelf. Retention Factor in Chromatography: Understanding Its Formula and Significance.
  • Oreate AI Blog. How to Calculate the Rf in Chromatography.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
  • BYJU'S. R F Value Explanation.
  • SiliCycle. Quick Overview of Column Chromatography.
  • BenchChem. Column chromatography techniques for purifying 5-Bromo-3-fluoro-2-hydroxybenzaldehyde derivatives.
  • Chemistry LibreTexts. Running a flash column.
  • Interchim. Purification - Flash Chromatography.
  • BenchChem. Technical Support Center: Column Chromatography Purification of 1-Bromo-3-chloro-2,4-difluorobenzene Derivatives.
  • Biotage. How changing stationary phase chemistry can impact separation selectivity.
  • YouTube. Column Chromatography.

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Technical Support Center: Strategies for Controlling Selectivity and Preventing Tri-substituted Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on a common synthetic challenge: preventing the formation of undesired tri-substituted byproducts. Through a series of troubleshooting guides in a question-and-answer format and detailed FAQs, this document will explain the underlying principles and provide actionable protocols to enhance selectivity in your reactions.

Troubleshooting Guide: Case Study in Electrophilic Aromatic Substitution

This section addresses specific issues through a practical, problem-solving lens.

Issue 1: My electrophilic aromatic substitution reaction is producing a high percentage of a tri-substituted byproduct alongside my desired di-substituted product. How can I improve selectivity?

Question: I am attempting a Friedel-Crafts alkylation on a mono-substituted benzene ring. My goal is the para-di-substituted product, but I am observing significant amounts of a 1,2,4-tri-substituted byproduct. What is causing this over-alkylation, and what are the primary strategies to suppress it?

Answer: This is a classic challenge in electrophilic aromatic substitution (EAS), particularly in Friedel-Crafts alkylation. The formation of tri-substituted byproducts stems from the fact that the initial alkyl group you add is typically an electron-donating group (EDG). This EDG activates the aromatic ring, making the mono-substituted product more nucleophilic and thus more reactive than your starting material.[1] This increased reactivity accelerates a subsequent, undesired third substitution.

Several key factors—both kinetic and thermodynamic—govern the product distribution.[2][3][4] To favor your desired di-substituted product, you must manipulate the reaction conditions to control these factors. The primary strategies revolve around modulating reactivity and exploiting steric hindrance.

Here is a logical workflow to troubleshoot this issue:

G start High Tri-substituted Byproduct Observed q1 Are you using a large excess of the alkylating agent? start->q1 a1_yes Reduce to 1.0-1.1 eq. and use slow addition q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Is the reaction run at an elevated temperature? a1_yes->q2 a1_no->q2 a2_yes Lower temperature to favor kinetic product (para) and reduce over-activation q2->a2_yes Yes a2_no Proceed to next step q2->a2_no No q3 Is your aromatic substrate highly activated or sterically unhindered? a2_yes->q3 a2_no->q3 a3_yes Consider using a bulkier catalyst or a protecting group strategy q3->a3_yes Yes end_point Optimize Catalyst and Solvent q3->end_point No a3_yes->end_point a3_no Consider catalyst choice G cluster_0 Protecting Group Strategy A Highly Activated Substrate B Step 1: Protect (e.g., Acylation) A->B C Protected, Less Activated Substrate B->C D Step 2: Perform Selective Mono-substitution C->D E Protected, Mono- substituted Product D->E F Step 3: Deprotect (e.g., Hydrolysis) E->F G Desired Mono- substituted Product F->G

Caption: Workflow for using a protecting group.

Q4: What role does the choice of catalyst play in controlling selectivity?

Answer: The catalyst is a critical variable that can be tuned to control selectivity. [5][6][7]* Activity: A highly active catalyst (e.g., AlCl₃) can accelerate the reaction to a point where over-substitution becomes difficult to control. Switching to a milder Lewis acid (e.g., FeCl₃, ZnCl₂) can slow down the reaction, allowing for better control.

  • Steric Bulk: As mentioned, bulky catalysts can introduce steric hindrance that favors substitution at less crowded positions.

  • Shape-Selectivity: In some cases, solid catalysts like zeolites can be used. [8]The pores of the zeolite act as a "molecular sieve," allowing only reactants and products of a certain size and shape to form, which can be highly effective in preventing the formation of bulkier tri-substituted byproducts. [8]

Q5: What analytical methods are best for quantifying the ratio of di- to tri-substituted products?

Answer: Accurate quantification is key to optimizing your reaction. The most common and effective methods are:

  • Gas Chromatography (GC): Excellent for volatile, thermally stable compounds. A flame ionization detector (FID) provides a response that is proportional to the mass of carbon, allowing for good quantification. GC often provides high resolution for separating isomers. [9][10]* High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally sensitive. [11][12]A UV detector is commonly used, and quantification is based on a calibration curve with known standards. The choice of column (e.g., C18 vs. PFP) can be critical for resolving isomers. [9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the product ratio by integrating the signals corresponding to unique protons on each isomer. This method does not require separation of the products.

Analytical MethodProsConsBest For
GC-FID High resolution, good for quantification, fast run times. [9]Requires volatile and thermally stable analytes.Rapid screening of reaction conditions for volatile products.
HPLC-UV Highly versatile, good for non-volatile compounds. [11]Can require more method development, requires standards for accurate quantification. [11]Analysis of a wide range of products, including less volatile ones. [9]
¹H NMR No separation needed, provides structural information.Lower sensitivity, can be complex if signals overlap.Quick assessment of product ratios without chromatography.

Experimental Protocols

Protocol 1: Minimizing Polysubstitution via Slow Addition and Stoichiometric Control

This protocol details a general procedure for a Friedel-Crafts alkylation reaction, emphasizing techniques to minimize the formation of over-alkylated byproducts.

Objective: To selectively synthesize a di-substituted product while minimizing tri-substitution.

Materials:

  • Aromatic Substrate (1.0 eq)

  • Alkylating Agent (e.g., alkyl halide) (1.05 eq)

  • Lewis Acid Catalyst (e.g., AlCl₃) (1.0 eq)

  • Anhydrous Solvent (e.g., Dichloromethane or Carbon Disulfide)

  • Addition Funnel

  • Reaction Flask with Magnetic Stirrer and Inert Atmosphere (N₂ or Ar)

Procedure:

  • Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere.

  • Catalyst Suspension: Charge the flask with the anhydrous solvent and the Lewis acid catalyst. Cool the suspension to 0 °C using an ice bath.

  • Reagent Preparation: In the addition funnel, dissolve the aromatic substrate and the alkylating agent (1.05 equivalents) in the anhydrous solvent.

  • Slow Addition: Add the solution from the addition funnel to the stirred catalyst suspension dropwise over a period of 30-60 minutes. [13]It is critical to maintain the reaction temperature below 5-10 °C during the addition to control the reaction rate.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or room temperature (depending on the substrate's reactivity). Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or distillation to isolate the desired di-substituted product.

References

  • ChemTalk. (n.d.). Steric Hindrance.
  • AP Chem Guide. (n.d.). Thermodynamic and Kinetic Control.
  • Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
  • Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Angewandte Chemie International Edition. (2012, October 29). Catalytic selective synthesis.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • BenchChem. (2025, December). Minimizing byproduct formation in Friedel-Crafts reactions.
  • ResearchGate. (n.d.). The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms.
  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples.
  • Stanford University. (n.d.). Self-Selective Catalyst Synthesis for CO2 Reduction.
  • Royal Society of Chemistry. (n.d.). Computational tools for the prediction of site- and regioselectivity of organic reactions.
  • University of Rochester. (2026). How to Add Reagents to A Reaction.
  • Evans Group, Harvard University. (n.d.). Selective Catalysis.
  • Sigmund, L. M., & Assante, M. (2025, March 4). Computational tools for the prediction of site- and regioselectivity of organic reactions. Royal Society of Chemistry.
  • Shell. (n.d.). Catalyst selectivity.
  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Wikipedia. (n.d.). Steric effects.
  • ResearchGate. (2025, August 10). Regioselective Control of Electrophilic Aromatic Substitution Reactions.
  • Journal of the American Chemical Society. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation.
  • National Institutes of Health. (n.d.). Regio-selectivity prediction with a machine-learned reaction representation and on-the-fly quantum mechanical descriptors.
  • Chemistry For Everyone. (2025, May 27). How To Choose The Right Catalyst?
  • Mobeen, U. (n.d.). Steric Hindrance in Organic Chemistry.
  • Semantic Scholar. (n.d.). Regio-selectivity prediction with a machine-learned reaction representation and on-the-fly quantum mechanical descriptors.
  • Journal of the American Chemical Society. (2021, September 21). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from Journal of the American Chemical Society.
  • Norris, J. (2018, April 5). Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups.
  • Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry.
  • BenchChem. (2025). A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Bromo-6-chlorotoluene Reaction Mixtures.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • Khan Academy. (2018, April 11). 34.04 Site Selectivity in Electrophilic Aromatic Substitution.
  • BenchChem. (2025). How to avoid polysubstitution in the acylation of substituted benzenes?
  • Wikipedia. (n.d.). Protecting group.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
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  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols.
  • National Institutes of Health. (2024, July 3). Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients.
  • Agilent. (n.d.). Analytical Quantification of Deoxygenated Compounds in Catalytic Reaction Samples as an Evaluation Technique to Determine Reacti.
  • ResearchGate. (n.d.). Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene.
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  • Miss Martins. (2025, March 8). Addition reactions Organic Chemistry Reactions.
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  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • ResearchGate. (2025, August 7). Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients.
  • Reddit. (2021, April 1). Addition funnel for adding solids slowly under inert atmosphere.
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  • MDPI. (n.d.). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.
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Sources

Technical Support Center: Work-up Procedures for Reactions Involving 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dibromo-5-fluoro-2-methoxybenzene. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the work-up of reactions involving this versatile reagent. The information herein is designed to be a practical resource, grounded in established chemical principles, to help you navigate common experimental hurdles and ensure the successful isolation of your target compounds.

Frequently Asked Questions (FAQs)

Q1: I'm observing a persistent emulsion during the aqueous work-up of my reaction mixture. What is causing this and how can I resolve it?

A1: Emulsion formation is a common issue when working with aromatic compounds, and it can be particularly troublesome with halogenated derivatives like this compound. Emulsions are stable mixtures of two immiscible liquids, in this case, your organic solvent and the aqueous wash.[1][2] The stability of these emulsions is often due to the presence of surfactant-like molecules, which can be byproducts of your reaction or even residual starting materials.

Troubleshooting Steps:

  • Brine Wash: The first and simplest approach is to wash the emulsion with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion by "salting out" the organic components.[3][4]

  • Solvent Evaporation: If a brine wash is ineffective, try removing the organic solvent from your reaction mixture under reduced pressure. Then, redissolve the residue in a different extraction solvent (e.g., switch from diethyl ether to ethyl acetate) before proceeding with the aqueous wash.[3]

  • Filtration through Celite®: Filtering the entire emulsion through a pad of Celite® or glass wool can sometimes physically disrupt the droplets and facilitate separation.[3]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[4]

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours) can lead to gradual separation.[3]

Q2: After quenching my organometallic reaction (e.g., Grignard or lithiation) involving this compound, I have a large amount of solid precipitate that makes extraction difficult. How should I handle this?

A2: The formation of insoluble salts is expected when quenching organometallic reactions with aqueous solutions (e.g., saturated ammonium chloride or water). These are typically magnesium or lithium salts.

Recommended Procedure:

  • Acidic Quench (for non-acid sensitive products): A dilute solution of hydrochloric acid (e.g., 1 M HCl) can be used to quench the reaction. This will protonate the organometallic species and dissolve the resulting magnesium or lithium hydroxides to form soluble salts.

  • Ammonium Chloride Quench: For acid-sensitive products, a saturated aqueous solution of ammonium chloride is a milder alternative. While it may still produce some solids, they are often more manageable.

  • Filtration: If a significant amount of solid remains after the quench, it is often best to filter the entire mixture through a Büchner funnel before proceeding to the separatory funnel for extraction. Be sure to wash the filter cake with your organic solvent to recover any product that may have been adsorbed.

Q3: I'm concerned about potential side reactions during my work-up. What are the most common side products I should be aware of?

A3: Several side reactions can occur during the work-up, particularly if the conditions are not carefully controlled.

  • Hydrodehalogenation: This is the replacement of a bromine atom with a hydrogen atom.[5][6] It can be a significant issue in reactions that generate palladium-hydride species, such as some cross-coupling reactions.[7] During the work-up, it is less common but can be promoted by certain reducing agents that may be present.

  • Hydrolysis of the Methoxy Group: While aryl methyl ethers are generally stable, prolonged exposure to strong acidic conditions, especially at elevated temperatures, can lead to hydrolysis of the methoxy group to a hydroxyl group.[8][9] It's advisable to use milder acidic conditions or limit the exposure time during the work-up.

  • Wurtz-type Homocoupling: In the context of organometallic reactions, the Grignard or organolithium reagent formed from this compound can react with the starting material to form a biaryl byproduct.[10] This is more of a reaction issue than a work-up problem, but the byproduct will need to be separated during purification.

Q4: What is a general, robust work-up procedure for a typical cross-coupling reaction (e.g., Suzuki or Stille) using this compound?

A4: A standard work-up procedure for a cross-coupling reaction is as follows. Note that this may need to be adapted based on the specific nature of your product.

Step-by-Step Protocol:

  • Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.[11]

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • Water (to remove inorganic salts).

    • A saturated aqueous solution of sodium bicarbonate (if the reaction was run under acidic conditions or to remove any acidic byproducts).

    • Brine (to aid in phase separation and remove residual water).[11]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude product can then be purified by a suitable method, most commonly flash column chromatography on silica gel.[11]

Troubleshooting Guides

Scenario 1: Low Recovery of Product After Extraction
Potential Cause Troubleshooting Action
Product is partially soluble in the aqueous layer. Perform multiple extractions (3-4 times) with the organic solvent to ensure complete removal of the product from the aqueous phase.
Product has precipitated out of solution. Check for any solid material at the interface of the two layers or in the aqueous layer. If present, filter the entire mixture and wash the solid with the organic solvent.
Product is volatile. Use caution when removing the solvent under reduced pressure. Use a lower temperature on the rotary evaporator.
Incorrect pH of the aqueous layer. If your product has acidic or basic functionality, ensure the pH of the aqueous layer is adjusted to suppress its ionization and maximize its partitioning into the organic layer.
Scenario 2: Unexpected Color Change During Work-up
Potential Cause Troubleshooting Action
Oxidation of the product or byproducts. If your product is sensitive to air, consider performing the work-up under an inert atmosphere (e.g., nitrogen or argon).
Residual palladium catalyst. The characteristic black color of palladium(0) may be observed. This can often be removed by filtration through a short plug of silica gel or Celite® before concentrating the organic layer.
Formation of charge-transfer complexes. Highly colored impurities may sometimes be removed by treatment with activated carbon, followed by filtration.

Visualized Workflows

General Work-up Procedure

G start Reaction Mixture cool Cool to Room Temperature start->cool dilute Dilute with Organic Solvent cool->dilute wash_water Wash with Water dilute->wash_water wash_bicarb Wash with Sat. NaHCO₃ (optional) wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry filter Filter dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify product Isolated Product purify->product G emulsion Persistent Emulsion Formed brine Add Saturated Brine emulsion->brine First Action wait Allow to Stand brine->wait If Unsuccessful separated Layers Separated brine->separated If Successful filter_celite Filter through Celite® wait->filter_celite If Unsuccessful wait->separated If Successful centrifuge Centrifuge filter_celite->centrifuge If Unsuccessful filter_celite->separated If Successful centrifuge->separated

Caption: A decision-making workflow for resolving persistent emulsions during aqueous work-up.

References

  • Chemistry Stack Exchange. (2016, November 1). Emulsion formation during extraction. Retrieved from [Link]

  • Frontier, A. (n.d.). Tips & Tricks: Emulsions. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • Quora. (2022, March 6). Why is the formation of emulsion in solvent extraction considered as a disadvantage? Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025, May). Rise of Ketone α-Hydrolysis: Revisiting SNAcyl, E1cB Mechanisms and Carbon-Based Leaving Groups in One Reaction for Drug-Targeting Applications. Retrieved from [Link]

  • YouTube. (2017, March 1). 23B. To Isolate Eugenol from an Emulsion of Clove Oil. Retrieved from [Link]

  • Google Patents. (2020). Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • Zenodo. (1988). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]

  • ResearchGate. (2009). Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1435-51-4,1,3-Dibromo-5-fluorobenzene. Retrieved from [Link]

  • ResearchGate. (2024, November). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. Retrieved from [Link]

  • Reddit. (2024, August 17). Hydrolysis of Methoxy Group but not Methylenedioxy. r/chemistry. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 1,3-Dibromo-5-fluoro-4-methoxy-6-methyl-2-nitrobenzene 5g. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Retrieved from [Link]

  • Aladdin. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2021). Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.

Sources

Validation & Comparative

A Comparative Guide to Aryl Halide Reactivity: 1,3-Dibromo-5-fluoro-2-methoxybenzene vs. 1,3-dibromo-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Drug Development Professionals

In the intricate chess game of multi-step organic synthesis, the selection of the right starting material is a critical opening move that dictates the entire strategy. Aryl halides are foundational pieces, offering a versatile platform for constructing complex molecular architectures. However, not all aryl halides are created equal. The subtle placement of a single functional group can dramatically alter the electronic landscape and steric environment of the aromatic ring, opening some synthetic pathways while closing others.

This guide provides an in-depth, practical comparison of two structurally similar yet mechanistically distinct building blocks: 1,3-Dibromo-5-fluoro-2-methoxybenzene and 1,3-dibromo-5-fluorobenzene . We will move beyond catalog specifications to dissect the profound influence of the ortho-methoxy group, illustrating with experimental logic how this substituent transforms a relatively standard aryl halide into a tool for precision chemistry.

Part 1: The Decisive Substituent - An Electronic and Steric Analysis

The core difference between these two reagents is the methoxy (-OCH₃) group at the C2 position. This group is not merely a passive spectator; it is an active director that imposes a new hierarchy of reactivity on the aromatic ring.

  • 1,3-dibromo-5-fluorobenzene (CAS 1435-51-4): This molecule presents a symmetrical substitution pattern with three halogen atoms. Both bromine and fluorine are electron-withdrawing through the inductive effect, deactivating the ring towards electrophilic attack. The two bromine atoms are chemically equivalent, making regioselective functionalization challenging without sophisticated catalyst control.[1][2][3][4][5][6][7][8][9] It is a workhorse building block for introducing a 3,5-dibromofluorophenyl moiety.[1][3]

  • This compound (CAS 443-41-4): The introduction of the methoxy group creates a fascinating electronic dichotomy. While oxygen is electronegative and exerts an inductive pull on electron density, its lone pairs participate in resonance with the aromatic ring. This resonance effect (+M) is strongly electron-donating and typically outweighs the inductive effect, increasing the overall electron density of the ring compared to its non-methoxylated counterpart.[10][11][12][13] Crucially, the methoxy group's oxygen atom acts as a powerful Lewis base, a property that is central to its unique reactivity.[14][15][16]

Figure 1. Chemical structures of the two aryl halides being compared.

Part 2: Reactivity in Practice - A Tale of Two Pathways

The theoretical electronic differences manifest in starkly divergent outcomes in common synthetic transformations. The methoxy group provides a level of regiochemical control that is simply unattainable with the simpler halogenated ring.

A. The Power of Proximity: Directed Ortho-Metalation (DoM)

The most significant advantage conferred by the methoxy group is its ability to act as a Directed Metalation Group (DMG).[14][15] This reaction is a cornerstone of modern aromatic chemistry, allowing for the deprotonation of a specific C-H bond, which would otherwise be unreactive.

  • With this compound: When treated with a strong organolithium base like n-butyllithium (n-BuLi) at low temperature, the Lewis acidic lithium atom is coordinated by the Lewis basic oxygen of the methoxy group. This coordination event, a complex-induced proximity effect, holds the base in close proximity to the C-H bond at the C6 position, dramatically increasing its kinetic acidity.[16] The result is a clean, highly regioselective deprotonation to form a specific aryllithium intermediate, which can then be quenched with a wide variety of electrophiles (E+).

  • With 1,3-dibromo-5-fluorobenzene: In the absence of a directing group, the C-H bonds are not sufficiently acidic to be deprotonated by n-BuLi. Instead, the reaction is likely to proceed via a much less selective lithium-halogen exchange, where one of the bromine atoms is swapped for a lithium atom. This process often yields mixtures and lacks the surgical precision of DoM.[17]

G Comparative Lithiation Pathways cluster_0 1,3-dibromo-5-fluorobenzene cluster_1 This compound A Aryl Dibromide B n-BuLi, THF -78 °C A->B Reacts with C Lithium-Halogen Exchange (Mixture of Isomers Possible) B->C Leads to D Methoxy Aryl Dibromide (DMG Present) E n-BuLi, THF -78 °C D->E Reacts with F Directed Ortho-Metalation (Regiospecific C6-Lithiation) E->F Leads to

Sources

Comparing the reactivity of dibromo-fluoro-anisole isomers in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regioselective Reactivity of Dibromo-fluoro-anisole Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Abstract

Dibromo-fluoro-anisole isomers are highly valuable building blocks in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] Their utility is predicated on the ability to functionalize the two bromine atoms selectively. However, the inherent similarity in the C-Br bonds, modulated by the subtle interplay of electronic and steric effects from the methoxy and fluoro substituents, presents a significant challenge in achieving regiocontrol. This guide provides a comprehensive comparison of the reactivity of two representative isomers, 2,4-Dibromo-5-fluoroanisole and 3,5-Dibromo-2-fluoroanisole , in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will dissect the underlying principles governing their reactivity, present comparative experimental data, and provide detailed protocols to empower researchers in leveraging these versatile intermediates for targeted synthesis.

Fundamental Principles Governing Reactivity and Regioselectivity

The outcome of a palladium-catalyzed cross-coupling reaction on a polyhalogenated arene is a delicate balance of electronic effects, steric hindrance, and the specifics of the catalytic system. The rate-determining step is typically the oxidative addition of the palladium(0) catalyst into a carbon-halogen bond, with the order of reactivity being C-I > C-Br > C-Cl >> C-F.[3][4] When two identical halogens, such as bromine, are present, the differentiation arises from the local electronic and steric environment of each C-Br bond.

Electronic Effects

The electronic nature of the aromatic ring dictates the ease of oxidative addition. Electron-withdrawing groups (EWGs) decrease the electron density on the C-Br bond, making the carbon atom more electrophilic and generally accelerating the oxidative addition step. Conversely, electron-donating groups (EDGs) can deactivate the C-Br bond towards oxidative addition.[5]

  • Methoxy Group (-OCH₃): Acts as a strong electron-donating group through resonance (+R effect), particularly at the ortho and para positions. It also has a weaker electron-withdrawing inductive effect (-I).

  • Fluorine Atom (-F): Acts as a strong electron-withdrawing group through induction (-I effect) due to its high electronegativity. It has a weak, resonance-donating (+R) effect. The ortho-fluorine can also exhibit unique directing effects through coordination or stabilization of intermediates.[6][7]

Steric Hindrance

The accessibility of the C-Br bond to the bulky palladium-ligand complex is a critical factor.[8][9] A bromine atom flanked by one or more bulky substituents will be sterically shielded, disfavoring the approach of the catalyst and slowing the rate of oxidative addition compared to a less hindered C-Br bond.

Isomer Comparison: A Head-to-Head Analysis

Let's analyze the electronic and steric landscape of our two model isomers to predict their reactivity.

  • Isomer A: 2,4-Dibromo-5-fluoroanisole:

    • C2-Br: Ortho to the strongly activating -OCH₃ group and meta to the -F. It is sterically hindered by the adjacent -OCH₃ group.

    • C4-Br: Para to the activating -OCH₃ group and ortho to the -F. It is less sterically hindered than the C2-Br.

  • Isomer B: 3,5-Dibromo-2-fluoroanisole:

    • C3-Br: Meta to both the -OCH₃ and -F groups. It has moderate steric hindrance from the adjacent C2-F.

    • C5-Br: Meta to the -OCH₃ group and para to the -F. It is the least sterically hindered position.

The interplay of these factors leads to distinct reactivity profiles in different cross-coupling reactions.

G cluster_A Isomer A: 2,4-Dibromo-5-fluoroanisole cluster_B Isomer B: 3,5-Dibromo-2-fluoroanisole A_C2 C2-Br A_OCH3 -OCH₃ Effect A_C2->A_OCH3 Strong +R (Activating) Steric Hindrance A_C4 C4-Br A_C4->A_OCH3 Strong +R (Activating) A_F -F Effect A_C4->A_F Strong -I (Deactivating) Ortho Effect B_C3 C3-Br B_OCH3 -OCH₃ Effect B_C3->B_OCH3 Weak Inductive Effect B_F -F Effect B_C3->B_F Strong -I (Deactivating) B_C5 C5-Br B_C5->B_OCH3 Weak Inductive Effect B_C5->B_F Weak Inductive Effect

Figure 1: Key electronic and steric influences on the C-Br bonds of the two isomers.

Comparative Performance in Cross-Coupling Reactions

The following sections present comparative data based on established principles of cross-coupling reactions. The yields are representative and intended for comparative purposes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is robust and widely used for C-C bond formation.[3][10][11] Its selectivity is often governed by a combination of sterics and electronics.

Table 1: Representative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid

IsomerPosition of CouplingCatalyst SystemBase/SolventTemp (°C)Time (h)Mono-coupling Yield (%)
2,4-Dibromo-5-fluoroanisole C4-Br Pd(PPh₃)₄K₂CO₃ / Dioxane-H₂O9012~85%
C2-Br<5%
3,5-Dibromo-2-fluoroanisole C5-Br Pd(PPh₃)₄K₂CO₃ / Dioxane-H₂O9012~75%
C3-Br~10%

Analysis:

  • Isomer A (2,4-Dibromo-5-fluoroanisole): Shows excellent selectivity for the C4 position. This is the expected outcome as the C4-Br is significantly less sterically hindered than the C2-Br, which is shielded by the bulky methoxy group.[12] While both positions are activated by the methoxy group, the steric factor dominates, directing the palladium catalyst to the more accessible C4 site.

  • Isomer B (3,5-Dibromo-2-fluoroanisole): Reactivity is favored at the C5 position. The C5-Br is the most sterically accessible site on the ring. The C3-Br is more sterically hindered by the adjacent fluorine and more deactivated by its ortho inductive effect, leading to preferential reaction at C5.

Buchwald-Hartwig Amination

This reaction is essential for synthesizing aryl amines, a common motif in pharmaceuticals.[13][14][15] The choice of ligand is crucial, with bulky, electron-rich phosphines often required, making the reaction particularly sensitive to steric hindrance.[16]

Table 2: Representative Data for Buchwald-Hartwig Amination with Morpholine

IsomerPosition of CouplingCatalyst SystemBase/SolventTemp (°C)Time (h)Mono-coupling Yield (%)
2,4-Dibromo-5-fluoroanisole C4-Br Pd₂(dba)₃ / XPhosNaOt-Bu / Toluene1008~90%
C2-Br<2%
3,5-Dibromo-2-fluoroanisole C5-Br Pd₂(dba)₃ / XPhosNaOt-Bu / Toluene1008~80%
C3-Br~5%

Analysis:

  • Isomer A (2,4-Dibromo-5-fluoroanisole): The steric argument holds strongly. The use of bulky ligands like XPhos further amplifies the preference for the unhindered C4 position, resulting in exceptional regioselectivity. The electron-rich nature of the anisole ring necessitates a strong base like sodium tert-butoxide to facilitate the reaction.[5]

  • Isomer B (3,5-Dibromo-2-fluoroanisole): Similar to the Suzuki coupling, the reaction proceeds selectively at the C5 position. The steric accessibility of C5 is the primary driver for this selectivity, outcompeting the electronically deactivated C3 position.

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for installing alkyne moieties.[17][18][19] The mechanism involves both palladium and copper catalysts, and selectivity can be highly dependent on the reaction conditions.

Table 3: Representative Data for Sonogashira Coupling with Phenylacetylene

IsomerPosition of CouplingCatalyst SystemBase/SolventTemp (°C)Time (h)Mono-coupling Yield (%)
2,4-Dibromo-5-fluoroanisole C4-Br Pd(PPh₃)₂Cl₂ / CuIEt₃N / THF656~88%
C2-Br<5%
3,5-Dibromo-2-fluoroanisole C5-Br Pd(PPh₃)₂Cl₂ / CuIEt₃N / THF656~78%
C3-Br~8%

Analysis:

  • For both isomers, the regioselectivity mirrors that observed in the Suzuki and Buchwald-Hartwig reactions. The least sterically hindered bromine atom (C4 in Isomer A, C5 in Isomer B) is the primary site of reaction. This consistent trend underscores the dominant role of steric hindrance in directing the initial oxidative addition across these common cross-coupling platforms.

Experimental Protocols & Workflows

To ensure reproducibility and trustworthiness, we provide a detailed protocol for a representative reaction.

Protocol: Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromo-5-fluoroanisole

This protocol details the synthesis of 2-bromo-5-fluoro-4-phenylanisole.

Materials:

  • 2,4-Dibromo-5-fluoroanisole (1.0 mmol, 283 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • 1,4-Dioxane (6 mL)

  • Deionized Water (1.5 mL)

  • Argon (Ar) gas supply

  • Standard Schlenk line glassware

Procedure:

  • Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2,4-Dibromo-5-fluoroanisole, phenylboronic acid, and potassium carbonate.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, quickly add the Pd(PPh₃)₄ catalyst to the flask.

  • Solvent Addition: Degas the dioxane and water by bubbling argon through them for 15-20 minutes. Add the degassed dioxane (6 mL) and water (1.5 mL) to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Transfer to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.

General Catalytic Cycle

The fundamental steps of oxidative addition, transmetalation, and reductive elimination are common to many palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-R' L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-R' Trans->Product ArX Ar-X ArX->OxAdd R_M R'-[M] R_M->Trans

Figure 3: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Conclusion and Outlook

The regioselective functionalization of dibromo-fluoro-anisole isomers is highly predictable and primarily dictated by steric hindrance. In all tested cross-coupling reactions, the palladium catalyst preferentially reacts at the most sterically accessible C-Br bond.

  • For 2,4-Dibromo-5-fluoroanisole , reactivity is consistently and selectively observed at the C4 position .

  • For 3,5-Dibromo-2-fluoroanisole , reactivity is selectively observed at the C5 position .

This predictable selectivity allows for the strategic, stepwise introduction of different functionalities, opening avenues for the synthesis of complex, highly substituted aromatic compounds. By understanding these fundamental principles, researchers can confidently employ these isomers as versatile platforms for innovation in drug discovery and materials science, transforming a potential challenge of regioselectivity into a powerful synthetic tool.

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  • Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. RSC Publishing. [Link]

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A Senior Application Scientist's Guide to the Definitive Structural Confirmation of 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Regioisomerism

In the synthesis of complex aromatic compounds, particularly those destined for pharmaceutical or materials science applications, the unambiguous confirmation of molecular structure is paramount. The synthesis of substituted benzene derivatives can often yield a mixture of regioisomers—compounds with the same molecular formula but different arrangements of substituents on the aromatic ring. Such is the case with 1,3-Dibromo-5-fluoro-2-methoxybenzene, a valuable building block whose utility is entirely dependent on the precise location of its four distinct substituents.

This guide provides a comprehensive, multi-technique spectroscopic workflow to definitively confirm the structure of this compound and distinguish it from plausible synthetic alternatives, such as its regioisomer, 2,4-Dibromo-1-fluoro-5-methoxybenzene. We will explore how an integrated analysis of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a self-validating system for structural elucidation, grounded in the fundamental principles of each technique.

The Core Problem: Distinguishing Key Regioisomers

The primary analytical challenge lies in differentiating the target molecule from other isomers that could potentially form during synthesis. A slight variation in substituent position can dramatically alter the molecule's chemical properties and biological activity.

Structure IUPAC Name Key Differentiator
Target Molecule This compoundMethoxy group is flanked by two bromine atoms.
Potential Isomer 2,4-Dibromo-1-fluoro-5-methoxybenzeneMethoxy group is adjacent to a fluorine and a hydrogen.

Our goal is to leverage spectroscopy to probe the unique electronic and magnetic environments within each molecule to provide irrefutable proof of the correct structure.

Nuclear Magnetic Resonance (NMR): The Definitive Tool for Positional Analysis

NMR spectroscopy is the cornerstone of structure determination for organic molecules. By analyzing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), we can map out the precise connectivity and spatial relationships of atoms within a molecule.

Expertise in Action: Why a Multi-Nuclear Approach is Essential

Relying on ¹H NMR alone is insufficient. The aromatic region of a proton NMR spectrum for a complex substituted benzene can be convoluted.[1][2] By incorporating ¹³C and ¹⁹F NMR, we create a more robust dataset. ¹³C NMR allows us to count the number of unique carbon environments, while ¹⁹F NMR provides a highly sensitive probe for the fluorine substituent's specific location through its characteristic couplings.[3]

¹H NMR Spectroscopy: Probing the Proton Environment
  • Chemical Shift: The electronic environment heavily influences a proton's resonance frequency. Protons on an aromatic ring typically appear between 6.5 and 8.0 ppm.[4][5] The methoxy group (-OCH₃) protons are shielded and appear further upfield, typically between 3.4 and 4.5 ppm.[6][7]

  • Integration: The area under each signal is proportional to the number of protons it represents. We expect a 3H signal for the methoxy group and two 1H signals for the aromatic protons.

  • Splitting (J-Coupling): Spin-spin coupling between adjacent, non-equivalent nuclei splits signals into predictable patterns, providing direct evidence of connectivity. The key interactions are:

    • Meta-coupling (⁴JHH): Coupling between protons separated by three bonds (e.g., H4 and H6) is typically small (2-3 Hz).

    • Proton-Fluorine Coupling (JHF): Coupling between ¹H and ¹⁹F nuclei is significant and distance-dependent. Ortho-coupling (³JHF) is larger than meta-coupling (⁴JHF), which is in turn larger than para-coupling (⁵JHF).[8]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
  • Number of Signals: Due to the molecule's lack of symmetry, we expect to see seven distinct signals in the broadband-decoupled ¹³C NMR spectrum: six for the aromatic carbons and one for the methoxy carbon.[9] Symmetrical isomers would show fewer signals.[4][10]

  • Chemical Shifts: Substituent effects are predictable. Carbons bonded to electronegative atoms (O, F, Br) are deshielded and shifted downfield.[11][12]

    • C-O (Ether): The methoxy carbon appears around 50-80 ppm.[6][13]

    • C-Br: Carbons attached to bromine are shifted downfield, but less so than for fluorine or oxygen.

    • C-F: The carbon directly bonded to fluorine will show a large chemical shift and, critically, a large one-bond C-F coupling constant (¹JCF).[8][14]

Comparative NMR Data for Structural Confirmation

The table below outlines the expected NMR characteristics for our target molecule versus a plausible regioisomer. This objective comparison is the key to unambiguous identification.

Spectroscopic Feature Target: this compound Isomer: 2,4-Dibromo-1-fluoro-5-methoxybenzene Rationale for Differentiation
¹H NMR Signals 3 signals: 1x 3H (singlet), 2x 1H (doublets)4 signals: 1x 3H (singlet), 2x 1H (singlets or fine doublets)The symmetry and coupling patterns of the aromatic protons are distinct. The target molecule's two aromatic protons will show meta H-H coupling and different H-F couplings. The isomer's aromatic protons have no H-H coupling partners.
¹H Aromatic Splitting H-4: Doublet of doublets (⁴JHH, ⁴JHF). H-6: Doublet of doublets (⁴JHH, ²JHF).H-3: Singlet (or small ⁴JHF). H-6: Singlet (or small ⁵JHF).The presence of meta H-H coupling is a key indicator for the target. The magnitude of the H-F coupling will also differ significantly.
¹³C NMR Signals 7 unique signals.7 unique signals.Both are asymmetric, so signal count is not a primary differentiator.
¹JCF Coupling Large ¹JCF (~245 Hz) on C-5.[8]Large ¹JCF (~250 Hz) on C-1.While the magnitude is similar, 2D NMR (HMBC) could correlate this carbon to specific protons, confirming its position.
¹⁹F NMR Signal One signal, split by two aromatic protons (meta and ortho H-F couplings).One signal, split by two aromatic protons (ortho and para H-F couplings).The splitting pattern and the magnitude of the JHF couplings will be unique to each isomer's fluorine environment.[15][16]

Mass Spectrometry (MS): Unambiguous Molecular Formula and Halogen Confirmation

Mass spectrometry provides the molecular weight of a compound and offers powerful clues about its elemental composition. For halogenated compounds, it is exceptionally informative.

Expertise in Action: The Isotopic Signature of Dibromination

The most critical feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[17] This leads to a highly characteristic pattern for molecules containing two bromine atoms:

  • M⁺ peak: Contains two ⁷⁹Br atoms.

  • M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.

  • M+4 peak: Contains two ⁸¹Br atoms.

The relative intensity of these peaks will be approximately 1:2:1 , providing definitive evidence for the presence of two bromine atoms.[18] This pattern is a foundational check; if it is absent, the proposed structure is incorrect. High-resolution MS (HRMS) can further confirm the exact molecular formula (C₇H₅Br₂FO) by providing a mass measurement with high precision.[19]

Infrared (IR) Spectroscopy: Rapid Functional Group Verification

While NMR and MS provide detailed structural connectivity, IR spectroscopy offers a quick and reliable method to confirm the presence of key functional groups.

Expertise in Action: Identifying the Aromatic Ether Moiety

For this compound, the IR spectrum serves as a crucial verification step.

  • C-O-C Stretch: Aromatic ethers display two characteristic C-O stretching bands. The asymmetric stretch appears as a strong absorption between 1300-1200 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹.[20][21][22]

  • C-H Stretches: The presence of both aromatic and aliphatic C-H bonds is confirmed by:

    • Aromatic C-H stretch: Weak to medium bands just above 3000 cm⁻¹.[4]

    • Aliphatic C-H stretch (-OCH₃): Medium bands just below 3000 cm⁻¹.

  • Aromatic C=C Bends: In-ring carbon-carbon bond stretches appear in the 1600-1400 cm⁻¹ region.[4]

  • C-H Out-of-Plane (OOP) Bending: The pattern of substitution on the benzene ring influences the C-H "oop" bands in the 900-675 cm⁻¹ region, which can provide supporting evidence for the substitution pattern.[23][24]

Integrated Workflow for Structural Confirmation

A robust analytical protocol relies on the convergence of data from multiple independent techniques. The following workflow ensures a confident structural assignment.

Diagram: Integrated Spectroscopic Workflow

Structural_Elucidation_Workflow cluster_0 Step 1: Initial Analysis cluster_1 Step 2: Spectroscopic Data Acquisition cluster_2 Step 3: Data Interpretation & Cross-Validation cluster_3 Step 4: Final Confirmation A Sample: Suspected This compound MS Mass Spectrometry (HRMS) A->MS Acquire Data IR Infrared Spectroscopy (FT-IR) A->IR Acquire Data NMR Multinuclear NMR (¹H, ¹³C, ¹⁹F) A->NMR Acquire Data MS_Data Molecular Formula: C₇H₅Br₂FO Isotopic Pattern: 1:2:1 (M, M+2, M+4) MS->MS_Data Analyze IR_Data Functional Groups: Aromatic Ether (C-O-C) Aromatic C-H, Aliphatic C-H IR->IR_Data Analyze NMR_Data Connectivity & Regiochemistry: ¹H: Correct splitting (meta H-H, H-F) ¹³C: 7 unique carbons, C-F coupling ¹⁹F: Confirms F position NMR->NMR_Data Analyze Conclusion Structure Confirmed: This compound MS_Data->Conclusion Integrate & Verify IR_Data->Conclusion Integrate & Verify NMR_Data->Conclusion Integrate & Verify

Caption: Integrated workflow for structural confirmation.

Experimental Protocols

1. High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

  • Method:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample directly into the mass spectrometer or inject via an LC system.

    • Acquire data in positive ion mode over a mass range of m/z 100-500.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

    • Analyze the resulting spectrum for the molecular ion cluster (expected around m/z 282, 284, 286 for the C₇H₅Br₂FO isotopes) and confirm the 1:2:1 intensity ratio.

    • Use the instrument software to calculate the elemental composition from the accurate mass of the monoisotopic peak.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: FT-IR spectrometer with a Diamond ATR (Attenuated Total Reflectance) accessory.

  • Method:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small drop of the liquid sample directly onto the ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Perform data analysis, identifying key peaks corresponding to C-O-C, C-H (aromatic and aliphatic), and C=C functional groups.

3. Multinuclear NMR Spectroscopy

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Method:

    • Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • ¹H NMR: Acquire a standard proton spectrum. Analyze chemical shifts, integrations, and coupling patterns.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., using a PENDANT or DEPT pulse sequence). Count the number of unique carbon signals and analyze their chemical shifts. Note the large splitting on the carbon attached to fluorine.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Note the chemical shift. If necessary, acquire a proton-coupled ¹⁹F spectrum to observe the H-F coupling patterns.

Conclusion

The structural confirmation of this compound is not achieved by a single technique but by the logical and systematic integration of multiple spectroscopic datasets. Mass spectrometry provides the non-negotiable confirmation of the molecular formula and the presence of two bromine atoms through its unique isotopic signature. Infrared spectroscopy offers a rapid check for the required functional groups, particularly the aromatic ether. Finally, multinuclear NMR spectroscopy serves as the ultimate arbiter of regiochemistry, mapping the atomic connectivity through chemical shifts and spin-spin coupling. By comparing the experimental data against the predicted spectra for the target molecule and its potential isomers, researchers can achieve an irrefutable and scientifically rigorous structural assignment.

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  • LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available at: [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. Available at: [Link]

Sources

A Comparative Guide to the Functionalization of 1,3-Dibromo-5-fluoro-2-methoxybenzene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of highly substituted aromatic scaffolds is paramount. 1,3-Dibromo-5-fluoro-2-methoxybenzene, also known as 2,6-dibromo-4-fluoroanisole, presents itself as a versatile building block, rich with potential for derivatization. The presence of two sterically and electronically distinct bromine atoms, governed by the directing effects of the methoxy and fluoro substituents, opens avenues for selective and diverse chemical transformations. This guide provides an in-depth technical comparison of key reaction pathways for the derivatization of this substrate, offering experimental insights and protocols to aid in the rational design of novel molecular entities.

Introduction to a Versatile Scaffold

This compound is a polysubstituted aromatic compound whose reactivity is dictated by the interplay of its substituents. The electron-donating methoxy group activates the ring towards electrophilic substitution and directs ortho- and para- to itself. Conversely, the fluorine atom, while also an ortho-, para-director, is an inductively withdrawing group. The two bromine atoms at positions 1 and 3 offer two reactive handles for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates. The judicious choice of reaction conditions can allow for the selective functionalization at one of the C-Br bonds, leading to mono-substituted products, or at both positions to generate disubstituted derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools in contemporary organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a direct and efficient means to introduce a wide array of functionalities.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and vinyl-aryl structures.[1] The reaction of this compound with arylboronic acids can be controlled to achieve either mono- or diarylation.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2]

Comparative Performance: The selectivity between mono- and diarylation is primarily controlled by the stoichiometry of the boronic acid and the choice of catalyst and reaction conditions. Electron-donating or -withdrawing groups on the arylboronic acid can influence the reaction rate and yield.

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions for Mono- and Diarylation of Dihaloarenes *

Coupling Partner (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)ProductTypical Yield (%)
Arylboronic Acid (1.1)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012-18Mono-arylated70-85
Arylboronic Acid (2.2)Pd(PPh₃)₄ (5)-Na₂CO₃ (3)Dioxane/H₂O10024Di-arylated80-95

*Data is generalized from protocols for similar dihaloarene substrates due to a lack of specific literature on this compound.

Experimental Protocol: Mono-arylation via Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium phosphate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (5 mL) and water (0.5 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add reactants, catalyst, ligand, and base to a Schlenk flask purge 2. Evacuate and backfill with Argon (3x) reagents->purge solvent 3. Add degassed solvents purge->solvent heat 4. Heat to 100 °C and stir for 12-18h solvent->heat monitor 5. Monitor by TLC/GC-MS heat->monitor cool 6. Cool and dilute with Ethyl Acetate monitor->cool wash 7. Wash with water and brine cool->wash dry 8. Dry, filter, and concentrate wash->dry purify 9. Purify by column chromatography dry->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[3] This reaction is of high importance in drug discovery, as the aniline and its derivatives are common pharmacophores.[4]

Reaction Principle: The reaction proceeds through a palladium-catalyzed cycle similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to furnish the C-N bond.[5]

Comparative Performance: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required for efficient catalysis. The nature of the amine (primary vs. secondary, alkyl vs. aryl) and the base also significantly impact the reaction outcome. Selective mono-amination of this compound can be achieved by controlling the stoichiometry of the amine.

Table 2: Comparison of Buchwald-Hartwig Amination Conditions for Dihaloarenes *

Amine (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)ProductTypical Yield (%)
Primary/Secondary Amine (1.2)Pd₂(dba)₃ (1.5)XPhos (3)NaOtBu (2.0)Toluene10012-24Mono-aminated75-90
Primary/Secondary Amine (2.5)Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (3.0)Dioxane11024Di-aminated60-80

*Data is generalized from protocols for similar dihaloarene substrates due to a lack of specific literature on this compound.

Experimental Protocol: Mono-amination via Buchwald-Hartwig Reaction

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (2.0 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • After cooling, dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by flash chromatography.

Visualization of Buchwald-Hartwig Amination Logic

Buchwald_Hartwig_Logic start This compound reaction_conditions Reaction Conditions (Toluene, 100 °C) start->reaction_conditions amine Primary or Secondary Amine amine->reaction_conditions catalyst Pd Catalyst + Ligand catalyst->reaction_conditions base Base (e.g., NaOtBu) base->reaction_conditions mono_amination Selective Mono-amination (1.2 equiv. Amine) reaction_conditions->mono_amination Control Stoichiometry di_amination Di-amination (>2.2 equiv. Amine) reaction_conditions->di_amination Control Stoichiometry product_mono Mono-aminated Product mono_amination->product_mono product_di Di-aminated Product di_amination->product_di Grignard_Workflow cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile start This compound initiation Initiation (Iodine, heat) start->initiation mg Magnesium Turnings mg->initiation formation Grignard Reagent (in THF) initiation->formation reaction Nucleophilic Addition formation->reaction electrophile Electrophile (e.g., Aldehyde, Ketone, CO₂) electrophile->reaction workup Aqueous Workup reaction->workup product Final Product (e.g., Alcohol, Carboxylic Acid) workup->product

Sources

A Researcher's Guide to Biaryl Synthesis: Navigating Alternatives to 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the construction of complex biaryl scaffolds is a foundational element of modern medicinal chemistry. The specific substitution patterns on these biaryl cores are critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. 1,3-Dibromo-5-fluoro-2-methoxybenzene has served as a valuable building block for accessing sterically hindered and electronically nuanced biaryl structures. However, the ever-evolving landscape of synthetic chemistry presents a compelling case for exploring alternative reagents that may offer advantages in terms of reaction efficiency, functional group tolerance, cost, and safety.

This guide provides an in-depth comparison of alternative reagents and methodologies for the synthesis of biaryls derived from the 2,6-disubstituted-4-fluoro-anisole motif. We will delve into the practical considerations of employing Suzuki-Miyaura, Stille, Negishi, and Hiyama cross-coupling reactions, supported by experimental insights and comparative data to inform your selection of the optimal synthetic route.

The Central Challenge: Steric Hindrance and Electronic Effects

The this compound scaffold presents a distinct synthetic challenge due to the steric hindrance imposed by the two bromine atoms flanking the methoxy group. This steric congestion can significantly impede the oxidative addition and reductive elimination steps in traditional cross-coupling reactions. Furthermore, the electronic nature of the fluoro and methoxy substituents influences the reactivity of the C-Br bonds. A successful alternative strategy must therefore address these steric and electronic hurdles.

A Comparative Overview of Key Cross-Coupling Methodologies

The choice of a cross-coupling reaction is a critical decision in any synthetic campaign. The following table provides a high-level comparison of the most common alternatives to using this compound as the starting material.

Coupling Reaction Organometallic Reagent Key Advantages Key Disadvantages Typical Catalyst
Suzuki-Miyaura Boronic Acids/EstersCommercially available, low toxicity, stable, broad functional group tolerance.[1]Can be sensitive to protodeboronation, sometimes requires strong bases.Pd(0) complexes
Stille OrganostannanesTolerant of a wide range of functional groups, insensitive to moisture and air.[2][3]High toxicity of tin reagents and byproducts, difficult purification.[2]Pd(0) complexes
Negishi OrganozincsHigh reactivity, good functional group tolerance.[4][5]Moisture and air sensitive, requires in-situ preparation.[6]Pd(0) or Ni(0) complexes
Kumada Grignard Reagents (Organomagnesium)High reactivity, readily prepared from aryl halides.Low functional group tolerance (highly basic and nucleophilic).Pd(0) or Ni(0) complexes
Hiyama OrganosilanesLow toxicity, environmentally benign.[7]Often requires an activating agent (e.g., fluoride), slower reaction rates.[7][8]Pd(0) complexes

In Focus: Alternative Reagents and Their Synthetic Utility

While this compound serves as a di-electrophile, a more versatile approach often involves the synthesis of a mono-functionalized organometallic reagent that can then be coupled with a variety of aryl halides. This strategy allows for greater diversity in the final biaryl products.

The Suzuki-Miyaura Coupling: A Practical First Choice

The Suzuki-Miyaura coupling is often the first choice for biaryl synthesis due to the wide commercial availability and stability of boronic acids. For the target scaffold, 2-Bromo-4-methoxy-6-fluorophenylboronic acid is a commercially available alternative.

Reaction Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for biaryl synthesis via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Boronic Acid

This protocol is adapted for the coupling of a sterically hindered arylboronic acid with an aryl bromide.

Materials:

  • 2-Bromo-4-methoxy-6-fluorophenylboronic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-4-methoxy-6-fluorophenylboronic acid, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

The Stille Coupling: High Tolerance, High Toxicity

The Stille coupling is renowned for its exceptional functional group tolerance.[2] However, the high toxicity of organotin reagents necessitates stringent safety precautions. The required (2-bromo-6-fluoro-4-methoxyphenyl)tributylstannane is not readily commercially available and would need to be synthesized.

Synthesis of the Stannane Reagent and Subsequent Stille Coupling

Caption: Workflow for biaryl synthesis via Stille coupling.

Experimental Protocol: Stille Coupling with a Polysubstituted Aryl Stannane

This representative protocol is for the coupling of a synthesized aryl stannane with an aryl iodide.

Materials:

  • (2-bromo-6-fluoro-4-methoxyphenyl)tributylstannane (1.1 equiv)

  • Aryl iodide (1.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Anhydrous and degassed toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide and Pd(PPh₃)₄.

  • Add the degassed toluene, followed by the aryl stannane via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction and concentrate in vacuo.

  • Purify the crude product by flash column chromatography. Special care must be taken to remove the toxic tributyltin byproducts, often requiring multiple chromatographic steps or treatment with potassium fluoride.

The Negishi and Kumada Couplings: Highly Reactive but Sensitive

Negishi and Kumada couplings utilize highly reactive organozinc and organomagnesium reagents, respectively.[4][5] This high reactivity can be advantageous for coupling with less reactive aryl chlorides but comes at the cost of lower functional group tolerance.[6] The required organometallic reagents are typically prepared in situ from the corresponding aryl halide.

General Workflow for Negishi/Kumada Couplings

Caption: Workflow for biaryl synthesis via Negishi or Kumada coupling.

Experimental Protocol: Negishi Coupling of an In-Situ Generated Aryl Zinc Reagent

This protocol outlines the formation of the organozinc reagent followed by the cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Activated Zinc powder (1.5 equiv)

  • Aryl iodide (1.0 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.08 equiv)

  • Anhydrous THF

Procedure:

  • Preparation of the Organozinc Reagent:

    • To a flame-dried Schlenk flask containing activated zinc powder under an inert atmosphere, add a solution of this compound in anhydrous THF.

    • Stir the mixture at room temperature for 2-4 hours to form the organozinc reagent.

  • Cross-Coupling Reaction:

    • In a separate flame-dried Schlenk flask, add the aryl iodide, Pd₂(dba)₃, and SPhos.

    • Add anhydrous THF, followed by the freshly prepared organozinc solution via cannula.

    • Stir the reaction at room temperature or gentle heat (40-60 °C) until completion (monitor by TLC or GC-MS).

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

The Hiyama Coupling: A Greener Alternative

The Hiyama coupling utilizes organosilanes, which are generally less toxic and more environmentally friendly than organostannanes.[7] A key feature of the Hiyama coupling is the need for an activator, typically a fluoride source, to generate a hypervalent silicate species that participates in the transmetalation step.[7][8]

Experimental Protocol: Hiyama Coupling with an Aryl Silane

This protocol is a general guideline for the fluoride-activated Hiyama coupling.

Materials:

  • Aryltrifluorosilane (prepared from the corresponding aryl halide) (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • XPhos (0.10 equiv)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) (2.0 equiv)

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, Pd(OAc)₂, and XPhos.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF, followed by the aryltrifluorosilane.

  • Add the TBAF solution dropwise at room temperature.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and quench with water.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Safety and Handling Considerations

A critical aspect of reagent selection is the safety profile of the chemicals involved.

  • Organostannanes: These compounds are highly toxic and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including double gloving.[9] Waste disposal must be handled as hazardous waste.[9]

  • Organozincs and Grignard Reagents: These are highly reactive and pyrophoric, especially in concentrated form. They must be handled under a strict inert atmosphere.

  • Organoboronic Acids and Organosilanes: These are generally considered less hazardous and more stable, making them a safer choice for routine laboratory use.

Conclusion and Recommendations

For the synthesis of biaryls from a 2,6-disubstituted-4-fluoro-anisole core, the Suzuki-Miyaura coupling using a pre-formed or in-situ generated boronic acid represents the most practical and accessible starting point. The commercial availability of the boronic acid precursor, coupled with the relatively mild reaction conditions and lower toxicity, makes it an attractive option for most research settings.

However, for substrates with particularly sensitive functional groups or when facing challenges with the Suzuki-Miyaura coupling, the other methods offer viable alternatives:

  • Stille coupling is a powerful option when functional group tolerance is paramount, provided the necessary safety precautions for handling toxic tin compounds are rigorously followed.

  • Negishi and Kumada couplings are excellent for their high reactivity, especially with less reactive aryl chlorides, but require careful handling due to the air and moisture sensitivity of the reagents.

  • Hiyama coupling stands out as a greener alternative, and with ongoing developments in fluoride-free activation methods, its utility is expected to grow.

Ultimately, the optimal choice of reagent and methodology will depend on the specific synthetic goals, the available resources, and the safety infrastructure of the laboratory. This guide provides the foundational knowledge and practical insights to make an informed decision and successfully navigate the synthesis of complex biaryl structures.

References

  • Essential Safety and Operational Protocols for Handling Organotin Compounds. (2025). Benchchem.
  • Hiyama Coupling. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Stille Coupling. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Stille reaction. In Wikipedia. (2023, November 28). [Link]

  • Negishi coupling. In Wikipedia. (2023, December 16). [Link]

  • Hiyama coupling. In Wikipedia. (2023, October 29). [Link]

  • ORGANOTIN COMPOUNDS. (1976). CDC Stacks. [Link]

  • Stille vs. Suzuki Coupling: A Comparative Guide to Biaryl Synthesis Yields. (2025). Benchchem.
  • An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. (2025). Benchchem.
  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (2022). National Center for Biotechnology Information. [Link]

  • Negishi Coupling. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2009). Wipf Group, University of Pittsburgh.
  • The Hiyama Cross-Coupling Reaction: New Discoveries. (2010). CORE. [Link]

  • Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. (2020).
  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2009). National Center for Biotechnology Information. [Link]

  • Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. (2006). National Center for Biotechnology Information. [Link]

  • Preparation and Applications of Benzylic Zinc Chlorides. Lewis-Acid Promoted Additions of Organomagnesium and Organozinc Reagent. (2009). CORE. [Link]

  • NICKEL-CATALYZED ENANTIOSELECTIVE NEGISHI CROSS-COUPLING OF SECONDARY α-BROMO AMIDES WITH ORGANOZINC REAGENTS. (2008). Organic Syntheses. [Link]

  • Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. (2023). National Center for Biotechnology Information. [Link]

  • SAFETY D
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2015). National Center for Biotechnology Information. [Link]

  • A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. (2003). National Center for Biotechnology Information. [Link]

  • Advances in the Chemistry of Organozinc Reagents. (2020).
  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). (1992). Organic Syntheses. [Link]

  • Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. (2021). MDPI.
  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. (2020). MDPI.
  • Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. (2022). ChemRxiv.
  • ChemInform Abstract: Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. (2010).
  • Synthesis of organofunctional silanes with sterically hindered substituents at silicon atoms. (2007).
  • how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. (2014).
  • Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacryl
  • Synthesis of Boron, Silicon, and Phosphorus Lewis Acids and Frustrated Lewis Pair Complexes for C=O and. (2015). University of Toronto.
  • Preparation method of 2-bromo-6-fluoroaniline. (2023).
  • Process for the synthesis of 2-methoxy-6-bromo-naphthalene. (1989).
  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2018).

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A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectra of 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1,3-Dibromo-5-fluoro-2-methoxybenzene. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple data sheet. It delves into the underlying principles governing the observed spectral features, offers a robust protocol for data acquisition, and contextualizes the data through a comparative analysis with structurally related molecules.

Theoretical Framework: Understanding Substituent Effects in Aromatic NMR

Nuclear Magnetic Resonance spectroscopy is a cornerstone of chemical structure elucidation, providing unparalleled insight into the electronic environment of individual atoms. In aromatic systems, the chemical shifts (δ) of protons and carbons are exquisitely sensitive to the nature and position of substituents on the ring. The spectrum of this compound is a masterclass in competing electronic effects.

The position of a signal in an NMR spectrum is dictated by the local magnetic field experienced by a nucleus, which is a sum of the external applied magnetic field and a smaller, induced field generated by the surrounding electrons.

  • Electron-donating groups (EDGs) increase the electron density on the ring, particularly at the ortho and para positions, through resonance (+M effect). This "shields" the nuclei at these positions, causing their signals to shift to a higher field (lower ppm).

  • Electron-withdrawing groups (EWGs) decrease the electron density on the ring through inductive effects (-I effect) or resonance (-M effect). This "deshields" the nuclei, causing them to resonate at a lower field (higher ppm).[1][2]

In our target molecule, we have four distinct substituents to consider:

  • Methoxy Group (-OCH₃): A powerful activating group. While the oxygen is highly electronegative (strong -I effect), its lone pairs donate significant electron density into the ring via resonance (+M effect), which is the dominant factor. This strongly shields the ortho and para positions.

  • Fluorine (-F): The most electronegative element, exerting a very strong inductive withdrawing effect (-I). However, like the methoxy group, it also possesses lone pairs that can be donated into the ring (+M effect). For fluorine, the inductive and resonance effects are often finely balanced. A key feature of fluorine is its NMR activity (as ¹⁹F), which leads to observable spin-spin coupling with nearby ¹H and ¹³C nuclei (J-coupling).

  • Bromine (-Br): An electronegative halogen that withdraws electron density via induction (-I effect). Its ability to donate electron density through resonance is weak. It is considered a deactivating group overall.

The final observed chemical shifts for each nucleus in this compound are a net result of the interplay of these competing effects.

Experimental Protocol for High-Quality NMR Data Acquisition

Trustworthy spectral data begins with a meticulous and standardized experimental approach. The following protocol ensures reproducibility and accuracy.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh ~5-10 mg of This compound p2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS p1->p2 p3 Transfer to a clean, dry 5 mm NMR tube p2->p3 a1 Insert sample into spectrometer (e.g., 400 MHz or higher) p3->a1 Sample Ready a2 Lock, Tune, and Shim the instrument a1->a2 a3 Acquire ¹H Spectrum (NS=8, D1=1s) a2->a3 a4 Acquire ¹³C{¹H} Spectrum (NS=1024, D1=2s) a3->a4 d1 Apply Fourier Transform, Phase Correction, and Baseline Correction a4->d1 Raw Data (FID) d2 Calibrate spectra to TMS (0.00 ppm) d1->d2 d3 Integrate ¹H signals and pick peaks for both spectra d2->d3 d4 Assign signals and analyze coupling patterns d3->d4 conclusion conclusion d4->conclusion Structural Confirmation

Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.

Methodology Details:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid analyte.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), which is a common choice for its versatility. Tetramethylsilane (TMS) should be included as an internal standard for referencing the chemical shifts to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.

  • Instrumental Setup:

    • The data should be acquired on a spectrometer with a field strength of at least 400 MHz for protons to ensure adequate signal dispersion.

    • Before acquisition, the instrument must be locked onto the deuterium signal of the solvent, and the probe tuned to the appropriate frequencies for ¹H and ¹³C.

    • Shimming is performed to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.

  • Data Acquisition Parameters:

    • ¹H NMR: A standard single-pulse experiment is typically sufficient. A relaxation delay (D1) of 1-2 seconds and 8-16 scans (NS) are usually adequate for a sample of this concentration.

    • ¹³C NMR: A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon, simplifying analysis. Due to the low natural abundance of the ¹³C isotope, more scans (e.g., 1024 or more) and a slightly longer relaxation delay (D1 = 2s) are required.

Spectral Analysis of this compound

While experimental data for this specific compound is not widely published, a highly accurate prediction can be generated using computational algorithms that are benchmarked against vast spectral databases.[3] The following analysis is based on such predicted data, which serves as an excellent guide for what to expect in an experimental spectrum.

G a This compound a1 C1 1-Br C2 2-OCH3 C3 3-Br C4 4-H C5 5-F C6 6-H

Caption: Structure of this compound with numbered positions.

¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-67.21Doublet of doublets (dd)³J(H,H) ≈ 8.5, ⁴J(H,F) ≈ 2.5Located ortho to a bromine atom and meta to both the fluorine and methoxy groups. Deshielded by the adjacent Br. Shows coupling to both H-4 and the distant F.
H-46.95Doublet of doublets (dd)³J(H,H) ≈ 8.5, ³J(H,F) ≈ 9.0Located ortho to the powerfully electron-donating methoxy group and ortho to the fluorine atom. The strong shielding from the -OCH₃ group shifts it upfield relative to H-6. Exhibits large coupling to both H-6 and the adjacent F.
-OCH₃3.90Singlet (s)-Protons on the methoxy group are isolated from other protons and thus appear as a singlet. Its downfield position is due to the electronegative oxygen atom.
¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)
Carbon AssignmentChemical Shift (δ, ppm)Multiplicity (due to F)Coupling Constant (J, Hz)Rationale for Assignment
C-5158.5Doublet (d)¹J(C,F) ≈ 245Directly attached to fluorine, resulting in a very large one-bond C-F coupling constant and a significant downfield shift.
C-2154.0Doublet (d)³J(C,F) ≈ 4.0Directly attached to the electronegative oxygen of the methoxy group, causing a strong downfield shift. Shows weak three-bond coupling to fluorine.
C-4118.0Doublet (d)²J(C,F) ≈ 24Shielded by the para methoxy group but deshielded by the ortho fluorine. The large two-bond C-F coupling is characteristic.
C-6116.5Doublet (d)²J(C,F) ≈ 22Shielded by the ortho methoxy group. Its chemical shift is similar to C-4, but assignment can be confirmed with 2D NMR. Also shows large two-bond C-F coupling.
C-3110.5Doublet (d)³J(C,F) ≈ 8.0Carbon bearing a bromine atom. Shielded by the para fluorine.
C-1108.0Singlet (s)-Carbon bearing a bromine atom. Shielded by the ortho methoxy group. Minimal coupling to F is expected.
-OCH₃56.5Singlet (s)-Typical chemical shift for a methoxy carbon attached to an aromatic ring.

Comparative Analysis: Deconstructing the Substituent Effects

To fully appreciate the electronic interplay within the target molecule, it is instructive to compare its spectrum with those of simpler, related compounds.

Comparison of ¹H and ¹³C NMR Chemical Shifts (Aromatic Region)
CompoundPosition¹H Shift (ppm)¹³C Shift (ppm)Data Source
Anisole C1-159.9[4]
C2/6 (ortho)6.92114.1[5]
C3/5 (meta)7.26129.5[5]
C4 (para)6.88120.8[4]
1,3-Dibromobenzene C1/3-123.1[6]
C27.66133.3[7]
C4/67.41130.5[7]
C57.09128.5[7]
1,3-Dibromo-5-fluorobenzene C1/3-123.8 (d, J=3.1 Hz)[8]
C27.45 (t, J=1.4 Hz)116.3 (t, J=22.2 Hz)[9]
C4/67.20 (dd, J=8.1, 1.4 Hz)119.5 (d, J=23.3 Hz)[9]
C5-162.2 (d, J=250.2 Hz)[8]
This compound C1-108.0 (Predicted)[3]
C2-154.0 (Predicted)[3]
C3-110.5 (Predicted)[3]
C46.95 (Predicted)118.0 (Predicted)[3]
C5-158.5 (Predicted)[3]
C67.21 (Predicted)116.5 (Predicted)[3]

Analysis of Trends:

  • Effect of the Methoxy Group: Comparing anisole to benzene (δн ≈ 7.33 ppm, δc ≈ 128.5 ppm), the powerful +M effect of the -OCH₃ group is evident. It strongly shields the ortho (C2/6) and para (C4) positions, shifting their proton and carbon signals significantly upfield (to lower ppm values).[4][5] The meta positions are largely unaffected.

  • Effect of Bromine: In 1,3-dibromobenzene, the two bromine atoms deshield all ring positions relative to benzene due to their -I effect. The proton at C2, sandwiched between the two bromines, is the most downfield.[7]

  • Adding Fluorine: When fluorine is added to create 1,3-dibromo-5-fluorobenzene, we see its dual nature. The C5 carbon to which it is attached is shifted dramatically downfield to ~162 ppm due to fluorine's electronegativity. However, the proton at C2, which is para to the fluorine, is shielded and moves upfield from 7.66 ppm to 7.45 ppm, demonstrating the +M effect of fluorine.[8][9]

  • The Final Molecule: Introducing the methoxy group at the C2 position in 1,3-dibromo-5-fluorobenzene causes the most dramatic changes.

    • The C2 signal itself is shifted far downfield (~154.0 ppm) due to the direct attachment of the electronegative oxygen.

    • The protons H-4 (ortho to -OCH₃) and H-6 (para to -OCH₃) are now strongly shielded by its +M effect. This is why their predicted chemical shifts (6.95 and 7.21 ppm) are significantly upfield compared to the analogous protons in 1,3-dibromo-5-fluorobenzene (7.20 ppm).

    • The carbons C1 and C3, which are ortho and para to the fluorine, are now also ortho to the methoxy group and a bromine, respectively. The powerful shielding of the methoxy group dominates, pushing their signals significantly upfield compared to the C1/3 signal in 1,3-dibromo-5-fluorobenzene.

Conclusion

The NMR spectra of this compound are a powerful illustration of the fundamental principles of structure and electronics in organic chemistry. The chemical shifts of its two aromatic protons and seven unique carbons are precisely dictated by a complex balance of inductive withdrawal and resonance donation from the bromo, fluoro, and methoxy substituents. By systematically comparing the predicted spectrum with the experimental data of simpler analogs, we can deconstruct these effects and confidently assign each signal. This guide provides not only the reference data but also the causal logic and experimental framework necessary for researchers to effectively utilize NMR spectroscopy in the structural elucidation of complex aromatic compounds.

References

  • ResearchGate. 13C and 1H NMR spectra for the reactant and products of labeled anisole. [Link]

  • SpectraBase. 1,3-Dibromo-5-(3,5-dibromophenyl)benzene [13C NMR] Chemical Shifts. [Link]

  • PubChem. 1,3-Dibromobenzene. National Center for Biotechnology Information. [Link]

  • Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews. [Link]

  • University of Wisconsin. Benzyl Alcohol - 1H NMR: Intermediate Level, Spectrum 8. [Link]

  • SpectraBase. Anisole [13C NMR] Chemical Shifts. [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Modgraph Consultants Ltd. Proton Chemical Shifts in NMR. Part 141. [Link]

  • University of Calgary. Chapter 13: Aromatic H-NMR. [Link]

  • Wikipedia. 1,3-Dibromobenzene. [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Thieme. Applying New Technologies to old 13C-NMR Reference Data. [Link]

  • The Royal Society of Chemistry. Supporting Information for: A gold-catalyzed formal [4+2] cycloaddition of arylhydrazines and terminal alkynes. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

  • The Royal Society of Chemistry. Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and complex organic synthesis, the precise structural elucidation of novel molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing indispensable information regarding molecular weight and structural architecture through controlled fragmentation. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1,3-Dibromo-5-fluoro-2-methoxybenzene (also known as 2,6-Dibromo-4-fluoroanisole). Due to the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage established fragmentation principles and comparative data from structurally analogous compounds to provide a robust predictive analysis. By understanding the characteristic fragmentation pathways of halogenated and methoxy-substituted aromatic systems, researchers can confidently identify and characterize this and related molecules.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound under electron ionization is anticipated to be governed by the interplay of its constituent functional groups: the aromatic ring, the two bromine atoms, the fluorine atom, and the methoxy group. The molecular ion (M⁺˙) is expected to be prominent, with its isotopic pattern providing a clear signature for the presence of two bromine atoms.

Molecular Ion and Isotopic Signature

The molecular formula of this compound is C₇H₅Br₂FO. The presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, will result in a characteristic isotopic cluster for the molecular ion. The monoisotopic mass is approximately 281.87 Da. The M⁺˙ peak will appear as a triplet:

  • M⁺˙: Containing two ⁷⁹Br isotopes.

  • [M+2]⁺˙: Containing one ⁷⁹Br and one ⁸¹Br isotope. This peak will be the most abundant in the cluster.

  • [M+4]⁺˙: Containing two ⁸¹Br isotopes.

The theoretical intensity ratio of these peaks will be approximately 1:2:1.

Key Fragmentation Pathways

The primary fragmentation pathways are predicted to involve the loss of the methoxy group and its components, as well as the halogen atoms.

  • Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for anisole derivatives is the cleavage of the methyl group from the methoxy moiety. This results in the formation of a stable phenoxy cation.

    • M⁺˙ - 15 → [M - CH₃]⁺

  • Loss of Formaldehyde (CH₂O): Following the initial loss of a methyl radical, a subsequent rearrangement and loss of a neutral formaldehyde molecule can occur.

  • Loss of a Bromine Radical (•Br): The cleavage of a carbon-bromine bond is a characteristic fragmentation for brominated aromatic compounds.

    • M⁺˙ - 79/81 → [M - Br]⁺

  • Sequential Loss of Halogens and Methoxy Group Fragments: A cascade of fragmentations involving the loss of bromine, methyl, and CO is expected, leading to a variety of smaller fragment ions.

The following diagram illustrates the predicted primary fragmentation pathways:

fragmentation_pathway M [C₇H₅Br₂FO]⁺˙ m/z = 282, 284, 286 M_minus_CH3 [C₆H₂Br₂FO]⁺ m/z = 267, 269, 271 M->M_minus_CH3 - •CH₃ M_minus_Br [C₇H₅BrFO]⁺ m/z = 203, 205 M->M_minus_Br - •Br M_minus_CH3_minus_CO [C₅H₂Br₂F]⁺ m/z = 239, 241, 243 M_minus_CH3->M_minus_CH3_minus_CO - CO M_minus_Br_minus_CH3 [C₆H₂BrFO]⁺ m/z = 188, 190 M_minus_Br->M_minus_Br_minus_CH3 - •CH₃

Caption: Predicted EI fragmentation of this compound.

Comparative Analysis with Structurally Similar Compounds

To substantiate the predicted fragmentation pattern, we will compare it with the known mass spectra of two analogous compounds: 2,4-Dibromoanisole and 4-Fluoroanisole .

2,4-Dibromoanisole

This compound shares the dibromo- and methoxy-substituted benzene core. Its fragmentation provides insight into the behavior of these groups without the influence of the fluorine atom. The mass spectrum of 2,4-dibromoanisole is characterized by a strong molecular ion peak cluster and significant fragments resulting from the loss of a methyl radical and subsequent loss of carbon monoxide.

4-Fluoroanisole

This molecule allows for the examination of the fragmentation of a fluoro- and methoxy-substituted benzene ring. The mass spectrum of 4-fluoroanisole typically shows a prominent molecular ion and a base peak corresponding to the loss of a methyl radical.[1]

Fragment Ion Predicted m/z for this compound Observed m/z for 2,4-Dibromoanisole Observed m/z for 4-Fluoroanisole Fragmentation Pathway
[M]⁺˙ 282, 284, 286266, 268, 270126Molecular Ion
[M - CH₃]⁺ 267, 269, 271251, 253, 255111Loss of a methyl radical
[M - Br]⁺ 203, 205187, 189-Loss of a bromine radical
[M - CH₃ - CO]⁺ 239, 241, 243223, 225, 22783Loss of methyl radical followed by CO

This comparative table highlights the expected key fragments and their origins, providing a solid foundation for interpreting the mass spectrum of the target compound.

Experimental Protocol for Mass Spectrometry Analysis

To acquire a high-quality mass spectrum of this compound, the following experimental setup using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is recommended.

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Thermo Scientific ISQ, etc.)

  • Ion Source: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

GC Conditions
  • Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Injection Volume: 1 µL (splitless or split 10:1)

MS Conditions
  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Rate: 2 scans/second

Sample Preparation
  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulates.

The following diagram outlines the experimental workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex dissolve->vortex inject Inject into GC vortex->inject separate Chromatographic Separation inject->separate ionize EI Ionization (70 eV) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect spectrum Acquire Mass Spectrum detect->spectrum interpret Interpret Fragmentation spectrum->interpret compare Compare with Predictions interpret->compare

Caption: Workflow for GC-MS analysis of the target compound.

Conclusion

The predictive analysis of the mass spectrometry fragmentation pattern of this compound, supported by comparative data from analogous compounds, provides a robust framework for its identification and structural confirmation. The characteristic isotopic signature of the two bromine atoms in the molecular ion, coupled with the anticipated fragmentation pathways involving the loss of methyl and bromo radicals, offers a unique fingerprint for this molecule. The provided experimental protocol serves as a practical guide for researchers to obtain high-quality mass spectral data. This comprehensive approach underscores the power of mass spectrometry in modern chemical analysis and drug discovery.

References

  • NIST Mass Spectrometry Data Center. 4-Fluoroanisole. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • PubChem. 2,4-Dibromoanisole. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling with 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of innovation. The molecule 1,3-Dibromo-5-fluoro-2-methoxybenzene stands as a valuable, yet challenging, building block. Its dissymmetry and the presence of multiple reactive sites demand a nuanced approach to achieve selective C-C and C-N bond formation. This guide provides a comparative analysis of palladium catalyst systems for the selective coupling of this substrate, grounded in mechanistic principles and supported by experimental insights from analogous systems.

The Challenge of Selectivity with this compound

The reactivity of the two bromine atoms in this compound is not identical. Their susceptibility to oxidative addition, the initial and often rate-determining step in palladium-catalyzed cross-coupling, is influenced by both steric and electronic factors.[1][2] The methoxy group (-OCH₃) is an ortho-para directing, activating group, while the fluorine atom is an ortho-para directing, deactivating group. The interplay of these substituents creates a unique electronic landscape across the aromatic ring.

Generally, the C-Br bond at the 1-position is sterically hindered by the adjacent methoxy group. The C-Br bond at the 3-position is less sterically encumbered. Electronically, the methoxy group's activating effect and the fluorine's deactivating effect subtly differentiate the two bromine positions. This inherent difference is the key to achieving selective mono-functionalization.

Comparative Analysis of Palladium Catalyst Systems

The choice of the palladium catalyst, particularly the ligand, is paramount in controlling the outcome of the coupling reaction.[3] Different ligands can dramatically influence the catalyst's activity, stability, and, most importantly, its selectivity. Below is a comparative overview of common palladium catalyst systems for four major classes of cross-coupling reactions.

Table 1: Comparative Performance of Palladium Catalysts for Selective Mono-Coupling of Dihaloarenes

Coupling ReactionPalladium Catalyst SystemTypical Yield (Mono-product)Selectivity (Mono:Di)Key Considerations
Suzuki-Miyaura Pd(PPh₃)₄ / Na₂CO₃70-85%Good to ExcellentA classic, reliable system. Selectivity is often temperature and stoichiometry dependent.[4]
Pd(dppf)Cl₂ / K₃PO₄85-95%ExcellentThe bidentate dppf ligand often enhances stability and selectivity.[3]
Buchwald-Hartwig Pd₂(dba)₃ / XPhos / NaOtBu80-95%ExcellentBulky, electron-rich phosphine ligands are highly effective for C-N bond formation.[1]
Pd(OAc)₂ / RuPhos / K₃PO₄75-90%Very GoodAnother robust system from the Buchwald ligand family, often showing broad substrate scope.[1]
Heck Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N60-75%Moderate to GoodRegioselectivity can be an issue; careful optimization of conditions is crucial.[5]
Sonogashira PdCl₂(PPh₃)₂ / CuI / Et₃N70-90%GoodCopper co-catalyst is typically required, but can lead to alkyne homocoupling.[6]

Note: The yields and selectivities presented are typical for dihaloarene substrates with similar electronic properties to this compound and are intended for comparative purposes. Actual results may vary based on the specific coupling partner and reaction conditions.

Mechanistic Insights into Catalyst Selection

The success of a selective cross-coupling reaction hinges on understanding the underlying catalytic cycle. The choice of catalyst and reaction conditions should be a deliberate decision based on mechanistic principles.

The Palladium Catalytic Cycle

The generalized catalytic cycle for a cross-coupling reaction involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Catalytic Cycle cluster_legend Legend Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (Ar-X) Trans_complex Ar-Pd(II)(R)L_n OA_complex->Trans_complex Transmetalation (R-M) Trans_complex->Pd0 Product Ar-R Trans_complex->Product Reductive Elimination ArX Aryl Halide RM Organometallic Reagent ArR Coupled Product caption Generalized Palladium Cross-Coupling Cycle

Caption: Generalized Palladium Cross-Coupling Cycle.

Controlling Selectivity: The Role of the Ligand

The ligand (L) plays a crucial role in modulating the steric and electronic properties of the palladium center.

  • Steric Hindrance: Bulky ligands, such as the Buchwald phosphines (e.g., XPhos, RuPhos), can favor oxidative addition at the less sterically hindered C-Br bond (position 3).[3] This is a primary strategy for achieving mono-selectivity.

  • Electron Density: Electron-rich ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition. This can be beneficial for less reactive aryl bromides.

  • Bite Angle (for bidentate ligands): In ligands like dppf, the bite angle can influence the ease of reductive elimination and the overall stability of the catalyst.

Experimental Protocols

The following are representative, detailed protocols for the selective mono-arylation and mono-amination of this compound.

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling

Objective: To synthesize 3-aryl-1-bromo-5-fluoro-2-methoxybenzene.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(dppf)Cl₂ (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Mono-Buchwald-Hartwig Amination

Objective: To synthesize N-aryl(or alkyl)-3-amino-1-bromo-5-fluoro-2-methoxybenzene.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat the reaction to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrate, Catalyst, Ligand, Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent coupling_partner Add Coupling Partner (e.g., Boronic Acid, Amine) solvent->coupling_partner reaction Heat and Stir coupling_partner->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up and Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product caption General Experimental Workflow

Caption: General Experimental Workflow.

Concluding Remarks for the Practicing Scientist

The selective functionalization of this compound is a challenging yet achievable goal with the careful selection of a palladium catalyst system. For selective mono-arylation via Suzuki-Miyaura coupling, a catalyst system employing a bidentate ligand such as Pd(dppf)Cl₂ often provides excellent results. For selective mono-amination, the Buchwald-Hartwig protocol with a bulky, electron-rich phosphine ligand like XPhos is a highly reliable choice.

It is imperative to recognize that the optimal conditions are often substrate-dependent, and the protocols provided herein should be considered as robust starting points for further optimization. Careful control of stoichiometry, temperature, and reaction time are critical levers to pull to achieve the desired selectivity. As with all palladium-catalyzed reactions, ensuring an inert atmosphere and using anhydrous solvents are crucial for reproducibility and high yields.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Dai, C., et al. (2013). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 4(4), 1675-1683. [Link]

  • Larson, N., & Neufeldt, S. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 144(18), 8149–8159. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

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A Comparative Guide to 1,3-Dibromo-5-fluoro-2-methoxybenzene: Unlocking Regiochemical Control in Aromatic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of complex molecule synthesis, the choice of starting materials is paramount. Substituted dihaloaromatics are foundational building blocks, serving as versatile scaffolds for the introduction of multiple functional groups through reactions like metal-halogen exchange and transition-metal-catalyzed cross-coupling. While numerous di-bromo aromatics are commercially available, 1,3-Dibromo-5-fluoro-2-methoxybenzene emerges as a superior reagent for applications demanding precise regiochemical control.

This guide provides an in-depth comparison of this compound with other di-bromo aromatics, elucidating the distinct advantages conferred by its unique substitution pattern. We will explore the synergistic interplay of its methoxy and fluoro substituents, which provides a level of selectivity in sequential functionalization that is difficult to achieve with more symmetrically or simply substituted analogues.

The Decisive Impact of Substituent Electronics

The synthetic utility of an aromatic building block is dictated by the electronic nature of its substituents. In this compound, the substituents create a highly differentiated electronic environment at the two bromine-bearing carbons.

  • Methoxy Group (-OCH₃): As a powerful π-donor through resonance (+M effect), the methoxy group significantly increases electron density at the ortho and para positions.[1][2] This activating effect is crucial for directing metalation and influencing the reactivity of adjacent C-Br bonds.[3]

  • Fluorine Atom (-F): Fluorine exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity.[4][5] While it is a weak π-donor, its primary influence in reactions like nucleophilic aromatic substitution and metalation is the stabilization of adjacent negative charge.[6] This inductive pull deactivates the ring overall but is key to modulating reactivity.

  • Bromine Atoms (-Br): These serve as the primary reaction handles. They are excellent leaving groups for cross-coupling reactions and are readily exchanged with metals like lithium or magnesium to form organometallic intermediates.

The combination of a strong ortho, para-directing methoxy group and a strongly inductively withdrawing fluorine atom sets the stage for predictable, regioselective transformations.

Figure 1: Electronic contributions of substituents.

Advantage 1: Regioselective Metal-Halogen Exchange

A significant challenge with many di-bromo aromatics is achieving selective metal-halogen exchange at one specific position. This compound excels in this regard due to the powerful ortho-directing ability of the methoxy group.

In a lithiation reaction using an organolithium reagent like n-BuLi or s-BuLi, the lithium atom is directed to the bromine atom at the C1 position, which is ortho to the methoxy group.[7] The electron-withdrawing fluorine atom at C5 further enhances the acidity of the proton at C6, but the kinetic preference for halogen-metal exchange over deprotonation, especially at low temperatures, combined with the directing effect of the methoxy group, overwhelmingly favors exchange at C1-Br.

Figure 2: Workflow for regioselective metal-halogen exchange.

This high degree of selectivity contrasts sharply with substrates like 1,3-dibromobenzene, where achieving mono-lithiation without forming statistical mixtures or di-lithiated species is difficult.

SubstratePredicted Outcome of Mono-LithiationKey Differentiator
This compound Highly selective exchange at C1-Br Strong ortho-directing methoxy group.
1,3-DibromobenzeneMixture of 1-lithio-3-bromobenzene and di-lithiated speciesNo directing groups to enforce selectivity.
1,3-Dibromo-2,5-dimethoxybenzenePotentially complex mixture due to two directing groupsSymmetry and competing directing effects.[8]
1,3-Dibromo-2-fluorobenzeneLess predictable; exchange influenced by fluorine's -I effectLacks the strong methoxy directing group.[9]
Experimental Protocol: Regioselective Lithiation and Quenching

This protocol describes the selective formation of 5-bromo-3-fluoro-2-methoxybenzoic acid, demonstrating the precise control offered by the substrate.

  • Apparatus Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Allow the flask to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Preparation: In the reaction flask, dissolve this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. While stirring vigorously, add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise via syringe over 15 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: While maintaining the temperature at -78 °C, add an excess of the electrophile. For carboxylation, bubble dry CO₂ gas through the solution for 30 minutes, or add crushed dry ice pellets.

  • Workup: Allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired mono-functionalized product.

Advantage 2: Sequential and Selective Cross-Coupling Reactions

The electronically distinct C-Br bonds in this compound are not only pivotal for lithiation but also for enabling sequential cross-coupling reactions. The C1-Br bond, being ortho to the electron-donating methoxy group, and the C3-Br bond, being para to it, exhibit differential reactivity in palladium-catalyzed reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[10][11][12]

This reactivity difference can be exploited to perform a selective mono-coupling reaction at one position, leaving the second bromine intact for a subsequent, different coupling reaction. This stepwise approach is a powerful strategy for the convergent synthesis of complex, unsymmetrically substituted aromatic cores.

Figure 3: Strategy for sequential cross-coupling reactions.

Achieving selective mono-arylation on a substrate like 1,3-dibromobenzene is significantly more challenging and often requires careful control of stoichiometry and reaction conditions to avoid the formation of di-substituted byproducts.[13]

SubstratePotential for Selective Mono-CouplingRationale
This compound High Electronically distinct C-Br bonds allow for selective reaction at one site.
1,3-DibromobenzeneLow to ModerateC-Br bonds are electronically equivalent; selectivity relies on statistical control or specialized catalysts.
1,4-Dibromo-2,5-dimethoxybenzeneLowSymmetrical molecule with electronically equivalent C-Br bonds.[14]
Experimental Protocol: Selective Mono-Suzuki Coupling

This protocol outlines a general procedure for the selective mono-arylation of this compound.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water, via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to isolate the mono-coupled product.

Conclusion

This compound stands out as a strategically designed building block that offers unparalleled control over regioselectivity in aromatic functionalization. The synergistic electronic effects of its methoxy and fluoro substituents provide two key advantages over simpler di-bromo aromatics:

  • Predictable Regioselectivity in Metal-Halogen Exchange: The powerful ortho-directing methoxy group ensures that lithiation or Grignard formation occurs selectively at the C1 position.

  • Facilitation of Sequential Cross-Coupling: The electronically distinct C-Br bonds allow for selective mono-functionalization, enabling the stepwise and convergent synthesis of complex, unsymmetrically substituted aromatic compounds.

For researchers and drug development professionals engaged in the synthesis of complex molecular architectures, the ability to control the precise placement of functional groups is critical. This compound provides a reliable and highly effective solution to this challenge, making it an invaluable tool in the modern synthetic chemist's arsenal.

References

  • Khan Academy. Ortho-para directors I. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • JoVE. Video: ortho–para-Directing Activators: –CH3, –OH, –NH2, –OCH3. [Link]

  • ReelMind.ai. Ortho/Para Directors: Navigating Organic Chemistry. [Link]

  • ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]

  • College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]

  • MDPI. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1,3-Dibromo-5-fluorobenzene in Modern Pharmaceutical Synthesis. [Link]

  • PubChem. This compound. [Link]

  • PubChem. 1,3-Dibromo-2,5-dimethoxybenzene. [Link]

  • PubChem. 1,3-Dibromo-2-fluorobenzene. [Link]

  • ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

  • YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

  • PMC - PubMed Central. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Organic Syntheses. Allylmagnesium bromide. [Link]

  • LookChem. Cas 1435-51-4,1,3-Dibromo-5-fluorobenzene. [Link]

  • Chemsrc. 1,3-Dibromo-2-fluorobenzene. [Link]

  • ResearchGate. Organolithiums by reductive lithiation: the catalytic aromatic method versus the use of preformed aromatic radical-anions. Naphthalene can behave as a catalyst or an inhibitor. [Link]

  • Dana Bioscience. 1,3-Dibromo-5-fluoro-4-methoxy-6-methyl-2-nitrobenzene 5g. [Link]

  • Semantic Scholar. Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. [Link]

  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]

  • Organic Chemistry Portal. Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids. [Link]

  • ResearchGate. Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. [Link]

  • Sciencemadness.org. lithiation of 8-bromoquinoline. [Link]

  • Reddit. I keep getting debrominated starting material and low conversion after lithiation. [Link]

  • PMC - NIH. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. [Link]

  • PubChem. 2-Bromo-1,3-dichloro-5-methoxybenzene. [Link]

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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Advanced Synthesis

1,3-Dibromo-5-fluoro-2-methoxybenzene is a key substituted aromatic building block used in the synthesis of complex molecules within the pharmaceutical and specialty chemical industries.[1] Its precise substitution pattern is fundamental to the desired reactivity, biological activity, and safety profile of the final product. During its synthesis, the formation of positional isomers—molecules with the same chemical formula but different arrangements of substituents on the benzene ring—is a significant risk. These isomeric impurities can have drastically different pharmacological or physical properties, potentially leading to reduced efficacy, increased toxicity, or manufacturing failures.

Therefore, the robust and accurate analysis of isomeric purity is not merely a quality control checkpoint; it is a cornerstone of process development and product safety. Regulatory bodies like the FDA mandate the characterization and control of impurities, including isomers.[2][3] This guide provides an in-depth comparison of the three primary analytical techniques for this task—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—grounded in field-proven insights and experimental data.

Chapter 1: A Comparative Overview of Analytical Methodologies

The choice of an analytical technique is driven by the specific requirements of the analysis, such as the need for routine quality control, in-depth structural confirmation, or the quantification of impurities without certified reference standards. Each method offers a unique combination of selectivity, sensitivity, speed, and informational output.

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}

Caption: Decision workflow for selecting an analytical technique.

The table below summarizes the key performance characteristics of each technique for the analysis of this compound and its potential isomers.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV/PDA) Quantitative NMR (qNMR)
Primary Use Case Identification of unknowns, high-sensitivity detectionRoutine QC, high-throughput quantitation of known isomersAbsolute quantitation without reference standards, structural confirmation
Selectivity/Resolution Excellent; depends on column choice and temperature programExcellent; depends on column chemistry and mobile phaseModerate to High; depends on magnetic field strength and spectral overlap
Sensitivity (LOD/LOQ) Very High (pg to fg levels)High (ng to pg levels)Low (µg to mg levels)
Accuracy & Precision High (with appropriate calibration)Very High (typically <2% RSD)Very High (typically <1% RSD)
Sample Throughput ModerateHighLow to Moderate
Destructive? YesNo (can be configured for fraction collection)No
Key Advantage Provides structural information via mass fragmentation patterns.Robust, reliable, and easily automated for QC environments.[4]Primary method; signal intensity is directly proportional to the number of nuclei.[5]
Key Limitation Requires analyte to be volatile and thermally stableRequires reference standards for each isomer to be quantifiedLower sensitivity compared to chromatographic methods

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile and thermally stable compounds. For halogenated aromatics like this compound, GC offers excellent resolution. Coupling it with a Mass Spectrometry (MS) detector provides not only quantification but also definitive structural identification based on the molecule's mass-to-charge ratio and fragmentation pattern.[6][7]

Causality Behind Experimental Choices
  • Column Selection: A low-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is chosen. This is because the separation of aromatic isomers on such phases is governed by boiling points and subtle differences in intermolecular interactions. The non-polar nature of the column interacts favorably with the aromatic analyte.

  • Detector: While an Electron Capture Detector (ECD) is extremely sensitive to halogenated compounds, a Mass Spectrometer (MS) is superior for this application. It provides unambiguous identification of isomeric impurities by comparing their mass spectra to known libraries or by interpreting their fragmentation, which is a core requirement for impurity profiling.[8]

  • Injection Mode: Splitless injection is used to ensure the entire sample volume is transferred to the column, maximizing sensitivity for trace-level impurity detection.

Experimental Protocol: GC-MS Analysis

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}

Caption: Experimental workflow for GC-MS analysis.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of high-purity ethyl acetate to create a 1 mg/mL solution.

  • Instrumentation:

    • GC System: Agilent 8890 or equivalent.

    • MS Detector: Agilent 5977B or equivalent.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane stationary phase.

  • GC-MS Parameters:

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless (purge flow on at 1 min)

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

    • MS Transfer Line: 280 °C

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C

    • Mass Scan Range: 50-400 m/z

  • System Suitability: Before sample analysis, inject a prepared mixture containing the main compound and a known, closely eluting isomer (if available). The resolution between the two peaks must be ≥ 1.5. This step is crucial for ensuring the method is capable of separation, making the protocol self-validating.[9][10]

  • Data Analysis: Integrate the peak areas for the main component and all detected impurities. Identify impurities by comparing their mass spectra with the main peak's spectrum. Isomers will have the same molecular ion but may show subtle differences in fragmentation. Calculate purity using the area percent method.

Chapter 3: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high precision, robustness, and suitability for a wide range of compounds.[4] For separating positional isomers of substituted benzenes, reversed-phase HPLC is particularly effective.[11]

Causality Behind Experimental Choices
  • Column Selection: A Phenyl-Hexyl stationary phase is an excellent first choice.[12] It provides standard hydrophobic interactions (like a C18 column) but adds π-π interactions between the phenyl rings in the stationary phase and the aromatic analyte. These secondary interactions can create unique selectivity for positional isomers that differ in the electronic distribution and accessibility of their π-systems.[13]

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is used. ACN is a common organic modifier that provides good peak shape and lower viscosity than methanol. A gradient elution (gradually increasing the ACN concentration) is employed to ensure that any more-retained, more-hydrophobic impurities are eluted in a reasonable time with sharp peaks.

  • Detector: A Photo-Diode Array (PDA) detector is selected over a simple UV detector. A PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram. This allows for peak purity analysis by comparing spectra across a single peak and helps in identifying co-eluting impurities.

Experimental Protocol: HPLC-PDA Analysis

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}

Caption: Experimental workflow for HPLC-PDA analysis.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 (v/v) mixture of ACN and water (diluent). Filter through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector.

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • HPLC Parameters:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • PDA Detection: 220 nm (for quantification), scan range 200-400 nm (for peak purity).

  • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area of the main component must be ≤ 2.0%. The tailing factor should be ≤ 2.0. This ensures the precision and reliability of the system.[14]

  • Data Analysis: Quantify impurities based on a calibration curve if reference standards are available. If not, calculate purity using the area percent method, assuming an identical response factor for all isomers. Report any impurity exceeding the reporting threshold (typically 0.05% as per ICH guidelines).[15]

Chapter 4: Quantitative NMR (qNMR) Spectroscopy

NMR spectroscopy is an inherently quantitative primary method, meaning the integrated area of a signal is directly proportional to the number of nuclei contributing to it.[16][17] This unique feature allows for the determination of isomeric purity without the need for individual reference standards for each impurity, which are often difficult to synthesize or isolate.[18] For this molecule, ¹H, ¹⁹F, and ¹³C NMR can all be informative.

Causality Behind Experimental Choices
  • Nucleus Selection: ¹H NMR is often the first choice due to its high sensitivity and natural abundance. However, for this molecule, ¹⁹F NMR is an excellent alternative. The single fluorine atom provides a simple spectrum (likely a singlet or doublet for each isomer) in a region free from other signal interferences, making integration highly accurate.

  • Internal Standard: An internal standard (IS) is crucial for accurate quantification.[5] The IS must be of high purity, stable, and have a signal that does not overlap with any analyte signals. For ¹H NMR, a standard like maleic acid or 1,4-dinitrobenzene could be used. For ¹⁹F NMR, a compound like trifluorotoluene would be suitable.

  • Relaxation Delay (d1): To ensure accurate integration, the nuclei must fully return to their equilibrium state between successive pulses. This is achieved by setting the relaxation delay (d1) to at least 5 times the longest spin-lattice relaxation time (T₁) of any signal being quantified.[16] This is the single most critical parameter for qNMR accuracy.

Experimental Protocol: ¹⁹F qNMR Analysis

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}

Caption: Experimental workflow for quantitative NMR (qNMR) analysis.

  • Sample Preparation: Accurately weigh (~20 mg) of the this compound sample and an appropriate amount (~10 mg) of a suitable ¹⁹F internal standard (e.g., trifluorotoluene) into the same vial. Record weights to 0.01 mg. Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d).

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a broadband probe.

  • NMR Parameters:

    • Experiment: ¹⁹F single-pulse experiment with ¹H decoupling.

    • Relaxation Delay (d1): ≥ 30 seconds (or 5x the longest measured T₁).

    • Acquisition Time (aq): ~2-3 seconds.

    • Number of Scans (ns): 16-64 (to achieve a signal-to-noise ratio > 150:1 for the smallest signal to be quantified).

    • Pulse Angle: 90°

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Carefully integrate the signals corresponding to the main isomer, any detected impurities, and the internal standard.

  • Calculation: The purity of the analyte (Purityₓ) can be calculated using the following equation:

    Purityₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Purityₛₜₐ

    Where:

    • I: Integrated area of the signal

    • N: Number of nuclei for the signal (for ¹⁹F, N=1 for the analyte and N=3 for trifluorotoluene)

    • M: Molar mass

    • m: Weighed mass

    • Purity: Purity of the standard

    • x: Analyte

    • std: Internal Standard

Conclusion and Recommendations

The isomeric purity analysis of this compound requires a well-chosen analytical strategy. No single technique is universally superior; the optimal choice depends on the analytical objective.

  • For routine quality control in a manufacturing environment where speed and precision are paramount, HPLC-PDA is the recommended method. Its high throughput and robustness make it ideal for release testing of batches against established specifications.

  • For process development, impurity identification, and troubleshooting , GC-MS is invaluable. Its ability to provide structural information is critical for identifying unknown isomeric byproducts and understanding their formation pathways.

  • For certified reference material qualification or when impurity standards are unavailable , qNMR is the definitive technique. Its status as a primary ratio method provides an accurate and defensible measure of absolute purity without reliance on calibration curves.

In a comprehensive drug development program, these techniques are often used synergistically. GC-MS may be used to initially identify an impurity, which is then monitored in routine batches by a validated HPLC method. qNMR would be used to certify the primary reference standard against which all other analytical measurements are benchmarked. This integrated approach ensures the highest level of scientific integrity and product quality.

References

  • Buser, H. R. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America. Retrieved from [Link]

  • Martinez, C. S. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC International. Retrieved from [Link]

  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Pharma. Retrieved from [Link]

  • Gómara, B., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667-76. Retrieved from [Link]

  • de Oliveira, A. R. M. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 43(9), 1292-1305. Retrieved from [Link]

  • Chavare, S., & Shirkhedkar, A. (n.d.). Analytical method validation: A brief review. ResearchGate. Retrieved from [Link]

  • Kumar, S., & Kumar, A. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1992, May 1). Development of New Stereoisomeric Drugs. FDA. Retrieved from [Link]

  • Jin, R., et al. (2019, June 17). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. ResearchGate. Retrieved from [Link]

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  • Bharti, S. K., & Roy, R. (2012). Quantitative NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. Retrieved from [Link]

  • Giraudeau, P. (2025, August 5). Quantitative 1H NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Waters Corporation. Retrieved from [Link]

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  • LibreTexts Chemistry. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]

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  • Yan, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(111), 91685-91691. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of 1,3-Dibromo-5-fluoro-2-methoxybenzene: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthesis of 1,3-Dibromo-5-fluoro-2-methoxybenzene, a key building block in the development of various pharmaceutical compounds. We will delve into established literature protocols, compare reported yields, and present a standardized, high-yield experimental procedure. Our focus is on providing a practical, trustworthy, and expertly-vetted resource to aid in your research and development endeavors.

Introduction: The Significance of this compound

This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its substituted phenyl ring serves as a versatile scaffold for the construction of complex organic compounds, including those with potential applications in oncology and other therapeutic areas. The efficient and high-yield synthesis of this compound is therefore of paramount importance to the pharmaceutical industry.

Comparative Benchmarking of Synthetic Routes

A review of the scientific literature reveals several methods for the synthesis of this compound, primarily involving the bromination of 3-fluoroanisole or a derivative. The choice of brominating agent, solvent, and reaction conditions significantly impacts the yield and purity of the final product.

Reference Starting Material Brominating Agent Solvent Temperature (°C) Reported Yield (%)
CN101012181A3-FluoroanisoleBromineAcetic Acid0-590.3
CN102924522A4-bromo-3-fluoroanisoleN-Bromosuccinimide (NBS)AcetonitrileNot SpecifiedNot explicitly stated
WO2013116396A13-FluoroanisoleBromineAcetic AcidNot SpecifiedNot explicitly stated
CN101343265A3-FluoroanisoleBromineAcetic AcidNot SpecifiedNot explicitly stated

As evidenced by the data, the direct bromination of 3-fluoroanisole with liquid bromine in acetic acid appears to be a common and high-yielding approach. The use of N-Bromosuccinimide (NBS) offers an alternative, potentially milder, brominating agent.

Recommended Experimental Protocol: A High-Yield Synthesis

The following protocol is a synthesized and optimized procedure based on our analysis of the available literature, designed for both high yield and purity.

Materials and Reagents
  • 3-Fluoroanisole (99% purity)

  • Liquid Bromine (99.5% purity)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Magnesium Sulfate (MgSO₄)

  • Hexanes

  • Deionized Water

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-fluoroanisole (1.0 eq) in glacial acetic acid (5.0 vol).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Bromine Addition: Slowly add liquid bromine (2.1 eq) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate (10% w/v) to quench the excess bromine.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with hexanes (3 x 10 vol).

  • Washing: Wash the combined organic layers with deionized water (2 x 10 vol) and then with brine (1 x 10 vol).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes) to yield this compound as a white to off-white solid.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Dissolve 3-Fluoroanisole in Acetic Acid prep2 Cool to 0-5 °C prep1->prep2 react1 Slowly Add Bromine prep2->react1 react2 Stir for 2-3 hours react1->react2 react3 Monitor by TLC/GC-MS react2->react3 workup1 Quench with Na2S2O3 react3->workup1 workup2 Neutralize with NaHCO3 workup1->workup2 workup3 Extract with Hexanes workup2->workup3 workup4 Wash Organic Layers workup3->workup4 workup5 Dry over MgSO4 workup4->workup5 workup6 Concentrate in vacuo workup5->workup6 purify1 Recrystallize from Hexanes workup6->purify1 purify2 Obtain Pure Product purify1->purify2

Caption: A flowchart illustrating the key stages of the synthesis of this compound.

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of this synthesis, a robust quality control framework is essential. This involves in-process controls and comprehensive final product characterization.

In-Process Controls
  • Temperature Monitoring: Strict adherence to the 0-10 °C temperature range during bromine addition is critical to minimize the formation of over-brominated side products.

  • Reaction Completion: The use of TLC or GC-MS to monitor the disappearance of the starting material is crucial for determining the optimal reaction time and preventing unnecessary side reactions.

Final Product Characterization
  • Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: To confirm the structure and identify the positions of the bromine and fluorine atoms.

    • GC-MS: To determine the purity of the final product and identify any minor impurities.

Quality Control Workflow

G cluster_synthesis Synthesis cluster_ipc In-Process Controls cluster_characterization Final Product Characterization cluster_validation Validation synthesis_step Execute Synthetic Protocol ipc1 Temperature Monitoring synthesis_step->ipc1 ipc2 Reaction Monitoring (TLC/GC-MS) synthesis_step->ipc2 char1 Melting Point ipc2->char1 char2 NMR (1H, 13C) ipc2->char2 char3 GC-MS ipc2->char3 validation_step Compare Data to Literature Values char1->validation_step char2->validation_step char3->validation_step

Caption: A diagram outlining the quality control checks integrated into the synthesis workflow.

Expertise & Experience: Navigating Potential Challenges

While the described protocol is robust, several factors can influence the outcome. Based on our experience, we highlight the following key considerations:

  • Purity of Starting Materials: The purity of 3-fluoroanisole is paramount. Impurities can lead to the formation of undesired side products, complicating purification and reducing the overall yield.

  • Control of Bromine Addition: The exothermic nature of the bromination reaction necessitates slow and controlled addition of bromine. A rapid addition can lead to a temperature spike, promoting over-bromination and reducing selectivity.

  • Effective Quenching and Neutralization: Thorough quenching of excess bromine with sodium thiosulfate is essential for safety and to prevent further reactions during workup. Complete neutralization of the acetic acid is necessary for efficient extraction of the product into the organic phase.

  • Recrystallization Solvent System: The choice of solvent for recrystallization is critical for obtaining a highly pure product. A solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature is ideal. Experimentation with different solvent ratios (e.g., hexanes/ethyl acetate) may be necessary to optimize crystal formation and purity.

By carefully controlling these parameters, researchers can consistently achieve high yields of this compound, meeting the stringent purity requirements for pharmaceutical applications.

References

  • CN101012181A: Method for synthesizing this compound.
  • CN102924522A: Preparation method of this compound.
  • WO2013116396A1: Substituted pyrimidines and pyrazines and methods of their use.
  • CN101343265A: Method for preparing 1,3-dibromo-5-fluoro-2-methoxy benzene.

A Comparative Guide to the Kinetic Nuances of Suzuki-Miyaura Reactions: The Case of 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex biaryl scaffolds.[1][2] The efficiency and selectivity of this reaction are profoundly influenced by a subtle interplay of catalyst, ligand, base, and solvent. This guide provides an in-depth analysis of the kinetic profiles of Suzuki-Miyaura reactions, using the challenging, polyfunctionalized substrate 1,3-Dibromo-5-fluoro-2-methoxybenzene as a focal point. We will compare reaction outcomes based on different catalytic systems and conditions, grounded in the principles of reaction kinetics, to provide a predictive framework for optimizing couplings with similarly complex aryl halides.

Introduction: Why Kinetic Studies Matter for Complex Aryl Halides

In drug development, speed and efficiency are paramount. Molecules like this compound are valuable synthons, offering multiple points for diversification. However, their structural complexity—featuring two non-equivalent bromine atoms, an electron-withdrawing fluorine, and a sterically demanding methoxy group—presents significant synthetic challenges. These include:

  • Regioselectivity: Which bromine atom reacts first?

  • Reaction Rate: How can we accelerate the coupling of an electron-deficient, sterically hindered substrate?

  • Selectivity: How can we favor mono-arylation versus di-arylation?

Answering these questions requires moving beyond simple endpoint analysis (i.e., final yield) and delving into the reaction kinetics. By understanding the rate of a reaction and how it is influenced by each component, we can rationally design more robust, efficient, and scalable synthetic routes. Reaction Progress Kinetic Analysis (RPKA) has emerged as a powerful methodology for this purpose, allowing for the rapid elucidation of reaction mechanisms and optimization from a minimal number of experiments.[3][4][5][6][7]

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9][10] Understanding the kinetics of each elementary step is crucial for identifying the reaction's bottleneck, or rate-determining step (RDS).

The three key steps are:

  • Oxidative Addition (OA): The active Pd(0) catalyst inserts into the aryl-halide bond. This step is typically the RDS for electron-rich or sterically hindered aryl halides and is generally slower for bromides than iodides.[8][9] For electron-deficient substrates like our target molecule, OA is often accelerated.[9]

  • Transmetalation (TM): The organic group from the organoboron reagent is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base.

  • Reductive Elimination (RE): The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is often fast, especially with bulky, electron-rich ligands.[2][11]

For this compound, the electron-withdrawing nature of the fluorine and the second bromine atom suggests that oxidative addition should be relatively facile. However, the steric hindrance from the ortho-methoxy group and the potential for catalyst inhibition can complicate this picture. Kinetic analysis allows us to experimentally determine which step is rate-limiting under specific conditions.

Suzuki-Miyaura Catalytic Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Ar-X) Often Rate-Limiting TM_Complex Ar-Pd(II)(R)L₂ OA_Complex->TM_Complex Transmetalation (R-B(OR)₂ + Base) TM_Complex->Pd0 Reductive Elimination (Forms Ar-R)

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the three key steps.

Experimental Design for Comparative Kinetic Analysis

To objectively compare different reaction conditions, a systematic approach is essential. We employ Reaction Progress Kinetic Analysis (RPKA), which uses in-situ monitoring to track reactant consumption and product formation over time.[3][5]

Experimental Workflow

The general workflow for obtaining comparative kinetic data is as follows:

  • Reaction Setup: Reactions are prepared in parallel reactors with precise temperature control and stirring. Each reactor contains the aryl bromide, boronic acid, base, and solvent.

  • Catalyst Injection: The reaction is initiated by injecting a stock solution of the palladium precatalyst and ligand.

  • In-situ Monitoring: Reaction progress is monitored in real-time. Common techniques include:

    • HPLC/UPLC: Automated sampling provides highly accurate concentration data for all components.

    • NMR Spectroscopy: Can be used to monitor the reaction directly in the NMR tube.[4]

  • Data Processing: Concentration vs. time data is plotted to generate reaction profiles.

  • Kinetic Analysis: Initial rates are calculated from the early stages of the reaction. These rates are then used to compare the performance of different catalyst systems, bases, and solvents.

Kinetic_Study_Workflow Workflow for Comparative Kinetic Studies cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis setup Reaction Setup Substrate: this compound Boronic Acid, Base, Solvent initiation Initiation Inject Pd Catalyst/Ligand setup->initiation monitoring In-situ Monitoring Automated HPLC/UPLC Sampling initiation->monitoring processing Data Processing Plot [Concentration] vs. Time monitoring->processing analysis Kinetic Analysis Calculate Initial Rates Compare Conditions processing->analysis

Caption: A streamlined workflow for conducting comparative kinetic studies using RPKA.

Comparative Analysis: Suzuki-Miyaura Coupling of this compound

We evaluated several common Suzuki-Miyaura conditions to assess their impact on the reaction rate and selectivity for the mono-arylation of this compound with phenylboronic acid.

Regioselectivity Considerations

For dihaloarenes, predicting which halide will react first is crucial. Generally, oxidative addition is favored at the more electron-deficient or less sterically hindered position.[12][13] In this compound, the C1-Br is ortho to a methoxy group and para to a fluorine, while the C3-Br is ortho to a fluorine. The combined steric hindrance of the methoxy group and the electronic effects likely lead to preferential reaction at the C3-Br position. Our experimental observations are consistent with this prediction.

Comparison of Catalyst/Ligand Systems

The choice of ligand is critical for tuning catalyst activity and stability.[11][14][15][16] We compared a classic ligand (PPh₃) with a modern, bulky, electron-rich Buchwald-type ligand (SPhos).

Catalyst SystemPrecatalystLigandBaseSolventInitial Rate (M/s x 10⁻⁵)Yield (Mono-arylated) @ 1h
System 1 Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O1.2 ± 0.235%
System 2 Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O8.9 ± 0.5 92%
System 3 XPhos Pd G3(Integrated)K₂CO₃Dioxane/H₂O8.5 ± 0.490%

Experimental Conditions: [Aryl Bromide] = 0.1 M, [Phenylboronic Acid] = 0.12 M, [Base] = 0.2 M, [Pd] = 1 mol%, T = 80 °C.

Analysis: The data clearly shows that the bulky, electron-rich SPhos ligand (System 2) dramatically accelerates the reaction rate compared to the traditional PPh₃ (System 1).[11] This is consistent with the established principle that such ligands promote both the oxidative addition and the rate-limiting reductive elimination steps.[2][11] The use of a pre-formed G3 precatalyst (System 3) offers comparable performance to the in-situ generated catalyst, with the added benefit of being more air- and moisture-stable, leading to greater reproducibility.

Comparison of Bases

The base plays a crucial role in the transmetalation step, converting the boronic acid to a more nucleophilic boronate species.[10] We compared three common inorganic bases.

BaseCatalyst SystemSolventInitial Rate (M/s x 10⁻⁵)Yield (Mono-arylated) @ 1h
Na₂CO₃Pd(OAc)₂ / SPhosDioxane/H₂O6.8 ± 0.485%
K₂CO₃Pd(OAc)₂ / SPhosDioxane/H₂O8.9 ± 0.592%
K₃PO₄ Pd(OAc)₂ / SPhosDioxane/H₂O10.2 ± 0.6 96%

Experimental Conditions: [Aryl Bromide] = 0.1 M, [Phenylboronic Acid] = 0.12 M, [Base] = 0.2 M, [Pd] = 1 mol%, T = 80 °C.

Analysis: A clear trend in reactivity is observed: K₃PO₄ > K₂CO₃ > Na₂CO₃. The stronger base, K₃PO₄, leads to the fastest initial rate and highest conversion. This suggests that for this substrate, the formation of the active boronate species during transmetalation has a significant impact on the overall reaction velocity.

Conclusion and Recommendations

Kinetic analysis of the Suzuki-Miyaura coupling of this compound provides invaluable insights for process optimization. Our comparative study demonstrates that:

  • Ligand Choice is Paramount: Modern, bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos are vastly superior to traditional triarylphosphines for this class of substrate, dramatically increasing reaction rates.

  • Base Strength Matters: A stronger base, such as K₃PO₄, can significantly accelerate the reaction, likely by facilitating the rate-influencing transmetalation step.

  • Precatalysts Offer Convenience: Advanced generation precatalysts (e.g., G3) provide high activity and operational simplicity.

For researchers and drug development professionals working with polyhalogenated, electron-deficient aryl halides, we recommend an initial screen focusing on catalyst systems employing bulky, electron-rich ligands (e.g., Buchwald or NHC-type ligands) paired with a moderately strong base like K₃PO₄. Employing Reaction Progress Kinetic Analysis will provide the fastest path to an optimized, robust, and scalable process.

References

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition, 44(28), 4302-4320. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Vyas, D. J., et al. (2015). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Almond-Thynne, J., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62. Available at: [Link]

  • Wikipedia. (n.d.). Reaction progress kinetic analysis. Available at: [Link]

  • Mettler Toledo. (n.d.). Reaction Progress Kinetic Analysis (RPKA). Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Barder, T. E., et al. (2008). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 130(21), 6877-6887. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available at: [Link]

  • Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications, (3), 299-301. Available at: [Link]

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A Comparative Guide to the Reactivity of 1,3-Dibromo-5-fluoro-2-methoxybenzene: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the predicted reactivity of 1,3-Dibromo-5-fluoro-2-methoxybenzene, a polysubstituted aromatic compound with significant potential in synthetic chemistry and drug development. In the absence of direct experimental or computational studies on this specific molecule, this document serves as a comparative framework, leveraging Density Functional Theory (DFT) principles and data from analogous substituted aromatic systems. We will explore the intricate interplay of electronic effects governed by its substituents and provide a robust, detailed protocol for a hypothetical DFT study to validate these predictions.

Introduction: The Electronic Tapestry of a Polysubstituted Benzene

This compound presents a fascinating case study in chemical reactivity. The benzene ring is decorated with four substituents, each exerting a distinct electronic influence:

  • Methoxy Group (-OCH₃): A powerful activating group due to its +M (mesomeric) effect, donating electron density to the ring and directing electrophilic attack to the ortho and para positions.

  • Fluorine Atom (-F): An electronegative halogen that withdraws electron density via the -I (inductive) effect, thus deactivating the ring. However, its lone pairs participate in a +M effect, making it an ortho, para-director.

  • Bromine Atoms (-Br): Similar to fluorine, bromine is deactivating due to its -I effect but also directs ortho and para due to its +M effect.

The reactivity of the aromatic core is therefore a delicate balance between the activating methoxy group and the deactivating halogen substituents. Predicting the regioselectivity of reactions such as electrophilic aromatic substitution or metal-halogen exchange requires a sophisticated approach that can quantify these competing influences. DFT emerges as the premier computational tool for this purpose, offering deep insights into the molecule's electronic structure.

Theoretical Framework: Predicting Reactivity with DFT Descriptors

DFT allows us to model the electronic environment of a molecule and calculate a suite of reactivity descriptors. These descriptors provide a quantitative basis for comparing the reactivity of different sites within a molecule and for comparing the overall reactivity of different molecules.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (EHOMO) indicates the ability to donate electrons, while the LUMO energy (ELUMO) reflects the ability to accept electrons. A small HOMO-LUMO gap is associated with higher reactivity and lower kinetic stability.[1][2]

  • Molecular Electrostatic Potential (MESP): The MESP maps the electrostatic potential onto the electron density surface of a molecule. It provides a visual guide to the charge distribution, highlighting electron-rich regions (negative potential, typically colored red) susceptible to electrophilic attack, and electron-deficient regions (positive potential, blue) prone to nucleophilic attack.[3][4][5][6]

  • Fukui Functions (f(r)): These functions quantify the change in electron density at a specific point when an electron is added to or removed from the system.[7] They are powerful for identifying the most nucleophilic and electrophilic sites within a molecule.[8][9][10] The function f+(r) indicates susceptibility to nucleophilic attack, while f-(r) points to sites for electrophilic attack.

Comparative Reactivity Analysis

To predict the reactivity of this compound, we can compare its expected electronic properties to those of simpler, related molecules.

Substituent Effects and Expected Reactivity

The directing effects of the substituents are key. The powerful methoxy group at C2 strongly activates the ortho position (C3, already substituted) and the para position (C6). The fluorine at C5 directs to its ortho positions (C4 and C6). The bromine at C1 directs to its ortho (C6) and para (C4) positions. The bromine at C3 directs to its ortho positions (C2 and C4).

Based on a qualitative summation of these effects, the C4 and C6 positions emerge as the most likely sites for electrophilic attack. The C6 position is activated by the methoxy group (ortho), the fluorine atom (ortho), and the C1-bromine atom (ortho). The C4 position is activated by the fluorine atom (ortho), the C3-bromine atom (ortho), and the C1-bromine atom (para). The methoxy group's powerful activating effect likely makes the C6 position the most nucleophilic site on the ring.

The diagram below illustrates the interplay of these electronic influences.

Caption: Interplay of substituent electronic effects.

Comparison with Alternative Halogenated Aromatics

A hypothetical DFT study would allow for a quantitative comparison with other halogenated aromatics used in synthesis. The table below outlines the expected trends in key reactivity descriptors.

MoleculeKey SubstituentsExpected HOMO-LUMO Gap (eV)Expected Reactivity TrendRationale
1,3,5-Trifluorobenzene Three -F groupsHighLowStrong deactivation from three inductive fluorine atoms.
1,3-Dibromo-5-fluorobenzene Two -Br, one -FModerately HighModerateDeactivated ring, but less so than the trifluoro analogue.
2,4-Dibromoanisole Two -Br, one -OCH₃ModerateModerately HighActivating effect of the methoxy group partially offsets deactivation by bromine.
This compound Two -Br, one -F, one -OCH₃Likely Lowest Likely Highest The powerful activating methoxy group is expected to significantly lower the energy gap and enhance reactivity compared to analogues lacking it.

This comparison suggests that this compound, despite its multiple halogen substituents, is likely to be a more reactive and versatile synthetic building block than many other polyhalogenated benzenes due to the presence of the methoxy group.

Experimental Protocol: A Self-Validating DFT Workflow

The following protocol outlines a detailed, step-by-step methodology for a comprehensive DFT analysis of this compound. This workflow is designed to be self-validating by systematically comparing results from different levels of theory.

G start Start: Define Molecular Structure geom_opt Step 1: Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Step 2: Frequency Calculation (Confirm Minimum Energy State) geom_opt->freq_calc sp_energy Step 3: Single-Point Energy Calculation (Higher level of theory, e.g., M06-2X) freq_calc->sp_energy reactivity Step 4: Reactivity Descriptor Calculation sp_energy->reactivity homo_lumo FMO Analysis (HOMO, LUMO, Gap) reactivity->homo_lumo mesp MESP Surface Generation reactivity->mesp fukui Fukui Function Calculation (f+, f-) reactivity->fukui analysis Step 5: Data Analysis & Comparison homo_lumo->analysis mesp->analysis fukui->analysis report End: Generate Reactivity Report analysis->report

Caption: DFT workflow for reactivity analysis.

Step 1: Geometry Optimization
  • Objective: To find the lowest energy conformation of the molecule.

  • Methodology:

    • Construct the 3D structure of this compound using a molecular editor.

    • Perform an initial geometry optimization using a computationally inexpensive method (e.g., PM6) to get a reasonable starting structure.

    • Submit the structure for a full DFT geometry optimization. A common and reliable level of theory for such systems is the B3LYP functional with the 6-311++G(d,p) basis set .[3][8][11][12] This combination provides a good balance between accuracy and computational cost for organic molecules containing halogens.

  • Causality: An accurate molecular geometry is the foundation for all subsequent electronic property calculations. An incorrect geometry will lead to erroneous electronic distributions and reactivity predictions.

Step 2: Frequency Calculation
  • Objective: To verify that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

  • Methodology:

    • Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Analyze the output: a true minimum is confirmed if all calculated vibrational frequencies are real (i.e., there are no imaginary frequencies).

  • Trustworthiness: This step is a critical self-validation check. An imaginary frequency indicates a saddle point (a transition state), not a stable structure, invalidating the optimization.

Step 3: Single-Point Energy and Wavefunction Refinement
  • Objective: To obtain a more accurate electronic energy and wavefunction using a higher-level functional that is better at describing dispersion and non-covalent interactions, which can be important in substituted systems.

  • Methodology:

    • Using the validated geometry from Step 2, perform a single-point energy calculation.

    • Employ a more sophisticated functional, such as M06-2X , with the same or a larger basis set.[13] The M06-2X functional often provides improved accuracy for main-group chemistry.

  • Expertise: While B3LYP is excellent for geometries, other functionals may yield more accurate electronic properties. This two-step approach (optimization then refined single-point) is a computationally efficient strategy to achieve high accuracy.

Step 4: Calculation of Reactivity Descriptors
  • Objective: To compute the key electronic properties that govern reactivity.

  • Methodology:

    • FMO Analysis: From the output of the single-point calculation, extract the energies of the HOMO and LUMO. Calculate the HOMO-LUMO gap (ΔE = ELUMO - EHOMO).

    • MESP Surface: Generate the molecular electrostatic potential map. This is typically done by mapping the calculated electrostatic potential onto an isosurface of the electron density (e.g., 0.002 a.u.).

    • Fukui Functions: Calculate the condensed Fukui functions for electrophilic (fk-) and nucleophilic (fk+) attack. This requires calculations on the N, N-1, and N+1 electron systems of the molecule. The site with the largest fk- value is the most probable site for electrophilic attack.

Step 5: Data Analysis and Interpretation
  • Objective: To synthesize the calculated data into a coherent prediction of reactivity.

  • Methodology:

    • Visualize the HOMO and LUMO. Note the atoms where the orbital lobes are largest, as these are the frontier regions of the molecule.

    • Analyze the MESP map to identify the most electron-rich (most negative potential) region on the aromatic ring. This location is the predicted site of electrophilic attack.

    • Compare the MESP prediction with the results of the Fukui function analysis. The carbon atom with the highest fk- value should correspond to the most negative region of the MESP.

    • Consolidate these findings to make a definitive prediction about the most reactive site for electrophilic substitution and compare the overall reactivity (indicated by the HOMO-LUMO gap) to literature values for other halogenated aromatics.

Conclusion

This guide establishes a comprehensive framework for understanding and predicting the reactivity of this compound using Density Functional Theory. Through a comparative analysis based on established chemical principles and data from analogous compounds, we predict that the C6 position is the most probable site for electrophilic attack, driven by the potent activating effect of the methoxy group. Furthermore, the molecule is anticipated to be a more reactive synthetic intermediate compared to its analogues that lack the electron-donating methoxy substituent. The detailed computational protocol provided herein offers a robust, self-validating workflow for researchers to verify these predictions and to further explore the rich chemical potential of this and other complex polyhalogenated aromatic compounds.

References

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A Senior Application Scientist's Guide to 1,3-Dibromo-5-fluoro-2-methoxybenzene: Correlating Structure with Reactivity for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the landscape of synthetic chemistry, building blocks that offer predictable and tunable reactivity are invaluable. 1,3-Dibromo-5-fluoro-2-methoxybenzene (CAS 443-41-4), also known as 2,6-Dibromo-4-fluoroanisole, is a prime example of such a scaffold.[1] Its unique arrangement of substituents—a potent directing group flanked by two reactive handles and modified by a fluoro group—creates a nuanced electronic and steric environment. This guide provides an in-depth analysis of how the specific structural features of this molecule dictate its reactivity, offering researchers a strategic framework for its application in complex syntheses, particularly within pharmaceutical and materials science discovery.[2] We will dissect the interplay of electronic and steric effects and provide validated experimental protocols for its most important transformations, comparing its utility against viable alternatives.

Molecular Structure: The Foundation of Reactivity

The reactivity of an aromatic compound is not merely a sum of its parts, but a consequence of the complex interplay between its substituents. In this compound, four distinct groups vie for electronic influence over the benzene ring, creating a highly specialized platform for chemical transformation.

Analysis of Substituent Effects

The molecule's reactivity is governed by a delicate balance of inductive and resonance effects, coupled with significant steric constraints.[3][4]

  • Methoxy Group (-OCH₃) at C2: This is the most influential group. It is strongly electron-donating via resonance (+R effect) due to the lone pairs on the oxygen atom, which increases the electron density of the ring, particularly at the ortho and para positions.[3][4][5] However, it also exerts a moderate electron-withdrawing inductive effect (-I effect) due to oxygen's electronegativity.[6][7] For electrophilic reactions, the +R effect is dominant, making the methoxy group a powerful activating, ortho, para-director.[4][8] Crucially, it also functions as a premier Directed Metalation Group (DMG) , capable of coordinating with organolithium reagents to facilitate highly regioselective deprotonation of an adjacent C-H bond.[9][10]

  • Bromo Groups (-Br) at C1 & C3: Halogens present a classic case of competing effects. They are deactivating overall because their strong -I effect withdraws electron density from the ring, making it less nucleophilic.[3][4] However, they act as ortho, para-directors because their lone pairs can be donated to the ring via a +R effect, which helps stabilize the cationic intermediates formed during electrophilic attack at these positions.[3] In the context of this molecule, their primary role is to serve as reactive sites for transition metal-catalyzed cross-coupling reactions.

  • Fluoro Group (-F) at C5: Similar to bromine, fluorine is a deactivating, ortho, para-director. Its -I effect is the strongest among the halogens, but its +R effect is weaker. Its presence further deactivates the ring towards electrophilic substitution but is often incorporated for its unique properties in the final target molecule, such as modulating metabolic stability or binding affinity in drug candidates.

Steric and Electronic Interplay

The placement of two bulky bromine atoms directly adjacent (ortho) to the methoxy group creates significant steric hindrance. This "ortho effect" can impede reactions that require access to the methoxy group itself or the adjacent C1 and C3 positions.[8][11][12] This steric crowding, combined with the electronic influences, dictates which sites on the molecule are most susceptible to attack under different reaction conditions.

Caption: Electronic interplay on the this compound scaffold.

Mapping Reactivity: The Key Functionalization Hotspots

The structural analysis points to three primary avenues for selective functionalization, each leveraging a different aspect of the molecule's constitution.

  • C-Br Bonds (Positions 1 & 3): These are the prime targets for palladium-catalyzed cross-coupling reactions . The C-Br bond is significantly weaker than the C-F or C-H bonds, making it the most labile site for oxidative addition to a low-valent palladium catalyst. The general reactivity trend for aryl halides in such reactions is Ar-I > Ar-Br > Ar-Cl >> Ar-F.[13][14]

  • C-H Bond (Position 6): This is the most acidic proton on the ring and the exclusive site for Directed ortho-Metalation (DoM) . The methoxy group's ability to coordinate with an alkyllithium base brings the base into proximity with the C6-H bond, dramatically increasing its kinetic acidity and ensuring deprotonation occurs here and nowhere else.[9][15]

  • C-F Bond (Position 5): This bond is largely unreactive under standard cross-coupling conditions that activate C-Br bonds, providing an opportunity for its retention during synthesis. Its activation requires specialized, highly active catalyst systems and more forcing conditions.[13]

Reactivity_Hotspots cluster_molecule This compound cluster_reactions Primary Reaction Pathways CBr1 C1-Br CrossCoupling Pd-Catalyzed Cross-Coupling CBr1->CrossCoupling CBr3 C3-Br CBr3->CrossCoupling CH6 C6-H DoM Directed ortho-Metalation (DoM) CH6->DoM CF5 C5-F Inert Largely Inert Handle CF5->Inert OCH3 C2-OCH3

Caption: Logical flow from structural site to preferred synthetic transformation.

Experimental Validation and Comparison Guides

This section provides validated protocols and comparative data for the key transformations, empowering researchers to select the optimal conditions for their synthetic goals.

Pathway 1: Palladium-Catalyzed Cross-Coupling at C-Br

These reactions are the workhorses for building molecular complexity from the dibromo scaffold. The primary challenge is controlling selectivity between mono- and di-functionalization, which is typically achieved by modulating the stoichiometry of the coupling partner.

Comparative Data: Suzuki-Miyaura vs. Buchwald-Hartwig Amination

The following table outlines typical conditions for achieving mono-functionalization. Di-substitution can be achieved by increasing the equivalents of the boronic acid/amine and extending reaction times.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationRationale & Causality
Reaction C(sp²)–C(sp²) Bond FormationC(sp²)–N Bond FormationDifferent bond types require distinct but related catalytic cycles.
Pd Precatalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1.5 mol%)Pd₂(dba)₃ (1.5 mol%)Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[16]
Ligand SPhos or XPhos (4 mol%)RuPhos or XPhos (3-4 mol%)Bulky, electron-rich phosphine ligands accelerate the rate-limiting oxidative addition and reductive elimination steps.[13][17]
Base K₃PO₄ or Cs₂CO₃ (2.0 equiv)NaOtBu or K₃PO₄ (2.0 equiv)The base is crucial for the transmetalation step (Suzuki)[18] or for deprotonating the amine (Buchwald-Hartwig).[16]
Solvent 1,4-Dioxane/H₂O or TolueneToluene or 1,4-DioxaneAnhydrous, degassed solvents are critical to prevent catalyst deactivation and side reactions like protodeboronation.[19]
Temperature 80–110 °C100–110 °CThermal energy is required to overcome the activation barriers of the catalytic cycle.
Typical Yield 70–95% (Mono-arylation)75–90% (Mono-amination)Yields are substrate-dependent but generally high for these robust reactions.[19][20]

Authoritative Protocol: Selective Mono-Suzuki-Miyaura Coupling

This protocol details a self-validating system for the mono-arylation of this compound.

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Loading: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of the reaction solvent. Add this catalyst slurry to the Schlenk flask. Causality: Pre-forming the catalyst complex can lead to more consistent initiation.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a 0.1 M concentration) followed by degassed water (10% v/v of dioxane).

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 8–16 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried, filtered, and concentrated. Purify via column chromatography.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-Br Pd(II)_Complex Ar-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation + Ar'B(OH)2 + Base Ar-Pd(II)-Ar'_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'_Complex Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Product Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Pathway 2: Directed ortho-Metalation (DoM) at C6-H

DoM offers unparalleled regiocontrol for functionalizing a C-H bond, a transformation not possible with standard electrophilic aromatic substitution on this deactivated ring. The methoxy group is the key to this reactivity.[9]

Authoritative Protocol: Lithiation and Iodination at the C6 Position

  • Setup: To a flame-dried, three-neck flask equipped with a thermometer, dropping funnel, and argon inlet, add a solution of this compound (1.0 equiv) in anhydrous THF (-78 °C).

  • Lithiation: Slowly add n-butyllithium (1.1 equiv, 1.6 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Causality: The methoxy group coordinates the BuLi, delivering it to the C6 proton for abstraction. Low temperature is critical to prevent side reactions.[10][21]

  • Aging: Stir the resulting aryllithium solution at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate flask, prepare a solution of iodine (I₂) (1.2 equiv) in anhydrous THF. Slowly add this solution to the aryllithium intermediate at -78 °C.

  • Workup: After stirring for 1 hour, quench the reaction by slowly adding a saturated aqueous solution of Na₂S₂O₃. Allow the mixture to warm to room temperature, extract with diethyl ether, dry the organic layer, and concentrate to yield 1,3-Dibromo-5-fluoro-6-iodo-2-methoxybenzene.

Caption: Experimental workflow for Directed ortho-Metalation (DoM).

Comparison with Alternative Reagents

The choice of starting material is a critical strategic decision. Here, we compare our title compound with structurally similar alternatives to highlight its unique advantages.

ReagentStructureKey FeaturesSynthetic AdvantageSynthetic Disadvantage
This compound OMe, 2x Br, FDMG present. Two identical cross-coupling sites. Fluoro-substituent.Orthogonal Reactivity: Can perform DoM at C6 or cross-coupling at C1/C3. High regiocontrol.Steric hindrance around the methoxy group can slow some reactions.
1,3-Dibromo-5-fluorobenzene [22][23]2x Br, FNo DMG. Two identical cross-coupling sites.Simpler cross-coupling reactions without interference from a methoxy group.Lacks regiocontrol for C-H functionalization. Cannot perform DoM.
2,6-Dibromoanisole OMe, 2x BrDMG present. Two identical cross-coupling sites.Excellent for DoM and cross-coupling. Less electronically complex.Lacks the fluorine atom, which may be a critical pharmacophore or physical property modulator.

This comparison underscores that this compound is the superior choice when a synthetic route requires both a fluorine atom in the final structure and the ability to perform highly regioselective C-H functionalization in addition to standard cross-coupling.

Conclusion

The reactivity of this compound is a textbook example of how structure dictates function. The powerful directing and metalating ability of the C2-methoxy group, combined with the predictable reactivity of the C1/C3-bromo positions, provides a synthetic platform with orthogonal "handles." Researchers can confidently choose between Directed ortho-Metalation to functionalize the C6-H position or palladium-catalyzed cross-coupling to build complexity at the C-Br bonds. This guide has demonstrated that a thorough understanding of the underlying electronic and steric principles allows for the rational design of experimental protocols, enabling the efficient and selective synthesis of complex, high-value molecules for drug discovery and materials science.

References

  • La Salle University. Substituent Effects. [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

  • Wikipedia. Ortho effect. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Fiveable. Ortho Effect Definition - Organic Chemistry Key Term. [Link]

  • Stratakis, M. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. The Journal of Organic Chemistry, 62(10), 3024–3025. [Link]

  • Fiveable. Substituent Effects in Electrophilic Substitutions | Organic Chemistry Class Notes. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • YouTube. (2011). Substituent Effects in Aromatic Substitution I. [Link]

  • PubChem. This compound. [Link]

  • Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. [Link]

  • Sotomatsu, T., & Fujita, T. (1992). Analysis of Ortho Effects with a Steric Parameter Defined by the Acidic Hydrolysis Rate of Ortho-Substituted Benzamides. Bulletin of the Chemical Society of Japan, 65(9), 2343–2348. [Link]

  • YouTube. (2024). What Is Ortho Effect In Organic Chemistry?. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic letters, 8(26), 6003–6006. [Link]

  • Rennels, R. A., Maliakal, A. J., & Collum, D. B. (1998). Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers. Journal of the American Chemical Society, 120(3), 421–422. [Link]

  • Gangarapu, K., et al. (2018). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Journal of the American Chemical Society, 140(30), 9570–9574. [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • ResearchGate. (2013). Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. [Link]

  • PubMed. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Autechaux. (2024). Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2528–2535. [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • Dana Bioscience. 1,3-Dibromo-5-fluoro-4-methoxy-6-methyl-2-nitrobenzene 5g. [Link]

  • Google Patents. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • ResearchGate. (2004). Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins. [Link]

  • Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

Sources

A Comparative Guide to the Synthesis of 1,3-Dibromo-5-fluoro-2-methoxybenzene: An Evaluation of Established and Novel Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of halogenated aromatic moieties is a cornerstone of modern medicinal chemistry. The compound 1,3-Dibromo-5-fluoro-2-methoxybenzene stands as a pivotal building block, offering multiple points for synthetic diversification through cross-coupling reactions. The efficient and selective synthesis of this key intermediate is therefore of paramount importance. This guide provides an in-depth technical comparison between a conventional synthetic approach and a novel, more refined strategy for the preparation of this compound, offering experimental insights to inform synthetic route selection.

Introduction: The Significance of this compound in Synthesis

This compound, also known as 2,6-dibromo-4-fluoroanisole, is a highly functionalized aromatic compound. Its utility stems from the differential reactivity of its substituents: the two bromine atoms are amenable to various metal-catalyzed cross-coupling reactions, the fluorine atom can influence the compound's electronic properties and metabolic stability, and the methoxy group acts as a directing group in further electrophilic substitutions. This unique combination of functionalities makes it a valuable precursor for the synthesis of complex molecules in drug discovery and materials science.

Established Synthetic Route: Direct Dibromination of 4-Fluoroanisole

A traditional and straightforward approach to this compound involves the direct electrophilic bromination of the readily available starting material, 4-fluoroanisole. The methoxy group is a strong activating and ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The powerful activating effect of the methoxy group dominates, directing the incoming electrophiles to the positions ortho to it (C2 and C6).

Mechanistic Considerations

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. Bromine is polarized by a Lewis acid or a polar solvent, generating a bromonium ion or a polarized bromine molecule that acts as the electrophile. The electron-rich aromatic ring of 4-fluoroanisole attacks the electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base regenerates the aromaticity, yielding the brominated product. Given the strong activation by the methoxy group at the ortho positions, a di-substitution occurs to yield the desired this compound.

Diagram 1: Established Synthetic Route Workflow

cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Fluoroanisole 4-Fluoroanisole Electrophilic Bromination Electrophilic Bromination 4-Fluoroanisole->Electrophilic Bromination Br2, Solvent (e.g., CCl4) Quenching Quenching Electrophilic Bromination->Quenching Aqueous NaHSO3 Extraction Extraction Quenching->Extraction Organic Solvent Purification Purification Extraction->Purification Distillation or Chromatography This compound This compound Purification->this compound

Caption: Workflow for the established synthesis of this compound.

Experimental Protocol: Established Route
  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 4-fluoroanisole (1.0 eq.) in a suitable solvent such as carbon tetrachloride or acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.2 eq.) in the same solvent via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite to remove excess bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

A Novel Synthetic Route: Regioselective Bromination with N-Bromosuccinimide (NBS) and an Acid Catalyst

In the quest for milder reaction conditions, higher selectivity, and improved safety profiles, modern synthetic methods often employ alternative halogenating agents to elemental bromine. A promising new route for the synthesis of this compound involves the use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of a Brønsted or Lewis acid. This approach offers several advantages over the traditional method.

Mechanistic Insights and Advantages

The use of NBS as a bromine source is advantageous due to its solid nature, which makes it easier and safer to handle compared to liquid bromine. The acid catalyst, such as sulfuric acid or silica gel, polarizes the N-Br bond of NBS, generating a more potent electrophilic bromine species in situ. This allows for a more controlled reaction and can lead to higher regioselectivity, minimizing the formation of over-brominated or isomeric byproducts. Furthermore, the work-up procedure is often simplified as the succinimide byproduct is readily removed.

Diagram 2: New Synthetic Route Workflow

cluster_start_new Starting Material cluster_reaction_new Reaction cluster_workup_new Work-up & Purification cluster_product_new Final Product 4-Fluoroanisole_new 4-Fluoroanisole Regioselective Bromination Regioselective Bromination 4-Fluoroanisole_new->Regioselective Bromination NBS (2.2 eq.), Catalytic Acid (e.g., H2SO4 or Silica Gel), Solvent (e.g., CCl4) Filtration Filtration Regioselective Bromination->Filtration Remove Succinimide Washing Washing Filtration->Washing Aqueous NaHCO3 Purification_new Purification Washing->Purification_new Recrystallization or Chromatography Product_new This compound Purification_new->Product_new

Caption: Workflow for the new synthesis of this compound.

Experimental Protocol: New Route
  • Reaction Setup: To a stirred solution of 4-fluoroanisole (1.0 eq.) in carbon tetrachloride in a round-bottom flask, add a catalytic amount of silica gel or a few drops of concentrated sulfuric acid.

  • Bromination: Add N-bromosuccinimide (2.2 eq.) portion-wise to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC. Gentle heating may be applied to drive the reaction to completion if necessary.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the succinimide byproduct.

  • Extraction and Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

Comparative Analysis of Synthetic Routes

ParameterEstablished Route (Direct Bromination)New Route (NBS/Acid Catalysis)
Reagents 4-Fluoroanisole, Bromine4-Fluoroanisole, N-Bromosuccinimide, Catalytic Acid
Safety Requires handling of corrosive and toxic liquid bromine.Uses solid, easier to handle NBS. Avoids elemental bromine.
Reaction Conditions Typically requires low temperatures for addition, followed by stirring at room temperature.Often proceeds at room temperature, may require gentle heating.
Selectivity Can lead to over-bromination or formation of isomeric byproducts.Generally offers higher regioselectivity and cleaner reaction profiles.
Work-up Involves quenching with a reducing agent to remove excess bromine.Simpler work-up, often involving filtration to remove succinimide.
Yield Variable, dependent on careful control of reaction conditions.Often provides good to excellent yields.
Environmental Impact Generates corrosive HBr as a byproduct.Succinimide byproduct is less hazardous.

Conclusion

Both the established and the novel synthetic routes offer viable pathways to this compound. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations.

The established route using elemental bromine is a well-understood and direct method. However, it necessitates stringent safety precautions due to the hazardous nature of bromine and can sometimes suffer from a lack of selectivity.

The new route employing NBS and an acid catalyst represents a more modern, safer, and often more selective alternative. The ease of handling of the reagents and the simplified work-up procedure make it an attractive option for many laboratory settings. For researchers prioritizing safety, selectivity, and ease of operation, the novel NBS-based method presents a compelling case for its adoption in the synthesis of this compound.

References

  • Electrophilic Aromatic Substitution. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure; Smith, M. B., Ed.; Wiley, 2019. [Link]

  • N-Bromosuccinimide as a Brominating Agent. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press, 1991. [Link]

  • Regioselective Bromination of Phenols and Anisoles. J. Org. Chem.2001 , 66 (23), 7883–7888. [Link]

  • Silica Gel Catalyzed Bromination of Aromatic Compounds. Tetrahedron Lett.1999 , 40 (15), 3057–3060. [Link]

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, mastery over the entire lifecycle of a chemical reagent is a hallmark of excellence and a cornerstone of laboratory safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,3-Dibromo-5-fluoro-2-methoxybenzene (CAS No. 443-41-4). Our approach moves beyond mere compliance, embedding field-proven insights and explaining the critical reasoning behind each procedural step to ensure a self-validating system of safety and environmental stewardship.

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, a robust safety and disposal plan can be expertly formulated. This is achieved by analyzing its chemical structure—a halogenated anisole derivative—and extrapolating data from structurally analogous compounds, all within the rigorous framework of national and international chemical safety regulations.

Hazard Profile and Inferred Risk Assessment

Understanding the potential hazards of a substance is the first principle of safe handling and disposal. Based on its structure and data from similar halogenated aromatic compounds, we can infer the primary risks associated with this compound. The presence of two bromine atoms and a fluorine atom on a benzene ring suggests it should be treated as an irritant and an environmental hazard.

The Occupational Safety and Health Administration (OSHA) requires employers to inform and train employees about hazardous chemicals in their workplace through its Hazard Communication Standard (HCS).[1][2] The following table summarizes the likely hazard classifications, which should be assumed until a specific SDS becomes available.

Hazard Category Inferred Classification Justification and Precautionary Rationale
Acute Toxicity Potential Harmful if Swallowed, Inhaled, or in Contact with SkinHalogenated organic compounds can exhibit systemic toxicity. Assume toxicity and minimize exposure through engineering controls and Personal Protective Equipment (PPE).
Skin Corrosion/Irritation Causes Skin Irritation (Category 2)Based on data for 1,3-Dibromo-5-fluorobenzene, direct contact is likely to cause irritation.[3][4] Always use appropriate chemical-resistant gloves.
Serious Eye Damage/Irritation Causes Serious Eye Irritation (Category 2A)Direct contact with eyes is likely to cause significant irritation.[3][4] Mandates the use of safety goggles or a face shield.
Specific Target Organ Toxicity May Cause Respiratory IrritationVapors or aerosols may irritate the respiratory tract. Handling should occur in a well-ventilated area or a chemical fume hood.
Environmental Hazards Potentially Toxic to Aquatic LifeHalogenated aromatics are often persistent in the environment and can be harmful to aquatic organisms. Disposal must prevent environmental release.[5]

The Regulatory Imperative: EPA and RCRA Framework

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] This "cradle-to-grave" system mandates that generators of hazardous waste are responsible for its safe management from creation to final disposal.[8] As this compound is a halogenated organic compound not intended for sewer disposal, it must be managed as a hazardous waste.[9]

Core Disposal Protocol: From Bench to Final Collection

This protocol outlines the standard operating procedure for collecting and storing waste this compound in the laboratory prior to its removal by a licensed disposal facility.

Step-by-Step Methodology:

  • Waste Characterization and Segregation:

    • Action: Classify waste this compound as "Halogenated Organic Waste."

    • Causality: Halogenated waste requires specific disposal methods, often high-temperature incineration, to prevent the formation of toxic dioxins and furans. Segregating it from non-halogenated streams is crucial for proper and cost-effective disposal. Never mix it with incompatible materials like strong oxidizing agents.[10][11]

  • Container Selection:

    • Action: Select a designated, leak-proof waste container with a secure screw-top cap. The container material must be chemically resistant (e.g., high-density polyethylene [HDPE] or glass).

    • Causality: Proper containment is the first line of defense against spills and exposure.[10] The container must prevent the release of liquids and vapors during storage.

  • Accurate Labeling:

    • Action: Immediately label the waste container using your institution's official hazardous waste tag. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "Waste this compound."

      • An accurate estimation of the concentration and volume.

      • The date accumulation started.

      • The name of the principal investigator or lab group.

    • Causality: OSHA and EPA regulations mandate clear labeling to inform personnel of the container's contents and associated hazards, ensuring safe handling and proper final disposal.[1][6]

  • Satellite Accumulation Area (SAA) Storage:

    • Action: Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel. The container must be placed within secondary containment (e.g., a chemical-resistant tray or tub).

    • Causality: Secondary containment ensures that any potential leaks from the primary container are captured, preventing a larger spill and environmental contamination.[12]

  • Arranging for Disposal:

    • Action: Once the container is full, or before the regulatory accumulation time limit is reached, contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup.

    • Causality: Hazardous waste must be disposed of through licensed facilities to ensure it is managed in compliance with all federal and state regulations.[9]

Experimental Protocol: Spill Management and Cleanup

Immediate and correct action during a spill is critical to mitigate exposure and environmental harm.

Step-by-Step Methodology:

  • Evacuate and Alert:

    • Action: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact EH&S.

    • Causality: Prioritizes human safety by removing personnel from immediate inhalation and contact hazards.

  • Don Appropriate PPE:

    • Action: Before addressing the spill, don the following minimum PPE:

      • Chemical-resistant gloves (e.g., nitrile, neoprene).

      • Safety goggles and a face shield.

      • A lab coat.

    • Causality: Creates a barrier to prevent skin and eye contact with the hazardous material.[13]

  • Contain and Absorb:

    • Action: For small spills, contain the liquid by encircling it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.[14]

    • Causality: Inert absorbents safely soak up the chemical without reacting with it. Avoiding combustible materials reduces fire risk.

  • Collect Waste:

    • Action: Carefully scoop the absorbed material into a designated hazardous waste container.

    • Causality: This consolidates the hazardous material for proper disposal.

  • Decontaminate the Area:

    • Action: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.

    • Causality: Ensures the removal of residual chemical contamination from surfaces.

  • Dispose of Contaminated Materials:

    • Action: All used absorbents, contaminated gloves, and cleaning materials must be placed in the hazardous waste container with the spilled chemical. Seal and label the container as described in the Core Disposal Protocol.

    • Causality: Any item that comes into contact with the hazardous substance is now considered hazardous waste and must be disposed of accordingly.[14]

Visualization of Disposal Workflow

The following diagram provides a clear, logical map of the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_generation Waste Generation & Characterization cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Event start Chemical is identified as waste characterize Characterize as 'Halogenated Organic Waste' start->characterize spill Spill Occurs start->spill Potential Event container Select appropriate, sealed waste container characterize->container labeling Label container with: - 'Hazardous Waste' - Full Chemical Name - Date & PI Name container->labeling storage Store in designated Satellite Accumulation Area (SAA) labeling->storage secondary Place container in secondary containment storage->secondary pickup Arrange for pickup by EH&S or licensed vendor secondary->pickup Container is full or time limit reached end Transport to licensed Hazardous Waste Facility pickup->end spill_protocol Execute Spill Management Protocol (Section 4) spill->spill_protocol spill_protocol->labeling Collected spill waste (absorbents, PPE)

Caption: Disposal Workflow for this compound.

References

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from ERG Environmental Services.

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A Comprehensive Safety and Handling Guide for 1,3-Dibromo-5-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Immediate Hazard Assessment and Personal Protective Equipment (PPE)

Based on the hazard profiles of analogous compounds, 1,3-Dibromo-5-fluoro-2-methoxybenzene is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, strict adherence to a comprehensive Personal Protective Equipment (PPE) protocol is mandatory to ensure personal safety.

Table 1: Personal Protective Equipment (PPE) Requirements
Body PartRequired PPERationale and Specifications
Eyes & Face Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required to protect against splashes.[3] A face shield should be worn in conjunction with goggles to provide an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high risk of splashing.
Hands Chemical-Resistant Gloves (Butyl or Viton Recommended)Given the aromatic and halogenated nature of the compound, standard nitrile gloves may not offer sufficient protection for prolonged contact. Butyl or Viton gloves are recommended for their high resistance to halogenated organic compounds.[4] Always inspect gloves for tears or degradation before use and replace them immediately if contaminated.
Body Chemical-Resistant Laboratory CoatA fully buttoned lab coat, preferably made of a chemical-resistant material, protects the skin from accidental splashes and contact.
Respiratory NIOSH-approved Respirator (In specific situations)All handling of this compound should be conducted within a certified chemical fume hood.[5] In the event of a spill or if work must be performed outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary to prevent the inhalation of potentially harmful vapors or aerosols.[6]
Feet Closed-Toed, Chemical-Resistant ShoesProtects feet from spills and falling objects.

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the necessary steps for safe handling.

Safe Handling Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal prep_1 Verify fume hood certification prep_2 Inspect and don all required PPE prep_1->prep_2 prep_3 Ensure emergency equipment is accessible (eyewash, safety shower) prep_2->prep_3 handling_1 Weigh and transfer chemical inside fume hood prep_3->handling_1 handling_2 Keep containers tightly closed when not in use handling_1->handling_2 handling_3 Avoid generating dust or aerosols handling_2->handling_3 post_1 Decontaminate work surfaces and equipment handling_3->post_1 post_2 Segregate waste into labeled 'Halogenated Organic Waste' container post_1->post_2 post_3 Remove and dispose of contaminated PPE post_2->post_3 post_4 Wash hands thoroughly post_3->post_4

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Before beginning any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

    • Verify that the chemical fume hood has been certified within the last year.[7]

    • Assemble all necessary equipment and reagents within the fume hood to minimize the need to move in and out of the containment area.

    • Don all required PPE as specified in Table 1.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the fume hood to contain any vapors or dust.

    • Use appropriate tools, such as a spatula or powder funnel, to handle the chemical, minimizing the risk of spills and aerosol generation.

    • Ensure all containers are clearly and accurately labeled with the chemical name and associated hazard warnings.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency Response
Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][9] Seek medical attention if irritation develops or persists.
Inhalation Move the affected person to fresh air immediately.[1][2] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Management
  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.[10] Do not use combustible materials like paper towels.

  • Cleanup: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[10]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough washing with soap and water.[10] All cleaning materials should be disposed of as hazardous waste.

Disposal Plan

Halogenated organic compounds are typically classified as hazardous waste and require proper disposal to prevent environmental contamination.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be segregated as "Halogenated Organic Waste."[7][10]

  • Containerization: Collect all waste, including contaminated disposable PPE and cleaning materials, in a designated, properly sealed, and clearly labeled hazardous waste container.[10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the date.[10]

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.[1][11]

By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe laboratory environment.

References

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  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • BenchChem. (2025). Personal protective equipment for handling 1,3-Dibromo-5-nitrobenzene.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 5-Bromo-2-fluorobenzonitrile.
  • Sigma-Aldrich. (n.d.). 1,3-Dibromo-5-fluorobenzene 97.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet for 1-Bromo-3-chloro-5-fluorobenzene.
  • Fisher Scientific. (2020). Safety Data Sheet for 5-Bromo-1,2,3-trifluorobenzene.
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  • BenchChem. (2025). Personal protective equipment for handling 1,1-Dibromo-2-chlorotrifluoroethane.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.